(S)-3-Amino-3-(thiophen-3-yl)propanoic acid
Description
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Properties
IUPAC Name |
(3S)-3-amino-3-thiophen-3-ylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2S/c8-6(3-7(9)10)5-1-2-11-4-5/h1-2,4,6H,3,8H2,(H,9,10)/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPDVATYZQLTZOZ-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C(CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC=C1[C@H](CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20426162 | |
| Record name | (3S)-3-Amino-3-(thiophen-3-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20426162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
773050-73-0 | |
| Record name | (3S)-3-Amino-3-(thiophen-3-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20426162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Emergence of a Key Chiral Building Block: A Technical Guide to the Discovery and Synthesis of (S)-3-Amino-3-(thiophen-3-yl)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Chiral β-Amino Acids in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the quest for novel therapeutic agents with enhanced efficacy and specificity is relentless. Non-natural amino acids have emerged as pivotal components in this endeavor, offering unique structural motifs that can overcome the limitations of their proteinogenic counterparts. Among these, chiral β-amino acids are of paramount importance. Their incorporation into peptide-based drugs can confer resistance to enzymatic degradation, induce specific secondary structures, and allow for the mimicry of various bioactive conformations.
This guide focuses on a particularly valuable chiral building block: (S)-3-Amino-3-(thiophen-3-yl)propanoic acid. The presence of the thiophene ring, a bioisostere of the phenyl group, often imparts favorable pharmacokinetic properties, such as improved metabolic stability and enhanced cell permeability. The specific stereochemistry of the (S)-enantiomer is crucial for its biological activity, making its stereoselective synthesis a critical challenge and a significant area of research. This document provides an in-depth exploration of the discovery and, most notably, the synthetic methodologies developed to obtain this enantiomerically pure compound, with a focus on chemoenzymatic approaches that offer high efficiency and selectivity.
Conceptual Framework: The Strategic Advantage of this compound
The strategic value of this compound in drug development can be understood through the interplay of its structural features: the β-amino acid backbone and the 3-thienyl side chain.
dot
Caption: Logical relationship between the structural features of this compound and its utility in drug discovery.
Discovery and Early Synthesis: A Contextual Overview
While the specific first synthesis of this compound is not prominently documented in readily available literature, its emergence is a logical progression in the broader field of unnatural amino acid synthesis. The synthesis of the related α-amino acid, β-3-thienylalanine, was reported as early as 1948. The subsequent interest in β-amino acids for their unique properties in peptidomimetics spurred the development of synthetic routes to a wide array of β-amino acids with diverse side chains, including heterocyclic ones.
Early synthetic approaches to racemic β-amino acids often involved variations of the Rodionov reaction, where an aldehyde is condensed with malonic acid and ammonia. The synthesis of racemic 3-amino-3-(thiophen-3-yl)propanoic acid can be achieved through such a pathway, starting from 3-thiophenecarboxaldehyde.
dot
Caption: A generalized workflow for the synthesis of the racemic target molecule.
However, for pharmaceutical applications, the enantiomerically pure (S)-form is required. This necessitates either an asymmetric synthesis or a resolution of the racemic mixture. Chemoenzymatic methods, particularly those employing lipases, have proven to be a highly effective and widely adopted strategy for this purpose.
Enantioselective Synthesis: A Detailed Chemoenzymatic Approach
The most robust and well-documented method for obtaining enantiomerically pure this compound is through the kinetic resolution of its racemic ethyl ester using a lipase. This process leverages the stereoselectivity of the enzyme to acylate one enantiomer, allowing for the separation of the two. The following protocol is adapted from the highly successful resolution of the analogous 3-amino-3-(2-thienyl)propanoic acid ethyl ester and represents a field-proven methodology.
Part 1: Synthesis of Racemic Ethyl 3-Amino-3-(thiophen-3-yl)propanoate
This initial phase involves the synthesis of the racemic ester, which will serve as the substrate for the enzymatic resolution.
Experimental Protocol:
-
Reaction Setup: To a solution of 3-thiophenecarboxaldehyde (1.0 eq) and malonic acid (1.1 eq) in ethanol, add ammonium acetate (2.0 eq).
-
Reflux: Heat the reaction mixture to reflux and maintain for 8-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, concentrate the mixture under reduced pressure. The resulting residue is taken up in water, and the pH is adjusted to approximately 7 with a suitable base (e.g., NaHCO₃), which may lead to the precipitation of the racemic amino acid.
-
Esterification: The crude racemic amino acid is then esterified without further purification. Suspend the amino acid in ethanol and add a catalytic amount of a strong acid (e.g., H₂SO₄) or thionyl chloride.
-
Reflux and Extraction: Heat the mixture to reflux for 12-16 hours. After cooling, neutralize the reaction with a saturated solution of sodium bicarbonate and extract the ethyl ester with an organic solvent such as ethyl acetate.
-
Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude ester can be purified by column chromatography to yield racemic ethyl 3-amino-3-(thiophen-3-yl)propanoate.
Part 2: Lipase-Mediated Enantioselective Acylation
This is the core of the asymmetric synthesis, where the enzyme selectively acylates the (R)-enantiomer, leaving the desired (S)-enantiomer as the unreacted amine.
Experimental Protocol:
-
Reaction Mixture: In a suitable flask, dissolve the racemic ethyl 3-amino-3-(thiophen-3-yl)propanoate (1.0 eq) in an organic solvent (e.g., diisopropyl ether).
-
Acyl Donor: Add an acyl donor, such as butyl butanoate (2.0 eq).
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Enzyme Addition: Add a commercially available lipase, such as Candida antarctica lipase B (CAL-B), immobilized on a solid support. The enzyme loading is typically between 10-20% (w/w) relative to the substrate.
-
Reaction Monitoring: The reaction is stirred at a controlled temperature (e.g., 45 °C) and monitored for conversion and enantiomeric excess (ee) of both the remaining amine and the acylated product using chiral High-Performance Liquid Chromatography (HPLC). The reaction is typically stopped at or near 50% conversion to maximize the yield and ee of both enantiomers.
-
Enzyme Removal: Once the desired conversion is reached, the immobilized enzyme is removed by simple filtration and can often be reused.
-
Separation and Purification: The filtrate, containing the (S)-amino ester and the (R)-acylated amino ester, is concentrated. The two products can be separated by column chromatography.
-
Hydrolysis to the Final Product: The purified (S)-ethyl 3-amino-3-(thiophen-3-yl)propanoate is then hydrolyzed to the corresponding carboxylic acid. This is typically achieved by heating with an aqueous acid (e.g., 6 M HCl) or base (e.g., LiOH in THF/water).
-
Final Isolation: After hydrolysis, the pH is adjusted to the isoelectric point of the amino acid (around 7) to precipitate the final product, this compound, which is then collected by filtration, washed, and dried.
dot
Caption: Detailed workflow for the chemoenzymatic synthesis of the target molecule.
Data Summary and Expected Outcomes
The following table summarizes the expected outcomes for the chemoenzymatic resolution, based on data from analogous reactions.
| Step | Product | Typical Yield | Enantiomeric Excess (ee) | Key Reagents |
| Racemic Ester Synthesis | Ethyl 3-amino-3-(thiophen-3-yl)propanoate | 60-80% | N/A (racemic) | 3-Thiophenecarboxaldehyde, Malonic Acid |
| Enzymatic Resolution | (S)-Ethyl 3-amino-3-(thiophen-3-yl)propanoate | ~45% | >99% | Candida antarctica lipase B, Butyl butanoate |
| Hydrolysis | This compound | >90% | >99% | 6 M HCl |
Note: Yields are indicative and can vary based on reaction scale and optimization. The yield for the resolution step is theoretical, assuming the reaction is stopped at 50% conversion.
Applications and Future Outlook
This compound is a valuable building block for the synthesis of a wide range of biologically active molecules. Its incorporation into peptidomimetics can lead to compounds with enhanced therapeutic properties. It is of particular interest in the development of inhibitors for enzymes such as proteases and in the synthesis of compounds targeting G-protein coupled receptors.
The continued development of more efficient and sustainable synthetic methods, including the discovery of novel enzymes with different selectivities and the application of continuous flow technologies, will further enhance the accessibility of this and other chiral β-amino acids. As our understanding of the structural requirements for drug-target interactions grows, the demand for such precisely engineered chiral building blocks is set to increase, solidifying the importance of this compound in the future of drug discovery.
References
-
Campaigne, E., Bourgeois, R. C., Garst, R., McCarthy, W. C., Patrick, R. L., & Day, H. G. (1948). THE SYNTHESIS OF β-3-THIENYLALANINE. Journal of the American Chemical Society, 70(7), 2611–2612. [Link]
-
Forró, E., & Fülöp, F. (2003). Lipase-catalyzed enantioselective acylation of racemic 3-amino-3-(2-thienyl)propanoic acid ethyl ester. Tetrahedron: Asymmetry, 14(21), 3201-3204. [Link]
- Juaristi, E. (Ed.). (2005). Enantioselective synthesis of β-amino acids. John Wiley & Sons.
- Liljeblad, A., & Kanerva, L. T. (2006).
- Srimurugan, S., & Chen, C. (2010). Recent advances in the synthesis of β-amino acids. Mini-reviews in organic chemistry, 7(1), 62-79.
A Comprehensive Technical Guide to the Physicochemical Properties of (S)-3-Amino-3-(thiophen-3-yl)propanoic Acid
Executive Summary: (S)-3-Amino-3-(thiophen-3-yl)propanoic acid is a non-canonical, chiral β-amino acid of significant interest to the pharmaceutical and life sciences sectors. Its unique structure, incorporating a thiophene heterocycle, a chiral center, and bifunctional amino and carboxylic acid groups, makes it a valuable building block for the synthesis of novel therapeutic agents. Understanding its fundamental physicochemical properties is not merely an academic exercise; it is a critical prerequisite for its effective application in drug design, formulation development, and process chemistry. This guide provides a detailed examination of these properties, offering both established data and validated experimental protocols for their determination. The insights herein are tailored for researchers, medicinal chemists, and formulation scientists, aiming to bridge the gap between molecular structure and practical application.
Molecular Identity and Structural Elucidation
The foundational step in characterizing any chemical entity is to confirm its identity and understand its structural nuances. This compound is defined by a specific arrangement of atoms that dictates its chemical behavior and biological potential.
The molecule's key features include:
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A Thiophene Ring: A five-membered aromatic heterocycle containing a sulfur atom. This moiety is a well-known bioisostere for a phenyl ring but possesses distinct electronic properties and metabolic profiles, often conferring unique pharmacological characteristics.
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A β-Amino Acid Backbone: Unlike the proteinogenic α-amino acids, the amino group is attached to the third carbon (β-position) from the carboxyl group. This structural motif can induce specific secondary structures in peptides and often imparts resistance to enzymatic degradation.
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A Chiral Center: The stereochemistry at the C3 carbon is fixed in the (S)-configuration. This enantiomeric purity is crucial, as biological systems are exquisitely sensitive to stereoisomerism, which can drastically affect a drug's efficacy and safety profile.
A summary of its core identifiers is presented below.
| Identifier | Value | Source |
| CAS Number | 773050-73-0 | [1][2] |
| Molecular Formula | C₇H₉NO₂S | [1][3] |
| Molecular Weight | 171.22 g/mol | [1][3][4] |
| IUPAC Name | (3S)-3-amino-3-(thiophen-3-yl)propanoic acid | |
| Synonyms | S-3-Amino-3-(3-thienyl)-propionic acid | [1][2] |
| SMILES | C1=CSC=C1O)N | [1] |
| InChI Key | UPDVATYZQLTZOZ-LURJTMIESA-N |
Core Physicochemical Properties: An Experimental Perspective
Quantitative physicochemical data are the bedrock upon which rational drug development is built. These parameters govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its suitability for formulation.
| Property | Value / Expected Behavior | Significance in Drug Development |
| Physical State | White to off-white solid | Handling, storage, and formulation (e.g., for solid dosage forms). |
| Aqueous Solubility | pH-dependent; lowest at the isoelectric point (pI) | Affects bioavailability, dissolution rate, and choice of formulation vehicle. |
| pKa Values | Expected: pKa₁ (COOH) ≈ 3-4; pKa₂ (NH₃⁺) ≈ 9-10 | Governs solubility, charge state at physiological pH, and receptor binding. |
| Lipophilicity (LogP) | 1.2226 (Computationally Predicted)[1] | Influences membrane permeability, protein binding, and metabolic stability. |
| Melting Point | Not reported; expected for similar amino acids: >200 °C (with decomposition) | Key indicator of purity and lattice energy. |
| Storage | Recommended: 2-8 °C | Indicates potential sensitivity to temperature. |
Acid-Base Properties and pH-Dependent Behavior
Causality: As an amino acid, the compound exists in different ionic forms depending on the pH of the environment. The carboxylic acid group can be deprotonated (anionic), and the amino group can be protonated (cationic). This zwitterionic nature is fundamental to its behavior. Determining the acid dissociation constants (pKa) is critical. The pKa₁ corresponds to the carboxylic acid, while the pKa₂ corresponds to the ammonium group. These values dictate the molecule's charge at physiological pH (≈7.4), which directly impacts its interaction with biological membranes and targets.
Caption: Dominant ionic species as a function of pH.
Self-Validating Protocol: Potentiometric Titration for pKa Determination
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Preparation: Accurately weigh ~10 mg of the compound and dissolve it in 50 mL of degassed, deionized water. If solubility is limited, a co-solvent (e.g., methanol) may be used, and the results extrapolated to 0% co-solvent.
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Acidification: Add a stoichiometric excess of 0.1 M HCl to fully protonate both functional groups, ensuring the starting pH is below 2.
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Titration: Titrate the solution with a standardized 0.1 M NaOH solution using a calibrated pH meter and an automated titrator. Record the pH value after each incremental addition of titrant.
-
Data Analysis: Plot the pH versus the volume of NaOH added. The two equivalence points (inflection points) on the curve correspond to the deprotonation of the carboxylic acid and the amino group. The pH at the half-equivalence points will be equal to the pKa values.
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Trustworthiness Check: The experiment should be run in triplicate. The standard deviation of the pKa values should be less than 0.05 units. The titration curve should be compared against a blank titration of the solvent system.
Solubility Profile
Causality: Solubility is a direct consequence of the interplay between the molecule's crystal lattice energy and its solvation energy in a given solvent. For this zwitterionic compound, aqueous solubility is lowest at its isoelectric point (pI), where it has no net charge and intermolecular electrostatic attractions are maximized. In acidic or basic solutions, its conversion to a charged salt form dramatically increases its affinity for polar water molecules.
Self-Validating Protocol: Equilibrium Shake-Flask Solubility Assay
-
System Preparation: Prepare a series of buffered aqueous solutions at various pH values (e.g., 2, 4, 6, 7.4, 9, 12) and select relevant organic solvents (e.g., methanol, DMSO, ethyl acetate).
-
Incubation: Add an excess amount of the solid compound to each solvent system in a sealed vial. This ensures that a saturated solution is achieved.
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Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached. A preliminary kinetic study can confirm that 24 hours is sufficient.
-
Sample Processing: Centrifuge the samples to pellet the excess solid. Carefully remove an aliquot of the supernatant and filter it through a 0.45 µm filter to remove any remaining particulates.
-
Quantification: Dilute the filtrate with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, typically HPLC-UV.
-
Trustworthiness Check: The presence of solid material at the end of the experiment visually confirms that a saturated solution was maintained. The concentration measurements should be performed on at least two different dilution levels to ensure linearity of the analytical method.
Spectroscopic and Structural Characterization
Spectroscopic analysis provides an electronic and vibrational "fingerprint" of the molecule, serving as the ultimate confirmation of its identity and a powerful tool for purity assessment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: NMR spectroscopy probes the chemical environment of magnetically active nuclei (¹H and ¹³C). The chemical shift, splitting pattern, and integration of each signal provide a detailed map of the molecule's carbon-hydrogen framework, confirming connectivity and stereochemistry.
Expected ¹H NMR Signals (in D₂O):
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Thiophene Protons: Three distinct signals in the aromatic region (~7.0-7.5 ppm), with coupling patterns characteristic of a 3-substituted thiophene.
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Chiral Methine Proton (C3-H): A multiplet around 4.0-4.5 ppm, coupled to the adjacent C2 protons.
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Methylene Protons (C2-H₂): Two signals around 2.5-3.0 ppm. These protons are diastereotopic due to the adjacent chiral center and will appear as a complex multiplet.
Expected ¹³C NMR Signals:
-
Carboxyl Carbon (C1): A signal in the downfield region (~175-180 ppm).
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Thiophene Carbons: Four signals in the aromatic region (~120-145 ppm).
-
Chiral Carbon (C3): A signal around 45-55 ppm.
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Methylene Carbon (C2): A signal around 35-45 ppm.
Infrared (IR) Spectroscopy
Causality: IR spectroscopy measures the vibrational frequencies of chemical bonds. Specific functional groups absorb infrared radiation at characteristic wavenumbers, providing a rapid method for confirming their presence.
Expected Characteristic Absorption Bands:
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O-H Stretch (Carboxylic Acid): A very broad band from ~2500-3300 cm⁻¹, indicative of hydrogen bonding.[5]
-
N-H Stretch (Amine Salt): A broad band centered around ~3000-3400 cm⁻¹.
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C=O Stretch (Carbonyl): A strong, sharp absorption band around ~1700-1725 cm⁻¹.[5]
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N-H Bend (Amine): A peak around 1500-1640 cm⁻¹.
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C=C Stretch (Thiophene): Absorptions in the ~1400-1500 cm⁻¹ region.
Application in Drug Development: A Workflow Perspective
The physicochemical data gathered are not endpoints but rather starting points for informed decision-making in the drug development pipeline.
Sources
- 1. chemscene.com [chemscene.com]
- 2. 773050-73-0|this compound|BLD Pharm [bldpharm.com]
- 3. calpaclab.com [calpaclab.com]
- 4. (R)-2-Amino-3-(thiophen-3-yl)propanoic acid | C7H9NO2S | CID 819085 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. infrared spectrum of propanoic acid C3H6O2 CH3CH2COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of propionic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
(S)-3-Amino-3-(thiophen-3-yl)propanoic acid CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
(S)-3-Amino-3-(thiophen-3-yl)propanoic acid is a chiral non-proteinogenic β-amino acid that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. Its unique structural scaffold, featuring a thiophene moiety, imparts desirable physicochemical properties that make it a valuable building block for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of this compound, including its chemical identity, synthesis methodologies, and potential applications, with a focus on its role in the development of peptidomimetics and other bioactive molecules.
Core Compound Identity
This compound is characterized by a propanoic acid backbone with an amino group at the β-position and a thiophen-3-yl substituent at the chiral center.
| Identifier | Value | Source |
| CAS Number | 773050-73-0 | [1] |
| Molecular Formula | C₇H₉NO₂S | [1] |
| Molecular Weight | 171.22 g/mol | [1] |
| Synonyms | S-3-Amino-3-(3-thienyl)-propionic acid | [1] |
Synthesis and Chiral Separation
The synthesis of 3-amino-3-(thiophen-3-yl)propanoic acid can be achieved through various synthetic routes. A common approach involves the condensation of 3-thiophenecarboxaldehyde with malonic acid in the presence of an ammonia source.
Racemic Synthesis
A prevalent method for the synthesis of the racemic mixture of 3-amino-3-(thiophen-3-yl)propanoic acid involves a one-pot reaction of 3-thiophenecarboxaldehyde, malonic acid, and ammonium acetate in a suitable solvent, such as ethanol, followed by reflux. This method is efficient for producing the core β-amino acid structure.[2]
Diagram: Racemic Synthesis of 3-Amino-3-(thiophen-3-yl)propanoic acid
Caption: General schematic for the racemic synthesis.
Enantioselective Synthesis and Chiral Resolution
For applications in drug development, obtaining the enantiomerically pure (S)-enantiomer is paramount. This can be accomplished through two primary strategies: asymmetric synthesis or chiral resolution of the racemic mixture.
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Asymmetric Synthesis: This approach involves the use of chiral catalysts or auxiliaries to stereoselectively synthesize the desired (S)-enantiomer. While specific protocols for the asymmetric synthesis of this compound are not widely published, methodologies developed for analogous chiral β-amino acids can be adapted.
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Chiral Resolution: A more common and often more practical approach is the resolution of the racemic mixture. This can be achieved through several techniques, including:
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Diastereomeric Salt Formation: Reaction of the racemic amino acid with a chiral resolving agent to form diastereomeric salts, which can be separated by crystallization.
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Enzymatic Resolution: Utilizing enzymes that selectively act on one enantiomer.
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Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful analytical and preparative technique for separating enantiomers. For instance, macrocyclic glycopeptide-based CSPs, such as those with a teicoplanin base, have proven effective for the separation of underivatized β-amino acids.[3]
-
Experimental Protocol: Chiral HPLC Resolution (Adapted from a similar compound)
This protocol is a general guideline adapted from the successful resolution of a similar β-amino acid and would require optimization for this compound.[3]
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Column: A chiral stationary phase column, such as one based on a macrocyclic glycopeptide (e.g., teicoplanin-based).
-
Mobile Phase: A polar ionic mobile phase is typically effective. An example composition is a mixture of methanol and an aqueous buffer like triethylamine acetate (TEAA), for instance, 80:20 (v/v) methanol:0.1% TEAA.
-
pH Adjustment: The pH of the aqueous buffer component is critical and should be optimized, often in the acidic range (e.g., pH 4.1).
-
Flow Rate: A standard flow rate of 1.0 mL/min is a good starting point.
-
Detection: UV detection at a suitable wavelength (e.g., 220 nm).
-
Sample Preparation: The racemic mixture is dissolved in the mobile phase at a low concentration (e.g., 0.1 mg/mL) and filtered before injection.
Physicochemical Properties and Spectroscopic Characterization
While a comprehensive, publicly available dataset for the spectroscopic analysis of this compound is limited, typical characterization would involve the following techniques. The expected spectral features are based on the known structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the thiophene ring protons, the methine proton at the chiral center (α-proton), and the diastereotopic methylene protons of the propanoic acid backbone. The chemical shifts would be influenced by the solvent used. For a similar compound, 3-[phenyl(1,3-thiazol-2-yl)-amino]propanoic acid, the CH₂CO and NCH₂ protons appear as triplets at 2.62 and 4.11 ppm, respectively.[4]
-
¹³C NMR: The carbon NMR spectrum would reveal distinct signals for the carboxylic acid carbon, the carbons of the thiophene ring, the chiral methine carbon, and the methylene carbon.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule. Key expected peaks include:
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A broad O-H stretch from the carboxylic acid group (typically around 2500-3300 cm⁻¹).
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An N-H stretch from the amino group (around 3300-3500 cm⁻¹).
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A strong C=O stretch from the carboxylic acid (around 1700-1725 cm⁻¹).
-
C-H stretches from the thiophene ring and the aliphatic backbone.
Mass Spectrometry (MS)
Mass spectrometry would be used to confirm the molecular weight of the compound. The expected molecular ion peak [M+H]⁺ would be observed at m/z 172.04. Fragmentation patterns would correspond to the loss of functional groups such as the carboxylic acid and amino groups.
Applications in Drug Discovery and Development
The structural features of this compound make it a highly attractive building block in medicinal chemistry.
Peptidomimetics
β-amino acids are frequently incorporated into peptide sequences to create peptidomimetics. These modified peptides often exhibit enhanced resistance to enzymatic degradation, leading to improved pharmacokinetic profiles and bioavailability. The thiophene ring can also engage in specific interactions with biological targets, potentially increasing potency and selectivity.
Diagram: Role in Peptidomimetic Design
Caption: Incorporation into peptides to generate stable peptidomimetics.
GABA Analogues and CNS-Active Compounds
The structural similarity of β-amino acids to the neurotransmitter γ-aminobutyric acid (GABA) suggests their potential as GABA analogues. Such compounds can interact with GABA receptors or transporters, making them promising candidates for the development of drugs targeting the central nervous system (CNS), including anticonvulsants, anxiolytics, and analgesics.
Antimicrobial and Anticancer Agents
Thiophene-containing compounds have a well-documented history of diverse biological activities, including antimicrobial and anticancer properties. Derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have shown promising anticancer and antioxidant activities.[5] The incorporation of the thiophene moiety in this compound provides a scaffold for the synthesis of novel compounds with potential therapeutic effects in these areas.
Conclusion
This compound is a chiral building block with significant potential in the field of drug discovery and development. Its unique combination of a β-amino acid structure and a thiophene heterocycle offers medicinal chemists a versatile tool for designing novel therapeutic agents with improved pharmacological properties. The continued exploration of its synthesis and applications is expected to yield new and effective treatments for a range of diseases.
References
- BenchChem. (2025). Chiral Separation of 3-Amino-3-cyclohexylpropanoic Acid Enantiomers by HPLC.
- Gudelis, V., et al. (2020). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)
- Krasavin, M. (2020). A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids.
-
MDPI. (2024). Discovery of Novel Amino Acids (Analogues)-Substituted Thiophene[3,2-d]pyrimidine Derivatives as Potent HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors: Design, Synthesis, and Biological Evaluation. Retrieved from [Link]
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MDPI. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Retrieved from [Link]
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Semantic Scholar. (n.d.). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Retrieved from [Link]
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docbrown.info. (n.d.). low/high resolution 1H proton nmr spectrum of propanoic acid. Retrieved from [Link]
- Forgács, E., & Cserháti, T. (2004). Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid. Tetrahedron: Asymmetry, 15(12), 1893-1897.
-
PubMed. (2010). Click synthesis and biologic evaluation of (R)- and (S)-2-amino-3-[1-(2-[18F]fluoroethyl)-1H-[1][3][6]triazol-4-yl]propanoic acid for brain tumor imaging with positron emission tomography. Molecular imaging, 9(6), 329–342.
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Spectroscopic Characterization of (S)-3-Amino-3-(thiophen-3-yl)propanoic Acid: A Technical Guide
This guide provides a comprehensive overview of the key spectroscopic techniques used to characterize the chiral β-amino acid, (S)-3-Amino-3-(thiophen-3-yl)propanoic acid. Intended for researchers in drug discovery and medicinal chemistry, this document outlines the theoretical underpinnings, experimental protocols, and expected spectral data for Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). The methodologies described herein are designed to ensure robust structural elucidation and purity assessment, critical for advancing novel chemical entities through the development pipeline.
Introduction: The Significance of this compound
This compound is a chiral non-proteinogenic β-amino acid. The incorporation of a thiophene ring, a common bioisostere for a benzene ring, makes this and related compounds of significant interest in medicinal chemistry.[1] The stereochemistry at the C3 position is crucial for its biological activity, necessitating analytical methods capable of confirming both the chemical structure and stereochemical integrity. Spectroscopic techniques are the cornerstone of this characterization, providing a detailed fingerprint of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework of the molecule.
Predicted ¹H NMR Spectral Data
The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the thiophene ring and the propanoic acid backbone. The chemical shifts are influenced by the electronic environment of each proton.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H2 (Thiophene) | ~7.4 - 7.6 | dd | J ≈ 1.5, 3.0 |
| H4 (Thiophene) | ~7.1 - 7.3 | dd | J ≈ 1.5, 5.0 |
| H5 (Thiophene) | ~7.3 - 7.5 | dd | J ≈ 3.0, 5.0 |
| CH (α-proton) | ~4.2 - 4.5 | t | J ≈ 6.5 |
| CH₂ (β-protons) | ~2.6 - 2.9 | d | J ≈ 6.5 |
| NH₂ | Broad singlet | - | - |
| OH (Carboxylic Acid) | Broad singlet | - | - |
Note: Predicted values are based on the analysis of similar structures and are solvent-dependent. The amine and carboxylic acid protons are exchangeable and may appear as broad signals or not be observed depending on the solvent and concentration.
Predicted ¹³C NMR Spectral Data
The carbon NMR spectrum provides information on the number and types of carbon atoms in the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (Carboxylic Acid) | ~175 - 180 |
| C3 (Thiophene - ipso) | ~140 - 145 |
| C2 (Thiophene) | ~125 - 130 |
| C4 (Thiophene) | ~120 - 125 |
| C5 (Thiophene) | ~128 - 133 |
| CH (α-carbon) | ~45 - 50 |
| CH₂ (β-carbon) | ~40 - 45 |
Note: The natural abundance ¹³C NMR spectra of amino acids can be measured in D₂O at a specific pH to obtain accurate spectral parameters.[2]
Experimental Protocol for NMR Data Acquisition
A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or MeOD). Ensure the sample is fully dissolved.
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
Tune and match the probe for the desired nucleus (¹H or ¹³C).
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: 32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.
-
Process the data with appropriate window functions (e.g., exponential multiplication) and perform phase and baseline corrections.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: 1024 or more scans, relaxation delay of 2-5 seconds, spectral width of 200-240 ppm.
-
Process the data similarly to the ¹H spectrum.
-
-
Data Analysis: Integrate the ¹H NMR signals to determine proton ratios. Assign peaks based on chemical shifts, multiplicities, and coupling constants. Correlate ¹H and ¹³C signals using 2D NMR techniques (e.g., HSQC, HMBC) if necessary for unambiguous assignment.
NMR Workflow Diagram
Caption: Workflow for NMR-based structural elucidation.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.
Predicted FTIR Spectral Data
The FTIR spectrum of this compound will show characteristic absorption bands for the amine, carboxylic acid, and thiophene functional groups.
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H (Carboxylic Acid) | Stretching | 3300 - 2500 | Broad |
| N-H (Amine) | Stretching | 3400 - 3200 | Medium |
| C-H (Thiophene) | Stretching | ~3100 | Medium |
| C-H (Aliphatic) | Stretching | 2975 - 2845 | Medium |
| C=O (Carboxylic Acid) | Stretching | 1725 - 1700 | Strong |
| N-H (Amine) | Bending | 1650 - 1580 | Medium |
| C=C (Thiophene) | Stretching | 1500 - 1400 | Medium |
| C-S (Thiophene) | Stretching | 850 - 700 | Medium |
Note: The broad O-H stretch is a hallmark of carboxylic acids due to hydrogen bonding.[3] The exact positions of the bands can be influenced by the physical state of the sample (solid or liquid).[4]
Experimental Protocol for FTIR Data Acquisition
Attenuated Total Reflectance (ATR) is a common sampling technique for solid samples.
-
Instrument Preparation: Ensure the ATR crystal is clean. Collect a background spectrum.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.
-
Data Analysis: The resulting spectrum should be baseline corrected. Identify the characteristic absorption bands and assign them to the corresponding functional groups.
FTIR Analysis Logic Diagram
Caption: Decision logic for FTIR spectral interpretation.
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is invaluable for determining the molecular weight and elemental composition of a compound.
Predicted Mass Spectral Data
For this compound (C₇H₉NO₂S), the molecular weight is 171.22 g/mol .[5]
-
Electrospray Ionization (ESI-MS): This soft ionization technique is ideal for polar molecules like amino acids.
-
Positive Ion Mode: Expect to observe the protonated molecule [M+H]⁺ at m/z 172.04.
-
Negative Ion Mode: Expect to observe the deprotonated molecule [M-H]⁻ at m/z 170.03.
-
-
High-Resolution Mass Spectrometry (HRMS): Provides an accurate mass measurement, allowing for the determination of the elemental formula.
-
Expected Exact Mass for [M+H]⁺ (C₇H₁₀NO₂S⁺): 172.0427
-
-
Fragmentation: While ESI is a soft technique, some fragmentation may occur. Common fragmentation pathways for β-amino acids include the loss of water (H₂O) and carbon dioxide (CO₂). Fragmentation of the thiophene ring is also possible.
Experimental Protocol for MS Data Acquisition
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a suitable solvent such as methanol, acetonitrile, or water, often with a small amount of formic acid (for positive mode) or ammonium hydroxide (for negative mode) to promote ionization.
-
Infusion: Introduce the sample into the mass spectrometer via direct infusion using a syringe pump.
-
Instrument Parameters:
-
Set the ESI source parameters (e.g., capillary voltage, gas flow rates, temperature) to achieve a stable spray and optimal signal intensity.
-
Acquire data in both positive and negative ion modes over a relevant m/z range (e.g., 50-500).
-
-
Data Analysis: Identify the molecular ion peak ([M+H]⁺ or [M-H]⁻) to confirm the molecular weight. If using HRMS, compare the measured exact mass to the theoretical mass to confirm the elemental composition.
MS Data Analysis Workflow
Caption: General workflow for mass spectrometry analysis.
Conclusion
The combination of NMR, FTIR, and MS provides a comprehensive and orthogonal dataset for the unambiguous characterization of this compound. NMR spectroscopy elucidates the detailed carbon-hydrogen framework, FTIR confirms the presence of key functional groups, and mass spectrometry verifies the molecular weight and elemental composition. Adherence to the standardized protocols outlined in this guide will ensure the generation of high-quality, reliable data, which is essential for making informed decisions in the drug discovery and development process.
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BLDpharm. BD5091-2-Amino-3-(thiophen-3-yl)propanoic acid - Bulk Product Details.
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- (R)-3-Amino-3-(thiophen-2-yl)propanoic acid, min 96%, 250 mg.
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- FTIR Analysis of Protein Structure.
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- Institut Kimia Malaysia. The FTIR-ATR Spectroscopy and Multivariate Data Analysis (MVDA)
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- PubChem. 3-(Thiophen-3-yl)propanoic acid | C7H8O2S | CID 268918.
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- High-resolution features of the 13C n.m.r. spectra of solid amino acids and peptides.
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An In-Depth Technical Guide to the Solubility and Stability of (S)-3-Amino-3-(thiophen-3-yl)propanoic acid
Foreword: Navigating the Pre-formulation Landscape
In the intricate journey of drug development, a thorough understanding of a molecule's fundamental physicochemical properties is not merely a preliminary step but the very bedrock upon which successful formulation and, ultimately, therapeutic efficacy are built. This guide is dedicated to providing researchers, scientists, and drug development professionals with a comprehensive technical framework for characterizing the solubility and stability of a promising chiral building block: (S)-3-Amino-3-(thiophen-3-yl)propanoic acid.
This document eschews a rigid, one-size-fits-all template. Instead, it adopts a first-principles approach, guiding the reader through the logical progression of inquiry and experimentation essential for a robust pre-formulation assessment. We will delve into the "why" behind each experimental choice, grounding our methodologies in established scientific principles and regulatory expectations. Our objective is to empower you not just to gather data, but to build a holistic understanding of this molecule's behavior, enabling informed decisions that will accelerate its path through the development pipeline.
Molecular Profile of this compound
A foundational understanding of the target molecule is paramount. This compound is a non-proteinogenic β-amino acid. Its structure, featuring a chiral center, a carboxylic acid group, an amino group, and a thiophene ring, dictates its physicochemical personality.
| Property | Value | Source |
| CAS Number | 773050-73-0 | [1] |
| Molecular Formula | C₇H₉NO₂S | [1] |
| Molecular Weight | 171.22 g/mol | [1] |
| Appearance | White to off-white solid (typical) | General knowledge |
| Storage | 2-8°C recommended by some suppliers |
The presence of both an acidic (carboxylic acid) and a basic (amino) group suggests a zwitterionic nature, which will profoundly influence its solubility as a function of pH.[2] The thiophene moiety, an aromatic heterocycle, may be susceptible to specific degradation pathways, particularly oxidation.[3]
A Strategic Approach to Solubility Determination
Solubility is a critical determinant of a drug's bioavailability. A comprehensive solubility profile is therefore non-negotiable. Our investigation will proceed from fundamental aqueous solubility to the more complex interplay of pH and co-solvents.
Intrinsic Aqueous Solubility (S₀)
The intrinsic solubility, or the solubility of the un-ionized form of the molecule, is a cornerstone parameter. For a zwitterionic compound like this compound, this is typically measured at its isoelectric point (pI), where the net charge is zero and solubility is at its minimum.[4]
Experimental Protocol: Shake-Flask Method (ICH Guideline Q6A)
-
pI Determination: The isoelectric point must first be estimated or determined experimentally (e.g., via capillary electrophoresis or calculated from pKa values).
-
Buffer Preparation: Prepare a series of buffers at the determined pI.
-
Equilibration: Add an excess of this compound to each buffer solution in sealed vials.
-
Agitation: Agitate the vials at a constant, controlled temperature (e.g., 25°C and 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: Separate the solid and liquid phases via centrifugation or filtration (using a filter that does not adsorb the compound).
-
Quantification: Analyze the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Causality Behind the Choices: The shake-flask method is the gold standard for its direct measurement of equilibrium solubility. Using a controlled temperature is crucial as solubility is temperature-dependent. Quantification via a specific and validated HPLC method ensures that the measured concentration is indeed the parent compound and not a degradation product.
pH-Solubility Profile
The zwitterionic nature of our molecule, conferred by the amino and carboxylic acid groups, means its solubility will be highly dependent on the pH of the medium.[2] Mapping this relationship is essential for predicting its behavior in the gastrointestinal tract and for developing parenteral formulations.
Experimental Protocol: Potentiometric Titration or Shake-Flask in Various pH Buffers
-
Buffer Range: Prepare a series of buffers covering a physiologically relevant pH range (e.g., pH 1.2, 4.5, 6.8, and 7.4) and beyond (e.g., pH 2 to 10).
-
Equilibration: Following the shake-flask protocol described above, equilibrate an excess of the compound in each buffer.
-
Analysis: Quantify the dissolved concentration at each pH.
-
Data Visualization: Plot the logarithm of solubility against pH. This will typically yield a "U-shaped" curve for an amphoteric substance.
Diagram: Expected pH-Solubility Profile
Caption: Expected solubility behavior as a function of pH.
Solubility in Common Pharmaceutical Solvents
To inform formulation strategies beyond simple aqueous solutions (e.g., for intravenous administration or for use in synthesis), solubility in common organic and co-solvent systems is required.
Experimental Protocol: Screening in Key Solvents
-
Solvent Selection: Choose a range of solvents relevant to pharmaceutical development, such as:
-
Water
-
Ethanol
-
Propylene Glycol
-
Polyethylene Glycol 400 (PEG 400)
-
Dimethyl Sulfoxide (DMSO)
-
-
Methodology: Employ the shake-flask method as previously described for each solvent.
-
Data Presentation: Tabulate the results for clear comparison.
| Solvent | Solubility at 25°C (mg/mL) |
| Water (at pI) | To be determined |
| pH 1.2 Buffer | To be determined |
| pH 7.4 Buffer | To be determined |
| Ethanol | To be determined |
| Propylene Glycol | To be determined |
| PEG 400 | To be determined |
| DMSO | To be determined |
Unveiling the Stability Profile: A Forced Degradation Approach
Stability testing is crucial for determining storage conditions, shelf-life, and identifying potential degradation products that could impact safety and efficacy. Forced degradation studies, as mandated by ICH guidelines, are the cornerstone of this effort.[5] They involve subjecting the molecule to stress conditions more severe than those it would typically encounter to accelerate degradation.
The Core Principle: The goal is to induce a target degradation of 5-20%. This provides confidence that the analytical method is "stability-indicating" (i.e., can separate the parent drug from its degradants) and helps to elucidate degradation pathways.[5]
Design of Forced Degradation Studies
A systematic approach is required, investigating the impact of hydrolysis, oxidation, and photolysis.
Diagram: Forced Degradation Workflow
Caption: Workflow for forced degradation studies.
Experimental Protocols:
-
Hydrolytic Degradation:
-
Conditions: Expose solutions of the compound to acidic (e.g., 0.1 M HCl), basic (e.g., 0.1 M NaOH), and neutral (e.g., water) conditions.
-
Temperature: Conduct studies at elevated temperatures (e.g., 60-80°C) to accelerate degradation.
-
Rationale: This simulates acidic conditions of the stomach and basic conditions of the small intestine and assesses pH-dependent stability. The thiophene ring's stability can be influenced by pH.
-
-
Oxidative Degradation:
-
Conditions: Treat a solution of the compound with an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂).
-
Rationale: Thiophene moieties are known to be susceptible to oxidation, which can lead to the formation of sulfoxides or other degradation products.[3] This is a critical pathway to investigate.
-
-
Photolytic Degradation:
-
Conditions: Expose both the solid compound and its solution to a controlled source of light that provides both UV and visible output (as per ICH Q1B guidelines). A parallel set of samples should be wrapped in aluminum foil to serve as dark controls.
-
Rationale: To assess if the compound is light-sensitive, which would necessitate protective packaging.
-
-
Thermal Degradation (Solid State):
-
Conditions: Store the solid compound at elevated temperatures (e.g., 60°C, 80°C) and controlled humidity.
-
Rationale: To evaluate the intrinsic thermal stability of the solid form, which is crucial for determining storage conditions.
-
Self-Validating System: For each condition, samples should be taken at multiple time points (e.g., 0, 2, 6, 24, 48 hours). A validated, stability-indicating HPLC method is essential. The method is considered stability-indicating if it can resolve the parent peak from all degradation product peaks, as demonstrated by peak purity analysis (e.g., using a photodiode array detector).
Data Presentation: Summary of Forced Degradation
| Stress Condition | Reagent/Setting | Time (hrs) | % Degradation | No. of Degradants |
| Acidic Hydrolysis | 0.1 M HCl, 60°C | TBD | TBD | TBD |
| Basic Hydrolysis | 0.1 M NaOH, 60°C | TBD | TBD | TBD |
| Neutral Hydrolysis | Water, 60°C | TBD | TBD | TBD |
| Oxidation | 3% H₂O₂, RT | TBD | TBD | TBD |
| Photolytic (Solution) | ICH Light Box | TBD | TBD | TBD |
| Photolytic (Solid) | ICH Light Box | TBD | TBD | TBD |
| Thermal (Solid) | 80°C | TBD | TBD | TBD |
Analytical Methodologies: The Key to Accurate Characterization
The reliability of all solubility and stability data hinges on the quality of the analytical methods used for quantification.
Primary Analytical Technique: HPLC
-
Mode: Reversed-phase HPLC is the most common and suitable method.
-
Column: A C18 column is a good starting point.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol) will likely be effective. The pH of the aqueous phase should be controlled to ensure consistent retention and peak shape.
-
Detection: UV detection is suitable due to the presence of the thiophene chromophore. A photodiode array (PDA) detector is highly recommended to assess peak purity.
Method Validation
The chosen analytical method must be validated according to ICH Q2(R1) guidelines, assessing parameters such as:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components (e.g., degradants).
-
Linearity and Range: The method's ability to produce results that are directly proportional to the concentration of the analyte.
-
Accuracy and Precision: The closeness of the test results to the true value and the degree of scatter between a series of measurements, respectively.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy.
Conclusion and Forward Look
This guide provides a comprehensive framework for the systematic evaluation of the solubility and stability of this compound. By following these logically structured experimental protocols, researchers can generate a robust data package that is essential for making informed decisions in the drug development process. The insights gained from these studies will directly influence formulation design, manufacturing processes, packaging, and storage recommendations, ultimately contributing to the development of a safe, stable, and effective therapeutic agent. The principles and methodologies outlined herein are grounded in extensive field experience and are designed to meet the rigorous standards of scientific integrity and regulatory scrutiny.
References
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Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. Open Access Dissertations. Paper 159.[Link]
- Alsante, K. M., et al. (2014). The Role of Forced Degradation in Pharmaceutical Development.Pharmaceutical Technology.
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Zlotorzynski, S. E., et al. (2023). Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability. ACS Central Science. [Link]
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Kanagawa, T., & Kelly, D. P. (1987). Degradation of substituted thiophenes by bacteria isolated from activated sludge. Microbial Ecology. [Link]
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Bansal, G. (2016). Forced Degradation Studies. MedCrave Online. [Link]
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Luminata Hanson, A. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs Blog. [Link]
-
Guzman, F. C., et al. (2022). Impact of preparation pH and temperature on amino acid stability of highly concentrated cell culture feed media. Journal of Chemical Technology & Biotechnology. [Link]
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Beta-Amino Acids: Reshaping the Peptidomimetic Landscape in Medicinal Chemistry
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Beta-amino acids (β-AAs) represent a pivotal class of non-proteinogenic building blocks that have garnered significant attention in medicinal chemistry.[1][2][3] Characterized by an additional carbon atom in their backbone compared to their α-amino acid counterparts, they bestow unique structural and functional properties upon peptides and small molecules.[4][5][6] This guide provides a comprehensive technical overview of β-amino acids, delving into their fundamental conformational properties, prevalent synthetic strategies, and diverse applications in modern drug discovery. We will explore how the strategic incorporation of β-amino acids can overcome the inherent limitations of native peptides, such as proteolytic instability and poor bioavailability, paving the way for a new generation of therapeutics.[1][5] This document is intended for researchers and drug development professionals seeking to leverage the unique advantages of β-amino acid scaffolds in their therapeutic programs.
The Fundamental Advantage: Structure and Conformational Plasticity
The defining structural feature of a β-amino acid is the placement of the amino group on the β-carbon, two atoms away from the carboxyl terminus.[4][5] This seemingly minor homologation introduces a profound impact on the molecule's conformational landscape. Unlike the relatively rigid peptide backbone of α-amino acids, the Cα-Cβ bond in β-amino acids introduces an additional torsional angle, θ (theta), expanding the accessible conformational space.[7]
This increased flexibility is not a liability; rather, it is the key to their utility. It allows oligomers of β-amino acids, known as β-peptides, to fold into stable and predictable secondary structures that are distinct from those of α-peptides.[1][7][8] These include various helices (such as the 14-helix and 10/12-helix), turns, and sheets.[7][8] The ability to form these well-defined structures, or 'foldamers', is crucial for mimicking the bioactive conformations of native peptides while presenting side chains in novel spatial arrangements.[9][10]
The conformational properties can be precisely controlled by the substitution pattern on the Cα and Cβ carbons, making β-amino acids a highly versatile tool for molecular design.[4][7] For instance, alkyl substituents at the C2 and C3 positions tend to favor a gauche conformation around the C2-C3 bond, which is a prerequisite for folded helical structures.[7]
Caption: Core structure of α- vs. β-amino acids, highlighting the additional Cβ and θ torsion angle.
Comparative Properties of α- and β-Peptides
| Property | α-Peptides | β-Peptides / α,β-Hybrid Peptides | Causality / Rationale |
| Proteolytic Stability | Low; susceptible to degradation by proteases. | High; significantly resistant to in vitro and in vivo proteolysis.[1][5][6] | The altered backbone geometry prevents recognition and binding by the active sites of common proteases. |
| Backbone Flexibility | Relatively constrained. | More flexible due to the additional C-C bond and associated torsional angle (θ).[9][11] | The extra methylene unit in the backbone increases the degrees of conformational freedom. |
| Secondary Structures | α-helix, β-sheet, turns. | 14-helix, 12-helix, 10/12-helix, sheets, and turns.[7][8] | The different backbone spacing and hydrogen-bonding patterns allow for the formation of novel, stable secondary structures. |
| Bioavailability | Generally low for oral administration. | Can be improved; resistance to gastrointestinal degradation is a key factor.[12][13] | Enhanced stability against digestive enzymes can increase the fraction of the dose that reaches systemic circulation. |
Asymmetric Synthesis: The Gateway to Chiral β-Amino Acids
The therapeutic utility of β-amino acids is critically dependent on the ability to produce them in an enantiomerically pure form, as stereochemistry dictates biological activity.[4] Consequently, a variety of robust asymmetric synthetic methodologies have been developed.[8][14]
Key Synthetic Strategies:
-
Conjugate Addition (Michael Addition): This is one of the most powerful methods, involving the 1,4-conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound.[15] The use of chiral lithium amides or chiral catalysts ensures high diastereoselectivity and enantioselectivity.[15]
-
Mannich-type Reactions: These reactions involve the condensation of an enolate with an imine, providing direct access to β-amino carbonyl compounds.[14][16] Organocatalysis has emerged as a particularly effective approach for achieving high enantioselectivity in these reactions.[14]
-
Hydrogenation of Enamines: The asymmetric hydrogenation of β-enamino esters using chiral transition metal catalysts (e.g., Rhodium or Ruthenium-based) is a highly efficient route to a wide range of β-amino acids.[8][14]
-
Arndt-Eistert Homologation: This classical method involves the conversion of an α-amino acid to its corresponding β-amino acid through a diazoketone intermediate, effectively adding a methylene unit to the backbone.[17]
-
Rearrangement and Cycloaddition Reactions: Methods involving β-lactam intermediates, formed via [2+2] cycloadditions, serve as versatile precursors that can be ring-opened to yield the desired β-amino acid.[18][19]
Caption: General workflow for the asymmetric synthesis of β-amino acids via Michael Addition.
Protocol: Asymmetric Synthesis via Chiral Amide Conjugate Addition
This protocol describes a general, self-validating procedure for the diastereoselective conjugate addition of a chiral lithium amide to an enoate acceptor, a foundational method for producing enantiopure β-amino acid derivatives.[15][20]
Objective: To synthesize an N-protected β-amino ester with high diastereoselectivity.
Pillar 1: Expertise & Causality
-
Step 1: Amide Formation (Deprotonation)
-
In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), dissolve the chiral amine (e.g., (R)-N-benzyl-α-methylbenzylamine) (1.0 eq.) in anhydrous THF (approx. 0.2 M).
-
Cool the solution to -78 °C using a dry ice/acetone bath. Causality: Low temperature is critical to control the reaction kinetics and prevent side reactions.
-
Slowly add n-butyllithium (1.0 eq., 1.6 M in hexanes) dropwise via syringe.
-
Stir the resulting solution at -78 °C for 30 minutes to ensure complete formation of the lithium amide. Self-Validation: A slight color change often indicates the formation of the lithium amide.
-
-
Step 2: Conjugate Addition
-
In a separate flame-dried flask, dissolve the α,β-unsaturated ester (e.g., tert-butyl crotonate) (1.1 eq.) in anhydrous THF.
-
Cool this solution to -78 °C.
-
Transfer the freshly prepared lithium amide solution from Step 1 into the ester solution via cannula over 20-30 minutes. Causality: Slow addition maintains the low temperature and prevents localized concentration gradients, maximizing stereoselectivity.
-
Stir the reaction mixture at -78 °C for 2-4 hours. Self-Validation: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting ester is consumed.
-
-
Step 3: Quenching and Work-up
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) at -78 °C. Causality: The weak acid NH₄Cl protonates the intermediate enolate without causing harsh side reactions like hydrolysis of the ester.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and add diethyl ether or ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Step 4: Purification and Characterization
-
Purify the crude product by flash column chromatography on silica gel. Causality: Chromatography separates the desired diastereomer from any minor isomers and unreacted starting materials.
-
Characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and assess its diastereomeric excess (d.e.).
-
Applications in Medicinal Chemistry: A Paradigm Shift
The unique properties of β-amino acids make them powerful tools for addressing key challenges in drug design.[1][9] By incorporating them into peptide sequences or using them as scaffolds, chemists can develop molecules with enhanced potency, selectivity, and pharmacokinetic profiles.[1][2]
Caption: Logical flow of β-amino acid utility in overcoming peptide limitations.
Key Therapeutic Applications:
-
Enzyme Inhibitors: The altered backbone of β-peptides allows them to bind to enzyme active sites with high affinity and specificity, but they are not processed as substrates.[5] This makes them excellent candidates for developing potent and stable enzyme inhibitors.[21][][23] For example, β-alanine analogues have been tested as inhibitors of carnosine-synthetase.[24]
-
Antimicrobial Peptides: Many natural antimicrobial peptides are limited by their susceptibility to proteases. β-peptide analogues can mimic the amphipathic helical structures required for membrane disruption but are resistant to degradation, leading to potent and long-lasting antimicrobial activity.[5][9][10]
-
Protein-Protein Interaction (PPI) Modulators: The stable, predictable secondary structures of β-peptides are ideal for mimicking the helical or sheet domains involved in PPIs.[9][10] This has been successfully applied to design inhibitors for targets like the p53-hDM2 interaction, which is relevant in cancer therapy.[9]
-
GPCR Ligands: The incorporation of β-amino acids into endogenous peptide ligands for G-protein coupled receptors (GPCRs) can lead to analogues with modified activity (agonism or antagonism) and significantly improved stability, turning short-lived natural ligands into viable drug candidates.[9][10][25]
-
Major Histocompatibility Complex (MHC) Binding Peptides: β-peptides have been explored for developing peptide-based vaccines and T-cell receptor antagonists due to their enhanced stability and ability to bind MHC molecules.[5][]
Table of Selected β-Amino Acid Applications
| Application Area | Example Target / System | β-Amino Acid Role / Advantage | Therapeutic Potential |
| Oncology | p53-hDM2 Interaction | β-peptide foldamer mimics the α-helical domain of p53, blocking the interaction.[9] | Cancer Therapy |
| Infectious Disease | Bacterial Membranes | Amphiphilic β-peptides form stable helices that disrupt bacterial membranes.[5][9] | Novel Antibiotics |
| Metabolic Disease | Dipeptidyl peptidase 4 (DPP-4) | Sitagliptin is a β-amino acid derivative that acts as a potent DPP-4 inhibitor.[26] | Type 2 Diabetes |
| Angiogenesis | Integrin Receptors | Hybrid α,β-peptides designed to mimic receptor-binding motifs with enhanced stability.[9] | Anti-angiogenic Therapy |
| Neurology | Opioid Receptors | Cyclic β-AAs constrain peptide conformation to enhance receptor binding and selectivity.[5] | Pain Management |
Pharmacokinetic and Metabolic Considerations
A primary driver for the use of β-amino acids in drug development is the potential for improved pharmacokinetic profiles compared to α-peptides.[9][27]
-
Metabolic Stability: As previously discussed, the most significant advantage is the profound resistance to proteolysis.[1][5] This drastically reduces clearance by peptidases in the gastrointestinal tract, blood, and tissues, leading to a longer biological half-life.[1][28]
-
Bioavailability: By resisting enzymatic degradation in the gut, β-amino acid-containing drugs have a higher potential for oral bioavailability.[12][13] While passive diffusion across the intestinal epithelium can still be a challenge for larger peptides, the increased stability is a critical first step toward oral delivery.
-
Distribution and Elimination: The physicochemical properties (e.g., size, charge, lipophilicity) of the specific β-amino acid and its side chains will influence tissue distribution and elimination pathways, which are typically a combination of renal clearance and metabolic biotransformation.[27]
Conclusion and Future Perspectives
Beta-amino acids are more than just structural curiosities; they are a validated and versatile platform technology in modern medicinal chemistry.[4] Their ability to form stable, predictable secondary structures while resisting enzymatic degradation provides a powerful solution to the long-standing challenges of peptide-based drug development.[1][9] From inhibiting enzymes and disrupting protein-protein interactions to creating novel antimicrobial agents, the applications are broad and impactful.[10][28]
Future research will likely focus on expanding the toolkit of synthetic methodologies to access even more diverse and complex β-amino acid scaffolds.[17][29] Furthermore, a deeper understanding of the rules governing the folding and self-assembly of β-peptides will enable the de novo design of highly sophisticated biomaterials and therapeutic agents with precisely tailored functions.[30] As our ability to design and synthesize these molecules grows, β-amino acids will undoubtedly continue to be at the forefront of innovation in drug discovery.
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Berlicki, Ł., Cabrele, C., Martinek, T. A., & Reiser, O. (2014). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. Journal of Medicinal Chemistry, 57(23), 9819–9841. [Link]
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Berlicki, Ł., Cabrele, C., Martinek, T., & Reiser, O. (2014). Peptides containing β-amino acid patterns: challenges and successes in medicinal chemistry. Semantic Scholar. [Link]
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Rehman, M. F., & Nagina, N. (2018). Biological Scope of β-amino Acids and its Derivatives in Medical Fields and Biochemistry: A Review. Journal of Chemical and Pharmaceutical Sciences. [Link]
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Riaz, N., Rehman, F., & Ahmad, M. (2017). Medicinal chemistry β-Amino Acids: Role in Human Biology and Medicinal Chemistry -A Review. ResearchGate. [Link]
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Berlicki, Ł., Cabrele, C., Martinek, T. A., & Reiser, O. (2014). Peptides containing β-amino acid patterns: challenges and successes in medicinal chemistry. PubMed. [Link]
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Davies, S. G., Ichihara, O., & Walters, I. A. S. (1994). Asymmetric synthesis of β-amino-α-hydroxy acids via diastereoselective hydroxylation of homochiral β-amino enolates. Journal of the Chemical Society, Perkin Transactions 1. [Link]
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Hariton, A., et al. (2009). Bioavailability of Beta-Amino Acid and C-terminally Derived PK/PBAN Analogs. Peptides, 30(12), 2174–2181. [Link]
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Albright, S. (2023). NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES. University of Illinois Urbana-Champaign Department of Chemistry. [Link]
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Kar, S., & De, P. (2016). Amino Acids and β-Peptide Templates to Create Bioactive Ligands and Biomaterials. Current Topics in Medicinal Chemistry, 16(12), 1339–1352. [Link]
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Ben-Mabrouk, A., et al. (2023). Synthesis, Antioxidant Evaluation, and Docking Simulation of New Mannich-Type β-Amino Ketone. MDPI. [Link]
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An In-depth Technical Guide to the Conformational Analysis of (S)-3-Amino-3-(thiophen-3-yl)propanoic acid
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
(S)-3-Amino-3-(thiophen-3-yl)propanoic acid is a chiral, non-proteinogenic β-amino acid incorporating a thiophene moiety. Its structural flexibility, dictated by the rotational freedom around several single bonds, is a critical determinant of its biological activity and physicochemical properties. Understanding the conformational landscape of this molecule is paramount for its application in drug discovery and development, particularly for designing analogues with specific therapeutic activities. This guide provides a comprehensive overview of the theoretical and practical aspects of the conformational analysis of this compound, integrating computational and experimental methodologies to provide a holistic understanding of its three-dimensional structure.
Introduction: The Significance of Conformation in Drug Design
The three-dimensional structure of a molecule is intrinsically linked to its biological function. For pharmacologically active compounds, the specific spatial arrangement of atoms, or conformation, governs its interaction with biological targets such as receptors and enzymes. This compound, with its chiral center and multiple rotatable bonds, can exist in a multitude of conformations. The identification of the low-energy, biologically active conformation(s) is a cornerstone of rational drug design. This guide will explore the methodologies to elucidate the conformational preferences of this promising molecule.
The thiophene ring, a common scaffold in medicinal chemistry, can undergo metabolic activation, and its orientation relative to the rest of the molecule can influence this process.[1] Therefore, a thorough conformational analysis is not only crucial for understanding its pharmacodynamics but also for predicting its metabolic fate and potential toxicity.
The Conformational Landscape: Theoretical Exploration
A robust conformational analysis begins with a theoretical exploration of the potential energy surface of the molecule. This computational approach allows for the identification of all possible low-energy conformers in the gas phase or in a simulated solvent environment.
2.1. Computational Methodology: A Dual Approach
A combination of molecular mechanics (MM) and quantum mechanics (QM) calculations provides a balance between computational cost and accuracy.
-
Initial Conformational Search (Molecular Mechanics): A systematic or random search of the conformational space using a suitable force field (e.g., MMFF94s) can efficiently generate a large number of potential conformers. This initial step broadly samples the conformational landscape.
-
Geometry Optimization and Energy Refinement (Quantum Mechanics): The conformers obtained from the MM search are then subjected to geometry optimization and energy calculations at a higher level of theory, typically Density Functional Theory (DFT). A common and reliable method is the B3LYP functional with a 6-31G(d) basis set, which provides a good compromise between accuracy and computational expense for organic molecules.[2][3] For higher accuracy, single-point energy calculations can be performed using a larger basis set, such as ωB97X-D/6-311G(d,p).[3][4]
The key rotatable bonds in this compound that define its conformation are:
-
τ1: C(thiophene)-Cα
-
τ2: Cα-Cβ
-
τ3: Cβ-C(carboxyl)
The interplay of rotations around these bonds, influenced by steric hindrance and intramolecular interactions (e.g., hydrogen bonding between the amino and carboxyl groups), dictates the overall shape of the molecule.[5][6]
2.2. Workflow for Computational Conformational Analysis
Caption: Workflow for the computational conformational analysis of this compound.
2.3. Predicted Low-Energy Conformers
The computational analysis is expected to yield a set of low-energy conformers. The relative energies of these conformers, expressed as Gibbs free energy differences (ΔG), determine their population at a given temperature.
| Conformer | Dihedral Angles (τ1, τ2, τ3) | Relative Energy (ΔG, kcal/mol) | Population (%) |
| 1 | g-, a, g+ | 0.00 | 65.3 |
| 2 | a, g+, t | 0.85 | 20.1 |
| 3 | g+, t, g- | 1.50 | 9.5 |
| 4 | t, g-, a | 2.10 | 5.1 |
| Note: This is a hypothetical table illustrating potential results. Dihedral angle notations (g: gauche, a: anti, t: trans) are illustrative. |
The results would likely indicate a preference for folded conformations stabilized by an intramolecular hydrogen bond between the protonated amino group and the carboxylate.
Experimental Validation: Bridging Theory and Reality
While computational methods provide invaluable insights into the conformational preferences of a molecule, experimental validation is crucial to confirm the predicted structures and understand their behavior in different environments.
3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy: Conformation in Solution
NMR spectroscopy is a powerful technique for determining the three-dimensional structure of molecules in solution.[7][8][9] For this compound, several NMR experiments can provide conformational information:
-
¹H NMR Chemical Shifts: The chemical shifts of protons are sensitive to their local electronic environment, which is influenced by the molecular conformation.
-
³J-Coupling Constants: The vicinal coupling constants (³J) between protons on adjacent carbons are related to the dihedral angle between them via the Karplus equation. Measuring the ³J(Hα-Hβ) and ³J(Hβ-Hγ) coupling constants can provide information about the rotamer populations around the Cα-Cβ and Cβ-C(carboxyl) bonds.
-
Nuclear Overhauser Effect (NOE): NOE experiments (e.g., ROESY or NOESY) provide information about through-space distances between protons that are close in space (< 5 Å). The observation of specific NOEs can confirm the proximity of certain groups, thus defining the overall conformation.
3.2. X-ray Crystallography: Conformation in the Solid State
X-ray crystallography provides an unambiguous determination of the molecular structure in the solid state at atomic resolution.[10][11][12]
-
Crystal Growth: High-quality single crystals of this compound are grown, typically by slow evaporation of a saturated solution in a suitable solvent or solvent mixture.
-
Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data are collected.
-
Structure Solution and Refinement: The diffraction data are used to solve the crystal structure and refine the atomic positions.
The resulting crystal structure reveals precise bond lengths, bond angles, and torsion angles, providing a static picture of the molecule in its lowest energy state in the crystalline lattice. It is important to note that the conformation in the solid state may be influenced by crystal packing forces and may not be the same as the predominant conformation in solution.
Integrated Conformational Analysis: A Synergistic Approach
The most comprehensive understanding of the conformational behavior of this compound is achieved by integrating computational and experimental data.
Caption: An integrated workflow for the conformational analysis of this compound.
By comparing the experimentally determined parameters (³J-couplings, NOEs, and crystal structure) with those calculated for the predicted low-energy conformers, it is possible to validate the computational model and identify the most probable conformation(s) in solution and the solid state.
Conclusion
The conformational analysis of this compound is a multifaceted endeavor that requires a synergistic combination of computational and experimental techniques. A thorough understanding of its conformational landscape is a prerequisite for elucidating its structure-activity relationship and for the rational design of new therapeutic agents. The integrated approach outlined in this guide provides a robust framework for researchers, scientists, and drug development professionals to unravel the three-dimensional secrets of this and other flexible molecules of pharmaceutical interest. The insights gained from such studies will undoubtedly accelerate the discovery and development of novel therapeutics.
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Unlocking Novel Therapeutics: A Technical Guide to the Theoretical Properties and Computational Modeling of Thiophene Amino Acids
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the theoretical underpinnings and computational methodologies essential for the study of thiophene-containing amino acids. As non-canonical amino acids, these moieties offer unique structural and electronic properties that are increasingly being leveraged in the design of novel peptide-based therapeutics with enhanced stability, potency, and bioavailability.[1] This document serves as a technical resource for researchers seeking to incorporate these promising building blocks into their drug discovery pipelines, offering both foundational knowledge and practical, step-by-step computational protocols.
The Thiophene Scaffold: A Privileged Element in Medicinal Chemistry
The thiophene ring, a sulfur-containing heterocycle, is a well-established "privileged scaffold" in medicinal chemistry.[2][3][4] Its prevalence in a wide array of biologically active compounds stems from its unique combination of properties. The sulfur atom influences the ring's electronics and allows for diverse substitution patterns, enabling the fine-tuning of a molecule's physicochemical characteristics to optimize interactions with biological targets.[2][3][4] Thiophene-containing molecules have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[5] By incorporating the thiophene moiety into an amino acid framework, we can introduce these favorable properties into peptides, creating novel peptidomimetics with potentially superior therapeutic profiles.
Theoretical Properties of Thiophene Amino Acids: A Quantum Chemical Perspective
Understanding the fundamental electronic and structural properties of thiophene amino acids is paramount for predicting their behavior in a biological context. Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a powerful toolkit for elucidating these characteristics at the atomic level.[6]
A common example of a thiophene amino acid is 2-thienylalanine, an analogue of phenylalanine where the phenyl group is replaced by a thiophene ring. DFT studies can be employed to compare the properties of these two amino acids, offering insights into the consequences of this substitution.
Electronic Properties: A Comparative Analysis
A key aspect to investigate is the impact of the thiophene ring on the electronic properties of the amino acid side chain. This can be assessed by calculating various molecular descriptors.
| Property | Phenylalanine (Typical Values) | 2-Thienylalanine (Calculated Values) | Significance |
| HOMO-LUMO Gap (eV) | ~6.0 - 7.0 | ~5.0 - 6.0 | A smaller gap suggests higher reactivity and potential for different biological interactions. |
| Dipole Moment (Debye) | ~1.5 - 2.5 | ~2.0 - 3.0 | The higher polarity of the thiophene ring can influence solubility and hydrogen bonding capabilities. |
| Electrostatic Potential Surface | Non-polar, with uniform electron distribution | Asymmetric electron distribution with higher density around the sulfur atom | This asymmetry can lead to more specific and directional interactions with protein targets. |
Note: The values for 2-thienylalanine are illustrative and would be determined through specific DFT calculations.
Conformational Preferences
The conformational landscape of an amino acid residue significantly influences the secondary and tertiary structure of a peptide. For 2-thienylalanine, the rotational barrier around the Cβ-Cγ bond (the bond connecting the amino acid backbone to the thiophene ring) is a critical parameter. DFT calculations can be used to generate a potential energy surface by systematically rotating this dihedral angle, revealing the low-energy, preferred conformations. This information is crucial for understanding how the thiophene side chain will orient itself within a peptide and how it might interact with its environment.
Computational Modeling of Thiophene Amino Acids in Peptides
To explore the behavior of thiophene amino acids within a larger peptide or protein context, molecular dynamics (MD) simulations are indispensable. These simulations provide a dynamic view of the molecule's conformational flexibility, interactions with solvent, and binding to target receptors.
The Challenge of Force Field Parameterization
A prerequisite for accurate MD simulations is a reliable force field, which is a set of parameters that describe the potential energy of the system. Standard protein force fields like AMBER and CHARMM do not contain parameters for non-canonical amino acids like 2-thienylalanine.[7] Therefore, it is necessary to develop a custom parameter set.
The following diagram illustrates a general workflow for parameterizing a non-canonical amino acid for use in MD simulations.
Caption: A generalized workflow for developing force field parameters for a non-canonical amino acid.
Experimental Protocol: Step-by-Step Parameterization of 2-Thienylalanine for AMBER
This protocol outlines the key steps for generating AMBER-compatible force field parameters for 2-thienylalanine using the AmberTools suite.
Step 1: Quantum Chemical Calculations with Gaussian
-
Build the Dipeptide: Construct an N-acetyl and N'-methylamide capped 2-thienylalanine dipeptide using a molecular editor.
-
Geometry Optimization: Perform a geometry optimization and frequency calculation using DFT with a suitable functional and basis set (e.g., B3LYP/6-31G*). This will provide the equilibrium geometry and vibrational frequencies.
-
Electrostatic Potential (ESP) Calculation: Using the optimized geometry, perform a single-point energy calculation to compute the electrostatic potential on a grid of points around the molecule. This is essential for deriving the partial atomic charges.
Step 2: Charge Derivation with Antechamber and RESP
-
Generate a PREP File: Use the antechamber tool in AmberTools to generate an initial residue topology file (.prepin).
-
Run RESP Fitting: Use the respgen and resp programs to fit the partial atomic charges to the quantum mechanically calculated ESP. This two-stage process helps to ensure that the charges are physically realistic and transferable.
Step 3: Missing Parameter Assignment with parmchk
-
Check for Missing Parameters: Use the parmchk2 tool to identify any missing bond, angle, or dihedral parameters by comparing the atom types in your .prepin file with the standard AMBER force field (e.g., ff14SB) and the General Amber Force Field (GAFF).
-
Generate a frcmod File: parmchk2 will generate a force field modification file (.frcmod) containing the missing parameters, often by analogy to existing parameters.
Step 4: Refinement and Validation
-
Dihedral Parameter Refinement (Optional but Recommended): For critical dihedral angles, such as the one governing the side-chain orientation, it is advisable to perform a series of constrained QM geometry optimizations at different dihedral angles to map out the potential energy surface. These QM energies can then be used to refine the corresponding dihedral parameters in the .frcmod file.
-
MD Simulation of the Dipeptide: Load the generated .prepin and .frcmod files into tleap to build a solvated system of the dipeptide. Run a short MD simulation and analyze the conformational distribution of the 2-thienylalanine residue. The results should be consistent with the low-energy conformations predicted by the QM calculations.
Case Study: Molecular Dynamics Simulation of a Thiophene-Containing Peptide
Once parameterized, the thiophene amino acid can be incorporated into any peptide sequence for MD simulations. These simulations can be used to investigate a variety of phenomena, including:
-
Structural Stability: How does the thiophene amino acid affect the overall fold and stability of the peptide?
-
Solvent Interactions: What are the preferred interactions between the thiophene side chain and the surrounding water molecules?
-
Binding to a Target Protein: How does the thiophene amino acid contribute to the binding affinity and specificity of the peptide to its receptor?
The following diagram illustrates a typical workflow for setting up and running an MD simulation of a peptide-protein complex.
Caption: A standard workflow for performing a molecular dynamics simulation of a biomolecular system.
Conclusion and Future Directions
Thiophene amino acids represent a promising class of non-canonical amino acids for the design of next-generation peptide therapeutics. The computational methods outlined in this guide provide a robust framework for understanding their fundamental properties and for predicting their behavior in complex biological systems. As force field models and computational hardware continue to improve, we can expect to see an even greater integration of these in silico techniques into the drug discovery and development process, accelerating the translation of novel thiophene-containing peptides from the computer to the clinic.
References
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An In-Depth Technical Guide to the In Silico Screening of (S)-3-Amino-3-(thiophen-3-yl)propanoic Acid Derivatives for Novel GABA-B Receptor Modulators
Abstract
This technical guide provides a comprehensive, methodology-focused walkthrough for the in silico screening of novel derivatives based on the (S)-3-Amino-3-(thiophen-3-yl)propanoic acid scaffold. Recognizing its structural analogy to γ-aminobutyric acid (GABA), this guide establishes the GABA type B (GABA-B) receptor as a primary therapeutic target. We will detail a complete computational workflow, from target validation and virtual library generation to a multi-stage screening cascade involving pharmacophore modeling, molecular docking, and ADMET profiling. The causality behind each experimental choice is explained, providing researchers and drug development professionals with a robust framework for identifying promising lead candidates for neurological and psychiatric disorders.[][2]
Introduction: The Rationale for this compound as a Privileged Scaffold
The inhibitory neurotransmitter γ-aminobutyric acid (GABA) is a cornerstone of central nervous system (CNS) regulation. Its actions are mediated by two primary receptor classes: the ionotropic GABA-A receptors and the metabotropic G-protein coupled GABA-B receptors.[2][3] The GABA-B receptor, in particular, is a critical therapeutic target for conditions such as muscle spasticity, anxiety, and addiction.[2][4] However, the clinical utility of direct agonists like baclofen is often hampered by dose-limiting side effects, including sedation and muscle weakness, necessitating the discovery of novel modulators with improved pharmacological profiles.[2][4]
The scaffold, this compound, represents a compelling starting point for a drug discovery campaign. It is a constrained analog of GABA, where the thiophene ring restricts the conformational flexibility of the molecule. This pre-organization can be hypothesized to favor a bioactive conformation for the GABA-B receptor, potentially leading to enhanced potency and selectivity. The thiophene ring also provides multiple vectors for chemical modification, allowing for the systematic exploration of the structure-activity relationship (SAR) to optimize binding affinity and pharmacokinetic properties.
In silico screening, or virtual screening, offers a time- and cost-efficient strategy to explore the vast chemical space of possible derivatives before committing to resource-intensive chemical synthesis and biological testing.[[“]][6][7][8] This guide outlines a hierarchical, multi-filter computational approach designed to rationally triage a large virtual library of derivatives to a small, prioritized set of high-potential hit compounds.
The In Silico Screening Workflow: A Strategic Overview
A successful virtual screening campaign is not a single experiment but a logical cascade of computational filters. Each successive stage increases in computational cost and predictive accuracy, ensuring that only the most promising candidates from a large initial pool are subjected to the most rigorous analyses. Our workflow is designed to maximize efficiency and confidence in the final hit selection.
Caption: The overall in silico screening workflow.
Phase 1: Foundational Preparation
Target Selection and Structure Preparation
Causality: The foundation of a structure-based design project is a high-quality, biologically relevant model of the target protein. As a heterodimer of GABA-B1 and GABA-B2 subunits, the orthosteric binding site for GABA and its analogs is located in the extracellular Venus Flytrap (VFT) domain of the GABA-B1 subunit.[4] Therefore, we select a high-resolution crystal structure of the human GABA-B receptor VFT domain for our study.
Experimental Protocol: Receptor Preparation
-
Obtain Structure: Download the PDB entry for the human GABA-B receptor (e.g., PDB ID: 4MS4) from the RCSB Protein Data Bank. This structure contains a co-crystallized agonist, which is crucial for validating our docking protocol.
-
Initial Cleaning: Load the structure into a molecular visualization program like UCSF Chimera or PyMOL.[9] Remove all non-essential components, including water molecules, solvent ions, and any co-solvents. Retain the co-crystallized ligand for the validation step.
-
Structural Correction: Check for and repair any missing atoms or side chains in the protein structure.
-
Protonation and Charge Assignment: Add polar hydrogens to the protein, as they are critical for forming hydrogen bonds. Assign appropriate partial charges using a standard force field (e.g., AMBER).
-
File Format Conversion: Save the cleaned, prepared protein structure as a PDBQT file using tools like AutoDockTools.[10][11] This format includes atomic charge and atom type information required by the docking software. The co-crystallized ligand should be separated and saved as a distinct MOL2 or PDBQT file for re-docking.
Virtual Library Generation
Causality: To explore the SAR around the this compound scaffold, a virtual library of derivatives must be generated. This is achieved by defining attachment points (R-groups) on the core scaffold and enumerating a collection of chemically reasonable substituents at these positions. We will focus on modifying the thiophene ring, as this is a common strategy for modulating the activity of GABA analogs.[12]
Protocol: Library Enumeration
-
Define Scaffold: Draw the core this compound structure in a chemical drawing tool (e.g., ChemDraw, MarvinSketch).
-
Specify R-Groups: Define attachment points for substitution on the thiophene ring (positions 2, 4, and 5).
-
Select Building Blocks: Choose a diverse set of chemical fragments to attach at the R-group positions. These should include a range of functionalities to probe steric, electronic, and hydrogen-bonding interactions (e.g., halogens, small alkyl groups, phenyls, hydroxyls, etc.).
-
Enumeration: Use a library enumeration tool (e.g., Schrödinger's LigPrep, RDKit) to computationally generate all possible combinations of the selected building blocks on the scaffold.
-
Preparation: Process the resulting library to generate low-energy 3D conformers for each molecule and assign appropriate protonation states and charges. Save the library in a multi-molecule file format (e.g., SDF).
Phase 2: The Virtual Screening Cascade
Filter 1: Ligand-Based Pharmacophore Screening
Causality: Pharmacophore modeling abstracts chemical structures into a set of essential steric and electronic features required for biological activity.[13][14] It serves as an extremely fast and efficient filter to eliminate molecules from the virtual library that do not possess the necessary features for binding to the GABA-B receptor.[15][16] We will derive a pharmacophore model from the known bioactive conformation of an agonist in the receptor's binding site.
Caption: Conceptual diagram of a pharmacophore model.
Protocol: Pharmacophore Generation and Screening
-
Model Generation: Using software like Phase, LigandScout, or MOE, generate a structure-based pharmacophore from the interactions observed between the co-crystallized agonist and the GABA-B receptor in the prepared PDB structure. Key features will likely include a negative ionizable group (for the carboxylic acid), a positive ionizable group (for the amine), and hydrophobic features.
-
Model Validation: Ensure the generated pharmacophore model can successfully identify known GABA-B agonists from a list of decoys (inactive molecules). This step is crucial for trusting the model's predictive power.
-
Library Screening: Screen the 3D conformers of the generated virtual library against the validated pharmacophore model.
-
Hit Selection: Retain only the molecules that match the pharmacophore features with a high fitness score. This significantly reduces the number of compounds passed to the more demanding molecular docking stage.
Filter 2: Structure-Based Molecular Docking
Causality: Molecular docking predicts the preferred orientation (pose) and binding affinity of a ligand within a protein's active site.[17] This step provides a more detailed, physics-based assessment of the compounds that passed the pharmacophore filter. By calculating a binding energy score, we can rank the derivatives based on their predicted affinity for the GABA-B receptor.[10][18]
Protocol: Molecular Docking and Validation
-
Protocol Validation (Self-Validation):
-
Define Binding Site: Define the docking grid box to encompass the entire binding site, centered on the position of the co-crystallized ligand in the prepared receptor structure.
-
Re-docking: Perform a docking calculation of the extracted co-crystallized ligand back into the receptor's binding site using a program like AutoDock Vina.[9]
-
Calculate RMSD: The protocol is considered validated if the predicted pose of the re-docked ligand is very close to its original crystallographic position (Root Mean Square Deviation < 2.0 Å). This confirms that the docking parameters can accurately reproduce the known binding mode.
-
-
Library Docking:
-
Use the validated protocol to dock each molecule from the pharmacophore-filtered hit list into the GABA-B receptor binding site.
-
Set the exhaustiveness parameter to a sufficient level (e.g., 16 or higher) to ensure a thorough conformational search.
-
-
Result Analysis:
-
Rank the docked compounds based on their predicted binding affinity (e.g., the most negative kcal/mol value in AutoDock Vina).
-
Visually inspect the top-scoring poses to ensure they form chemically reasonable interactions with key active site residues (e.g., hydrogen bonds with Ser, Arg, or Glu residues; hydrophobic interactions). Discard molecules with high scores but poor interaction patterns.
-
Filter 3: In Silico ADMET Profiling
Causality: A potent compound is useless as a drug if it has poor pharmacokinetic properties or is toxic.[19][20] Predicting Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties early helps to flag and remove compounds that are likely to fail in later, more expensive stages of drug development.[21][22]
Protocol: ADMET Prediction
-
Tool Selection: Utilize a validated and comprehensive ADMET prediction tool or web server, such as SwissADME, admetSAR, or others.[19][23] It is good practice to use multiple tools to compare predictions.[20]
-
Property Calculation: For the top-ranked compounds from the docking analysis, calculate a panel of key physicochemical and pharmacokinetic properties.
-
Filtering: Filter the compounds based on established drug-likeness rules and desired properties for a CNS drug.
Table 1: Key ADMET Properties and Desired Ranges for CNS Drugs
| Property | Parameter | Desired Range/Rule | Rationale |
| Absorption | Lipinski's Rule of 5 | 0-1 violations | General indicator of oral bioavailability. |
| TPSA | < 90 Ų | Polar surface area; critical for BBB penetration. | |
| Distribution | LogP | 1 - 3 | Octanol-water partition coefficient; balance between solubility and membrane permeability. |
| BBB Permeation | Predicted: Yes | Essential for a drug targeting the central nervous system. | |
| Metabolism | CYP450 Inhibition | Predicted: No inhibitor | Avoids drug-drug interactions. |
| Toxicity | hERG Inhibition | Predicted: No inhibitor | Reduces risk of cardiotoxicity. |
| Ames Mutagenicity | Predicted: Non-mutagen | Early flag for carcinogenic potential. |
Phase 3: Data Integration and Hit Selection
Causality: The final step is to synthesize the data from all filters to make an informed, multi-parameter decision on which compounds to advance for synthesis and biological testing. A compound is not selected on binding affinity alone but on a holistic profile of potency, specificity, and drug-likeness.
Protocol: Hit Prioritization
-
Data Consolidation: Compile the results from docking (Binding Affinity, key interactions) and ADMET predictions into a single table for easy comparison.
-
Scoring and Ranking: Apply a scoring function or a manual review process to prioritize candidates. A top candidate should exhibit:
-
High predicted binding affinity (e.g., <-8.0 kcal/mol).
-
Favorable binding pose with hydrogen bonds to key residues.
-
Acceptable ADMET profile with high predicted BBB permeation and no major toxicity flags.
-
-
Clustering and Diversity: From the top-ranked compounds, select a diverse set of 5-10 final hits. This ensures that different chemical motifs and potential SAR are explored in the subsequent experimental validation phase. Avoid selecting multiple compounds that are highly similar to one another.
Table 2: Hypothetical Prioritization Matrix for Final Hit Selection
| Compound ID | Binding Affinity (kcal/mol) | Key H-Bonds | BBB Permeation | hERG Inhibition | Lipinski Violations | Final Rank |
| Deriv-042 | -9.5 | Ser130, Arg255 | Yes | No | 0 | 1 |
| Deriv-115 | -9.2 | Ser130, Glu351 | Yes | No | 0 | 2 |
| Deriv-088 | -8.9 | Ser130 | Yes | No | 0 | 3 |
| Deriv-067 | -10.1 | None | Yes | Yes | 0 | Deprioritized |
| Deriv-201 | -7.5 | Ser130 | No | No | 1 | Deprioritized |
Conclusion
This guide has detailed a rigorous and scientifically grounded in silico workflow for the discovery of novel this compound derivatives as potential GABA-B receptor modulators. By logically layering filters of increasing computational complexity—from broad pharmacophore screening to precise molecular docking and critical ADMET profiling—this methodology enables an efficient and rational exploration of chemical space. The emphasis on protocol validation and multi-parameter analysis ensures a high degree of confidence in the final, prioritized list of compounds. These selected hits form a solid foundation for the next phase of the drug discovery pipeline: chemical synthesis and in vitro biological validation.
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- 22. researchgate.net [researchgate.net]
- 23. Open access in silico tools to predict the ADMET profiling of drug candidates. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 24. benthamdirect.com [benthamdirect.com]
- 25. researchgate.net [researchgate.net]
- 26. In Silico Virtual Screening - Creative Biostucture Drug Discovery [drug-discovery.creative-biostructure.com]
- 27. Insights into structure–activity relationship of GABAA receptor modulating coumarins and furanocoumarins - PMC [pmc.ncbi.nlm.nih.gov]
- 28. mdpi.com [mdpi.com]
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- 34. medchemexpress.com [medchemexpress.com]
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- 36. Structural determinants of activity at the GABAB receptor. A comparison of phosphoethanolamine and related GABA analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Early-Stage Biological Evaluation of Novel β-Amino Acids
Introduction: The Rationale for a Phased Evaluation
β-amino acids represent a compelling class of building blocks for modern drug discovery. Their intrinsic structural difference from their α-amino acid counterparts—an additional carbon in the backbone—confers a crucial advantage: enhanced proteolytic resistance.[1][2] This increased metabolic stability can lead to improved pharmacokinetic profiles, such as a longer biological half-life.[2] However, this structural novelty also necessitates a rigorous and systematic biological evaluation to characterize their potential as therapeutic agents. A haphazard testing approach risks generating misleading data and wasting valuable resources.
This guide presents a phased, field-proven framework for the early-stage biological evaluation of novel β-amino acid-containing compounds. The narrative is structured to follow the logical decision-making process of a drug discovery campaign, moving from broad, fundamental questions of safety and stability to more specific inquiries about cellular activity and in vivo behavior. Each phase is designed as a go/no-go decision gate, ensuring that only the most promising candidates advance.
Caption: A logical workflow for the phased biological evaluation of novel compounds.
Phase 1: Foundational In Vitro Profiling
This initial phase addresses the two most fundamental questions for any new chemical entity: Is it toxic, and is it stable? Answering these questions early prevents the investment of significant resources into compounds that are fundamentally flawed.
Cytotoxicity Assessment
Causality: Before any other biological property is measured, it is imperative to determine the compound's inherent toxicity to living cells. A compound that kills cells non-specifically at low concentrations is unlikely to become a viable therapeutic. This assay establishes the concentration window for all subsequent cell-based experiments.
Recommended Protocol: MTT Assay The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as a proxy for cell viability.[3] Viable cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt (MTT) to a purple formazan product.[3] The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate a relevant human cell line (e.g., HEK293 for general toxicity, or a cancer cell line like HeLa if relevant to the therapeutic goal) in a 96-well plate at a density of 5,000-10,000 cells per well.[4] Allow cells to adhere and grow for 24 hours.
-
Compound Treatment: Prepare a serial dilution of the novel β-amino acid compound (e.g., from 0.1 µM to 100 µM). Remove the old media from the cells and add fresh media containing the different compound concentrations.
-
Incubation: Incubate the plates for a period relevant to the compound's intended use, typically 24 to 48 hours, at 37°C and 5% CO2.[5]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will convert the MTT to formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.[3]
-
Data Acquisition: Measure the absorbance of each well at a wavelength of ~570 nm using a microplate reader.
Self-Validation & Controls:
-
Negative Control: Wells containing cells treated with vehicle (e.g., DMSO) only. This represents 100% cell viability.
-
Positive Control: Wells containing cells treated with a known cytotoxic agent (e.g., Doxorubicin or Staurosporine). This validates that the assay can detect cell death.
-
Blank Control: Wells with media but no cells, to subtract background absorbance.
Data Presentation: Results are typically plotted as percent viability versus compound concentration, and the half-maximal inhibitory concentration (IC50) is calculated.
| Parameter | Description | Interpretation |
| IC50 | The concentration of the compound that reduces cell viability by 50%. | A lower IC50 value indicates higher cytotoxicity. |
| Therapeutic Index | Ratio of the cytotoxic dose (IC50) to the effective dose (EC50). | A high therapeutic index is desirable, indicating a wide margin between efficacy and toxicity. |
Metabolic Stability Assessment
Causality: A primary motivation for using β-amino acids is to reduce susceptibility to enzymatic degradation.[1] This assay directly tests that hypothesis. It measures the rate at which the compound is metabolized by key drug-metabolizing enzymes, typically found in the liver.[6] A compound that is rapidly metabolized will have a short half-life in the body, potentially requiring more frequent or higher doses.[7]
Recommended Protocol: Liver Microsomal Stability Assay Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of Phase I drug-metabolizing enzymes, such as cytochrome P450s (CYPs).[7] This assay measures the disappearance of the parent compound over time when incubated with microsomes.[6]
Step-by-Step Methodology:
-
Preparation: Thaw pooled human liver microsomes on ice. Prepare a reaction mixture containing phosphate buffer and the test compound at a final concentration of ~1 µM.
-
Pre-incubation: Pre-incubate the compound-microsome mixture at 37°C for 5 minutes to allow temperature equilibration.
-
Initiation: Start the metabolic reaction by adding the required cofactor, NADPH.[6] The presence of NADPH is essential for the activity of CYP enzymes.
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a "stop solution" (typically cold acetonitrile with an internal standard) to quench the reaction.
-
Analysis: Centrifuge the samples to pellet the precipitated proteins. Analyze the supernatant using Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to quantify the remaining amount of the parent compound.
Self-Validation & Controls:
-
-NADPH Control: Run a parallel incubation without NADPH. Minimal compound loss should be observed, confirming that degradation is enzyme- and cofactor-dependent.
-
Positive Control: Include a compound with known metabolic liability (e.g., Verapamil or Testosterone). This validates the activity of the microsomal batch.
-
Zero-Time Point (T=0): This sample, where the stop solution is added immediately after the cofactor, represents 100% of the initial compound concentration.
Data Presentation: The percentage of the compound remaining is plotted against time. From the slope of the natural log plot, the in vitro half-life (t½) and intrinsic clearance (CLint) are calculated.
| Parameter | Description | Classification |
| t½ (min) | The time it takes for 50% of the compound to be metabolized. | > 30 min (High Stability), 10-30 min (Medium Stability), < 10 min (Low Stability) |
| CLint (µL/min/mg) | The intrinsic ability of the liver enzymes to metabolize the compound. | Low CLint is desirable for longer in vivo half-life. |
Phase 2: Cellular Activity and Target Engagement
After confirming a compound is not overtly toxic and possesses reasonable stability, the next critical step is to determine if it can get to its site of action and interact with its intended target.
Cell Permeability Assessment
Causality: For a drug to act on an intracellular target, it must first cross the cell membrane. Furthermore, for orally administered drugs, crossing the intestinal epithelium is a prerequisite for entering the bloodstream.[8] This assay predicts a compound's ability to be absorbed and distributed.
Recommended Protocol: Caco-2 Bidirectional Permeability Assay Caco-2 cells are a human colorectal adenocarcinoma cell line that, when cultured on a semi-permeable membrane, differentiate to form a polarized monolayer with tight junctions, mimicking the intestinal barrier.[9][10] This model allows for the evaluation of both passive diffusion and active transport processes.[9]
Caption: Workflow for assessing compound permeability and active efflux.
Step-by-Step Methodology:
-
Cell Culture: Seed Caco-2 cells on Transwell inserts and culture for ~21 days until a differentiated, polarized monolayer is formed.
-
Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) to ensure tight junctions have formed.
-
Permeability Measurement (A→B): Add the test compound to the apical (upper) chamber. At various time points, take samples from the basolateral (lower) chamber.
-
Permeability Measurement (B→A): In a separate set of wells, add the test compound to the basolateral chamber and sample from the apical chamber.[11] This bidirectional assessment is crucial for identifying active efflux.[10]
-
Analysis: Quantify the concentration of the compound in the collected samples using LC-MS/MS.
Self-Validation & Controls:
-
High Permeability Control: Caffeine or Propranolol.[11]
-
Low Permeability Control: Mannitol or Atenolol.[11]
-
P-gp Substrate Control: Digoxin, to confirm the activity of efflux transporters like P-glycoprotein (P-gp). An experiment can also be run with a known P-gp inhibitor to confirm transporter involvement.[11]
Data Presentation: The apparent permeability coefficient (Papp) is calculated and used to classify the compound.
| Papp (10⁻⁶ cm/s) | Permeability Classification | Expected Human Absorption |
| > 10 | High | > 90% |
| 1 - 10 | Medium | 20% - 90% |
| < 1 | Low | < 20% |
| Efflux Ratio | Indication | Implication |
| > 2 | Active Efflux | Compound is actively pumped out of cells, potentially limiting bioavailability. |
Target Engagement Assessment
Causality: Demonstrating that a compound binds to its intended molecular target within the complex environment of a living cell is a critical milestone.[12][13] It provides mechanistic evidence that the compound's biological effects are due to on-target activity and is essential for building a structure-activity relationship (SAR).[14][15]
Recommended Protocol: Cellular Thermal Shift Assay (CETSA) CETSA is a powerful technique that assesses target engagement in intact cells or cell lysates.[16] The underlying principle is ligand-induced thermal stabilization: when a compound binds to its target protein, the resulting protein-ligand complex is often more resistant to thermal denaturation than the protein alone.[16]
Step-by-Step Methodology:
-
Cell Treatment: Treat intact cells with the test compound or vehicle control and incubate to allow for cell entry and target binding.
-
Heating: Heat the cell suspensions across a range of temperatures (e.g., 40°C to 70°C) to induce protein denaturation and aggregation.
-
Lysis and Separation: Lyse the cells and separate the soluble protein fraction (containing non-denatured proteins) from the aggregated, denatured proteins via centrifugation.
-
Protein Detection: Analyze the amount of soluble target protein remaining at each temperature using a method like Western Blotting or mass spectrometry.
-
Melt Curve Generation: Plot the amount of soluble protein as a function of temperature for both the vehicle- and compound-treated samples. The temperature at which 50% of the protein is denatured is the melting temperature (Tm).
Self-Validation & Controls:
-
Vehicle Control: Cells treated with only the vehicle (e.g., DMSO) establish the baseline melting curve of the target protein.
-
Positive Control: A known binder to the target of interest, if available.
-
Housekeeping Protein: Probing for a highly stable, abundant protein (e.g., GAPDH) can serve as a loading control and demonstrate that the thermal shift is specific to the target.
Data Presentation: A shift in the melting curve to the right indicates thermal stabilization and thus, target engagement.
| Parameter | Description | Interpretation |
| ΔTm | The change in the melting temperature (Tm) of the target protein upon compound binding (Tm_compound - Tm_vehicle). | A positive ΔTm value provides direct evidence of target engagement in a cellular context. The magnitude of the shift can correlate with binding affinity. |
Phase 3: Preliminary In Vivo Assessment
Compounds that successfully pass the in vitro and cellular hurdles are advanced to preliminary animal studies. This phase provides the first look at how the compound behaves in a whole organism, a complex system that cannot be fully replicated in vitro.
Pharmacokinetic (PK) Profiling
Causality: Pharmacokinetics is the study of what the body does to a drug (Absorption, Distribution, Metabolism, and Excretion - ADME).[17] A PK study is essential to understand if the compound can reach and maintain a therapeutic concentration at its target site over time. The unique properties of peptides and their mimetics often result in distinct PK characteristics compared to small molecules.[18]
Recommended Protocol: Single-Dose Mouse PK Study A single dose of the compound is administered to a small cohort of mice, and blood samples are collected at various time points to measure the drug concentration.
Step-by-Step Methodology:
-
Animal Dosing: Administer the compound to mice via a relevant route, typically intravenous (IV) to assess distribution and elimination, and peroral (PO) or subcutaneous (SC) to assess absorption.
-
Blood Sampling: Collect small blood samples from the mice at a series of time points (e.g., 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h).
-
Plasma Preparation: Process the blood samples to isolate plasma.
-
Bioanalysis: Quantify the concentration of the compound in the plasma samples using a validated LC-MS/MS method.
-
PK Parameter Calculation: Plot the plasma concentration versus time and use pharmacokinetic software to calculate key parameters.
Self-Validation & Controls:
-
IV vs. Oral Dosing: Comparing the area under the curve (AUC) from IV and oral administration allows for the calculation of oral bioavailability.
-
Vehicle Group: A control group dosed with only the vehicle is necessary for baseline comparisons.
Data Presentation: Key pharmacokinetic parameters are calculated to describe the compound's disposition.
| Parameter | Description | Desirable Outcome |
| Cmax | The maximum plasma concentration achieved after dosing. | Should be above the therapeutically effective concentration. |
| Tmax | The time at which Cmax is reached. | Reflects the rate of absorption. |
| AUC | Area Under the Curve; a measure of total drug exposure over time. | Higher AUC often indicates better exposure. |
| t½ | Elimination half-life; the time for the plasma concentration to decrease by half. | A longer half-life may allow for less frequent dosing. |
| F (%) | Bioavailability; the fraction of the administered dose that reaches systemic circulation. | For oral drugs, higher bioavailability is generally better. |
Acute Toxicity Assessment
Causality: Early identification of potential toxicity issues in a living organism is crucial for de-risking a drug candidate.[19] While in vitro cytotoxicity provides a first alert, in vivo studies are necessary to evaluate the compound's effect on a complete biological system.[19]
Recommended Protocol: Maximum Tolerated Dose (MTD) Study The goal of an MTD study is to determine the highest dose of a drug that can be administered without causing unacceptable toxicity or adverse effects over a short period.[19]
Step-by-Step Methodology:
-
Dose Escalation: Administer single, escalating doses of the compound to different groups of mice.
-
Clinical Observation: Closely monitor the animals for a defined period (e.g., 7-14 days) for any clinical signs of toxicity.[20] This includes changes in body weight, food consumption, activity levels, posture, and breathing.[20]
-
Endpoint Analysis: At the end of the study, conduct a gross necropsy to examine organs for any visible abnormalities. Blood samples may be collected for basic clinical chemistry and hematology analysis.
-
MTD Determination: The MTD is defined as the highest dose that does not produce significant signs of toxicity or more than a 10% loss in body weight.
Self-Validation & Controls:
-
Vehicle Control Group: A group of animals that receives only the vehicle solution is essential to ensure that any observed effects are due to the compound itself.
-
Staggered Dosing: Dosing should proceed in a staggered manner, starting with low doses and only escalating after the safety of the lower dose has been confirmed.
Data Presentation: The results are summarized to establish an initial safety profile.
| Observation | Data Collected | Interpretation |
| Clinical Signs | Detailed records of animal health and behavior. | Identifies dose-limiting toxicities (e.g., neurotoxicity, gastrointestinal distress). |
| Body Weight Changes | Daily or bi-daily body weight measurements. | Significant weight loss is a key indicator of systemic toxicity. |
| Gross Pathology | Visual inspection of major organs at necropsy. | Can reveal organ-specific toxicity (e.g., liver discoloration, kidney enlargement). |
| Maximum Tolerated Dose (MTD) | The highest dose level deemed safe. | Establishes the upper limit for dosing in subsequent efficacy studies. |
Conclusion
The early-stage biological evaluation of novel β-amino acid-containing compounds is a multi-step, iterative process. By following a logical cascade—from fundamental in vitro safety and stability, through cellular permeability and target engagement, to preliminary in vivo profiling—researchers can make informed, data-driven decisions. This structured approach ensures that resources are focused on candidates with the highest probability of success, ultimately accelerating the path toward developing novel and effective therapeutics.
References
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Title: Advances in cell-based permeability assays to screen drugs for intestinal absorption | Request PDF Source: ResearchGate URL: [Link]
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Title: Advanced drug permeability & transporter assays | In vitro DMPK services Source: Nuvisan URL: [Link]
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Title: Cell Permeability Assay Source: BioIVT URL: [Link]
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Title: A novel cell permeability assay for macromolecules Source: BMC Molecular and Cell Biology URL: [Link]
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Title: Predicting Permeability for Small Molecules Source: Rowan Newsletter - Substack URL: [Link]
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Title: Pharmacokinetics and pharmacokinetic-pharmacodynamic correlations of therapeutic peptides Source: PubMed URL: [Link]
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Title: (PDF) Pharmacokinetics and Pharmacokinetic–Pharmacodynamic Correlations of Therapeutic Peptides Source: ResearchGate URL: [Link]
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Title: Pharmacokinetics of Protein and Peptide Conjugates Source: PMC - NIH URL: [Link]
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Title: Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals Source: PMC - PubMed Central URL: [Link]
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Title: In vitro cytotoxicity of β amino alcohols on different human cell lines a Source: ResearchGate URL: [Link]
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Title: "Pharmacokinetic Optimization of Peptides and Small Molecules" by Tyler Christian Beck Source: ProQuest URL: [Link]
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Title: An in vitro based investigation into the cytotoxic effects of D-amino acids Source: De Gruyter URL: [Link]
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Title: Target Engagement Assays in Early Drug Discovery Source: Journal of Medicinal Chemistry URL: [Link]
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Title: In Vivo Efficacy and Toxicity of an Antimicrobial Peptide in a Model of Endotoxin-Induced Pulmonary Inflammation Source: NIH URL: [Link]
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Title: Pharmacokinetics of Therapeutic Peptides Source: Creative Bioarray URL: [Link]
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Title: Metabolic Stability Assay Services Source: BioIVT URL: [Link]
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Title: Target and pathway engagement assays Source: Concept Life Sciences URL: [Link]
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Title: Metabolic Stability Assay Source: Creative Biolabs URL: [Link]
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Title: Synthesis and biological evaluation of novel β-lactam-metallo β-lactamase inhibitors Source: Royal Society of Chemistry URL: [Link]
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Title: In vivo toxicology studies Source: Vivotecnia URL: [Link]
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Title: Effect of N-Terminal Peptide Modifications on In Vitro and In Vivo Properties of 177 Lu-Labeled Peptide Analogs Targeting CCK2R Source: MDPI URL: [Link]
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Title: Selective Amino Acid-Only in Vivo NMR: A Powerful Tool To Follow Stress Processes Source: PMC - NIH URL: [Link]
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Title: Target Engagement Assays in Early Drug Discovery Source: PubMed URL: [Link]
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Title: A Rapid In Vivo Toxicity Assessment Method for Antimicrobial Peptides Source: MDPI URL: [Link]
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Title: A Practical Guide to Target Engagement Assays Source: Selvita URL: [Link]
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Title: Strategies to Enhance Metabolic Stabilities Source: PubMed URL: [Link]
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Title: Editorial: Biophysical target engagement assays in chemical biology and pharmacological research Source: Frontiers URL: [Link]
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Title: Beta Homo Amino Acids for Peptide Synthesis Archives Source: AAPPTEC URL: [Link]
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Title: Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry Source: ACS Publications URL: [Link]
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Title: Exploration of novel cationic amino acid-enriched short peptides: design, SPPS, biological evaluation and in silico study Source: ResearchGate URL: [Link]
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Title: Exploration of novel cationic amino acid-enriched short peptides: design, SPPS, biological evaluation and in silico study Source: NIH URL: [Link]
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A Researcher's Guide to Sourcing (S)-3-Amino-3-(thiophen-3-yl)propanoic Acid: From Supplier Qualification to In-House Verification
Introduction: The Significance of a Chiral Building Block
(S)-3-Amino-3-(thiophen-3-yl)propanoic acid (CAS No. 773050-73-0) is a non-proteinogenic β-amino acid that has garnered significant interest in medicinal chemistry and drug development. Its unique structure, featuring a thiophene ring and a chiral center, makes it a valuable building block for synthesizing peptidomimetics and novel heterocyclic compounds with potential therapeutic applications.[1] The incorporation of this moiety can enhance metabolic stability and introduce specific conformational constraints, which are critical attributes in modern drug design.
The Imperative of Rigorous Supplier Qualification
In the pharmaceutical industry, the qualification of raw material suppliers is a fundamental component of Good Manufacturing Practices (GMP).[2][3] While academic or early-stage research may not operate under strict GMP, adopting its core principles is essential for ensuring data quality. A reliable supplier provides more than just a chemical; they provide assurance of identity, purity, and consistency from batch to batch.
The supplier qualification process can be viewed as a systematic evaluation of a vendor's ability to meet predefined quality standards.[4][5] This involves a risk-based approach where the potential impact of the material on the final research outcome is carefully considered.[4] For a key building block, this risk is high. Key elements of an effective supplier qualification program include an initial screening, technical evaluation of documentation, and ongoing performance monitoring.[6]
The following diagram illustrates a logical workflow for selecting and qualifying a supplier for critical research chemicals.
Caption: A risk-based workflow for qualifying chemical suppliers.
Commercial Supplier Landscape
A survey of the market reveals several suppliers offering this compound for research purposes. The stated purity and available data vary, underscoring the need for due diligence. It is crucial to look beyond the headline purity percentage and examine the analytical methods used for verification.
| Supplier (Example) | CAS Number | Stated Purity | Key Analytical Data Often Provided |
| ChemScene | 773050-73-0 | 95+% | Basic properties, formula, molecular weight.[7] |
| BLDpharm | 773050-73-0 | Not specified | Basic identification information.[8] |
| US Biological | 773050-73-0 | 98+% (HPLC) | Specifies HPLC as a purity determinant.[9] |
| Sigma-Aldrich | 94333-62-7 (racemate) | 97% | Distributes from partners like AChemBlock, provides CoA.[10] |
| Echemi (Trader) | 94333-62-7 (racemate) | Not specified | Aggregates information, lists multiple synonyms.[11] |
Note: This table is illustrative. Researchers should always obtain the most current Certificate of Analysis directly from the supplier for a specific lot.
Decoding the Certificate of Analysis (CoA)
The CoA is the single most important document in supplier evaluation. A comprehensive CoA for a chiral amino acid should include:
-
Identity Confirmation:
-
¹H NMR Spectroscopy: The spectrum should be consistent with the structure of this compound, showing characteristic peaks for the thiophene ring protons, the methine (CH-N), and the methylene (CH₂) group.
-
Mass Spectrometry (MS): Provides the molecular weight, confirming the correct mass for the chemical formula C₇H₉NO₂S (171.22 g/mol ).[7]
-
-
Purity Assessment:
-
HPLC/UPLC: This is the workhorse technique for purity determination. The CoA should state the purity value and show a chromatogram, ideally with the detection wavelength specified. A value of >98% is typically desired for synthetic applications.
-
NMR: While primarily for structure, the absence of significant impurity peaks in the NMR spectrum provides secondary evidence of high purity.
-
-
Chiral Purity:
-
Chiral HPLC: This is the gold standard for determining enantiomeric excess (e.e.).[12][13] The method involves separating the (S)- and (R)-enantiomers on a chiral stationary phase (CSP).[12] The CoA should report the % e.e. and ideally provide the chromatogram showing baseline separation of the two enantiomers.
-
Chiral Derivatization: An alternative method involves reacting the amino acid with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral HPLC column.[14]
-
In-House Verification: A Protocol for Trust and Reproducibility
Upon receiving a new batch of material, even from an approved supplier, performing in-house quality control is a critical step to validate the supplier's CoA and ensure the material is suitable for its intended use.
Objective: To confirm the identity and assess the purity of a received batch of this compound using ¹H NMR and HPLC.
1. Sample Preparation:
- For NMR: Accurately weigh ~5 mg of the compound into an NMR tube. Add ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O with a pH adjustment). Ensure complete dissolution.
- For HPLC: Prepare a stock solution by dissolving 1 mg of the compound in 1 mL of a suitable solvent (e.g., a mixture of water and acetonitrile). From this, prepare a working solution at ~0.1 mg/mL with the mobile phase.
2. ¹H NMR Spectroscopy:
- Instrument: 400 MHz (or higher) NMR spectrometer.
- Procedure: Acquire a standard proton spectrum.
- Expected Results: Look for characteristic signals corresponding to the thiophene protons (typically in the δ 7.0-7.8 ppm region), the α-proton (CH adjacent to the amino group), and the β-protons (CH₂ adjacent to the carboxylic acid). Integrate the peaks to confirm the proton ratios. The absence of significant unassigned peaks is indicative of high purity.
3. Reversed-Phase HPLC for Purity Analysis:
- System: Standard HPLC system with a UV detector.
- Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
- Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA) or formic acid. Example gradient: Start at 5% B, ramp to 95% B over 15 minutes.
- Flow Rate: 1.0 mL/min.
- Detection: UV at 230 nm or 254 nm.
- Analysis: Inject 10 µL of the working solution. The purity is calculated as the area of the main peak divided by the total area of all peaks in the chromatogram. The result should be compared with the purity value stated on the supplier's CoA.
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H -> J [label="Discrepancy"];
}
Caption: A streamlined workflow for in-house verification of incoming chemicals.
Conclusion
Sourcing high-quality this compound is not a trivial procurement task; it is a foundational step in the scientific process. By implementing a rigorous supplier qualification strategy, critically evaluating analytical documentation, and performing diligent in-house verification, researchers can mitigate risks associated with poor-quality reagents. This disciplined approach ensures that the chemical building blocks are reliable, leading to more robust, reproducible, and ultimately successful research outcomes in the competitive field of drug discovery.
References
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SimplerQMS. (2025). Supplier Qualification: Definition, Process, and Guidelines. Retrieved from [Link]
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Pharmaguideline. (2011). Procedure for Qualification of Vendors for Raw Material and Packaging Materials. Retrieved from [Link]
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ProPharma Group. (2016). Supplier Qualification in the Pharmaceutical Supply Chain. Retrieved from [Link]
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Chromatography Today. (n.d.). Chiral Amino Acid and Peptide Separations – the Next Generation. Retrieved from [Link]
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MySkinRecipes. (n.d.). 3-Amino-3-(thiophen-3-yl)propanoicacid. Retrieved from [Link]
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Navigating the Aromatic World of Thiophenes: A Technical Guide to Safe Handling and Management
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Privileged Scaffold and Its Associated Risks
Thiophene and its derivatives represent a cornerstone in medicinal chemistry and materials science, recognized as "privileged scaffolds" due to their versatile chemical properties and significant presence in a wide array of pharmaceuticals and organic electronics.[1][2][3] From anti-inflammatory drugs to organic light-emitting diodes (OLEDs), the utility of the thiophene ring is vast.[1][4] However, this utility is counterbalanced by a spectrum of potential hazards that demand a comprehensive understanding and rigorous adherence to safety protocols. This guide provides an in-depth exploration of the safety and handling guidelines for thiophene-based compounds, grounded in an understanding of their inherent chemical reactivity and toxicological profiles.
The aromatic nature of the thiophene ring, a five-membered heterocycle containing a sulfur atom, governs both its synthetic utility and its potential for bioactivation.[5][6] While considered aromatic, its reactivity in electrophilic substitution reactions is significantly higher than that of benzene, making it a versatile building block.[1][4][5] This heightened reactivity, however, also underlies some of the hazards associated with this class of compounds.
Section 1: Hazard Identification and Risk Assessment
A thorough understanding of the potential hazards associated with thiophene-based compounds is the foundation of safe laboratory practice. These hazards can be broadly categorized into physical, chemical, and health risks.
Physical Hazards: Flammability
Thiophene itself is a highly flammable liquid and vapor, posing a significant fire risk.[7][8][9][10] It is crucial to handle thiophene and its volatile derivatives away from ignition sources such as open flames, sparks, and hot surfaces.[11]
| Property | Value for Thiophene | Source |
| Flash Point | -9 °C (15.8 °F) | [10] |
| Boiling Point | 84 °C (183.2 °F) | [10] |
| Lower Explosive Limit (LEL) | 1.5% | [7] |
| Upper Explosive Limit (UEL) | 12.5% | [7] |
Table 1: Flammability Profile of Thiophene
The low flash point of thiophene indicates that it can form an ignitable mixture with air at temperatures well below room temperature. Therefore, stringent control of ignition sources is mandatory.
Chemical Hazards: Reactivity and Incompatibilities
The thiophene ring is susceptible to electrophilic attack, and while generally stable, it can react violently with certain substances.[4][5]
Key Incompatibilities:
-
Strong Oxidizing Agents: Thiophene reacts violently with strong oxidizing agents, including nitrates, perchlorates, and peroxides, which can lead to fire and explosions.[8][9][10]
-
Nitric Acid: Concentrated nitric acid can cause a violent or explosive reaction with thiophene.[8][9][10]
-
N-nitrosoacetanilide: A mixture of thiophene and N-nitrosoacetanilide has been reported to be explosive.[9][10]
It is imperative to segregate thiophene-based compounds from these incompatible materials during storage and handling.
Health Hazards: Toxicity and Routes of Exposure
Exposure to thiophene and its derivatives can occur via inhalation, skin contact, eye contact, and ingestion.[7][8]
Acute Effects:
-
Inhalation: Inhaling thiophene vapors can irritate the nose, throat, and lungs, leading to coughing, wheezing, and shortness of breath.[8] High concentrations may cause central nervous system depression, with symptoms including headache, dizziness, fatigue, and nausea.[7][8]
-
Skin and Eye Contact: Direct contact can cause irritation to the skin and eyes, and in some cases, may result in eye burns.[8][12]
-
Ingestion: Swallowing thiophene can be harmful and may cause gastrointestinal discomfort.[7] Animal studies suggest that ingestion of significant amounts could be fatal or cause serious health damage.[7]
Chronic Effects:
-
Skin Sensitization: Thiophene may cause a skin allergy, where subsequent low-level exposure can trigger itching and a skin rash.[8]
-
Organ Damage: Prolonged or repeated exposure may cause damage to the liver.[8] Animal studies have also indicated that prolonged exposure can cause tremors.[7]
-
Metabolic Activation and Toxicity: A critical aspect of the toxicology of thiophene-containing drugs is their potential for metabolic activation by cytochrome P450 enzymes in the liver.[13][14][15] This can lead to the formation of reactive metabolites, such as thiophene S-oxides and thiophene epoxides, which are highly electrophilic.[15][16] These reactive intermediates can bind to cellular macromolecules like proteins, potentially leading to hepatotoxicity and other adverse effects.[15] Several drugs containing a thiophene moiety have been withdrawn from the market due to severe toxicity linked to this bioactivation pathway.[15][16]
Section 2: Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, starting with robust engineering controls and supplemented by appropriate PPE, is essential for minimizing exposure to thiophene-based compounds.
Engineering Controls
-
Chemical Fume Hood: All work with thiophene and its derivatives, especially volatile or dusty compounds, must be conducted in a certified chemical fume hood to prevent the inhalation of vapors and aerosols.[13][17]
-
Ventilation: The laboratory should be well-ventilated, with explosion-proof ventilation systems in areas where flammable liquids are handled and stored.[7][18]
-
Emergency Equipment: Easily accessible and regularly maintained eyewash stations and safety showers are mandatory in any area where thiophenes are handled.[8][18]
Personal Protective Equipment (PPE)
The selection of PPE should be based on a thorough risk assessment of the specific compound and procedure.[17][19][20]
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles are required at all times. A face shield should be worn over goggles when there is a significant risk of splashing.[7][13][17][20] | Protects against splashes and vapors that can cause serious eye irritation or burns.[8] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene) are mandatory. Double-gloving is recommended for handling highly toxic derivatives.[7][13][17] | Prevents skin contact, absorption, and potential sensitization.[8] |
| Body Protection | A flame-resistant lab coat should be worn and kept fastened. A chemical-resistant apron provides an additional layer of protection.[7][17] | Protects against splashes and contamination of personal clothing. |
| Respiratory Protection | Work should be performed in a fume hood. If this is not possible or if there is a risk of aerosol generation, a NIOSH-approved respirator with an appropriate organic vapor cartridge is necessary.[7][13][17] | Prevents inhalation of harmful vapors.[8] |
Section 3: Safe Handling and Storage Protocols
Adherence to strict handling and storage procedures is critical to prevent accidents and exposure.
Handling
-
Grounding and Bonding: Metal containers used for transferring thiophene should be grounded and bonded to prevent static electricity buildup, which could serve as an ignition source.[8][11]
-
Spark-Proof Tools: Use only non-sparking tools and explosion-proof equipment when working with thiophene, especially when opening and closing containers.[8][11][18]
-
Avoid Personal Contact: Avoid all personal contact, including inhalation and skin contact. Do not allow clothing wet with the material to remain in contact with the skin.[7]
-
Empty Containers: Treat empty containers as hazardous, as they may retain explosive vapors. Do not cut, drill, grind, or weld on or near empty containers.[7]
Storage
-
Flammables Cabinet: Store thiophene and its flammable derivatives in a designated flammables storage cabinet.[7]
-
Cool, Dry, and Well-Ventilated Area: Storage areas should be cool, dry, and well-ventilated, away from sources of heat and ignition.[8]
-
Tightly Closed Containers: Keep containers tightly closed to prevent the escape of vapors.[8]
-
Incompatible Materials: Store separately from oxidizing materials and other incompatible chemicals.[8][18]
Section 4: Experimental Protocols - A Framework for Safety
The following protocols provide a self-validating system for common laboratory procedures involving thiophene-based compounds.
Protocol for Weighing a Solid Thiophene Derivative
-
Preparation:
-
Ensure the chemical fume hood is operational and the sash is at the appropriate working height.
-
Don all required PPE as outlined in Section 2.2.
-
Place an analytical balance inside the fume hood.
-
Cover the work surface with a disposable absorbent liner.[13]
-
-
Weighing:
-
Use a tared, appropriate container (e.g., a vial or beaker) for weighing.
-
Carefully transfer the solid thiophene derivative to the container, minimizing the creation of dust.
-
Record the weight and securely cap the container.
-
-
Cleanup:
-
Post-Procedure:
-
Properly doff PPE as described in the workflow diagram.
-
Wash hands thoroughly with soap and water.
-
Protocol for Preparing a Solution of a Thiophene-Based Compound
-
Preparation:
-
Perform all operations within a certified chemical fume hood.[13]
-
Don all required PPE.
-
Assemble all necessary glassware and reagents.
-
-
Dissolution:
-
Add the desired solvent to a container containing the weighed thiophene-based compound.
-
Securely cap the container.
-
Use a vortex mixer or sonicator to ensure complete dissolution. If using a sonicator, ensure the container is properly sealed to prevent aerosol generation.[13]
-
-
Labeling and Storage:
-
Cleanup and Post-Procedure:
-
Decontaminate all used equipment.
-
Dispose of all contaminated materials as hazardous chemical waste.[13]
-
Remove PPE and wash hands thoroughly.
-
Section 5: Emergency Procedures
Preparedness for emergencies is a critical component of laboratory safety.
Spills
-
Evacuate and Alert: Evacuate non-essential personnel from the immediate area. Alert colleagues and the laboratory supervisor.[8]
-
Control Ignition Sources: If the spilled material is flammable, remove all sources of ignition.[8]
-
Containment and Cleanup:
-
Decontamination: Clean the spill area with a suitable solvent and then with soap and water.[23]
-
Ventilation: Ventilate the area thoroughly.[8]
First Aid
-
Eyes: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[7][18]
-
Skin: Immediately flush skin with plenty of water. Remove contaminated clothing and shoes. Seek medical aid if irritation develops and persists.[7][18]
-
Ingestion: Do not induce vomiting unless directed to do so by medical personnel. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[18]
-
Inhalation: Remove the individual from the contaminated area to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[7]
Section 6: Waste Disposal
All waste containing thiophene or its derivatives must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.[7][21][23]
-
Segregation: Segregate thiophene waste from other waste streams to prevent incompatible reactions.[17][21]
-
Containerization: Collect waste in designated, clearly labeled, and sealable hazardous waste containers.[21][24]
-
Labeling: Label waste containers with "Hazardous Waste," the chemical name, and associated hazards.[21]
-
Professional Disposal: Arrange for the collection and disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[21][23][24] Never dispose of thiophene-based compounds down the drain or in regular trash.[11][24]
Conclusion: A Culture of Safety
The diverse applications of thiophene-based compounds in research and development underscore their importance. However, their potential hazards necessitate a proactive and informed approach to safety. By understanding the chemical and toxicological properties of these compounds, implementing robust engineering controls, utilizing appropriate personal protective equipment, and adhering to strict handling and disposal protocols, researchers can mitigate the risks and continue to innovate safely. This guide serves as a foundational resource, but it is the responsibility of every individual working with these compounds to foster a culture of safety through continuous learning, diligent practice, and a commitment to protecting themselves, their colleagues, and the environment.
References
-
New Jersey Department of Health. (2000, December). Hazardous Substance Fact Sheet: Thiophene. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8030, Thiophene. Retrieved from [Link]
-
Wikipedia. (2024, May 22). Thiophene. [Link]
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Singh, S., & Kumar, V. (2023). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 14(10), 1835-1863. [Link]
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Georganics. (n.d.). Thiophene derivatives. [Link]
-
ResearchGate. (n.d.). Thiophenes and their Benzo Derivatives: Reactivity. [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Thiophene, benzene free, 99.5%. [Link]
-
Cohen, S. M., et al. (2016). Safety evaluation of substituted thiophenes used as flavoring ingredients. Food and Chemical Toxicology, 97, 148-164. [Link]
-
Slideshare. (n.d.). Relative Aromaticity & Reactivity of Pyrrole, Furan & Thiophene. [Link]
-
Gramec, D., et al. (2014). Bioactivation Potential of Thiophene-Containing Drugs. Chemical Research in Toxicology, 27(8), 1325-1337. [Link]
-
U.S. Environmental Protection Agency. (2010). Provisional Peer Reviewed Toxicity Values for Thiophene (CASRN 110-02-1). [Link]
-
Kumar, A., et al. (2015). Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods. Journal of Physical Chemistry B, 119(51), 15637-15649. [Link]
-
Organic Syntheses. (n.d.). 2-thiophenethiol. [Link]
-
CPAChem. (2024, January 15). Safety data sheet. [Link]
-
U.S. Department of Health & Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM. [Link]
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Singh, M. V., et al. (2023). Synthetic Procedures, Properties, and Applications of Thiophene-Based Azo Scaffolds. Current Organic Synthesis, 20(10), 1168-1184. [Link]
-
Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54. [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiophene. [Link]
-
Total Protection. (2024, April 25). Discover the Various Types of PPE for Optimal Chemical Safety. [Link]
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Methodological & Application
Application Note & Protocols: Solid-Phase Synthesis of Peptides Incorporating (S)-3-Amino-3-(thiophen-3-yl)propanoic Acid
Introduction: Expanding the Peptidomimetic Toolbox with Thiophene-Containing β-Amino Acids
The incorporation of non-proteinogenic amino acids into peptide sequences is a cornerstone of modern drug discovery and materials science. These modifications can confer remarkable properties, including enhanced proteolytic stability, constrained conformations leading to improved receptor affinity and selectivity, and novel biological activities. Among these valuable building blocks, β-amino acids have garnered significant attention for their ability to induce stable secondary structures, such as helices and turns, in peptides.
This guide focuses on the solid-phase peptide synthesis (SPPS) of peptides containing (S)-3-Amino-3-(thiophen-3-yl)propanoic acid , a unique β-amino acid featuring a thiophene moiety. The thiophene ring, an aromatic heterocycle, can engage in π-π stacking and other non-covalent interactions, potentially modulating the pharmacological profile of the resulting peptide. However, the successful incorporation of this amino acid via the standard Fmoc/tBu strategy requires careful consideration of its distinct chemical properties, namely the steric hindrance imposed by the β-substituent and the potential for side reactions involving the electron-rich thiophene ring, particularly during acidic cleavage.
This document provides a comprehensive, experience-driven guide for researchers, scientists, and drug development professionals. It outlines detailed protocols, explains the rationale behind key experimental choices, and offers troubleshooting insights to facilitate the successful synthesis of peptides containing this promising building block.
The Unique Chemical Landscape of this compound in SPPS
The structure of this compound presents two primary challenges in the context of Fmoc-based SPPS:
-
Steric Hindrance: As a β-amino acid, the reactive amine is positioned further from the carboxyl group, and the bulky thiophene ring at the β-position can sterically hinder the approach of the activated carboxyl group of the incoming amino acid. This can lead to sluggish and incomplete coupling reactions, resulting in deletion sequences.
-
Thiophene Ring Reactivity: The thiophene ring is susceptible to electrophilic attack, particularly under the strongly acidic conditions used for final peptide cleavage and deprotection. This can lead to unwanted modifications of the peptide.
To address these challenges, optimized protocols are necessary, particularly concerning the choice of coupling reagents and cleavage cocktails.
Experimental Workflow: A Visual Overview
The overall workflow for the incorporation of this compound into a peptide sequence via Fmoc-SPPS is depicted below. This process involves the sequential addition of amino acids to a growing chain anchored on a solid support.
Figure 1: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Detailed Protocols and Methodologies
The following protocols are based on the widely adopted Fmoc/tBu orthogonal protection strategy. All procedures should be performed in a dedicated peptide synthesis vessel with appropriate agitation.
Resin Selection and Preparation
The choice of resin depends on the desired C-terminal functionality (acid or amide). For C-terminal amides, a Rink Amide resin is recommended, while for C-terminal carboxylic acids, a 2-chlorotrityl chloride (2-CTC) resin is a suitable choice.
Protocol 4.1.1: Resin Swelling
-
Place the desired amount of resin (e.g., 0.1 mmol scale) in a peptide synthesis vessel.
-
Add N,N-Dimethylformamide (DMF) to cover the resin completely.
-
Allow the resin to swell for at least 1 hour at room temperature with gentle agitation.
-
After swelling, drain the DMF.
The Iterative Synthesis Cycle: Deprotection and Coupling
This cycle is repeated for each amino acid in the sequence.
Protocol 4.2.1: Fmoc Deprotection
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate the mixture for 5-10 minutes at room temperature.
-
Drain the solution.
-
Repeat steps 1-3.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
Rationale: The Fmoc group is base-labile and is efficiently removed by piperidine. Thorough washing is crucial as residual piperidine will neutralize the incoming activated amino acid, preventing coupling.
Application Notes and Protocols: A Strategic Guide to the Fmoc-Protection of (S)-3-Amino-3-(thiophen-3-yl)propanoic Acid
Introduction: The Significance of Non-canonical Amino Acids in Drug Discovery
In the landscape of modern drug development and peptide chemistry, non-canonical amino acids are indispensable tools for crafting novel therapeutics with enhanced pharmacological profiles.[1][2] Among these, β-amino acids, and particularly those bearing heterocyclic moieties, have garnered significant attention. (S)-3-Amino-3-(thiophen-3-yl)propanoic acid is a noteworthy example, serving as a versatile building block in the synthesis of peptidomimetics and other complex molecular architectures.[2] Its incorporation into peptide backbones can induce stable secondary structures, improve metabolic stability, and modulate biological activity.
The successful integration of such unique building blocks into synthetic peptides, especially via Solid-Phase Peptide Synthesis (SPPS), hinges on the effective and orthogonal protection of their reactive functional groups.[3][4] The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of modern SPPS, favored for its base-lability which allows for mild deprotection conditions, preserving the integrity of sensitive peptide linkages and acid-labile side-chain protecting groups.[3][4][5]
This technical guide provides a comprehensive overview and a detailed, field-proven protocol for the Fmoc-protection of this compound. We will delve into the mechanistic underpinnings of the Fmoc-protection strategy, explain the rationale behind the chosen experimental parameters, and provide a self-validating protocol complete with characterization and quality control measures.
Core Principles: The Fmoc-Protection Strategy
The Fmoc group is a carbamate that temporarily shields the primary amine of an amino acid from unwanted reactions during peptide bond formation.[4] Its utility is rooted in its unique cleavage mechanism—a base-catalyzed β-elimination—which is orthogonal to the acid-labile protecting groups commonly used for amino acid side chains.[3][5]
Mechanism of Fmoc Protection
The introduction of the Fmoc group is typically achieved by reacting the free amino acid with an activated Fmoc reagent, such as 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu), under basic conditions.[4][6] Fmoc-OSu is often preferred due to its greater stability and lower propensity for side reactions.[6]
The reaction proceeds via nucleophilic attack of the deprotonated amino group on the electrophilic carbonyl carbon of the Fmoc reagent, leading to the formation of a stable carbamate linkage.
Experimental Protocol: Fmoc-Protection of this compound
This protocol details the synthesis of Fmoc-(S)-3-Amino-3-(thiophen-3-yl)propanoic acid using Fmoc-OSu.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% | Commercially Available | --- |
| N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) | ≥99% | Commercially Available | --- |
| Sodium Bicarbonate (NaHCO₃) | ACS Reagent Grade | Commercially Available | --- |
| 1,4-Dioxane | Anhydrous | Commercially Available | --- |
| Deionized Water | --- | --- | --- |
| Ethyl Acetate | ACS Reagent Grade | Commercially Available | --- |
| Hexanes | ACS Reagent Grade | Commercially Available | --- |
| 1 M Hydrochloric Acid (HCl) | --- | --- | Prepared from concentrated HCl. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Reagent Grade | Commercially Available | --- |
Instrumentation
-
Magnetic stirrer with stir bar
-
Round-bottom flasks
-
Separatory funnel
-
Rotary evaporator
-
pH meter or pH paper
-
High-resolution NMR spectrometer
-
Mass spectrometer
Workflow Diagram
Caption: Workflow for the Fmoc-protection of this compound.
Step-by-Step Procedure
-
Dissolution of the Amino Acid: In a 250 mL round-bottom flask, dissolve this compound (1.0 eq.) in a mixture of 1,4-dioxane and a 10% aqueous solution of sodium bicarbonate (NaHCO₃). The typical solvent ratio is 1:1 or 2:1 dioxane to aqueous NaHCO₃. Ensure the amino acid is fully dissolved with gentle stirring. The basic aqueous solution deprotonates the amino group, enhancing its nucleophilicity.
-
Addition of Fmoc-OSu: In a separate flask, dissolve Fmoc-OSu (1.05 eq.) in 1,4-dioxane. Add this solution dropwise to the vigorously stirred amino acid solution at room temperature over a period of 30 minutes. A slight excess of Fmoc-OSu ensures complete conversion of the starting material.
-
Reaction Monitoring: Allow the reaction mixture to stir at room temperature for 4-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as ethyl acetate/hexanes with a small amount of acetic acid. The disappearance of the starting amino acid spot (visualized with ninhydrin stain) indicates reaction completion.
-
Work-up - Quenching and Acidification: Once the reaction is complete, pour the mixture into a beaker containing an equal volume of cold deionized water. Carefully acidify the aqueous solution to a pH of ~2 using 1 M HCl. This step protonates the carboxylate group and precipitates the Fmoc-protected amino acid, which is typically insoluble in acidic water.
-
Extraction: Transfer the acidified mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer). The organic layers are combined.
-
Washing and Drying: Wash the combined organic layers with brine (saturated NaCl solution) to remove any remaining water-soluble impurities. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude Fmoc-(S)-3-Amino-3-(thiophen-3-yl)propanoic acid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by silica gel column chromatography.
Characterization and Quality Control
A self-validating protocol requires rigorous characterization of the final product to confirm its identity, purity, and stereochemical integrity.
Expected Analytical Data
-
¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum should show characteristic peaks for the Fmoc group (aromatic protons between δ 7.2-7.8 ppm, and the CH and CH₂ protons of the fluorenyl moiety between δ 4.2-4.5 ppm), as well as signals corresponding to the thiophene ring and the propanoic acid backbone.
-
¹³C NMR (100 MHz, CDCl₃): The carbon NMR will display signals for the carbonyls of the carbamate and carboxylic acid, the aromatic carbons of the Fmoc and thiophene groups, and the aliphatic carbons of the propanoic acid backbone.
-
Mass Spectrometry (ESI-MS): The mass spectrum should show the expected molecular ion peak corresponding to the calculated mass of Fmoc-(S)-3-Amino-3-(thiophen-3-yl)propanoic acid.
-
Optical Rotation: Measurement of the specific rotation will confirm the retention of the (S)-stereochemistry.
| Compound Information | |
| IUPAC Name | (3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-thiophen-3-ylpropanoic acid[1] |
| CAS Number | 507472-09-5[1] |
| Molecular Formula | C₂₂H₁₉NO₄S |
| Molecular Weight | 393.46 g/mol |
| SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC@@H(CC(=O)O)C4=CSC=C4[1] |
Troubleshooting and Field-Proven Insights
-
Incomplete Reaction: If TLC analysis indicates the presence of starting material, allow the reaction to proceed for a longer duration or add a small additional portion of Fmoc-OSu. Ensure the pH of the initial reaction mixture is sufficiently basic.
-
Low Yield: Low yields can result from incomplete extraction or premature precipitation. Ensure the pH during acidification is low enough for complete precipitation and that the product is thoroughly extracted into the organic phase.
-
Side Reactions: The use of Fmoc-Cl can sometimes lead to the formation of di-Fmoc byproducts. Using Fmoc-OSu and avoiding a large excess of the reagent minimizes this risk.[6]
Conclusion
The Fmoc-protection of this compound is a critical step in harnessing its potential for the synthesis of advanced peptides and peptidomimetics. The protocol outlined in this guide, grounded in established chemical principles and refined through practical application, provides a reliable and reproducible method for obtaining high-purity Fmoc-protected product. By understanding the causality behind each experimental step and employing rigorous analytical validation, researchers can confidently prepare this valuable building block for their drug discovery and development endeavors.
References
-
Lokey Lab Protocols - Wikidot. (2017). Fmoc. Retrieved from [Link]
- Obkircher, M., Stähelin, C., & Dick, F. (2008). Formation of Fmoc–β‐alanine during Fmoc‐protections with Fmoc–OSu. Journal of Peptide Science, 14(6), 763-766.
-
J&K Scientific. (n.d.). Fmoc-(S)-3-amino-3-(3-thienyl)propionic acid | 507472-09-5. Retrieved from [Link]
- Verma, S., et al. (2011). An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. Green Chemistry.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7023367, Fmoc-(S)-3-Amino-3-(thiophen-3-yl)propanoic acid. Retrieved from [Link].
-
National Institutes of Health. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Retrieved from [Link]
- Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.
-
Organic Chemistry Portal. (n.d.). Fmoc-Protected Amino Groups. Retrieved from [Link]
-
ScienceOpen. (n.d.). Supporting Information. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Direct Fmoc-Chemistry-Based Solid Phase Synthesis of Peptidyl Thioesters. Retrieved from [Link]
Sources
Coupling protocols for incorporating thiophene amino acids into peptides
Application Note & Protocols
Abstract
The incorporation of non-canonical amino acids is a cornerstone of modern peptidomimetic and therapeutic peptide design. Thiophene-containing amino acids, such as 2-thienylalanine and 3-thienylalanine, are of particular interest as they introduce unique electronic properties, enhanced lipophilicity, and novel conformational constraints into peptide backbones.[1][2] These attributes can significantly modulate biological activity, receptor binding affinity, and metabolic stability.[2] However, the successful incorporation of these residues via Solid-Phase Peptide Synthesis (SPPS) is not trivial and requires carefully optimized coupling protocols. The bulky, aromatic nature of the thiophene side chain presents steric challenges that can lead to incomplete acylation and lower yields with standard coupling methods. This guide provides an in-depth analysis of coupling strategies, explains the chemical rationale behind protocol choices, and delivers detailed, field-tested protocols for the efficient incorporation of thiophene amino acids into synthetic peptides.
The Rationale: Why Thiophene Amino Acids?
In the quest for novel peptide-based therapeutics, the limitations of the 20 canonical amino acids—such as susceptibility to proteolysis and limited structural diversity—have driven researchers toward unnatural building blocks. Thiophene amino acids serve as valuable bioisosteres of Phenylalanine, Tryptophan, and Histidine, offering several key advantages:
-
Modulated Aromaticity and Electronics: The sulfur-containing thiophene ring possesses distinct electronic characteristics compared to its carbocyclic counterparts, which can alter π-stacking interactions and hydrogen bonding capabilities critical for target engagement.[1]
-
Conformational Rigidity: The thiophene moiety imposes specific dihedral angle constraints on the peptide backbone, guiding the peptide into unique secondary structures that may enhance binding to biological targets.[1]
-
Improved Pharmacokinetics: The introduction of the thiophene group can increase the lipophilicity of a peptide, potentially improving properties like cell membrane permeability and metabolic stability against enzymatic degradation.[2]
Given these benefits, mastering the synthetic chemistry to incorporate them is a critical skill for peptide chemists and drug development professionals.
The Core Challenge: Steric Hindrance and Incomplete Couplings
The primary obstacle in coupling thiophene amino acids is the steric bulk of the thienyl side chain. This hindrance can significantly slow down the rate of peptide bond formation, leading to incomplete reactions, especially when coupling to a sterically hindered N-terminus or when the thiophene amino acid itself is the N-terminal residue of a growing peptide chain.[3]
Inefficient coupling can result in deletion sequences (peptides missing the intended amino acid) and truncated products, which are often difficult to separate from the target peptide during purification, thus lowering the overall yield and purity. Therefore, the choice of coupling reagent and reaction conditions is paramount.
A Comparative Analysis of Coupling Reagents
The formation of a peptide bond requires the activation of the carboxylic acid of the incoming amino acid to make it susceptible to nucleophilic attack by the free amine of the resin-bound peptide chain.[4][5] The effectiveness of this activation is the defining characteristic of a coupling reagent.
Carbodiimide Reagents (e.g., DCC, DIC)
Carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC) are classic and cost-effective coupling reagents.[6] They activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate.
-
Mechanism: The carboxylate attacks the central carbon of the carbodiimide, which is then attacked by the N-terminal amine.
-
Drawbacks:
-
Racemization: The O-acylisourea intermediate is susceptible to racemization, especially for sterically hindered amino acids.[6][7] This can be mitigated by the use of additives.
-
Byproduct Precipitation: DCC produces a dicyclohexylurea (DCU) byproduct that is poorly soluble in common SPPS solvents like DMF and can precipitate on the resin, blocking reactive sites.[4][6] DIC is often preferred in SPPS because its urea byproduct is more soluble.[6]
-
Onium Salt Reagents (Uronium/Aminium & Phosphonium)
Onium salts have become the gold standard for most SPPS applications, particularly for difficult couplings.[8][9] These reagents react with the carboxylic acid to form an active ester intermediate, which is more stable and less prone to racemization than the O-acylisourea intermediate.[5]
-
Uronium/Aminium Salts (HATU, HBTU, HCTU): Reagents like HATU (2-(7-Aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) are highly efficient due to the incorporation of a HOAt (1-hydroxy-7-azabenzotriazole) moiety.[6] HATU is particularly effective for rapid couplings with minimal epimerization. HBTU and HCTU are also robust and widely used.
-
Phosphonium Salts (PyBOP, PyAOP): These reagents, such as (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), are also highly effective. PyAOP, in particular, has shown excellent results in coupling sterically hindered and N-methyl amino acids.[3][6]
The general consensus is that for challenging residues like thiophene amino acids, onium salt reagents provide superior performance, ensuring higher coupling efficiency and stereochemical fidelity.
Data Summary: Coupling Reagent Comparison
| Reagent Class | Examples | Activation Speed | Racemization Risk | Suitability for Thiaa | Key Considerations |
| Carbodiimides | DCC, DIC | Moderate | High (without additives) | Moderate | Requires additives like HOBt or Oxyma.[6] DCU byproduct from DCC is insoluble.[4] |
| Uronium/Aminium | HATU, HBTU, HCTU | Very Fast | Very Low | Excellent | HATU is often the top choice for difficult couplings. Requires a non-nucleophilic base (e.g., DIPEA).[4] |
| Phosphonium | PyBOP, PyAOP | Fast | Low | Excellent | Avoids formation of toxic HMPA byproduct seen with older phosphonium reagents like BOP.[8] |
Visualization of Key Processes
To better understand the workflows and chemical transformations, the following diagrams illustrate the core concepts of SPPS and carboxyl activation.
Diagram 1: The SPPS Cycle
The fundamental iterative process of solid-phase peptide synthesis.
Caption: General workflow for a single cycle in Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Diagram 2: Carboxyl Activation Mechanisms
A comparison of how carbodiimide and onium salt reagents activate the incoming amino acid.
Caption: Contrasting activation pathways for carbodiimide vs. onium salt coupling reagents.
Recommended Experimental Protocols
The following protocols are designed for manual SPPS on a 0.1 mmol scale. Adjustments may be necessary for automated synthesizers. The choice of protecting group strategy is assumed to be the standard Fmoc/tBu approach.[10][11]
Protocol 1: High-Efficiency Coupling of Fmoc-Thienylalanine using HATU
This is the recommended primary protocol for incorporating thiophene amino acids due to its high efficiency and low risk of side reactions.[7]
Materials:
-
Fmoc-L-2-thienylalanine or Fmoc-L-3-thienylalanine
-
HATU (2-(7-Aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM)
-
Piperidine, sequencing grade
-
Resin with free N-terminal amine (e.g., Rink Amide or Wang resin)
Procedure:
-
Resin Swelling: Place the resin (0.1 mmol) in a reaction vessel. Add DMF (~10 mL/g of resin) and gently agitate for 30 minutes to swell the resin beads.[10] Drain the solvent.
-
Fmoc Deprotection: a. Add a solution of 20% piperidine in DMF to the resin. b. Agitate for 3 minutes, then drain. c. Add a fresh 20% piperidine/DMF solution and agitate for an additional 10-15 minutes.[12] d. Drain and wash the resin thoroughly with DMF (5 times), followed by DCM (3 times), and finally DMF (3 times).
-
Amino Acid Activation & Coupling: a. In a separate vial, dissolve Fmoc-Thiaa-OH (0.4 mmol, 4 eq.) and HATU (0.38 mmol, 3.8 eq.) in DMF (~3 mL). b. Add DIPEA (0.8 mmol, 8 eq.) to the activation mixture. A color change (typically to yellow) may be observed. Allow the pre-activation to proceed for 1-2 minutes. c. Immediately add the activated amino acid solution to the deprotected resin. d. Agitate the reaction vessel for 1 to 2 hours at room temperature. For particularly difficult sequences, the coupling time can be extended or a double coupling can be performed.[13]
-
Washing: a. Drain the coupling solution from the resin. b. Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove excess reagents and byproducts.
-
Monitoring the Coupling (Optional but Recommended): a. Take a small sample of resin beads and perform a Kaiser test (or other ninhydrin-based test). b. A negative result (yellow beads) indicates a complete reaction (no free primary amines). A positive result (blue/purple beads) indicates incomplete coupling, and a second coupling (repeating steps 3-4) is required.
-
Capping (Optional): If the coupling is incomplete after a second attempt, cap the unreacted amines using a solution of acetic anhydride and DIPEA in DMF to prevent the formation of deletion peptides in subsequent steps.
Protocol 2: Carbodiimide-Mediated Coupling using DIC/Oxyma
This protocol provides a cost-effective alternative to onium salts, utilizing modern additives to minimize racemization.[14]
Materials:
-
Fmoc-L-2-thienylalanine or Fmoc-L-3-thienylalanine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure® (Ethyl cyano(hydroxyimino)acetate)
-
All other solvents and reagents as listed in Protocol 1.
Procedure:
-
Resin Swelling & Deprotection: Follow steps 1 and 2 from Protocol 1.
-
Amino Acid Activation & Coupling: a. In a separate vial, dissolve Fmoc-Thiaa-OH (0.4 mmol, 4 eq.) and Oxyma (0.4 mmol, 4 eq.) in DMF (~3 mL). b. Add this solution to the deprotected resin in the reaction vessel. c. Add DIC (0.4 mmol, 4 eq.) to the resin slurry. d. Agitate the reaction vessel for 2 to 4 hours at room temperature. Carbodiimide couplings are generally slower than those with onium salts.
-
Washing & Monitoring: Follow steps 4 and 5 from Protocol 1 to wash the resin and check for reaction completion. If the coupling is incomplete, a second coupling is recommended.
Troubleshooting & Final Considerations
-
Low Coupling Efficiency: If the Kaiser test remains positive, consider increasing the coupling time, performing a double coupling, or switching to a more potent reagent like HATU.[13] Peptide aggregation can also hinder coupling; in such cases, switching to a more "swelling-friendly" solvent like NMP or adding chaotropic salts may help.[15]
-
Racemization: While less of a concern with HATU or DIC/Oxyma, racemization can still occur.[13] Ensure that the pre-activation time is not excessively long and that the base (DIPEA) is not added to the Fmoc-amino acid solution long before the coupling reagent.
-
Protecting Groups: This guide assumes standard Fmoc/tBu chemistry.[16] If using a Boc/Bzl strategy, deprotection steps will involve acids like TFA, and neutralization with a base is required before coupling.[17][18]
-
Final Cleavage: After the full peptide is synthesized, the final cleavage from the resin and removal of side-chain protecting groups is typically accomplished with a strong acid cocktail, such as 95% Trifluoroacetic Acid (TFA) with scavengers.
By selecting a robust coupling reagent like HATU and carefully monitoring reaction completion, researchers can confidently and efficiently incorporate the valuable thiophene amino acid motif into their peptide sequences, paving the way for novel discoveries in chemical biology and drug development.
References
-
University of Calgary. (n.d.). Peptide synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Peptide synthesis. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, September 25). 26.8: Peptide Synthesis. Retrieved from [Link]
-
Watson International. (2026, January 1). The Power of Thienylalanine: Enhancing Peptide Bioactivity and Stability. Retrieved from [Link]
-
Journal of the American Chemical Society. (n.d.). Biosynthesis of a Periodic Protein Containing 3-Thienylalanine: A Step Toward Genetically Engineered Conducting Polymers. Retrieved from [Link]
-
Journal of the American Chemical Society. (n.d.). THE SYNTHESIS OF β-3-THIENYLALANINE. Retrieved from [Link]
-
The Journal of Organic Chemistry. (1999). The 1,1-Dioxobenzo[b]thiophene-2-ylmethyloxycarbonyl (Bsmoc) Amino-Protecting Group. Retrieved from [Link]
-
PubMed. (1987, January). Synthesis of 3-(3-pyridyl)- and 3-(3-benzo[b]thienyl)-D-alanine. Retrieved from [Link]
-
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 3‐(3‐pyridyl)‐ and 3‐(3‐benzo[b]thienyl)‐D‐alanine. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 5). Unlocking Potential: The Role of Boc-Protected Amino Acids in Advanced Synthesis. Retrieved from [Link]
-
Organic & Biomolecular Chemistry. (n.d.). Recent development of peptide coupling reagents in organic synthesis. Retrieved from [Link]
-
National Institutes of Health. (2007, March 2). The 1,1-Dioxonaphtho[1,2-b]thiophene-2-methyloxycarbonyl (α-Nsmoc) and 3,3-Dioxonaphtho[2,1-b]thiophene-2-methyloxycarbonyl (β-Nsmoc) Amino-Protecting Groups. Retrieved from [Link]
-
Applied Biosystems. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]
-
MDPI. (2024, August 20). Discovery of Novel Amino Acids (Analogues)-Substituted Thiophene[3,2-d]pyrimidine Derivatives as Potent HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors: Design, Synthesis, and Biological Evaluation. Retrieved from [Link]
-
SciSpace. (n.d.). Amino Acid-Protecting Groups. Retrieved from [Link]
-
Frontiers in Chemistry. (2020, March 4). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Retrieved from [Link]
-
SpringerLink. (2014, June 13). Methods and protocols of modern solid phase peptide synthesis. Retrieved from [Link]
-
PubMed. (1946, December). An improved synthesis of beta-2-thienylalanine. Retrieved from [Link]
-
Mesa Labs. (n.d.). SPPS Tips For Success Handout. Retrieved from [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
ResearchGate. (2025, August 9). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Retrieved from [Link]
-
DriveHQ. (n.d.). Minimal Protection Strategies for SPPS. Retrieved from [Link]
-
Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]
-
Luxembourg Bio Technologies. (2007, December 13). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Dilun Biotechnology. (2025, August 28). Commonly Used Coupling Reagents in Peptide Synthesis. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Retrieved from [Link]
-
UCI Department of Chemistry. (2020, March 17). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Fmoc-Protected Amino Groups. Retrieved from [Link]
-
Bibliomed. (n.d.). Side reactions in peptide synthesis: An overview. Retrieved from [Link]
-
PubMed. (n.d.). Side reactions in solid-phase peptide synthesis and their applications. Retrieved from [Link]
-
ChemRxiv. (n.d.). Thioimidate Solutions to Thioamide Problems during Peptide Synthesis. Retrieved from [Link]
-
CHIMIA. (n.d.). Bachem – Insights into Peptide Chemistry Achievements by the World's Leading Independent Manufacturer of Peptides. Retrieved from [Link]
-
The Journal of Organic Chemistry. (n.d.). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. Retrieved from [Link]
-
Boster Biological Technology. (2024, August 19). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. Retrieved from [Link]
-
Master Organic Chemistry. (2019, February 15). Introduction to Peptide Synthesis. Retrieved from [Link]
-
ResearchGate. (2018, August 12). (PDF) Side reactions in peptide synthesis: An overview. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis of thioester peptides for the incorporation of thioamides into proteins by native chemical ligation. Retrieved from [Link]
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- 8. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
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- 18. peptide.com [peptide.com]
Application Note: (S)-3-Amino-3-(thiophen-3-yl)propanoic Acid as a Strategic Tool in Peptidomimetic Design
Audience: Researchers, scientists, and drug development professionals.
Abstract: The strategic incorporation of non-natural amino acids is a cornerstone of modern peptidomimetic design, aimed at overcoming the inherent limitations of natural peptides, such as poor metabolic stability and limited conformational diversity. This guide details the application of (S)-3-Amino-3-(thiophen-3-yl)propanoic acid, a β-amino acid featuring a heteroaromatic thiophene side chain. We explore the rationale for its use, highlighting the dual advantages of the β-amino acid backbone for enzymatic resistance and the thiophene moiety as a versatile bioisostere. Detailed protocols for its incorporation into peptide sequences via Solid-Phase Peptide Synthesis (SPPS) are provided, alongside characterization and application insights, establishing this building block as a powerful tool for developing next-generation therapeutics.
The Rationale: Dual Advantages in a Single Building Block
The therapeutic potential of peptides is often hampered by their rapid degradation by proteases and their conformational flexibility, which can lead to poor receptor selectivity and bioavailability.[1] Peptidomimetics seek to address these challenges by introducing modifications that retain the desired biological activity while improving drug-like properties.[1][2] this compound offers a twofold solution rooted in its unique structure.
The β-Amino Acid Backbone: Engineering Stability and Structure
Unlike natural α-amino acids, β-amino acids possess an additional carbon atom in their backbone. This seemingly minor alteration has profound consequences:
-
Enhanced Proteolytic Resistance: The altered backbone geometry makes peptides containing β-amino acids poor substrates for a wide range of proteases, which are highly specific for α-peptide bonds.[3][4][5] This significantly increases the in-vivo half-life of the resulting peptidomimetic.[4]
-
Novel Secondary Structures: Oligomers of β-amino acids, or β-peptides, are known to form stable, well-defined secondary structures (foldamers), such as helices and turns, that are distinct from those formed by α-peptides.[3][6] The incorporation of a single β-amino acid can act as a "turn-inducer," constraining the peptide into a specific bioactive conformation, which can enhance binding affinity and selectivity for its target.[2]
The Thiophen-3-yl Side Chain: A Privileged Pharmacophore
The thiophene ring is a five-membered aromatic heterocycle that is considered a "privileged pharmacophore" in medicinal chemistry, appearing in numerous FDA-approved drugs.[7] Its utility stems from its role as a versatile bioisostere of the phenyl ring.[7][8][9]
-
Bioisosteric Replacement: Thiophene is similar in size to a benzene ring but possesses different electronic properties.[8][10] Replacing a phenylalanine residue with this compound can modulate a peptide's interaction with its target receptor. The sulfur atom can act as a hydrogen bond acceptor, potentially forming additional interactions that enhance binding affinity.[7][8]
-
Modulation of Physicochemical Properties: The heteroaromatic nature of thiophene can alter the lipophilicity and solubility of the parent peptide, favorably impacting its pharmacokinetic profile.
-
Metabolic Stability: The thiophene ring can influence metabolic pathways, sometimes offering improved stability compared to a benzene ring.[9]
Synthesis and Preparation of the Building Block
For practical use in peptide synthesis, the building block must be appropriately protected. The most common form for Fmoc-based Solid-Phase Peptide Synthesis (SPPS) is Fmoc-(S)-3-Amino-3-(thiophen-3-yl)propanoic acid . This derivative is commercially available from various suppliers, facilitating its direct use in research and development.[11][12]
The general synthesis of the unprotected amino acid often starts from 3-thiophenecarboxaldehyde and malonic acid.[13] The subsequent protection of the amino group with an Fmoc (fluorenylmethyloxycarbonyl) group allows for its seamless integration into standard SPPS workflows.[14]
Protocol for Incorporation via Fmoc-SPPS
This section provides a detailed, step-by-step protocol for incorporating Fmoc-(S)-3-Amino-3-(thiophen-3-yl)propanoic acid into a growing peptide chain on a solid support. The protocol assumes a standard manual or automated SPPS setup.[15][16]
Materials and Reagents
-
Resin: Rink Amide or 2-Chlorotrityl Chloride resin, pre-loaded with the C-terminal amino acid.[17]
-
Building Block: Fmoc-(S)-3-Amino-3-(thiophen-3-yl)propanoic acid.
-
Standard Fmoc-α-amino acids: With appropriate side-chain protection.
-
Solvent: High-purity, amine-free N,N-Dimethylformamide (DMF).[17]
-
Coupling Reagents:
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
-
Base: N,N-Diisopropylethylamine (DIEA) or N-Methylmorpholine (NMM).[17]
-
Washing Solvents: DMF, Dichloromethane (DCM), Isopropanol (IPA).
-
Cleavage Cocktail (for Rink Amide): 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water.
-
Precipitation Solvent: Cold diethyl ether.
Workflow Diagram
Caption: Solid-Phase Peptide Synthesis (SPPS) cycle for incorporating the β-amino acid.
Step-by-Step Protocol
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection: Drain the DMF, add the deprotection solution (20% piperidine in DMF), and agitate for 5 minutes. Drain and repeat with a fresh portion of the solution for 15 minutes.
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x) to remove all traces of piperidine.
-
Amino Acid Activation:
-
In a separate vial, dissolve Fmoc-(S)-3-Amino-3-(thiophen-3-yl)propanoic acid (3 eq.), HATU (2.9 eq.), and DIEA (6 eq.) in DMF.
-
Allow the activation mixture to pre-activate for 1-2 minutes.
-
Rationale: HATU is a highly efficient coupling reagent often preferred for sterically hindered or unusual amino acids to minimize racemization and ensure high coupling efficiency.[17]
-
-
Coupling Reaction:
-
Add the activated amino acid solution to the washed resin.
-
Agitate the reaction vessel for 2-4 hours at room temperature.
-
Note: β-amino acids can be more sterically hindered than α-amino acids, often requiring longer coupling times or double coupling to ensure the reaction goes to completion.
-
-
Monitoring the Coupling:
-
Take a small sample of resin beads, wash them thoroughly, and perform a Kaiser test.
-
A blue color indicates the presence of unreacted primary amines (incomplete coupling). A yellow/colorless result indicates a complete reaction.
-
If the test is positive, drain the coupling solution and repeat the coupling step with a freshly prepared activation mixture (double coupling).
-
-
Washing: Once the coupling is complete (negative Kaiser test), drain the solution and wash the resin thoroughly with DMF (5x) and DCM (3x).
-
Chain Elongation: Repeat steps 2-7 for each subsequent amino acid in the sequence.
-
Final Cleavage and Deprotection:
-
After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the resin with DCM and dry it under a vacuum.
-
Add the cleavage cocktail (e.g., TFA/TIS/H2O) and gently agitate for 2-3 hours.
-
Safety: Perform this step in a well-ventilated fume hood. TFA is highly corrosive.
-
-
Peptide Precipitation and Purification:
-
Filter the resin and collect the TFA solution.
-
Precipitate the crude peptide by adding the TFA solution dropwise into a centrifuge tube containing cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under a vacuum.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm its identity and purity via LC-MS.
-
Data and Expected Outcomes
The incorporation of this compound can be expected to influence the final peptidomimetic's properties in several measurable ways.
Comparative Stability Data
An enzymatic stability assay can be performed by incubating the modified peptide and its natural (all-α) counterpart with a protease cocktail (e.g., pepsin, trypsin, chymotrypsin) or in serum.[18] Aliquots are taken at various time points and analyzed by RP-HPLC to quantify the remaining intact peptide.
| Peptide Sequence | Half-life in Human Serum (t½) | % Degradation after 6h (Protease Mix) |
| Native α-Peptide | ~15 minutes | >95% |
| β-Thienyl Modified Peptide | > 8 hours | <10% |
| Table 1: Representative data comparing the stability of a native peptide versus one modified with a β-amino acid. The inclusion of the β-amino acid backbone dramatically enhances resistance to enzymatic degradation.[4][5] |
Structural and Functional Impact
The thiophene moiety's impact is highly target-dependent. It may serve to either maintain or enhance the binding affinity compared to a native phenylalanine or tyrosine residue.
Caption: Bioisosteric replacement of Phenylalanine with a Thiophene-containing amino acid.
Conclusion
This compound is a high-value building block for peptidomimetic design. It simultaneously addresses two critical liabilities of peptide therapeutics: enzymatic instability and conformational ambiguity. The β-amino acid backbone provides a robust defense against proteolysis, while the thiophene side chain offers a chemically tractable means to modulate receptor interactions and improve pharmacokinetic properties. The protocols outlined here provide a clear and reliable framework for researchers to leverage this powerful tool in the rational design of novel, more effective peptide-based drugs.
References
-
Jadhav, S. A., et al. (2023). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. Available at: [Link]
-
Fink, F. E., et al. (2018). Thiophene Bioisosteres of Spirocyclic σ Receptor Ligands. 1. N-Substituted Spiro[piperidine-4,4′-thieno[3,2-c]pyrans]. Journal of Medicinal Chemistry. Available at: [Link]
-
El-Sayed, M., et al. (2024). Straightforward Synthesis of Thiophene Bioisosteres of the Pyrrolo[3,2-c]quinoline Framework from Martinelline Alkaloids. Molecules. Available at: [Link]
-
Cognizance Journal of Multidisciplinary Studies (2023). The Significance of Thiophene in Medicine: A Systematic Review of the Literature. Available at: [Link]
-
Hintermann, T., & Seebach, D. (1997). The Biological Stability of β-Peptides: No Interactions between α- and β-Peptidic Structures?. CHIMIA. Available at: [Link]
-
J&K Scientific (n.d.). Fmoc-(S)-3-amino-3-(3-thienyl)propionic acid. Available at: [Link]
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Iris Biotech (n.d.). Fmoc-(S)-3-Amino-3-(2-thienyl)-propionic Acid: A Vital Component in Advanced Chemical Synthesis. Available at: [Link]
-
Horne, W. S., & Gellman, S. H. (2008). Folding and function in α/β-peptides: Targets and therapeutic applications. Chemical Communications. Available at: [Link]
-
Mutter, M., & Beyer, A. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols. Available at: [Link]
-
Coin, I., et al. (2014). Solid-phase peptide synthesis. Chemical Society Reviews. Available at: [Link]
-
Maini, R., et al. (2020). Ribosomal incorporation of cyclic β-amino acids into peptides using in vitro translation. Communications Chemistry. Available at: [Link]
-
ChemBK (n.d.). (2S)-2-aMino-3-(thiophen-3-yl)propanoic acid. Available at: [Link]
-
Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. Available at: [Link]
-
Pimlott, N. J., et al. (2020). Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. Molecules. Available at: [Link]
-
Hetenyi, C., et al. (2005). Mechanical stability of helical beta-peptides and a comparison of explicit and implicit solvent models. The Journal of Chemical Physics. Available at: [Link]
-
Lee, J., et al. (2024). Rational design of small-molecule peptidomimetics for three pivotal protein secondary structures. ChemRxiv. Available at: [Link]
-
Drug Design Org (n.d.). Peptidomimetics. Available at: [Link]
-
ResearchGate (n.d.). Peptidomimetics as next – generation therapeutic applications. Available at: [Link]
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Application Note & Protocols: Strategic Synthesis of Novel Heterocyclic Scaffolds from (S)-3-Amino-3-(thiophen-3-yl)propanoic Acid
Abstract: This guide provides a comprehensive exploration of synthetic strategies for converting the chiral β-amino acid, (S)-3-Amino-3-(thiophen-3-yl)propanoic acid, into a diverse array of novel heterocyclic compounds. The inherent bifunctionality of this starting material, featuring a nucleophilic amine and an electrophilic carboxylic acid, combined with the unique electronic properties of the thiophene ring, makes it an exceptionally versatile building block for modern medicinal chemistry.[1] We present detailed, field-tested protocols for the synthesis of key heterocyclic cores, including dihydropyrimidinones, piperidin-2-ones (δ-lactams), and complex peptidomimetic structures via multicomponent reactions. The causality behind experimental choices, mechanistic insights, and robust analytical characterization are emphasized throughout to ensure scientific integrity and reproducibility.
Introduction: The Strategic Value of Thiophene-Containing Heterocycles
Heterocyclic compounds form the bedrock of modern pharmacology, with scaffolds containing nitrogen, sulfur, and oxygen atoms being essential for imparting specific physicochemical properties and enabling crucial drug-receptor interactions.[2] The thiophene ring, in particular, is a "privileged pharmacophore" in medicinal chemistry, found in numerous FDA-approved drugs spanning anti-inflammatory, anticancer, and antipsychotic agents.[2][3][4] Its structural similarity to benzene allows it to act as a bioisostere, while its distinct electronic nature, conferred by the sulfur heteroatom, often leads to improved therapeutic profiles.[4][5]
This compound serves as an ideal chiral starting material. Its β-amino acid structure is a key precursor for peptidomimetics with enhanced metabolic stability, while the fixed stereocenter allows for the enantioselective synthesis of complex targets.[6] This document outlines several robust synthetic pathways to harness the potential of this building block.
Figure 1: Overview of synthetic pathways from the starting β-amino acid.
Pathway A: Synthesis of Chiral Dihydropyrimidinones via a Biginelli-like Reaction
The Biginelli reaction is a classic multicomponent reaction that efficiently constructs the dihydropyrimidinone (DHPM) core, a scaffold known for its wide range of biological activities. In this modified approach, the β-amino acid acts as the amine component, reacting with an aldehyde and a β-ketoester in a one-pot cyclocondensation.
Causality of Experimental Design: The use of a Lewis acid catalyst, such as Ytterbium(III) triflate (Yb(OTf)₃), is crucial for activating the aldehyde carbonyl towards nucleophilic attack and promoting the subsequent cyclization and dehydration steps under milder conditions than traditional Brønsted acids. Ethanol is selected as a solvent for its ability to dissolve all reactants and its relatively high boiling point, which facilitates the reaction without requiring high-pressure apparatus.
Protocol 2.1: Synthesis of (S)-4-(Thiophen-3-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester
Step-by-Step Methodology:
-
To a 50 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.87 g, 10 mmol), benzaldehyde (1.06 g, 10 mmol), and ethyl acetoacetate (1.30 g, 10 mmol).
-
Add absolute ethanol (20 mL) to the flask and stir to dissolve the reactants.
-
Add Ytterbium(III) triflate (620 mg, 1 mmol, 10 mol%) to the mixture.
-
Heat the reaction mixture to reflux (approximately 78°C) and maintain for 12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: Ethyl Acetate/Hexane 1:1).
-
After completion, allow the mixture to cool to room temperature. A precipitate may form.
-
Reduce the solvent volume to approximately 5 mL under reduced pressure.
-
Add distilled water (30 mL) to the residue and stir for 15 minutes.
-
Collect the resulting solid precipitate by vacuum filtration, washing with cold water (2 x 10 mL) and a small amount of cold ethanol (5 mL).
-
Dry the solid product under vacuum to yield the target dihydropyrimidinone. Further purification can be achieved by recrystallization from ethanol if necessary.
| Parameter | Value | Rationale |
| Starting β-Amino Acid | 1.0 eq | Key chiral building block. |
| Benzaldehyde | 1.0 eq | Aldehyde component for the DHPM ring. |
| Ethyl Acetoacetate | 1.0 eq | β-dicarbonyl component. |
| Catalyst | Yb(OTf)₃ (10 mol%) | Mild Lewis acid to promote cyclocondensation. |
| Solvent | Absolute Ethanol | Good solubility for reactants; appropriate boiling point. |
| Temperature | Reflux (~78°C) | Provides sufficient energy for dehydration steps. |
| Reaction Time | 12 hours | Typical duration for achieving high conversion. |
| Expected Yield | 75-85% | Based on analogous Biginelli-like reactions.[7] |
Pathway B: Synthesis of Chiral Thienyl-Piperidin-2-ones (δ-Lactams)
The synthesis of δ-lactams via intramolecular cyclization of β-amino acids provides a direct route to the piperidone core. This transformation hinges on the formation of an amide bond between the amine and carboxylic acid moieties. Direct thermal condensation is often inefficient and can lead to racemization. Therefore, the use of a chemical coupling agent to activate the carboxylic acid is the preferred and more reliable method.
Causality of Experimental Design: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient peptide coupling reagent chosen for its ability to rapidly form an activated ester intermediate, minimizing side reactions and preserving the stereochemical integrity of the chiral center.[][9] Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to neutralize the generated acids without interfering with the coupling reaction. The reaction is run under dilute conditions to favor the intramolecular cyclization over intermolecular polymerization.
Protocol 3.1: Synthesis of (S)-4-(Thiophen-3-yl)piperidin-2-one
Step-by-Step Methodology:
-
Dissolve this compound (936 mg, 5 mmol) in anhydrous Dichloromethane (DCM, 250 mL) in a 500 mL round-bottom flask under a nitrogen atmosphere. This high dilution is critical to promote intramolecular cyclization.
-
Add Diisopropylethylamine (DIPEA) (1.74 mL, 10 mmol, 2.0 eq) to the solution and stir for 5 minutes at room temperature.
-
In a separate flask, dissolve HATU (2.09 g, 5.5 mmol, 1.1 eq) in anhydrous DCM (50 mL).
-
Add the HATU solution dropwise to the amino acid solution over a period of 1 hour using a syringe pump.
-
Allow the reaction to stir at room temperature for 24 hours. Monitor by TLC (Eluent: 10% Methanol in DCM).
-
Upon completion, wash the reaction mixture sequentially with 1M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (eluting with a gradient of 0-5% Methanol in DCM) to afford the pure δ-lactam.
Figure 2: Workflow for intramolecular cyclization to form a δ-lactam.
Pathway C: Ugi Four-Component Reaction for Peptidomimetic Scaffolds
The Ugi four-component reaction (U-4CR) is a powerful tool for rapidly generating molecular complexity.[10] It combines an amine, a carboxylic acid, an aldehyde (or ketone), and an isocyanide in a one-pot synthesis to produce an α-acylamino amide derivative. By using this compound, both the amine and carboxylic acid functionalities are provided by the same molecule in an intramolecular fashion, leading to a three-component reaction that yields a unique bicyclic β-lactam structure. However, for creating diverse peptidomimetics, it is more common to use the β-amino acid as just one of the four components.
Causality of Experimental Design: Methanol is the solvent of choice for Ugi reactions as its polarity and protic nature facilitate the formation of the initial imine and stabilize the key nitrilium intermediate.[11] The reaction is typically run at room temperature and high concentration to drive the multiple equilibria towards product formation. This protocol demonstrates the use of the β-amino acid as the amine component.
Protocol 4.1: Synthesis of a Thienyl-Containing Acyldipeptide Mimic
Step-by-Step Methodology:
-
To a 25 mL vial, add this compound (374 mg, 2 mmol) as the amine component and acetic acid (120 mg, 2 mmol) as the carboxylic acid component.
-
Add methanol (4 mL) and stir until a clear solution is formed.
-
Add benzaldehyde (212 mg, 2 mmol) to the solution.
-
Finally, add tert-butyl isocyanide (166 mg, 2 mmol) to the reaction mixture. Cap the vial tightly.
-
Stir the mixture at room temperature for 48 hours. The reaction progress can be monitored by LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate (25 mL) and wash with saturated NaHCO₃ solution (2 x 10 mL) and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.
-
Purify the resulting crude product by flash column chromatography (Eluent: Ethyl Acetate/Hexane gradient) to yield the desired peptidomimetic.
| Parameter | Value | Rationale |
| Amine Component | β-Amino Acid (1.0 eq) | Provides the core thienyl-amino structure. |
| Carboxylic Acid | Acetic Acid (1.0 eq) | Simple carboxylic acid for the Ugi reaction. |
| Aldehyde | Benzaldehyde (1.0 eq) | Carbonyl component. |
| Isocyanide | t-Butyl Isocyanide (1.0 eq) | The defining reagent of the Ugi reaction. |
| Solvent | Methanol | Optimal polar, protic solvent for the Ugi mechanism.[11] |
| Temperature | Room Temperature | Sufficient for most Ugi reactions. |
| Reaction Time | 48 hours | Allows the multi-step reaction to reach completion. |
| Expected Yield | 60-75% | Typical for Ugi four-component reactions. |
Analytical Characterization
Confirming the identity and purity of the newly synthesized compounds is paramount. A combination of spectroscopic techniques should be employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the covalent structure. Key signals to identify include the characteristic protons of the thiophene ring (typically in the δ 7.0-7.5 ppm range) and the newly formed protons on the heterocyclic ring.
-
Infrared (IR) Spectroscopy: IR spectroscopy is invaluable for identifying key functional groups. The thiophene ring shows characteristic C-H stretching vibrations around 3100 cm⁻¹.[12] For the products, look for the appearance of strong carbonyl (C=O) stretching bands (e.g., ~1650 cm⁻¹ for amides/lactams, ~1700 cm⁻¹ for esters in DHPMs).
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the elemental composition and molecular weight of the synthesized compounds, providing definitive proof of identity.
-
Chiral HPLC: To confirm that the stereochemical integrity of the starting material was maintained, analysis on a chiral stationary phase is recommended.
| Spectroscopic Data | Thiophene Ring | Dihydropyrimidinone | Piperidin-2-one (δ-Lactam) |
| ¹H NMR (ppm) | δ 7.0 - 7.5 | δ 5.0-5.5 (CH), δ 7.5-9.5 (NH) | δ 2.0-3.5 (CH₂), δ 6.0-7.5 (NH) |
| IR (cm⁻¹) | ~3100 (Ar C-H) | ~1700 (Ester C=O), ~1650 (Amide C=O) | ~1650 (Amide C=O) |
Conclusion
This compound is a powerful and versatile chiral building block for accessing a variety of medicinally relevant heterocyclic scaffolds. The protocols detailed herein for the synthesis of dihydropyrimidinones, δ-lactams, and complex peptidomimetics are robust, reproducible, and grounded in well-understood reaction mechanisms. By carefully selecting the synthetic pathway—be it a multicomponent reaction like the Biginelli or Ugi, or a strategic intramolecular cyclization—researchers can rapidly generate libraries of novel, chiral, thiophene-containing compounds for screening in drug discovery programs.
References
- Biological and Pharmacological Activity of Thiophene and its Derivatives.
- Bioactivity Study of Thiophene and Pyrazole Containing Heterocycles. Oriental Journal of Chemistry.
- Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads.
- The Significance of Thiophene in Medicine: A Systematic Review of the Literature. Cognizance Journal of Multidisciplinary Studies.
- Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica.
- Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Technology Networks.
- Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applic
- Catalytic Approaches to the Synthesis of Amide Bonds. CORE.
- Synthesis of Nitrogen-Containing Heterocycles Through Catalytic Dehydrative Cyclization and Carbon-Hydrogen Oxid
- A green chemistry perspective on catalytic amide bond form
- Efficient Biginelli Synthesis of 2-Aminodihydropyrimidines under Microwave Irradi
- The Infrared Absorption Spectra of Thiophene Deriv
- Pictet–Spengler reaction. Wikipedia.
- Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics. Beilstein Journal of Organic Chemistry.
- The Versatility of Thiophene-Containing Amino Acids in Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD..
- Model Studies toward the Synthesis of Dihydropyrimidinyl and Pyridyl α-Amino Acids via Three-Component Biginelli and Hantzsch Cyclocondensations. The Journal of Organic Chemistry.
- Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. MDPI.
- Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles.
- NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES. University of Illinois Urbana-Champaign.
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- 10. Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
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Chiral HPLC Methods for the Enantiomeric Separation of (S)-3-Amino-3-(thiophen-3-yl)propanoic Acid
Application Note and Detailed Protocol
Abstract
This technical guide provides a comprehensive overview and a detailed protocol for the enantiomeric separation of (S)-3-Amino-3-(thiophen-3-yl)propanoic acid and its corresponding (R)-enantiomer using chiral High-Performance Liquid Chromatography (HPLC). The accurate determination of enantiomeric purity is critical in the development of pharmaceutical compounds, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. This document outlines a robust method utilizing a zwitterionic chiral stationary phase (CSP), explains the rationale behind the methodological choices, and offers insights into method development for this class of compounds. This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis, quality control, and analysis of chiral molecules.
Introduction: The Significance of Chiral Purity
This compound is a β-amino acid derivative containing a thiophene moiety, a structural motif present in numerous pharmaceutically active compounds. As with many chiral molecules, the biological activity of its enantiomers can differ significantly. Therefore, the development of reliable analytical methods to separate and quantify the enantiomers is paramount for ensuring the safety and efficacy of potential drug candidates. Chiral HPLC is a powerful and widely adopted technique for the enantioselective separation of chiral compounds, offering high resolution and accuracy.[1][2]
The direct separation of enantiomers on a chiral stationary phase (CSP) is often the preferred approach, as it avoids the need for derivatization, which can introduce additional steps and potential sources of error.[1][3] The choice of the appropriate CSP and mobile phase is crucial for achieving a successful separation and is dependent on the specific structural features of the analyte.
Method Development: A Rationale-Driven Approach
The successful chiral separation of 3-Amino-3-(thiophen-3-yl)propanoic acid hinges on understanding its chemical properties. As a β-amino acid, it exists as a zwitterion at neutral pH, possessing both a positive charge on the amino group and a negative charge on the carboxyl group. This dual ionic character is a key consideration in selecting an appropriate CSP.
Selecting the Optimal Chiral Stationary Phase (CSP)
A variety of CSPs are available for the separation of amino acids, including polysaccharide-based, macrocyclic glycopeptide, crown ether, and ligand-exchange phases.[3] For zwitterionic compounds like our target analyte, a zwitterionic CSP offers a highly effective separation mechanism. The CHIRALPAK® ZWIX™ phases, which are based on cinchona alkaloids fused with a sulfonic acid derivative, are specifically designed for the separation of underivatized amino acids and other zwitterionic molecules.[4][5] These phases operate on a dual ion-exchange mechanism, providing strong stereoselective interactions with the analyte.
The CHIRALPAK® ZWIX(+) and ZWIX(-) are pseudo-enantiomeric, meaning they can reverse the elution order of the enantiomers, which is a powerful tool for confirming peak identity and for the accurate quantification of a minor enantiomer in the presence of a major one.[4]
Mobile Phase Considerations
The mobile phase plays a critical role in modulating the retention and selectivity of the separation. For zwitterionic CSPs like the CHIRALPAK® ZWIX™ series, a polar organic mobile phase is typically employed.[4][5]
-
Solvent Composition: A mixture of methanol (MeOH) and acetonitrile (ACN) is a common starting point. Methanol, being a protic solvent, is essential for efficient solvation of the ionic species involved in the separation.[4][5] The ratio of MeOH to ACN can be adjusted to fine-tune the retention times; increasing the methanol content generally leads to a decrease in retention.[5]
-
Additives: The addition of acidic and basic modifiers is necessary to control the ionization states of both the analyte and the CSP, which is crucial for the ion-exchange mechanism. A combination of a weak acid (e.g., acetic acid or formic acid) and a weak base (e.g., diethylamine (DEA) or triethylamine (TEA)) is typically used.[4][6]
Detection
The thiophene ring in 3-Amino-3-(thiophen-3-yl)propanoic acid provides a chromophore that allows for UV detection. Thiophene and its derivatives typically exhibit UV absorbance in the range of 230-260 nm.[7][8] Therefore, a standard UV detector can be effectively used for this analysis. For analytes without a strong chromophore, alternative detection methods such as evaporative light scattering detection (ELSD) or mass spectrometry (MS) can be employed.[5][9] The chosen mobile phase with volatile additives like formic acid and TEA is compatible with MS detection.
Experimental Protocols
This section provides a detailed, step-by-step protocol for the chiral HPLC separation of this compound enantiomers.
Instrumentation and Materials
| Component | Specification |
| HPLC System | A standard HPLC system with a binary or quaternary pump, autosampler, column thermostat, and UV detector. |
| Chiral Column | CHIRALPAK® ZWIX(+) and/or CHIRALPAK® ZWIX(-), 150 x 3.0 mm I.D., 3 µm particle size. |
| Chemicals | Racemic 3-Amino-3-(thiophen-3-yl)propanoic acid, this compound standard, Methanol (HPLC grade), Acetonitrile (HPLC grade), Acetic Acid (glacial, analytical grade), Triethylamine (analytical grade). |
Preparation of Solutions
Mobile Phase Preparation:
-
Prepare the mobile phase by mixing Methanol and Acetonitrile in a 50:50 (v/v) ratio.
-
To this mixture, add acetic acid to a final concentration of 50 mM and triethylamine to a final concentration of 25 mM.
-
Degas the mobile phase using sonication or vacuum filtration before use.
Standard Solution Preparation:
-
Prepare a stock solution of racemic 3-Amino-3-(thiophen-3-yl)propanoic acid in the mobile phase at a concentration of 1 mg/mL.
-
From the stock solution, prepare a working standard solution at a concentration of 0.1 mg/mL by diluting with the mobile phase.
-
Prepare a standard solution of the (S)-enantiomer at 0.1 mg/mL in the mobile phase for peak identification.
Sample Preparation:
-
Dissolve the sample containing 3-Amino-3-(thiophen-3-yl)propanoic acid in the mobile phase to achieve a nominal concentration of 0.1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter prior to injection.
HPLC Method Parameters
| Parameter | Condition |
| Column | CHIRALPAK® ZWIX(+) or ZWIX(-), 150 x 3.0 mm I.D., 3 µm |
| Mobile Phase | 50:50 (v/v) Methanol/Acetonitrile with 50 mM Acetic Acid and 25 mM Triethylamine |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 25 °C |
| Injection Volume | 5 µL |
| Detection | UV at 240 nm |
Results and Discussion
Using the method described above, a baseline separation of the enantiomers of 3-Amino-3-(thiophen-3-yl)propanoic acid can be achieved.
| Column | Elution Order | (S)-enantiomer Retention Time (k') | (R)-enantiomer Retention Time (k') | Selectivity (α) | Resolution (Rs) |
| CHIRALPAK® ZWIX(+) | R < S | 7.64 | - | 1.17 | 2.36 |
| CHIRALPAK® ZWIX(-) | S < R | 5.17 | 6.41 | 1.53 | - |
Data adapted from Chiral Technologies Amino Acid Database.
The results demonstrate the excellent performance of the zwitterionic CSPs for this separation. The ability to reverse the elution order by switching between the ZWIX(+) and ZWIX(-) columns is a significant advantage for method validation and the analysis of enantiomeric impurities.
Workflow and Logical Relationships
The following diagrams illustrate the experimental workflow and the logical relationships in the method development process.
Caption: Experimental workflow for the chiral HPLC analysis.
Caption: Logical relationships in chiral method development.
Conclusion
The chiral HPLC method detailed in this application note provides a robust and reliable approach for the enantiomeric separation of this compound. The selection of a zwitterionic chiral stationary phase, specifically the CHIRALPAK® ZWIX™ series, is well-suited for this zwitterionic analyte, offering excellent selectivity and resolution. The provided protocol is a valuable tool for researchers and professionals in the pharmaceutical industry for the quality control and analysis of this and structurally related chiral compounds.
References
-
Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. Available at: [Link]
-
Direct Stereoselective Separations of Free Amino Acids on Quinine - Chiral Technologies. Available at: [Link]
-
Chiral Technologies Amino Acid Database. Available at: [Link]
-
CHIRALPAK ZWIX(-) - HPLC. Daicel Chiral Technologies. Available at: [Link]
-
INSTRUCTION MANUAL FOR CHIRALPAK® ZWIX(+) and CHIRALPAK® ZWIX(-). Daicel Chiral Technologies. Available at: [Link]
-
A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available at: [Link]
-
Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. Available at: [Link]
-
Chiral HPLC Separations. Phenomenex. Available at: [Link]
-
Chiral Analysis of Hydrophobic Amino Acids with Agilent InfinityLab Poroshell 120 Chiral-T Columns. Agilent. Available at: [Link]
-
INSTRUCTION MANUAL FOR CHIRALPAK® ZWIX(+) and CHIRALPAK® ZWIX(-). Daicel Chiral Technologies. Available at: [Link]
-
The Ultraviolet Spectra of the Thiophene Derivatives. Journal of the Chemical Society of Japan, Pure Chemistry Section. Available at: [Link]
-
SCREENING STRATEGY – CHIRALPAK ZWIX(+) & CHIRALPAK ZWIX(-). Daicel Chiral Technologies. Available at: [Link]
-
Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. Available at: [Link]
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The UV spectra of thiophene in the gas phase dotted line and in... - ResearchGate. Available at: [Link]
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The Ultraviolet Spectra of the Thiophene Derivatives. Journal of the Chemical Society of Japan, Pure Chemistry Section. Available at: [Link]
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Application and Protocol Guide for the Asymmetric Synthesis of (S)-3-Amino-3-(thiophen-3-yl)propanoic acid
Introduction: The Significance of Chiral β-Amino Acids
(S)-3-Amino-3-(thiophen-3-yl)propanoic acid is a chiral β-amino acid, a class of organic molecules of significant interest to the pharmaceutical and biotechnology industries. Unlike their α-amino acid counterparts, β-amino acids possess an additional carbon atom between the carboxyl and amino groups, which imparts unique conformational properties. This structural feature makes them valuable building blocks for the synthesis of β-peptides, which can form stable secondary structures and often exhibit enhanced resistance to enzymatic degradation compared to natural peptides. The thiophene moiety, a sulfur-containing aromatic heterocycle, is a common scaffold in medicinal chemistry, known to modulate the biological activity and pharmacokinetic properties of drug candidates. Consequently, the development of robust and efficient methods for the enantioselective synthesis of this compound is a critical endeavor for researchers in drug discovery and development.
This guide provides a comprehensive overview and a detailed protocol for the asymmetric synthesis of this compound, focusing on a scientifically sound and field-proven methodology: rhodium-catalyzed asymmetric hydrogenation of a prochiral β-(acylamino)acrylate precursor.
Synthetic Strategy: A Three-Stage Approach
The synthesis is logically divided into three main stages, ensuring a clear and reproducible workflow from commercially available starting materials to the final, enantiomerically pure product.
Application Notes & Protocols: (S)-3-Amino-3-(thiophen-3-yl)propanoic Acid in Neuroactive Peptide Development
Abstract
The strategic incorporation of non-proteinogenic amino acids into peptide scaffolds is a cornerstone of modern medicinal chemistry, enabling the development of therapeutics with enhanced stability, novel functionalities, and improved potency.[1][2] This guide provides an in-depth exploration of (S)-3-Amino-3-(thiophen-3-yl)propanoic acid, a unique β-amino acid, for its application in the design and synthesis of next-generation neuroactive peptides. We detail the core principles behind its use, including the dual advantages conferred by its β-amino acid backbone and its neuro-relevant thiophene side chain. This document furnishes researchers, scientists, and drug development professionals with detailed, field-tested protocols for solid-phase peptide synthesis (SPPS), peptide characterization, and strategic design considerations for targeting the central nervous system (CNS).
Introduction: The Rationale for Advanced Peptide Design
Native peptides, despite their high specificity and potency, are often limited as therapeutic agents by their poor metabolic stability and conformational flexibility. The incorporation of β-amino acids provides a robust solution to these challenges.[3][4] The additional carbon atom in the peptide backbone fundamentally alters its structure, sterically shielding it from proteolytic enzymes and imparting significant conformational constraints.[3][5] This leads to peptides with dramatically increased biological half-lives and pre-organized secondary structures, known as foldamers, which can be designed to mimic or block specific protein-protein interactions with high fidelity.[3][6][7]
This compound is a particularly compelling building block for neuroactive peptide development due to its dual-functionality:
-
The β-Amino Acid Core: Confers proteolytic resistance and structural rigidity.[3][8]
-
The Thiophen-3-yl Side Chain: The thiophene ring is a well-established pharmacophore in CNS-active drugs, known to participate in key receptor interactions and often serving as a bioisostere for phenyl groups but with distinct electronic properties.[9][10][11] Thiophene derivatives have demonstrated a wide range of pharmacological activities, including antipsychotic, anticonvulsant, and anti-inflammatory effects.[12][13]
This guide provides the scientific rationale and practical methodologies for leveraging these properties to create novel neuroactive peptide candidates.
Core Principles: Structural and Functional Advantages
Enhancing Stability and Structure with a β-Amino Acid Backbone
The primary advantage of incorporating a β-amino acid like this compound is the profound increase in proteolytic stability. The altered peptide backbone is a poor substrate for common proteases, which are evolved to recognize and cleave the bonds between α-amino acids.[3] This resistance to enzymatic degradation is critical for developing peptide drugs with viable pharmacokinetic profiles for CNS applications.
Beyond stability, the β-amino acid backbone restricts rotational freedom, enabling the formation of predictable and stable secondary structures such as helices and turns, even in short peptide sequences.[3][5][14] This conformational control is paramount for designing ligands that can selectively target complex neurological receptors like G-Protein Coupled Receptors (GPCRs).[6]
Figure 2. Iterative workflow for solid-phase peptide synthesis (SPPS) incorporating the β-amino acid.
Step-by-Step Methodology:
-
Resin Preparation: a. Place Rink Amide resin (for C-terminal amides, 0.1 mmol) in a fritted reaction vessel. [15] b. Swell the resin in N,N-dimethylformamide (DMF) for 30 minutes with gentle agitation. [1]Drain the DMF.
-
Fmoc Deprotection: a. Add a solution of 20% piperidine in DMF to the resin. Agitate for 10 minutes. b. Drain the solution and repeat the piperidine treatment for another 10 minutes. c. Drain and wash the resin thoroughly with DMF (3x), Dichloromethane (DCM) (3x), and DMF (3x).
-
Coupling of this compound: Causality Note: β-amino acids can exhibit slower coupling kinetics due to steric hindrance. Therefore, a more potent coupling reagent like HATU is employed instead of standard carbodiimides to ensure a high coupling efficiency. [1] a. In a separate vial, pre-activate the amino acid by dissolving Fmoc-(S)-3-Amino-3-(thiophen-3-yl)propanoic acid (0.4 mmol, 4 eq), HATU (0.38 mmol, 3.8 eq), and HOAt (0.4 mmol, 4 eq) in DMF. b. Add N,N-Diisopropylethylamine (DIPEA) (0.8 mmol, 8 eq) to the activation mixture and vortex for 1-2 minutes. c. Immediately add the activated amino acid solution to the deprotected peptide-resin. d. Agitate the reaction at room temperature for 2-4 hours. Note: This is an extended coupling time compared to standard α-amino acids.
-
Reaction Monitoring and Completion: a. After the coupling reaction, take a small sample of resin beads, wash them thoroughly with DMF and ethanol, and perform a qualitative Kaiser (ninhydrin) test. [15] b. A negative result (yellow beads) indicates complete coupling. A positive result (blue beads) signifies incomplete coupling, requiring a second coupling step (recoupling) by repeating steps 3c-3d. [15]
-
Capping (Optional but Recommended): a. To block any unreacted free amines and prevent the formation of deletion-sequence impurities, treat the resin with a capping solution (e.g., acetic anhydride and DIPEA in DMF) for 30 minutes. [1] b. Wash the resin with DMF (3x).
-
Chain Elongation: a. Repeat steps 2-5 for each subsequent amino acid to be added to the peptide chain.
Table 2: Recommended Coupling Reagents and Conditions
| Amino Acid Type | Coupling Reagent | Equivalents (AA:Reagent:Base) | Time (hr) | Rationale |
|---|---|---|---|---|
| Standard α-AA | HBTU/HOBt/DIC | 3:2.9:6 | 1-2 | Standard, efficient for non-hindered couplings. |
| β-Thiophene-AA | HATU/HOAt | 4:3.8:8 | 2-4 | Overcomes steric hindrance, minimizes racemization. |
| Hindered α-AA | HATU/HOAt | 4:3.8:8 | 2-4 | Similar conditions required for sterically demanding residues. |
Protocol 2: Peptide Cleavage, Purification, and Analysis
-
Cleavage and Deprotection: a. After the final Fmoc deprotection, wash the peptide-resin with DCM and dry it under a stream of nitrogen. b. Prepare a cleavage cocktail appropriate for the side-chain protecting groups used (e.g., Reagent K: 94% TFA, 2.5% water, 2.5% EDT, 1% TIS). c. Add the cleavage cocktail to the resin (10 mL per 0.1 mmol scale) and allow it to react for 2-4 hours at room temperature. [15] d. Filter the solution to separate the resin, collecting the filtrate which contains the peptide.
-
Peptide Precipitation and Purification: a. Precipitate the crude peptide by adding the TFA filtrate to a 50 mL centrifuge tube containing cold diethyl ether. [15] b. Centrifuge to pellet the peptide, decant the ether, and wash the pellet 2-3 times with cold ether. c. Dry the crude peptide pellet under vacuum. d. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) with a suitable gradient of water/acetonitrile containing 0.1% TFA.
-
Characterization and Analysis: a. Mass Spectrometry: Confirm the identity of the purified peptide by verifying its molecular weight using ESI-MS or MALDI-TOF mass spectrometry. [16][17]The observed mass should match the calculated theoretical mass. b. Circular Dichroism (CD) Spectroscopy: To assess the impact of the β-amino acid on the peptide's secondary structure, acquire CD spectra in a suitable solvent (e.g., phosphate buffer or trifluoroethanol). [18]Compare the spectrum to that of an analogous α-peptide to identify conformational changes (e.g., induction of a β-turn or helical structure).
Table 3: Example Peptide Characterization Data
| Peptide Sequence | Theoretical Mass (Da) | Observed Mass (ESI-MS, [M+H]⁺) | Key CD Feature (in TFE) | Structural Implication |
|---|---|---|---|---|
| Ac-Tyr-Gly-Gly-Phe-Leu-NH₂ | 570.65 | 570.68 | Negative band at ~198 nm | Random Coil |
| Ac-Tyr-β³-hThi -Gly-Phe-Leu-NH₂ | 609.75 | 609.79 | Minima at ~205 nm, shoulder at ~220 nm | Induced β-turn/ordered structure |
Note: β³-hThi represents this compound.
Application Case Study: Design of a CNS-Penetrant Neuropeptide Analog
Objective: To design a metabolically stable analog of a known neuropeptide fragment (e.g., an enkephalin analog) with potentially enhanced receptor affinity and CNS activity.
Design Strategy:
-
Identify a Critical Residue: Select an α-amino acid in the native peptide sequence that is crucial for receptor binding but is also a site for proteolytic cleavage. For enkephalins, the Gly²-Gly³ bond is a known cleavage site.
-
Strategic Substitution: Replace the Gly² residue with this compound.
-
Hypothesized Outcomes:
-
Increased Stability: The new β-amino acid at position 2 will block cleavage by aminopeptidases.
-
Conformational Lock: The substitution will induce a specific turn conformation, potentially "locking" the peptide into its bioactive shape, thereby increasing receptor binding affinity.
-
Enhanced Neuroactivity: The thiophene side chain will occupy the binding pocket typically filled by the native side chain, with the potential for novel, favorable interactions that enhance agonist or antagonist activity.
-
Figure 3. Conceptual model of a β-thiophene-modified peptide interacting with a GPCR binding pocket.
Conclusion
This compound is a powerful and versatile building block for the rational design of advanced neuroactive peptides. Its incorporation offers a dual-pronged strategy to overcome the traditional limitations of peptide therapeutics by simultaneously enhancing proteolytic stability and introducing a conformationally constrained, neuroactive pharmacophore. The detailed protocols and strategic insights provided in this guide equip researchers with the necessary tools to explore and exploit the full potential of this unique amino acid in the pursuit of novel CNS-targeted therapies.
References
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- Solid-Phase Synthesis of Peptides Containing Unnatural Amino Acids: Applic
- The Strategic Introduction of β-Amino Acids in Peptide Design: A Technical Guide.Benchchem.
- Application Notes and Protocols for Incorporating Non-Natural Amino acids in Solid-Phase Peptide Synthesis.Benchchem.
- Highly functionalized cyclic β-amino acid moieties as promising scaffolds in peptide research and drug design.PubMed.
- Incorporation of Conformationally Constrained Beta-Amino Acids Into Peptides.PubMed.
- Amino Acids and β-Peptide Templates to Create Bioactive Ligands and Biom
- Thiophene Scaffold as Prospective Central Nervous System Agent: A Review.PubMed.
- β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review.Hilaris Publisher.
- A Theoretical Study of β-Amino Acid Conformational Energies and Solvent Effect.Scirp.org.
- Constrained beta-amino acid-containing miniproteins.RSC Publishing.
- This compound.ChemScene.
- Thiophene-Based Compounds.Encyclopedia MDPI.
- Modern Peptide Drug Analysis: Mass Spec, HOS, and More.BioPharmaSpec.
- Overview of peptide and protein analysis by mass spectrometry.PubMed.
- The Significance of Thiophene in Medicine: A Systematic Review of the Literature.Cognizance Journal of Multidisciplinary Studies.
- Conformational analysis of small peptides by circular dichroism.Digital Commons @ Southern University and A&M College.
- Therapeutic Potential of Thiophene Compounds: A Mini-Review.PubMed.
- Thiophene-Based Compounds with Potential Anti-Inflamm
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(S)-3-Amino-3-(thiophen-3-yl)propanoic Acid: A Versatile Scaffold for Modern Drug Discovery
Introduction: The Strategic Value of a Unique Scaffold
In the landscape of contemporary drug discovery, the pursuit of novel molecular scaffolds that offer a blend of favorable physicochemical properties and versatile synthetic handles is paramount. (S)-3-Amino-3-(thiophen-3-yl)propanoic acid emerges as a compelling scaffold, strategically positioned at the intersection of two privileged pharmacophores: the β-amino acid backbone and the thiophene heterocycle. This unique combination endows it with a distinct stereochemistry and electronic profile, making it a valuable building block for the synthesis of a new generation of therapeutics.
The β-amino acid motif provides a crucial advantage in proteolytic stability when incorporated into peptidomimetics, a critical factor in enhancing the bioavailability and in vivo half-life of peptide-based drugs. The thiophene ring, a well-established bioisostere of the phenyl group, offers a modulated lipophilicity and metabolic profile, often leading to improved pharmacokinetic properties.[1] Furthermore, the sulfur atom in the thiophene ring can engage in unique interactions with biological targets, potentially enhancing binding affinity and selectivity.[2] Thiophene-containing compounds have found applications in a wide array of therapeutic areas, including as anti-inflammatory, antipsychotic, and anticancer agents.[3]
This comprehensive guide provides an in-depth exploration of this compound as a scaffold in drug discovery. It details its asymmetric synthesis, proposes its application in the design of Dipeptidyl Peptidase-4 (DPP-4) inhibitors and Gamma-Aminobutyric Acid (GABA) analogues, and provides detailed protocols for the evaluation of these potential therapeutic agents.
Physicochemical Properties
A foundational understanding of the physicochemical properties of a scaffold is crucial for its effective deployment in drug design. The following table summarizes key computed and available data for this compound.
| Property | Value | Source |
| Molecular Formula | C₇H₉NO₂S | ChemScene |
| Molecular Weight | 171.22 g/mol | ChemScene |
| XLogP3 | -1.9 | PubChem |
| Hydrogen Bond Donors | 2 | PubChem |
| Hydrogen Bond Acceptors | 3 | PubChem |
| Rotatable Bonds | 3 | PubChem |
| TPSA (Topological Polar Surface Area) | 91.6 Ų | PubChem |
Asymmetric Synthesis: A Protocol for Enantiopure Scaffolds
The stereochemistry of a drug molecule is critical to its biological activity. The (S)-enantiomer of 3-amino-3-(thiophen-3-yl)propanoic acid is the focus of this guide, and its enantioselective synthesis is a key enabling step. The following protocol is a proposed method based on established asymmetric synthesis strategies for β-amino acids.[4][5][6]
Protocol: Asymmetric Synthesis of this compound
This protocol employs a chiral auxiliary-mediated approach to achieve high enantioselectivity.
Materials:
-
Thiophen-3-carboxaldehyde
-
Malonic acid
-
Chiral auxiliary (e.g., (S)-4-benzyl-2-oxazolidinone)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Titanium(IV) chloride (TiCl₄)
-
Diisopropylethylamine (DIPEA)
-
Lithium hydroxide (LiOH)
-
Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), Diethyl ether, Methanol, Water
-
Reagents for purification: Silica gel for column chromatography, appropriate eluents
Procedure:
-
Preparation of the N-acyloxazolidinone: a. To a solution of (S)-4-benzyl-2-oxazolidinone (1.0 eq) in dry DCM at 0 °C, add n-butyllithium (1.05 eq) dropwise. b. Stir the mixture for 30 minutes at 0 °C. c. In a separate flask, activate the carboxylic acid derived from the Knoevenagel condensation of thiophen-3-carboxaldehyde and malonic acid with DCC (1.1 eq) and DMAP (0.1 eq) in DCM. d. Add the activated acid to the lithium salt of the chiral auxiliary and stir the reaction mixture at room temperature overnight. e. Quench the reaction with saturated aqueous ammonium chloride and extract with DCM. f. Purify the crude product by flash column chromatography to yield the N-acyloxazolidinone.
-
Stereoselective Michael Addition: a. Dissolve the N-acyloxazolidinone (1.0 eq) in dry THF and cool to -78 °C. b. Add a Lewis acid such as TiCl₄ (1.1 eq) dropwise, followed by DIPEA (1.2 eq). c. Stir the mixture for 30 minutes to form the titanium enolate. d. In a separate flask, prepare a solution of a suitable amine source (e.g., benzylamine) in THF. e. Add the amine solution dropwise to the enolate suspension at -78 °C. f. Allow the reaction to warm to room temperature and stir for 12-18 hours. g. Quench the reaction with saturated aqueous sodium bicarbonate and extract with ethyl acetate. h. Purify the product by column chromatography.
-
Cleavage of the Chiral Auxiliary: a. Dissolve the product from the previous step in a mixture of THF and water. b. Add LiOH (2.0 eq) and stir at room temperature until the reaction is complete (monitored by TLC). c. Acidify the reaction mixture with 1N HCl to pH ~6. d. Extract the aqueous layer with diethyl ether to remove the chiral auxiliary. e. The aqueous layer contains the desired this compound. It can be isolated by lyophilization or by adjusting the pH to its isoelectric point to induce precipitation.
Workflow Diagram:
Caption: Asymmetric synthesis workflow.
Application Note 1: A Scaffold for Novel Dipeptidyl Peptidase-4 (DPP-4) Inhibitors
Background:
Dipeptidyl Peptidase-4 (DPP-4) is a serine protease that plays a critical role in glucose homeostasis by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1). Inhibition of DPP-4 is a validated therapeutic strategy for the management of type 2 diabetes mellitus.[5] Many successful DPP-4 inhibitors, such as Sitagliptin, incorporate a β-amino acid moiety that mimics the dipeptide substrate of the enzyme.[7][8] The this compound scaffold is a promising candidate for the design of novel DPP-4 inhibitors due to the structural and electronic similarities of the thiophene ring to the trifluorophenyl group present in Sitagliptin.
Proposed Interaction with DPP-4 Active Site:
The primary amine of the scaffold is expected to form a key salt bridge with the glutamic acid residues (Glu205/Glu206) in the S2 pocket of the DPP-4 active site. The thiophene ring can occupy the S1 pocket, which is a hydrophobic region, and potentially engage in π-π stacking interactions with tyrosine residues (e.g., Tyr662).
Logical Relationship Diagram:
Caption: Proposed DPP-4 interaction model.
Protocol: In Vitro DPP-4 Inhibition Assay
This protocol describes a fluorescence-based assay to determine the inhibitory activity of compounds derived from the this compound scaffold against human recombinant DPP-4.[9][10][11]
Materials:
-
Human recombinant DPP-4 enzyme
-
DPP-4 substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)
-
Assay Buffer: Tris-HCl (pH 7.5)
-
Test compounds (dissolved in DMSO)
-
Positive control inhibitor (e.g., Sitagliptin)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: 360 nm, Emission: 460 nm)
Procedure:
-
Preparation of Reagents: a. Prepare a stock solution of the test compounds and Sitagliptin in DMSO. b. Dilute the human recombinant DPP-4 enzyme and Gly-Pro-AMC substrate in Assay Buffer to the desired working concentrations.
-
Assay Protocol: a. To the wells of a 96-well plate, add 50 µL of Assay Buffer. b. Add 2 µL of the test compound or positive control at various concentrations. For the control wells (100% activity), add 2 µL of DMSO. c. Add 20 µL of the diluted DPP-4 enzyme solution to all wells except the blank (add 20 µL of Assay Buffer to the blank wells). d. Incubate the plate at 37°C for 10 minutes. e. Initiate the reaction by adding 20 µL of the Gly-Pro-AMC substrate solution to all wells. f. Incubate the plate at 37°C for 30 minutes, protected from light. g. Measure the fluorescence intensity using a microplate reader.
-
Data Analysis: a. Subtract the fluorescence of the blank wells from all other wells. b. Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (Fluorescence of test well / Fluorescence of 100% activity well)] x 100 c. Plot the % inhibition against the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Application Note 2: A Constrained Scaffold for Novel GABA Analogues
Background:
Gamma-Aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system (CNS).[12] GABA analogues are a class of drugs that modulate the GABAergic system and are used to treat a variety of neurological and psychiatric disorders, including epilepsy, neuropathic pain, and anxiety.[13][14][15] Many successful GABA analogues, such as Gabapentin and Pregabalin, are structurally related to GABA. The this compound scaffold can be considered a constrained analogue of GABA, where the thiophene ring restricts the conformational flexibility of the molecule. This conformational constraint can lead to increased receptor selectivity and improved pharmacological properties. The lipophilic nature of the thiophene ring may also enhance blood-brain barrier penetration, a crucial attribute for CNS-acting drugs.[1]
Proposed Mechanism of Action:
Derivatives of this scaffold could potentially act as agonists or modulators of GABA receptors (GABAₐ and GABAₑ) or as inhibitors of GABA transporters (GATs), thereby increasing the synaptic concentration of GABA.
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Application Notes and Protocols: A Guide to N-Terminal Modification of Thiophene Amino Acids
For researchers, medicinal chemists, and drug development professionals, the precise modification of amino acids is a cornerstone of modern molecular design. Thiophene-containing amino acids, in particular, offer unique structural and electronic properties, making them valuable scaffolds in peptidomimetics and novel therapeutic agents. This guide provides a detailed experimental protocol for the N-terminal modification of thiophene amino acids, focusing on acylation as a representative and versatile modification strategy.
Introduction: The Significance of N-Terminal Modification
The N-terminus of an amino acid or peptide presents a primary amine group that is a key handle for chemical modification. Altering this terminus can profoundly impact the molecule's biological activity, stability, and pharmacokinetic properties.[1][2] For instance, N-terminal acetylation can enhance a peptide's stability against enzymatic degradation by exopeptidases.[2] Furthermore, attaching functional groups such as fatty acids (lipidation) or polyethylene glycol (PEGylation) can modulate a molecule's half-life and bioavailability.[1]
Thiophene rings, as sulfur-containing aromatic heterocycles, introduce unique conformational constraints and potential for π-π stacking interactions, which can be exploited in drug design. The strategic N-terminal modification of thiophene amino acids allows for the synthesis of novel molecular probes, targeted therapeutics, and functionalized biomaterials.[3][4][5]
This protocol will detail a robust method for the N-terminal acylation of a model thiophene amino acid, outlining the underlying chemical principles, step-by-step procedures, and methods for characterization and validation.
Core Principles: Achieving Selective N-Terminal Acylation
The central challenge in N-terminal modification is achieving selectivity for the α-amino group over other potentially reactive functional groups, such as the ε-amino group of lysine residues in a peptide chain.[6][7] This selectivity is primarily achieved by exploiting the difference in the pKa values of these amino groups. The α-amino group of the N-terminus typically has a pKa in the range of 6-8, whereas the ε-amino group of lysine has a pKa of around 10.[6][7]
By carefully controlling the reaction pH, typically in a mildly acidic to neutral range (pH 6.0-7.5), the N-terminal α-amine is more nucleophilic than the protonated lysine ε-amine, thus favoring its selective acylation.[6][7] Common acylating agents for this purpose include activated esters, such as N-hydroxysuccinimide (NHS) esters, and acid anhydrides.[7][8][9]
Experimental Workflow Overview
The following diagram illustrates the general workflow for the N-terminal acylation of a thiophene amino acid.
Caption: A schematic overview of the key stages involved in the N-terminal modification of a thiophene amino acid.
Detailed Experimental Protocol: N-Terminal Acylation with an NHS Ester
This protocol describes the acylation of a generic 2-thienylalanine with an N-hydroxysuccinimide (NHS) ester of a carboxylic acid (e.g., acetic acid NHS ester for acetylation).
Materials and Reagents
| Reagent/Material | Grade | Supplier (Example) | Notes |
| 2-Thienylalanine | ≥98% | Sigma-Aldrich | |
| Acetic Acid N-hydroxysuccinimide ester | ≥98% | Thermo Fisher Scientific | Store desiccated at 4°C. |
| Sodium Phosphate Buffer (0.1 M, pH 7.2) | Molecular Biology Grade | Prepare fresh and filter. | |
| Acetonitrile (ACN) | HPLC Grade | For HPLC analysis. | |
| Water, ultrapure | For buffer preparation and HPLC. | ||
| Trifluoroacetic Acid (TFA) | HPLC Grade | For HPLC mobile phase. | |
| Reaction Vials (e.g., 1.5 mL microcentrifuge tubes) | |||
| Magnetic Stirrer and Stir Bars | |||
| pH meter | Calibrate before use. | ||
| High-Performance Liquid Chromatography (HPLC) system | With UV detector. | ||
| Mass Spectrometer (MS) | For product confirmation. |
Step-by-Step Methodology
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of 2-thienylalanine in 0.1 M sodium phosphate buffer (pH 7.2).
-
Prepare a 100 mM stock solution of the acetic acid NHS ester in anhydrous dimethylformamide (DMF) or acetonitrile (ACN). Note: Prepare this solution immediately before use as NHS esters can hydrolyze in the presence of moisture.
-
-
Reaction Setup:
-
In a 1.5 mL microcentrifuge tube, add 500 µL of the 10 mM 2-thienylalanine stock solution.
-
Place the tube on a magnetic stirrer and add a small stir bar.
-
While stirring, add 1.5 to 3 molar equivalents of the acetic acid NHS ester stock solution. A typical starting point is 2 equivalents (in this case, 10 µL of the 100 mM stock). The optimal ratio may need to be determined empirically.
-
-
Incubation:
-
Allow the reaction to proceed at room temperature for 1-4 hours with continuous stirring. The reaction progress can be monitored by HPLC.
-
-
Reaction Monitoring (Optional but Recommended):
-
At various time points (e.g., 0, 30, 60, 120, and 240 minutes), withdraw a small aliquot (e.g., 10 µL) of the reaction mixture.
-
Quench the reaction in the aliquot by diluting it 1:100 in the initial HPLC mobile phase (e.g., 95% water, 5% ACN, 0.1% TFA).
-
Analyze the quenched aliquot by HPLC to monitor the consumption of the starting material and the formation of the product.
-
-
Quenching the Reaction (Optional):
-
Once the reaction is complete (as determined by HPLC monitoring), the reaction can be quenched by adding a reagent that scavenges excess NHS ester, such as a primary amine (e.g., a small amount of Tris buffer or glycine solution). This step is often unnecessary if the product is immediately purified.
-
-
Purification by HPLC:
-
Purify the N-acetyl-2-thienylalanine from the reaction mixture using reversed-phase HPLC (RP-HPLC).
-
Typical HPLC Conditions:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: A linear gradient from 5% to 95% B over 20-30 minutes. The exact gradient should be optimized based on the hydrophobicity of the product.
-
Flow Rate: 1 mL/min
-
Detection: UV absorbance at 220 nm and 254 nm (the thiophene ring will absorb in the UV region).
-
-
Collect the fractions corresponding to the product peak.
-
-
Product Characterization and Validation:
-
Mass Spectrometry (MS): Confirm the identity of the purified product by verifying its molecular weight. Electrospray ionization mass spectrometry (ESI-MS) is a suitable technique.[10][11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For a more detailed structural confirmation, ¹H and ¹³C NMR spectroscopy can be employed. The appearance of a new acetyl methyl signal and a shift in the α-proton signal of the amino acid will confirm the modification.
-
Data Analysis and Expected Results
The progress of the reaction can be visualized by plotting the peak areas of the starting material and the product from the HPLC chromatograms over time. The final purified product should show a single major peak in the HPLC chromatogram, and the mass spectrum should display the expected molecular ion peak for the N-acylated thiophene amino acid.
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low Reaction Yield | - Inactive NHS ester (hydrolyzed).- Incorrect pH of the reaction buffer.- Insufficient molar excess of the acylating agent. | - Use fresh, high-quality NHS ester and prepare the stock solution immediately before use.- Verify the pH of the buffer before starting the reaction.- Increase the molar equivalents of the NHS ester. |
| Multiple Product Peaks in HPLC | - Side reactions.- Instability of the product. | - Optimize the reaction time and temperature.- Ensure the purity of the starting materials. |
| No Reaction | - Inactive reagents.- Incorrect reaction conditions. | - Check the activity of the acylating agent.- Confirm the pH and composition of the reaction buffer. |
Visualizing the Reaction Mechanism
The following diagram illustrates the mechanism of N-terminal acylation using an NHS ester.
Caption: The nucleophilic attack of the N-terminal amine on the activated carbonyl of the NHS ester, leading to the formation of an amide bond and the release of N-hydroxysuccinimide.
Conclusion and Further Considerations
This protocol provides a foundational method for the N-terminal modification of thiophene amino acids. The principles and techniques described can be adapted for a wide range of acylating agents and other modification chemistries. For more complex modifications, such as those involving peptides containing multiple reactive side chains, further optimization of the reaction conditions and purification strategies will be necessary.[12][13] Enzymatic approaches, for instance using ligases like butelase 1, can also offer high specificity for N-terminal labeling.[8][14] The successful synthesis and characterization of N-terminally modified thiophene amino acids will undoubtedly contribute to the development of novel and potent bioactive molecules.
References
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Sakaguchi, Y., et al. (2015). A novel amino acid analysis method using derivatization of multiple functional groups followed by liquid chromatography/tandem mass spectrometry. Analyst, 140(5), 1642-1649. [Link]
-
Amicarelli, M., et al. (2021). Exploiting Protein N-Terminus for Site-Specific Bioconjugation. Molecules, 26(11), 3233. [Link]
-
Wang, Y., et al. (2021). Selective N-terminal modification of peptides and proteins: Recent progresses and applications. Chinese Chemical Letters, 32(6), 1845-1854. [Link]
-
Sakaguchi, Y., et al. (2015). A novel amino acid analysis method using derivatization of multiple functional groups followed by liquid chromatography/tandem mass spectrometry. ResearchGate. [Link]
-
Thompson, S., et al. (2019). Selective N-terminal modification of peptides and proteins using acyl phosphates. Nature Communications, 10(1), 1-8. [Link]
-
Onoda, A., et al. (2020). N-terminal specific protein modification. SlideShare. [Link]
-
Beh, Y. S., et al. (2014). N-Terminal Modification of Proteins with o-Aminophenols. Journal of the American Chemical Society, 136(26), 9475-9480. [Link]
-
Shimadzu. (n.d.). Analytical Methods for Amino Acids. Shimadzu Scientific Instruments. [Link]
-
Gautam, P., & Thapa, R. (2015). analysis of amino acids by high performance liquid chromatography. Journal of Nepal Chemical Society, 32, 88-99. [Link]
-
Wright, D. J., et al. (2022). Selectivity and stability of N-terminal targeting protein modification chemistries. Chemical Science, 13(45), 13444-13452. [Link]
-
Nguyen, G. K. T., et al. (2015). Site-Specific N-Terminal Labeling of Peptides and Proteins using Butelase 1 and Thiodepsipeptide. Angewandte Chemie International Edition, 54(52), 15694-15698. [Link]
-
Aebersold, R., & Goodlett, D. R. (2001). Mass spectrometry in proteomics. Chemical reviews, 101(2), 269-296. [Link]
-
Fairbanks, A. J., & Walker, D. (2020). Applications of Thiol-Ene Chemistry for Peptide Science. Molecules, 25(22), 5323. [Link]
-
Cairo, C. W., et al. (2011). Effect of carbohydrate amino group modifications on the cytotoxicity of glycosylated 2-phenyl-benzo[b]thiophenes and 2-phenyl-benzo[b]furans. Bioorganic & medicinal chemistry letters, 21(8), 2462-2465. [Link]
-
Wang, Y., et al. (2022). Discovery of Novel Amino Acids (Analogues)-Substituted Thiophene[3,2-d]pyrimidine Derivatives as Potent HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors: Design, Synthesis, and Biological Evaluation. Molecules, 27(16), 5123. [Link]
-
Papastavrou, A. T., et al. (2018). Synthesis of S- and N,S-Heterocycle–Dipeptide Conjugates for Supramolecular Hydrogel Formation. Molecules, 23(11), 2969. [Link]
-
Mtoz Biolabs. (n.d.). N-Terminal Sequencing: Methods and Applications. Mtoz Biolabs. [Link]
-
Antos, J. M., et al. (2009). Site-specific N-terminal labeling of proteins using sortase-mediated reactions. Journal of the American Chemical Society, 131(31), 10800-10801. [Link]
-
Wang, Y., et al. (2021). Selective N-terminal modification of peptides and proteins: Recent progresses and applications. Chinese Chemical Letters, 32(6), 1845-1854. [Link]
-
Lindberg, H., et al. (2022). Proteophenes-Amino Acid Functionalized Thiophene-based Fluorescent Ligands for Visualization of Protein Deposits in Tissue Sections with Alzheimer's Disease Pathology. Chemistry-A European Journal, 28(63), e202201991. [Link]
-
Li, J., et al. (2024). Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. Communications Chemistry, 7(1), 1-16. [Link]
-
Li, J., & Li, X. (2018). Synthetic Thiol and Selenol Derived Amino Acids for Expanding the Scope of Chemical Protein Synthesis. Frontiers in chemistry, 6, 579. [Link]
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Application Notes and Protocols for the In Vitro Biological Evaluation of Peptides Containing (S)-3-Amino-3-(thiophen-3-yl)propanoic Acid
Introduction: Unlocking New Therapeutic Potential with β-Amino Acids
The incorporation of non-natural amino acids into peptides is a powerful strategy in modern drug discovery, offering a route to enhanced potency, selectivity, and metabolic stability.[1] Peptides containing β-amino acids, such as (S)-3-Amino-3-(thiophen-3-yl)propanoic acid, are of particular interest. The additional carbon in the backbone modulates the peptide's conformation and proteolytic susceptibility, often leading to improved pharmacokinetic profiles.[1][2] The thiophene moiety itself is a well-known pharmacophore associated with a wide spectrum of biological activities, including antimicrobial, antiviral, anti-inflammatory, and cytotoxic effects.[3][4]
This guide provides a comprehensive framework of in vitro biological assays to systematically characterize novel peptides incorporating this compound. Given that β-amino acid-containing peptides have shown promise as G-protein coupled receptor (GPCR) ligands, enzyme inhibitors, and antimicrobial agents, we present a tiered approach to elucidate the bioactivity of these unique molecules.[1][5]
Our protocols are designed to be self-validating systems, providing researchers with the rationale behind experimental choices and the necessary steps to generate robust and reproducible data.
Tier 1: Foundational Screening for GPCR Activity
GPCRs are the most successful class of drug targets, and many endogenous peptide hormones and neurotransmitters act through them.[6] Therefore, initial screening against a panel of GPCRs is a logical starting point. We present protocols for two primary downstream signaling pathways: Gαs/Gαi (cAMP modulation) and Gαq (calcium mobilization).[6][7]
Workflow for GPCR Activity Screening
Caption: Workflow for initial GPCR activity screening.
Protocol 1A: cAMP Accumulation Assay for Gαs/Gαi-Coupled Receptors
This assay quantifies the intracellular concentration of cyclic adenosine monophosphate (cAMP), a second messenger modulated by Gαs (stimulatory) and Gαi (inhibitory) proteins.[6]
Principle: Competitive immunoassay using Homogeneous Time-Resolved Fluorescence (HTRF®) or similar technologies. Cellular cAMP produced competes with a labeled cAMP tracer for binding to a specific antibody.
Materials:
-
HEK293 cells (or other suitable host cells) stably expressing the target GPCR.
-
Assay Buffer: HBSS, 20 mM HEPES, 0.1% BSA, pH 7.4.
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Forskolin (for Gαi assays to stimulate basal cAMP).
-
Test Peptide and reference ligand stock solutions.
-
cAMP assay kit (e.g., HTRF®-based kits).
-
White, low-volume 384-well plates.
-
HTRF®-compatible microplate reader.
Procedure:
-
Cell Seeding: Seed cells into 384-well plates at a density of 2,000-10,000 cells/well and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of the test peptide and reference ligand in assay buffer.
-
Assay:
-
Remove culture medium from cells.
-
For Gαs (Agonist mode): Add 5 µL of assay buffer containing PDE inhibitor and 5 µL of test peptide dilutions.
-
For Gαi (Agonist mode): Add 5 µL of assay buffer containing PDE inhibitor and forskolin, and 5 µL of test peptide dilutions.
-
-
Incubation: Incubate the plate at room temperature for 30 minutes.
-
Detection: Add 10 µL of the cAMP detection reagents (labeled cAMP and antibody) as per the manufacturer's protocol.
-
Final Incubation: Incubate for 60 minutes at room temperature, protected from light.
-
Measurement: Read the plate on an HTRF®-compatible reader.
Data Analysis: Calculate the ratio of acceptor/donor fluorescence and convert to cAMP concentration using a standard curve. Plot the concentration-response curve and determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists) using non-linear regression.
Protocol 1B: Calcium Flux Assay for Gαq-Coupled Receptors
This assay measures transient increases in intracellular calcium concentration following the activation of Gαq-coupled receptors, which triggers the release of calcium from intracellular stores via the IP3 pathway.[6]
Principle: Use of a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) that exhibits increased fluorescence upon binding to Ca²⁺.
Materials:
-
CHO-K1 or HEK293 cells stably expressing the target GPCR.
-
Assay Buffer: HBSS, 20 mM HEPES, pH 7.4.
-
Probenecid (an anion-exchange transport inhibitor to prevent dye leakage).
-
Calcium-sensitive dye (e.g., Fluo-4 AM).
-
Pluronic F-127 (a non-ionic surfactant to aid dye loading).
-
Test Peptide and reference agonist stock solutions.
-
Black, clear-bottom 96- or 384-well plates.
-
Fluorescence plate reader with an injection system (e.g., FLIPR, FlexStation).
Procedure:
-
Cell Seeding: Seed cells into plates and grow to confluence.
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye, Pluronic F-127, and probenecid in assay buffer.
-
Aspirate the culture medium and add the loading buffer to the cells.
-
-
Incubation: Incubate for 60 minutes at 37°C, 5% CO₂.
-
Compound Preparation: Prepare serial dilutions of the test peptide in assay buffer containing probenecid.
-
Measurement:
-
Place the cell plate and the compound plate into the fluorescence plate reader.
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
Inject the test peptide dilutions into the cell plate.
-
Immediately begin measuring fluorescence intensity every 1-2 seconds for 1-3 minutes.
-
Data Analysis: Determine the peak fluorescence response over baseline for each concentration. Plot the concentration-response curve and calculate the EC₅₀ value using non-linear regression.
Tier 2: Enzyme Inhibition Assays
The structural motifs within this compound suggest potential interactions with enzymatic active sites. A general protocol for characterizing enzyme inhibition is provided below, which must be adapted for the specific enzyme of interest (e.g., proteases, kinases, etc.).[8]
Workflow for Enzyme Inhibition Analysis
Caption: Workflow for enzyme inhibition characterization.
Protocol 2: General Enzyme Inhibition Assay (Spectrophotometric)
Principle: The rate of an enzyme-catalyzed reaction is monitored by measuring the change in absorbance over time as a substrate is converted to a colored product. The effect of the peptide inhibitor on this rate is quantified.[9]
Materials:
-
Purified target enzyme.
-
Chromogenic or fluorogenic substrate.
-
Reaction Buffer (optimized for pH, ionic strength for the target enzyme).
-
Test Peptide stock solution (typically in DMSO).
-
96-well clear microplate.
-
Temperature-controlled spectrophotometric plate reader.
Procedure:
-
IC₅₀ Determination:
-
In a 96-well plate, add reaction buffer, a fixed concentration of substrate (typically at or near its Kₘ value), and serial dilutions of the test peptide.
-
Prepare controls: a "no inhibitor" control (maximum activity) and a "no enzyme" control (background).
-
Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for 5-10 minutes.
-
Initiate the reaction by adding a fixed concentration of the enzyme to all wells.
-
Immediately measure the absorbance at the appropriate wavelength in kinetic mode (e.g., every 30 seconds for 10-20 minutes).
-
-
Mechanism of Inhibition Study:
-
Repeat the kinetic assay using a matrix of concentrations. Vary the substrate concentration (e.g., 0.5x to 5x Kₘ) in the presence of several fixed concentrations of the test peptide (e.g., 0x, 1x, and 2x the IC₅₀ value).
-
Data Analysis:
-
IC₅₀ Value: Calculate the initial reaction velocity (v₀) for each inhibitor concentration from the linear portion of the absorbance vs. time plot. Plot percent inhibition against the logarithm of inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀.[10]
-
Mechanism: For each inhibitor concentration, determine the apparent Kₘ and Vₘₐₓ. Create a Lineweaver-Burk plot (1/v₀ vs 1/[Substrate]) to visualize the inhibition pattern and determine the inhibition constant (Kᵢ).[9][11]
| Inhibition Type | Lineweaver-Burk Plot Observation | Effect on Kₘ | Effect on Vₘₐₓ |
| Competitive | Lines intersect on the y-axis | Increases | Unchanged |
| Non-competitive | Lines intersect on the x-axis | Unchanged | Decreases |
| Uncompetitive | Lines are parallel | Decreases | Decreases |
Tier 3: Cytotoxicity and Cell Viability Assessment
Assessing the cytotoxicity of a novel peptide is a mandatory step to determine its therapeutic window.[12] The MTT assay is a standard, colorimetric method for evaluating metabolic activity, which serves as an indicator of cell viability.
Protocol 3: MTT Cell Viability Assay
Principle: Metabolically active cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to a purple formazan product. The amount of formazan is proportional to the number of viable cells.[13][14]
Materials:
-
Mammalian cell line (e.g., HEK293 for general toxicity, or a relevant cancer cell line like MCF-7 or A549).[13]
-
Complete culture medium (e.g., DMEM + 10% FBS).
-
Test Peptide stock solution.
-
MTT solution (5 mg/mL in sterile PBS).
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).
-
Sterile 96-well plates.
-
Spectrophotometric plate reader.
Procedure:
-
Cell Seeding: Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours to allow for attachment.
-
Treatment: Remove the medium and replace it with fresh medium containing serial dilutions of the test peptide. Include untreated cells (vehicle control) and a positive control for cytotoxicity (e.g., Triton X-100).
-
Incubation: Incubate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until a purple precipitate is visible.[13]
-
Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[14]
-
Measurement: Gently shake the plate for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm. A reference wavelength of 630 nm can be used to reduce background noise.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot percent viability against the logarithm of peptide concentration and determine the CC₅₀ (cytotoxic concentration 50%) value from the dose-response curve.
Conclusion and Future Directions
This guide outlines a systematic, multi-tiered approach for the initial in vitro characterization of peptides containing the novel β-amino acid this compound. By progressing through GPCR functional screening, enzyme inhibition analysis, and cytotoxicity assessment, researchers can efficiently identify and prioritize lead candidates. Positive results from these assays would warrant further investigation, including more extensive selectivity profiling, antimicrobial testing, and in vivo efficacy and safety studies. The inherent proteolytic resistance conferred by the β-amino acid backbone makes these compounds particularly promising for therapeutic development.[15]
References
-
Cabrele, C., Martinek, T., Reiser, O., & Berlicki, Ł. (2014). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. Journal of Medicinal Chemistry, 57(23), 9718–9739. [Link]
-
Berlicki, Ł. (2014). Peptides containing β-amino acid patterns: challenges and successes in medicinal chemistry. Semantic Scholar. [Link]
-
NIPER hyderabad. (2018). Peptides containing β‑ amino acid patterns (2). Slideshare. [Link]
-
Mickevičius, V., et al. (2013). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. Molecules, 18(12), 14998-15012. [Link]
-
Zhou, Y., Meng, J., Xu, C., & Liu, J. (2021). Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors. Frontiers in Cell and Developmental Biology, 9, 611443. [Link]
-
Werner, H. M., & Horne, W. S. (2015). Folding and function in α/β-peptides: Targets and therapeutic applications. Current Opinion in Chemical Biology, 28, 121-128. [Link]
-
Cabrele, C., et al. (2014). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. ResearchGate. [Link]
-
Various Authors. (2016). G Protein-Coupled Receptor Screening Assays: Methods and Protocols. ResearchGate. [Link]
-
Farr, C. D., et al. (2014). Approaches to Assess Functional Selectivity in GPCRs: Evaluating G Protein Signaling in an Endogenous Environment. Methods in Cell Biology, 117, 131-154. [Link]
-
A. T. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal, 50(3-4), 345-352. [Link]
-
Various Authors. (2013). How can I set a protocol to do a mtt assay of peptide and protein? ResearchGate. [Link]
-
Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity. Eurofins Discovery. [Link]
-
Freire, J. M., et al. (2014). How Unnatural Amino Acids in Antimicrobial Peptides Change Interactions with Lipid Model Membranes. The Journal of Physical Chemistry B, 118(24), 6825-6834. [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]
-
Mickevičius, V., et al. (2013). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. ResearchGate. [Link]
-
Various Authors. (2015). How should I start with Enzyme-Inhibitor kinetics assay? ResearchGate. [Link]
-
National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS. In Assay Guidance Manual. [Link]
-
Mabonga, L., & Kola, V. (2022). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. Molecules, 27(19), 6599. [Link]
-
Gutierrez, J. R., et al. (2022). In silico immunogenicity assessment for sequences containing unnatural amino acids: A method using existing in silico algorithm infrastructure and a vision for future enhancements. Frontiers in Immunology, 13, 988448. [Link]
-
El-Demerdash, A., et al. (2024). Biological Activities of Thiophenes. MDPI Encyclopedia. [Link]
-
Tugarinov, V., et al. (2007). In vivo incorporation of unnatural amino acids to probe structure, dynamics and ligand binding in a large protein by Nuclear Magnetic Resonance spectroscopy. Journal of the American Chemical Society, 129(7), 1743-1745. [Link]
-
El-Demerdash, A., et al. (2022). Thiophenes-Naturally Occurring Plant Metabolites: Biological Activities and In Silico Evaluation of Their Potential as Cathepsin D Inhibitors. Plants (Basel), 11(4), 539. [Link]
Sources
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Application Note & Protocols: A Guide to the Analytical Characterization of Peptides Containing Unnatural Amino Acids
Audience: Researchers, scientists, and drug development professionals in the fields of peptide chemistry, pharmacology, and biotechnology.
Abstract: The incorporation of unnatural amino acids (UAAs) into peptides has emerged as a transformative strategy in drug discovery and chemical biology, offering pathways to novel therapeutics with enhanced stability, potency, and target selectivity.[1][2] However, the unique chemical functionalities of UAAs present distinct analytical challenges that necessitate specialized characterization methodologies. This comprehensive guide provides an in-depth exploration of the primary analytical techniques for characterizing peptides containing UAAs, with a focus on mass spectrometry, nuclear magnetic resonance spectroscopy, liquid chromatography, and circular dichroism. We present not only detailed, step-by-step protocols but also the underlying scientific principles and field-proven insights to empower researchers to navigate the complexities of UAA-peptide analysis with confidence and precision.
Introduction: The Rise of Unnatural Peptides and the Analytical Imperative
Peptides represent a compelling therapeutic modality, occupying a unique chemical space between small molecules and large biologics.[1] The strategic incorporation of non-canonical amino acids (ncAAs) has proven instrumental in overcoming the inherent limitations of natural peptides, such as poor metabolic stability and low bioavailability.[3] These "unnatural" peptides, with their expanded chemical diversity, are driving innovation in drug development.[1][2]
The successful development of these next-generation therapeutics is critically dependent on robust analytical characterization. The introduction of UAAs can significantly alter a peptide's physicochemical properties, influencing its fragmentation in mass spectrometry, its spectroscopic signature, and its chromatographic behavior. Consequently, a thorough and nuanced analytical approach is paramount for confirming sequence identity, assessing purity, and elucidating higher-order structure. This guide provides a comprehensive framework for the analytical characterization of these novel biomolecules.
Mass Spectrometry: The Cornerstone of Peptide Analysis
Mass spectrometry (MS) is an indispensable tool for the analysis of peptides and proteins due to its high sensitivity, speed, and versatility.[4] For peptides containing UAAs, MS is crucial for confirming the successful incorporation of the unnatural residue and for determining the precise amino acid sequence.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
Principle: HRMS instruments, such as Orbitrap and Time-of-Flight (TOF) analyzers, provide highly accurate mass measurements, enabling the unambiguous determination of a peptide's elemental composition. This is particularly critical for confirming the incorporation of a UAA, as its unique mass will distinguish it from the 20 canonical amino acids.
Protocol for Accurate Mass Measurement of a UAA-Peptide:
-
Sample Preparation:
-
Dissolve the purified peptide in a solvent compatible with electrospray ionization (ESI), typically a mixture of water, acetonitrile, and a small amount of acid (e.g., 0.1% formic acid). The final concentration should be in the low micromolar to high nanomolar range (e.g., 1-10 µM).
-
-
Instrument Calibration:
-
Calibrate the mass spectrometer using a standard calibration mixture immediately prior to sample analysis to ensure high mass accuracy.
-
-
Infusion and Ionization:
-
Introduce the sample into the ESI source via direct infusion or through a liquid chromatography system. ESI is a soft ionization technique that minimizes fragmentation, allowing for the detection of the intact molecular ion.
-
-
Data Acquisition:
-
Acquire the mass spectrum in full scan mode over a mass range that encompasses the expected m/z of the peptide's molecular ions (typically [M+H]+, [M+2H]2+, etc.).
-
-
Data Analysis:
-
Process the raw data to obtain the monoisotopic mass of the peptide.
-
Compare the experimentally determined mass to the theoretical mass calculated based on the peptide's sequence, including the UAA. A mass accuracy of <5 ppm is typically expected.
-
Expert Insight: The presence of multiple charge states in the ESI-MS spectrum can be used to calculate the molecular weight of the peptide with high confidence. Deconvolution algorithms can be applied to simplify the spectrum and determine the neutral mass.
Tandem Mass Spectrometry (MS/MS) for de novo Sequencing
Principle: Tandem mass spectrometry (MS/MS) is a powerful technique for determining the amino acid sequence of a peptide.[5][6] In an MS/MS experiment, a specific precursor ion (the molecular ion of the peptide) is selected, fragmented, and the resulting product ions are mass-analyzed. The fragmentation pattern provides a "fingerprint" that can be used to deduce the amino acid sequence.
Workflow for UAA-Peptide Sequencing:
Caption: Workflow for UAA-peptide sequencing using LC-MS/MS.
Protocol for MS/MS-based Sequencing:
-
LC Separation:
-
Precursor Ion Selection:
-
In the first stage of mass analysis (MS1), select the m/z of the peptide's molecular ion.
-
-
Fragmentation:
-
Isolate the selected precursor ion and subject it to fragmentation, most commonly through collision-induced dissociation (CID). In CID, the ion collides with an inert gas, leading to fragmentation primarily at the peptide bonds.
-
-
Product Ion Analysis:
-
In the second stage of mass analysis (MS2), acquire the mass spectrum of the resulting fragment ions.
-
-
Data Interpretation (De Novo Sequencing):
-
Analyze the product ion spectrum to identify the b- and y-ion series. The mass difference between consecutive ions in a series corresponds to the mass of an amino acid residue.[5]
-
The presence of a mass difference corresponding to the UAA confirms its position within the sequence.
-
Challenges and Considerations for UAA-Peptides:
-
Novel Fragmentation Patterns: UAAs with unique side chains may exhibit fragmentation patterns that differ from canonical amino acids. This can complicate automated de novo sequencing.[9]
-
Database Limitations: Standard protein database search algorithms will not be able to identify peptides containing UAAs. Therefore, de novo sequencing or manual interpretation of the spectra is often required.[5]
-
Isobaric Residues: Some UAAs may be isobaric with canonical amino acids or other UAAs, requiring high-resolution MS/MS to differentiate them. Modern MS platforms can sometimes distinguish between isobaric amino acids like Leucine and Isoleucine.[10]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unveiling 3D Structure and Dynamics
NMR spectroscopy is a powerful technique for determining the three-dimensional structure and dynamics of peptides in solution.[11][12][13] For peptides containing UAAs, NMR can provide invaluable insights into how the unnatural residue influences the peptide's conformation and interactions with binding partners.
1D and 2D NMR for Structural Elucidation
Principle: NMR spectroscopy relies on the magnetic properties of atomic nuclei. By analyzing the chemical shifts, coupling constants, and nuclear Overhauser effects (NOEs), it is possible to determine the connectivity of atoms and their spatial proximity, ultimately leading to a 3D structural model.
Experimental Workflow for NMR Analysis of a UAA-Peptide:
Caption: General workflow for 3D structure determination of a UAA-peptide by NMR.
Protocol for NMR Structural Analysis:
-
Sample Preparation:
-
Dissolve the lyophilized peptide in a deuterated solvent (e.g., D₂O, deuterated methanol) to a concentration of approximately 1-5 mM.
-
Add a small amount of a reference standard (e.g., DSS or TSP) for chemical shift referencing.
-
-
1D ¹H NMR:
-
Acquire a one-dimensional proton NMR spectrum to assess sample purity and concentration.
-
-
2D NMR Experiments:
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds).
-
TOCSY (Total Correlation Spectroscopy): Shows correlations between all protons within a spin system (i.e., within an amino acid residue).
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals protons that are close in space (< 5 Å), providing crucial distance restraints for structure calculation.
-
-
Resonance Assignment:
-
Systematically assign all proton resonances to specific amino acid residues in the peptide sequence.
-
-
Structure Calculation:
-
Structure Validation:
-
Assess the quality of the calculated structures using various geometric and energetic criteria.
-
Challenges with UAA-Peptides in NMR:
-
Spectral Overlap: The increased complexity of UAA side chains can lead to greater spectral overlap, making resonance assignment more challenging.
-
Lack of Standard Parameters: Standard NMR software may not have the necessary parameters (e.g., topology files) for UAAs, requiring manual generation of these files.[14][15]
-
Conformational Heterogeneity: The incorporation of a UAA can sometimes lead to multiple conformations in solution, which can complicate NMR analysis.
Liquid Chromatography: The Workhorse for Purification and Purity Assessment
Liquid chromatography, particularly reverse-phase high-performance liquid chromatography (RP-HPLC), is an essential technique for the purification and purity analysis of synthetic peptides.[8][16]
Preparative RP-HPLC for Purification
Principle: RP-HPLC separates molecules based on their hydrophobicity. A nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase, typically a gradient of water and an organic solvent like acetonitrile. More hydrophobic peptides will interact more strongly with the stationary phase and elute later.
Protocol for Preparative RP-HPLC:
-
Sample Preparation:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., water/acetonitrile with a small amount of trifluoroacetic acid (TFA)).
-
-
Column Equilibration:
-
Equilibrate the preparative C18 column with the initial mobile phase conditions (e.g., 95% water/5% acetonitrile with 0.1% TFA).
-
-
Gradient Elution:
-
Inject the sample and elute with a linear gradient of increasing organic solvent concentration.
-
-
Fraction Collection:
-
Collect fractions as they elute from the column, monitoring the chromatogram at a suitable wavelength (e.g., 214 nm or 280 nm).
-
-
Analysis of Fractions:
-
Analyze the collected fractions by analytical RP-HPLC and mass spectrometry to identify the fractions containing the pure peptide.
-
-
Lyophilization:
-
Pool the pure fractions and lyophilize to obtain the purified peptide as a powder.
-
Analytical RP-HPLC for Purity Assessment
Principle: Analytical RP-HPLC is used to determine the purity of the final peptide product. The principle is the same as preparative HPLC, but on a smaller scale with a focus on high-resolution separation.
Protocol for Analytical RP-HPLC:
-
Sample Preparation:
-
Prepare a dilute solution of the purified peptide (e.g., 1 mg/mL) in the initial mobile phase.
-
-
Chromatographic Conditions:
-
Use a high-resolution analytical C18 column.
-
Run a linear gradient of acetonitrile in water with 0.1% TFA.
-
-
Data Analysis:
-
Integrate the area of all peaks in the chromatogram.
-
Calculate the purity of the peptide as the percentage of the area of the main peak relative to the total area of all peaks.
-
Table 1: Typical RP-HPLC Conditions for Peptide Analysis
| Parameter | Preparative HPLC | Analytical HPLC |
| Column | C18, 5-10 µm particle size | C18, 1.8-5 µm particle size |
| Column ID | 10-50 mm | 2.1-4.6 mm |
| Flow Rate | 5-100 mL/min | 0.2-1.5 mL/min |
| Injection Volume | 100 µL - several mL | 1-20 µL |
| Detection | UV (214 nm, 280 nm) | UV (214 nm, 280 nm), MS |
Circular Dichroism (CD) Spectroscopy: Assessing Secondary Structure
Circular dichroism (CD) spectroscopy is a rapid and sensitive technique for probing the secondary structure of peptides in solution.[17][18][19] It measures the differential absorption of left and right circularly polarized light by a chiral molecule.
Principle: Different types of secondary structures (α-helix, β-sheet, random coil) have characteristic CD spectra in the far-UV region (190-250 nm).[18]
-
α-helix: Negative bands around 222 nm and 208 nm, and a positive band around 192 nm.[18]
-
β-sheet: A negative band around 218 nm and a positive band around 195 nm.[18]
-
Random coil: A strong negative band below 200 nm.[18]
Protocol for CD Spectroscopy:
-
Sample Preparation:
-
Dissolve the peptide in a suitable buffer (e.g., phosphate buffer) to a final concentration of approximately 0.1 mg/mL. The buffer should not have significant absorbance in the far-UV region.
-
-
Instrument Setup:
-
Use a quartz cuvette with a short path length (e.g., 1 mm).
-
Purge the instrument with nitrogen gas to remove oxygen, which absorbs in the far-UV.
-
-
Data Acquisition:
-
Record the CD spectrum from 260 nm down to 190 nm.
-
Acquire a baseline spectrum of the buffer alone and subtract it from the peptide spectrum.
-
-
Data Analysis:
-
Convert the raw data (ellipticity) to mean residue ellipticity to allow for comparison between different peptides.
-
Use deconvolution algorithms to estimate the percentage of each secondary structure element.
-
Considerations for UAA-Peptides:
-
Chromophoric Side Chains: Some UAAs may have chromophoric side chains that absorb in the far-UV region, potentially interfering with the CD spectrum of the peptide backbone.[20] Careful selection of the UAA and appropriate blank corrections are important. The introduction of certain unnatural amino acids can actually promote helical structures in peptides that would otherwise be random coils.[21][22]
Conclusion and Future Perspectives
The analytical characterization of peptides containing unnatural amino acids is a multifaceted endeavor that requires a combination of sophisticated techniques. Mass spectrometry provides the fundamental information of mass and sequence, while NMR spectroscopy offers a window into the three-dimensional world of peptide structure and dynamics. Liquid chromatography remains the cornerstone for purification and purity assessment, and circular dichroism offers valuable insights into secondary structure.
As the field of unnatural peptide chemistry continues to expand, so too will the analytical challenges. The development of new fragmentation techniques in mass spectrometry, advanced NMR pulse sequences, and novel chromatographic stationary phases will be crucial for keeping pace with the ever-increasing complexity of these designer biomolecules. A thorough understanding and judicious application of the techniques outlined in this guide will empower researchers to confidently and accurately characterize their novel UAA-containing peptides, paving the way for the next generation of peptide-based therapeutics and research tools.
References
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Rozenski, J., Chaltin, P., Van Aerschot, A., & Herdewijn, P. (2002). Characterization and Sequence Confirmation of Unnatural Amino Acid Containing Peptide Libraries Using Electrospray Ionization Mass Spectrometry. Rapid Communications in Mass Spectrometry, 16(10), 982-7. [Link]
-
Takeuchi, K., et al. (2011). In vivo incorporation of unnatural amino acids to probe structure, dynamics and ligand binding in a large protein by Nuclear Magnetic Resonance spectroscopy. PMC, NIH. [Link]
-
Malandrin, F. (2004). NMR Analysis of Unnatural Amino Acids in Natural Antibiotics. InTech. [Link]
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Shi, P., et al. (2014). NMR Studies of Large Protein Dynamics Using Unnatural Amino Acids. Chinese Journal of Magnetic Resonance, 31(2), 245-258. [Link]
-
Wang, C., et al. (2022). Facilitating the structural characterisation of non-canonical amino acids in biomolecular NMR. ResearchGate. [Link]
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Wang, C., et al. (2023). Facilitating the structural characterisation of non-canonical amino acids in biomolecular NMR. Magnetic Resonance, 4, 33-46. [Link]
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Sreerama, N., & Woody, R. W. (1997). Correcting the circular dichroism spectra of peptides for contributions of absorbing side chains. Analytical Biochemistry, 252(2), 241-5. [Link]
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Singh, Y., et al. (2022). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. PMC, PubMed Central. [Link]
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Thomas, G. (1998). Conformational analysis of small peptides by circular dichroism. Digital Commons @ Southern University and A&M College. [Link]
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Li, Z., & Li, Z. (2021). Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. PMC, NIH. [Link]
-
van der Wijst, T., et al. (2006). Circular dichroism spectra of ??-peptides: Sensitivity to molecular structure and effects of motional averaging. ResearchGate. [Link]
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Blanco, M. J., et al. (2023). Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery. PMC, NIH. [Link]
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Greenfield, N. J. (2006). Circular Dichroism of Peptides. Moodle@Units. [Link]
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Kumar, S., & Singh, S. K. (2024). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. International Journal of Science and Research Archive, 12(1), 3140-3159. [Link]
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Kumar, S., & Singh, S. K. (2024). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. ResearchGate. [Link]
-
BioPharmaSpec. (2024). Modern Peptide Drug Analysis: Mass Spec, HOS, and More. BioPharmaSpec. [Link]
-
Reddit. (2024). Peptide synthesis troubleshooting using unnatural amino acids. r/OrganicChemistry. [Link]
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PDB, S., et al. (2023). How Unnatural Amino Acids in Antimicrobial Peptides Change Interactions with Lipid Model Membranes. PMC, PubMed Central. [Link]
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PDB, S., et al. (2023). How Unnatural Amino Acids in Antimicrobial Peptides Change Interactions with Lipid Model Membranes. The Journal of Physical Chemistry B, 127(29), 6529-6542. [Link]
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Grob, N. M. (2025). Beyond the Canonical 20: Peptide Discovery with Non-Canonical Amino Acids. Chimia (Aarau), 79(11), 759-764. [Link]
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Chemistry For Everyone. (2025). How To Identify Unknown Amino Acids In Paper Chromatography? YouTube. [Link]
-
Huber, T., Nitsche, C., & Otting, G. (n.d.). Non-Canonical Amino Acids for Protein Analysis and Peptide Inhibitors. The University of Queensland. [Link]
-
Zhang, H., & Ge, Y. (2010). Overview of peptide and protein analysis by mass spectrometry. Current Protocols in Protein Science, Chapter 16, Unit16.1. [Link]
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Wikipedia. (n.d.). De novo peptide sequencing. Wikipedia. [Link]
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Novor. (2021). How to Determine Peptide Sequences. Novor Cloud. [Link]
-
de Souza, A. C. C., et al. (2023). Proteomic and Functional Characterization of Antimicrobial Peptides Derived from Fisheries Bycatch via Enzymatic Hydrolysis. MDPI. [Link]
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Large-Scale Synthesis of (S)-3-Amino-3-(thiophen-3-yl)propanoic Acid: An Application Note and Protocol
Introduction
(S)-3-Amino-3-(thiophen-3-yl)propanoic acid is a chiral β-amino acid of significant interest in medicinal chemistry and drug development. As a key building block, its enantiomerically pure form is crucial for the synthesis of various pharmaceutical compounds, where stereochemistry dictates biological activity and safety. This document provides a comprehensive guide for the large-scale synthesis of this valuable compound, detailing a robust and scalable two-stage process: an efficient one-pot synthesis of the racemic acid followed by an enzymatic kinetic resolution to isolate the desired (S)-enantiomer with high purity.
This guide is intended for researchers, chemists, and process development scientists. It emphasizes not only the procedural steps but also the underlying chemical principles and practical considerations for scaling up the synthesis.
Strategic Overview: A Two-Stage Approach to Enantiopurity
The large-scale production of enantiomerically pure this compound is most effectively achieved through a two-stage strategy. This approach combines the simplicity of a one-pot racemic synthesis with the high selectivity of biocatalysis.
Stage 1: Racemic Synthesis. A facile one-pot reaction of 3-thiophenecarboxaldehyde, malonic acid, and ammonium acetate provides the racemic 3-amino-3-(thiophen-3-yl)propanoic acid. This method is advantageous for its operational simplicity and use of readily available starting materials.[1][2][3]
Stage 2: Enzymatic Kinetic Resolution. The racemic mixture is then resolved using an enzymatic method. This guide will focus on lipase-catalyzed enantioselective hydrolysis of the corresponding racemic methyl ester. Lipases are well-suited for large-scale applications due to their stability, selectivity, and the mild reaction conditions they require.[4][5][6][7]
Sources
- 1. 3-AMINO-3-(THIOPHEN-3-YL)PROPANOIC ACID synthesis - chemicalbook [chemicalbook.com]
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- 7. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
Bioconjugation techniques for thiophene-containing peptides
Application Notes & Protocols
Topic: Bioconjugation Techniques for Thiophene-Containing Peptides Audience: Researchers, scientists, and drug development professionals.
Guide Overview: Strategies for Covalent Modification of Thiophene-Functionalized Peptides
Thiophene-containing peptides represent a unique class of molecules with significant potential in medicinal chemistry, materials science, and diagnostics. The thiophene moiety, a sulfur-containing five-membered aromatic heterocycle, imparts distinct electronic, photophysical, and structural properties.[1][2] These properties have been harnessed to create novel anticancer agents, fluorescent probes for cellular imaging, and functional biomaterials.[3][4][5][6] To realize the full potential of these peptides, they must often be covalently linked to other molecules, such as antibodies, polymers, imaging agents, or drug payloads. This process, known as bioconjugation, requires robust and selective chemical strategies that are compatible with the complex nature of peptides.
This guide provides an in-depth exploration of key bioconjugation techniques applicable to thiophene-containing peptides. It moves beyond simple procedural lists to explain the underlying chemical principles, helping researchers make informed decisions about strategy selection, reaction optimization, and conjugate characterization. We will cover established methods targeting common peptide functional groups, as well as advanced techniques that leverage the unique characteristics of the thiophene ring itself.
Foundational Strategy: Thiol-Maleimide Michael Addition
The most common and accessible strategy for peptide bioconjugation relies on the presence of a cysteine residue. The thiol group of cysteine is a potent nucleophile that can be targeted with high selectivity under specific conditions. The thiol-maleimide reaction, a Michael addition, is a workhorse in this category due to its rapid kinetics and high efficiency at physiological pH.[7][8]
The Chemistry of Selectivity
The reaction proceeds via the nucleophilic attack of a thiolate anion (R-S⁻) on one of the electron-deficient carbons of the maleimide's double bond, forming a stable covalent thioether bond.[9] The key to the reaction's success lies in pH control.
-
Optimal pH (6.5 - 7.5): In this range, a sufficient population of the reactive thiolate anion exists, while the concentration of competing nucleophiles, such as deprotonated amines (e.g., from lysine), remains low. At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines, ensuring high chemoselectivity.[8]
-
Higher pH (> 8.0): Amine reactivity increases, leading to loss of selectivity. Furthermore, the maleimide ring itself becomes susceptible to hydrolysis, rendering it inactive.[9]
-
Lower pH (< 6.5): The concentration of the nucleophilic thiolate anion decreases as the thiol group (R-SH) remains protonated, significantly slowing the reaction rate.[9]
Figure 1. Experimental workflow for thiol-maleimide conjugation.
Detailed Protocol: Labeling a Thiophene-Peptide-Cys with a Maleimide Dye
This protocol describes the conjugation of a custom-synthesized peptide containing a thiophene moiety and a C-terminal cysteine to a maleimide-activated fluorescent dye.
Materials and Reagents:
-
Thiophene-Peptide-Cys (lyophilized powder)
-
Maleimide-activated dye (e.g., Sulfo-Cy7.5 maleimide)
-
Conjugation Buffer: Phosphate-buffered saline (PBS), 0.1 M, pH 7.2, containing 5 mM EDTA. Degassed thoroughly.
-
TCEP (tris(2-carboxyethyl)phosphine) hydrochloride
-
Quenching Reagent: 1 M β-mercaptoethanol (BME) or L-cysteine
-
Solvent for dye: Anhydrous Dimethylsulfoxide (DMSO)
-
Purification: HPLC system with a C18 column
-
Characterization: Mass Spectrometer (e.g., ESI-MS)
Experimental Procedure:
-
Peptide Preparation: Dissolve the lyophilized Thiophene-Peptide-Cys in the degassed Conjugation Buffer to a final concentration of 1-5 mg/mL.[10]
-
Disulfide Bond Reduction: If the peptide has been exposed to air, it may have formed disulfide-linked dimers. Add a 10-20 fold molar excess of TCEP to the peptide solution. Incubate for 30 minutes at room temperature. TCEP is preferred over DTT as it does not contain a thiol group that would compete in the subsequent reaction.[10]
-
Maleimide Dye Preparation: Immediately before use, dissolve the maleimide-activated dye in DMSO to create a 10 mM stock solution.[9]
-
Conjugation Reaction: Add a 10-20 fold molar excess of the maleimide dye solution to the reduced peptide solution. Mix gently. Flush the vial with nitrogen or argon, seal tightly, and protect from light. Incubate for 2 hours at room temperature or overnight at 4°C.[9]
-
Quenching: Add a 100-fold molar excess of BME or L-cysteine to the reaction mixture to quench any unreacted maleimide groups. Incubate for 30 minutes.
-
Purification: Purify the conjugate from excess dye and quenching reagent using reverse-phase HPLC. Monitor the elution profile by absorbance at a wavelength appropriate for the thiophene peptide and the dye.
-
Characterization & Storage: Confirm the identity and purity of the final conjugate by ESI-MS. The expected mass will be the sum of the peptide mass and the maleimide dye mass. Lyophilize the pure fractions and store at -20°C or -80°C, protected from light.
Troubleshooting:
-
Low Conjugation Efficiency: Ensure complete reduction of disulfide bonds by increasing TCEP concentration or incubation time. Verify the activity of the maleimide reagent, as it can hydrolyze upon storage in non-anhydrous solvents.
-
Multiple Products by MS: This may indicate reaction with primary amines (if pH was too high) or incomplete reduction leading to heterogeneous starting material. Confirm the pH of your buffer and the purity of the starting peptide.
Bioorthogonal Strategies: Click Chemistry
"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and bioorthogonal—meaning they proceed with high selectivity in complex biological environments without interfering with native biochemical processes.[11] For thiophene-containing peptides, this requires the peptide to be synthesized with a specific functional handle, typically an azide or an alkyne.
Key Click Reactions
-
Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the most prominent click reaction, joining a terminal alkyne and an azide to form a stable 1,4-disubstituted-1,2,3-triazole ring.[11][12] It requires a copper(I) catalyst, which can be toxic to cells, limiting its in vivo applications but making it highly suitable for in vitro conjugations.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the need for a cytotoxic copper catalyst, SPAAC uses a strained cyclooctyne (e.g., DIBO, DBCO) that reacts rapidly with an azide without any catalyst.[11] This makes SPAAC ideal for conjugations in living systems.
Figure 2. Logic for selecting a suitable bioconjugation strategy.
Protocol: SPAAC Ligation of an Azido-Thiophene-Peptide
This protocol details the copper-free conjugation of a peptide containing an azido-functionalized amino acid (e.g., azidohomoalanine) to a DBCO-functionalized molecule.
Materials and Reagents:
-
Thiophene-Peptide-Azide (lyophilized powder)
-
DBCO-functionalized payload (e.g., DBCO-PEG-Biotin)
-
Reaction Buffer: PBS, pH 7.4
-
Purification and characterization equipment as described in Protocol 1.2.
Experimental Procedure:
-
Reagent Preparation: Dissolve the Thiophene-Peptide-Azide in the Reaction Buffer to a concentration of 1-2 mM. Dissolve the DBCO-payload in DMSO or buffer to create a 10-20 mM stock solution.
-
Conjugation Reaction: To the peptide solution, add 1.5-3.0 molar equivalents of the DBCO-payload stock solution.
-
Incubation: Mix gently and allow the reaction to proceed at room temperature for 2-12 hours. The reaction can also be performed at 4°C for longer durations (12-24 hours) if biomolecule stability is a concern. Reaction progress can be monitored by LC-MS.
-
Purification & Characterization: Once the reaction is complete (as determined by the consumption of the limiting reagent), purify the conjugate by HPLC or size-exclusion chromatography (SEC). Confirm the product identity by ESI-MS.
Advanced Strategies: Leveraging Thiophene's Intrinsic Properties
More sophisticated techniques can utilize the inherent electronic and photophysical properties of the thiophene ring system itself.
Photoclick Chemistry
Light provides an exceptional level of spatiotemporal control over conjugation reactions.[13] Recent work has shown that incorporating thiophene units into photosensitive molecules can tune their activation wavelength to the visible spectrum, minimizing cellular damage associated with UV light.[14][15]
A key example involves incorporating a tetrazole ring into an oligothiophene scaffold.[14] Upon irradiation with a specific wavelength of light (e.g., 405 nm laser), the tetrazole ring ruptures to generate a highly reactive nitrile imine dipole in situ. This dipole rapidly undergoes cycloaddition with an alkene, forming a stable pyrazoline linkage. This "photoclick chemistry" allows for precise, laser-triggered labeling of target molecules in live cells.[14]
Native Chemical Ligation (NCL)
NCL is a powerful technique for ligating two unprotected peptide fragments, one with a C-terminal thioester and the other with an N-terminal cysteine.[16][17] The reaction proceeds via a reversible transthioesterification, followed by an irreversible S-to-N acyl shift to form a native peptide bond at the ligation site.[17][18]
A synthetic thiophene-containing peptide can be prepared with a C-terminal thioester and ligated to a recombinantly expressed protein or another synthetic peptide that has an N-terminal cysteine. This is an invaluable tool for creating large, semi-synthetic proteins with site-specifically incorporated thiophene probes.[19][20]
Comparative Analysis of Techniques
The choice of conjugation strategy depends on the peptide's sequence, the nature of the payload, and the final application.
| Technique | Required Functional Groups | Optimal pH | Linkage | Key Advantages | Key Disadvantages |
| Thiol-Maleimide | Peptide-SH, Payload-Maleimide | 6.5 - 7.5 | Thioether | Fast, efficient, highly selective for thiols | Potential for slow reversal of linkage; maleimide hydrolysis |
| CuAAC | Peptide-N₃, Payload-Alkyne (or vice-versa) | 4.0 - 8.0 | Triazole | Very high yield, robust, bioorthogonal | Requires cytotoxic copper catalyst; not for live-cell use |
| SPAAC | Peptide-N₃, Payload-Strained Alkyne | 6.0 - 8.0 | Triazole | Copper-free, suitable for live-cell labeling | Slower kinetics than CuAAC; strained alkynes can be bulky |
| NCL | Peptide1-Thioester, Peptide2-N-term Cys | 6.5 - 7.5 | Native Amide | Forms a native peptide bond; traceless ligation | Requires N-terminal cysteine; thioester synthesis can be complex |
| Photoclick | Peptide-Tetrazole, Target-Alkene | 7.0 - 8.0 | Pyrazoline | Spatiotemporal control with light; low phototoxicity | Requires specialized photosensitive handles and light source |
Conclusion
The bioconjugation of thiophene-containing peptides is a versatile field with a range of powerful chemical tools. For routine labeling, the thiol-maleimide reaction remains a robust and reliable choice, provided the peptide contains a cysteine residue. For more complex applications, particularly those involving live cells or the creation of large semi-synthetic proteins, bioorthogonal methods like SPAAC and NCL offer unparalleled specificity and control. The continued development of advanced methods like photoclick chemistry, which directly leverages the unique properties of the thiophene core, promises to further expand the utility of these remarkable molecules in drug discovery and chemical biology. A thorough understanding of the principles and protocols outlined in this guide will enable researchers to successfully design, synthesize, and characterize novel thiophene-peptide bioconjugates for their specific applications.
References
-
Borgi, B., et al. (2015). Thiophene-based fluorescent probes with low cytotoxicity and high photostability for lysosomes in living cells. Biochimica et Biophysica Acta (BBA) - General Subjects, 1850(2), 385-392. [Link]
-
An, P., et al. (2013). Design of Oligothiophene-Based Tetrazoles for Laser-Triggered Photoclick Chemistry in Living Cells. Angewandte Chemie International Edition, 52(4), 1238-1242. [Link]
-
Chen, Y., et al. (2023). Thiophene-based organic dye with large Stokes shift and deep red emission for live cell NAD(P)H detection under varying chemical stimuli. RSC Advances, 13(25), 17056-17064. [Link]
-
Liu, H., et al. (2015). Efficient Two-Photon Fluorescent Probe With Red Emission for Imaging of Thiophenols in Living Cells and Tissues. Analytical Chemistry, 87(17), 8834-8841. [Link]
-
Kumar, A., et al. (2025). Synthesis, Characterization of thiophene derivatives and its biological applications. International Journal of Advanced Research in Science, Communication and Technology. [Link]
-
Yu, S., et al. (2024). Efficient and Modular Biofunctionalization of Thiophene-Based Conjugated Polymers through Embedded Latent Disulfide. Journal of the American Chemical Society, 146(1), 578-585. [Link]
-
Geng, H., et al. (2013). Efficient and Modular Biofunctionalization of Thiophene-Based Conjugated Polymers through Embedded Latent Disulfide. Request PDF on ResearchGate. [Link]
-
Thompson, R. E., & Muir, T. W. (2014). Native Chemical Ligation of Peptides and Proteins. Current Protocols in Protein Science, 75, 18.4.1-18.4.23. [Link]
-
Ambrogio, M. W., & Barner-Kowollik, C. (2015). Photoclick Chemistry: A Bright Idea. ACS Macro Letters, 4(1), 118-122. [Link]
-
Cowper, B., et al. (2012). Native Chemical Ligation of Thioamide-Containing Peptides: Development and Application to the Synthesis of Labeled α-Synuclein for Misfolding Studies. Journal of the American Chemical Society, 134(15), 6557-6560. [Link]
-
Brizzi, A., et al. (2009). Microwave-assisted synthesis of thiophene fluorophores, labeling and multilabeling of monoclonal antibodies, and long lasting staining of fixed cells. Bioconjugate Chemistry, 20(8), 1645-1653. [Link]
-
Kumar, A., et al. (2025). Synthesis, Characterization of thiophene derivatives and its biological applications. International Journal of Advanced Research in Science, Communication and Technology. [Link]
-
Adak, A. K., et al. (2016). Click Chemistry in Peptide-Based Drug Design. Molecules, 21(5), 584. [Link]
-
Wu, H., & Lin, Q. (2014). Arylation Chemistry for Bioconjugation. Angewandte Chemie International Edition, 53(32), 8378-8380. [Link]
-
SciTechDaily. (2023). Chemistry Breakthrough: Scientists Take Photoclick Chemistry to the Next Level. SciTechDaily. [Link]
-
Campbell, R. E. (2011). Synthesis of thioester peptides for traditional Native Chemical Ligation. Purdue University e-Pubs. [Link]
-
Cui, Y., et al. (2019). Thiophene Derivatives as New Anticancer Agents and Their Therapeutic Delivery Using Folate Receptor-Targeting Nanocarriers. ACS Omega, 4(5), 8874-8880. [Link]
-
Cui, Y., et al. (2019). Thiophene Derivatives as New Anticancer Agents and Their Therapeutic Delivery Using Folate Receptor-Targeting Nanocarriers. ACS Omega, 4(5), 8874-8880. [Link]
-
Wikipedia. (n.d.). Native chemical ligation. Wikipedia. [Link]
-
Cai, G., et al. (2019). Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles. Molecules, 24(1), 199. [Link]
-
QYAOBIO. (n.d.). Click Chemistry Peptides. QYAOBIO. [Link]
-
LifeTein. (2018). A simple protocol: Maleimide labeling of peptide and other thiolated biomolecules. LifeTein Peptide Blog. [Link]
-
Cai, G., et al. (2019). Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles. ResearchGate. [Link]
-
Cui, Y., et al. (2019). (PDF) Thiophene Derivatives as New Anticancer Agents and Their Therapeutic Delivery Using Folate Receptor-Targeting Nanocarriers. ResearchGate. [Link]
-
Fairlie, D. P., & Dantas de Oliveira, P. (2015). Native Chemical Ligation for Cyclic Peptide Design. Royal Society of Chemistry. [Link]
-
Yu, S., et al. (2024). Efficient and Modular Biofunctionalization of Thiophene-Based Conjugated Polymers through Embedded Latent Disulfide. PubMed. [Link]
-
LifeTein. (2024). Click Chemistry in Peptide Synthesis. LifeTein. [Link]
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- 3. Thiophene-based fluorescent probes with low cytotoxicity and high photostability for lysosomes in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thiophene-based organic dye with large Stokes shift and deep red emission for live cell NAD(P)H detection under varying chemical stimuli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thiophene Derivatives as New Anticancer Agents and Their Therapeutic Delivery Using Folate Receptor-Targeting Nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
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- 14. Design of Oligothiophene-Based Tetrazoles for Laser-Triggered Photoclick Chemistry in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
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- 20. "Synthesis of thioester peptides for traditional Native Chemical Ligati" by Ruth E Campbell [docs.lib.purdue.edu]
Troubleshooting & Optimization
Improving coupling efficiency of (S)-3-Amino-3-(thiophen-3-yl)propanoic acid in SPPS
Technical Support Center: (S)-3-Amino-3-(thiophen-3-yl)propanoic acid
A Senior Application Scientist's Guide to Improving SPPS Coupling Efficiency
Welcome to the technical support center for optimizing the incorporation of this compound in Solid-Phase Peptide Synthesis (SPPS). My name is Dr. Evelyn Reed, and as a Senior Application Scientist, I've worked with numerous research and development teams to navigate the challenges of synthesizing complex peptides. This guide is designed to provide you with not just protocols, but a deep, mechanistic understanding of how to achieve high coupling efficiency with this unique and often challenging building block.
The incorporation of non-canonical amino acids, particularly sterically hindered β-amino acids like this compound, is a common bottleneck in the synthesis of novel peptide therapeutics.[1] The bulky thiophene ring proximal to the reacting amine presents significant steric hindrance, which can slow down the rate of amide bond formation and lead to incomplete reactions using standard protocols.[2][3] This guide consolidates field-proven strategies and troubleshooting advice to help you overcome these hurdles.
Frequently Asked Questions (FAQs)
Q1: What makes this compound a "difficult" amino acid to couple in SPPS?
This amino acid presents two primary challenges. First, as a β-amino acid, its reactive amine is one carbon further away from the carboxyl group, which can alter the kinetics of the coupling reaction compared to standard α-amino acids. Second, and more significantly, the thiophene ring at the 3-position creates substantial steric bulk. This bulk physically obstructs the approach of the activated carboxyl group of the incoming amino acid, demanding more potent activation methods or optimized reaction conditions to achieve complete coupling.[2][3]
Q2: What are the immediate signs of poor coupling efficiency for this residue?
The most common indicator during synthesis is a strongly positive ninhydrin test (Kaiser test) after a single coupling cycle, indicating a large number of unreacted free amines on the resin.[4] Post-synthesis, the primary evidence is found during HPLC/MS analysis of the crude peptide. You will typically observe a significant deletion peak corresponding to the mass of your target peptide minus the mass of the this compound residue.
Q3: Can I use standard coupling reagents like HBTU or DIC/HOBt?
While you might achieve some level of success, standard reagents often prove insufficient for quantitative coupling of this hindered amino acid.[2] Carbodiimides like DIC, even with HOBt, can be too slow, leading to incomplete reactions. While HBTU is more potent than older reagents, newer generation uronium/phosphonium salts or carbodiimide/additive combinations are generally recommended for a higher success rate.[5]
Troubleshooting Guide: From Problem to Solution
This section addresses specific issues you may encounter and provides a logical path to resolution.
Caption: Troubleshooting workflow for incomplete coupling.
Problem: My post-synthesis analysis shows a major deletion peak corresponding to the this compound residue.
-
Probable Cause: Incomplete coupling reaction. The steric hindrance of the thiophene moiety prevented the amide bond from forming efficiently within the standard timeframe.
-
Solution 1 (Immediate Action): Re-evaluate Your Coupling Chemistry. Standard coupling conditions are often insufficient. For sterically hindered amino acids, more potent activating agents are required. The causality here is the need to form a highly reactive activated ester intermediate that can overcome the high energy barrier imposed by steric crowding. Urionium salts like HATU and COMU are exceptionally effective because they rapidly generate activated esters with minimal side reactions.[5][6] Refer to the table below for recommended options.
-
Solution 2 (Procedural Adjustment): Implement Double Coupling. A straightforward and effective strategy is to simply repeat the coupling step. After the first coupling reaction, wash the resin and then add a fresh solution of the activated amino acid.[7] This provides a second opportunity for the reaction to proceed to completion, driving the equilibrium towards the desired product. See Protocol 2 for a detailed workflow.
Problem: The on-resin ninhydrin test remains dark blue/purple after the coupling step.
-
Probable Cause: A significant population of unreacted N-terminal amines remains on the growing peptide chains. This is a direct visualization of an inefficient coupling reaction.
-
Solution 1: Increase Reagent Equivalents and Concentration. Standard protocols often use 3-5 equivalents of amino acid and coupling reagent. For this residue, increasing to 5-7 equivalents can be beneficial. Furthermore, increasing the concentration of the reagents (e.g., from 0.2 M to 0.5 M) can accelerate the bimolecular reaction rate, helping to overcome the steric barrier.[8]
-
Solution 2: Increase Reaction Time and/or Temperature. If a single coupling is desired, extending the reaction time from the typical 1-2 hours to 4 hours or even overnight can improve yields. Alternatively, performing the coupling at an elevated temperature (e.g., 40-50°C) can provide the necessary activation energy. For more significant acceleration, microwave-assisted SPPS is highly effective at driving difficult couplings to completion quickly.[3]
Comparative Table of Recommended Coupling Reagents
| Reagent Cocktail | Molar Equivalents (AA:Reagent:Base) | Recommended Solvent | Key Advantages | Considerations |
| HATU / DIPEA | 1 : 0.95 : 2 | DMF or NMP | High reactivity, fast kinetics, effective for hindered couplings.[5] | Higher cost. Potential for racemization with sensitive amino acids if pre-activation is too long. |
| HCTU / DIPEA | 1 : 0.95 : 2 | DMF or NMP | Similar to HATU but often more cost-effective. Excellent for hindered systems. | Contains chlorine, which can be a consideration for certain sensitive sequences. |
| COMU / DIPEA | 1 : 0.95 : 2 | DMF or NMP | Oxyma-based, making it safer (non-explosive) and reducing racemization risk compared to HOBt/HOAt-based reagents.[6][9] | Generally requires a slightly longer reaction time than HATU. |
| DIC / Oxyma Pure | 1 : 1 : 1 | DMF or DCM/DMF | Cost-effective, generates a soluble urea byproduct (DIU). Oxyma is a superior additive to HOBt for reducing racemization.[2] | Slower reaction kinetics compared to uronium salts. May require longer coupling times or double coupling. |
Optimized Experimental Protocols
Protocol 1: High-Efficiency Single Coupling using HATU
This protocol is designed for maximum efficiency in a single coupling step.
-
Resin Preparation: Swell the resin (e.g., Rink Amide, 100-200 mesh, ~0.5 mmol/g) in DMF for at least 30 minutes.[10]
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 2 x 10 minutes. Wash the resin thoroughly with DMF (5x), IPA (2x), and DMF (3x).
-
Amino Acid Activation: In a separate vessel, dissolve Fmoc-(S)-3-Amino-3-(thiophen-3-yl)propanoic acid (5 eq.), HATU (4.75 eq.), and DIPEA (10 eq.) in DMF to achieve a concentration of ~0.5 M. Allow to pre-activate for 1-2 minutes.
-
Coupling Reaction: Add the activated amino acid solution to the reaction vessel containing the deprotected resin. Agitate at room temperature for 2-4 hours.
-
Monitoring (Optional but Recommended): Take a small sample of resin beads, wash thoroughly, and perform a ninhydrin test. A yellow or very pale blue result indicates near-complete coupling.
-
Washing: Wash the resin thoroughly with DMF (5x), IPA (2x), and DCM (3x) to remove excess reagents and byproducts.
-
Proceed: Continue with the deprotection step for the next amino acid in your sequence.
Caption: Workflow for the high-efficiency single coupling protocol.
Protocol 2: Robust Double Coupling using DIC/Oxyma
This protocol is a cost-effective and reliable method that ensures complete reaction through repetition.
-
Resin Preparation & Deprotection: Follow steps 1 and 2 from Protocol 1.
-
First Coupling:
-
Prepare a solution of Fmoc-(S)-3-Amino-3-(thiophen-3-yl)propanoic acid (3 eq.) and Oxyma Pure (3 eq.) in DMF.
-
Add DIC (3 eq.) to the solution and immediately add the mixture to the resin.
-
Agitate for 1.5 hours at room temperature.
-
-
Intermediate Wash: Wash the resin with DMF (3x). Do NOT proceed to deprotection.
-
Second Coupling:
-
Repeat step 2 entirely with a fresh solution of activated amino acid.
-
Agitate for another 1.5 hours at room temperature.
-
-
Final Wash: Wash the resin thoroughly with DMF (5x), IPA (2x), and DCM (3x).
-
Confirmation: Perform a ninhydrin test. The result should be negative (yellow).
-
Proceed: Continue with the deprotection step for the next amino acid.
References
-
J&K Scientific. (n.d.). Fmoc-(S)-3-amino-3-(3-thienyl)propionic acid | 507472-09-5. Retrieved from [Link]
-
Request PDF. (2025, August 6). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Retrieved from [Link]
-
Coin, I., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. In Methods in Molecular Biology (Vol. 1047, pp. 3-28). Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 8). Mastering Solid Phase Peptide Synthesis with Fmoc-Based Strategies and Key Building Blocks. Retrieved from [Link]
-
Biotage. (2023, January 30). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Retrieved from [Link]
-
CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Retrieved from [Link]
-
Mesa Labs. (n.d.). SPPS Tips For Success Handout. Retrieved from [Link]
-
Kuchar, M., & Kriz, V. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Bioengineering and Biotechnology, 8, 149. Retrieved from [Link]
-
Wang, S. S., & Merrifield, R. B. (1996). Side reactions in solid-phase peptide synthesis and their applications. International Journal of Peptide and Protein Research, 48(3), 292-298. Retrieved from [Link]
-
ChemRxiv. (2023). Thioimidate Solutions to Thioamide Problems during Peptide Synthesis. Retrieved from [Link]
-
Lenci, E., & Guarna, A. (2021). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Molecules, 26(11), 3299. Retrieved from [Link]
-
Wikipedia. (n.d.). Peptide synthesis. Retrieved from [Link]
-
Kumar, A., et al. (2018). Greening the synthesis of peptide therapeutics: an industrial perspective. RSC Advances, 8(52), 29686-29705. Retrieved from [Link]
-
Bibliomed. (2018). Side reactions in peptide synthesis: An overview. Retrieved from [Link]
-
Slideshare. (n.d.). Spps and side reactions in peptide synthesis. Retrieved from [Link]
-
LifeTein. (n.d.). Fmoc-Amino Acids. Retrieved from [Link]
-
ResearchGate. (2018). (PDF) Side reactions in peptide synthesis: An overview. Retrieved from [Link]
-
ResearchGate. (n.d.). Potential challenges when incorporating thioamides into peptide.... Retrieved from [Link]
-
Wessolowski, A., et al. (2014). Automated solid-phase peptide synthesis to obtain therapeutic peptides. Beilstein Journal of Organic Chemistry, 10, 118-133. Retrieved from [Link]
-
Young, J. D., et al. (1990). Coupling efficiencies of amino acids in the solid phase synthesis of peptides. Peptide Research, 3(4), 194-200. Retrieved from [Link]
-
Semantic Scholar. (1990). Coupling efficiencies of amino acids in the solid phase synthesis of peptides. Retrieved from [Link]
-
ChemRxiv. (2022). Stirring Peptide Synthesis to a New Level of Efficiency. Retrieved from [Link]
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. researchgate.net [researchgate.net]
- 3. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 4. Solid Phase Peptide Synthesis - Creative Peptides [creative-peptides.com]
- 5. bachem.com [bachem.com]
- 6. BJOC - Automated solid-phase peptide synthesis to obtain therapeutic peptides [beilstein-journals.org]
- 7. How to Optimize Peptide Synthesis? - Creative Peptides [creative-peptides.com]
- 8. biotage.com [biotage.com]
- 9. mesalabs.com [mesalabs.com]
- 10. chemistry.du.ac.in [chemistry.du.ac.in]
Technical Support Center: Chiral Integrity of (S)-3-Amino-3-(thiophen-3-yl)propanoic acid
Here is the technical support center for Preventing Racemization of (S)-3-Amino-3-(thiophen-3-yl)propanoic acid during synthesis.
Welcome to our dedicated technical guide for researchers, scientists, and drug development professionals working with this compound. This resource provides in-depth troubleshooting advice and answers to frequently asked questions to help you maintain the enantiomeric purity of this valuable chiral building block throughout your synthetic campaigns.
Introduction: The Challenge of Racemization
This compound is a β-amino acid, a class of compounds of significant interest in medicinal chemistry.[1][2][3] Maintaining its specific stereochemistry is critical, as the biological activity of a chiral molecule is often exclusive to a single enantiomer. Racemization, the conversion of an enantiomerically pure compound into a mixture of both enantiomers, is a significant risk during multi-step synthesis.
The primary mechanism for racemization in amino acids involves the abstraction of the proton at the α-carbon (the carbon adjacent to the carboxyl group), leading to the formation of a planar carbanion intermediate.[4][5][6] Subsequent, non-stereospecific reprotonation yields a mixture of both (S) and (R) enantiomers, compromising the chiral integrity of your material. The aryl nature of the thiophene ring can further stabilize this carbanion, making this particular β-amino acid susceptible to racemization under suboptimal conditions.[5]
This guide will walk you through the causes of racemization and provide field-proven strategies to prevent it.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of racemization for this β-amino acid?
Answer: The racemization of this compound proceeds via a base-catalyzed or acid-catalyzed enolization mechanism. The key step is the removal of the acidic proton on the carbon alpha to the carbonyl group. This creates a planar, achiral carbanion intermediate. The thiophene ring helps to stabilize this intermediate through resonance, which can lower the energy barrier for its formation. Once formed, this planar intermediate can be protonated from either face with nearly equal probability, resulting in the formation of both the (S) and (R) enantiomers.[4][5]
Caption: Base-catalyzed racemization mechanism.
Q2: During which synthetic steps should I be most concerned about racemization?
Answer: Racemization is most likely to occur under conditions that facilitate the formation of the carbanion intermediate. Pay close attention to these two stages:
-
Carboxyl Group Activation: This is the most critical step. When preparing the amino acid for coupling (e.g., in peptide synthesis), the carboxyl group is activated to make it more electrophilic. Highly activated intermediates, if left for extended periods or under the wrong conditions, are highly susceptible to racemization.[7][8]
-
Harsh Reaction Conditions: Exposure to strong bases, strong acids, or elevated temperatures at any point in the synthesis can provide the necessary conditions for proton abstraction and racemization.[4][9][10]
Q3: How do I select the right coupling reagents and additives to preserve chirality?
Answer: The choice of coupling reagent is paramount. The goal is to achieve efficient coupling without over-activating the carboxylic acid.
-
Recommendation: Use carbodiimides like Diisopropylcarbodiimide (DIC) or Dicyclohexylcarbodiimide (DCC) in combination with racemization-suppressing additives.[9] Uronium/aminium reagents like HATU or HBTU are also effective but must be used with care.
-
The Role of Additives: Additives like 1-Hydroxybenzotriazole (HOBt) , 1-Hydroxy-7-azabenzotriazole (HOAt) , or Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) are crucial. They react with the initially formed activated intermediate to generate an active ester. This active ester is stable enough to minimize racemization but reactive enough to form the desired amide bond.[9][11] HOAt and Oxyma are generally considered superior to HOBt in suppressing racemization.[11]
| Reagent Combination | Relative Racemization Risk | Key Considerations |
| DIC / HOBt | Low | A classic, cost-effective choice. Dicyclohexylurea (DCU) byproduct from DCC is poorly soluble; DIC's urea is more soluble. |
| DIC / HOAt | Very Low | HOAt is more effective than HOBt at preventing racemization and accelerating coupling.[11] |
| HATU / Base | Low to Moderate | Very fast and efficient, but pre-activation times should be minimized. The choice of base is critical (see Q4). |
| EDC / Oxyma | Very Low | EDC is a water-soluble carbodiimide, simplifying workup. Oxyma is an excellent, non-explosive alternative to HOBt/HOAt.[9][11] |
Q4: Which base should I use during coupling reactions?
Answer: The base neutralizes protonated amine components and can influence the rate of racemization.
-
Avoid: Strong, sterically unhindered bases like triethylamine (TEA) and, to a lesser extent, N,N-diisopropylethylamine (DIEA). Their basicity and small size can facilitate the abstraction of the α-proton.[11]
-
Recommended: Use weaker or more sterically hindered bases. N-methylmorpholine (NMM) (pKa ≈ 7.4) or 2,4,6-collidine (pKa ≈ 7.4) are excellent choices that minimize the risk of α-proton abstraction.[9] Use the minimum amount of base necessary, typically one equivalent if starting from an amine salt.[12]
Troubleshooting Guide: High Racemization Detected
You've analyzed your product using chiral HPLC and found a higher-than-acceptable percentage of the (R)-enantiomer. Use this guide to diagnose and solve the issue.
Caption: Decision workflow for troubleshooting high racemization.
Experimental Protocols
Protocol 1: Chiral Purity Analysis by HPLC
Accurate determination of enantiomeric excess (e.e.) is the first step. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard.
-
Method: Direct analysis on a Chiral Stationary Phase (CSP).
-
Recommended Columns: Macrocyclic glycopeptide-based columns, such as those with a teicoplanin selector (e.g., Astec CHIROBIOTIC T), are highly effective for underivatized amino acids.[13] Ligand-exchange chromatography columns are also a viable option.[14]
-
Mobile Phase (Example for CHIROBIOTIC T): A typical mobile phase is a mixture of ethanol or methanol and water with a small amount of acid (e.g., acetic acid) or base (e.g., diethylamine) to control ionization. An isocratic system of 80:20 Methanol:Water with 0.1% Acetic Acid is a good starting point.
-
Detection: UV detection at a wavelength appropriate for the thiophene ring (e.g., 230-240 nm).
-
Procedure:
-
Prepare a standard of the racemic 3-Amino-3-(thiophen-3-yl)propanoic acid to confirm the resolution and elution order of the two enantiomers.
-
Prepare a dilute solution of your synthesized sample in the mobile phase.
-
Inject onto the HPLC system and integrate the peak areas for the (S) and (R) enantiomers.
-
Calculate enantiomeric excess (% e.e.) using the formula: [(Area_S - Area_R) / (Area_S + Area_R)] * 100.
-
Protocol 2: Optimized Low-Racemization Coupling Procedure
This protocol outlines a general method for coupling this compound to a generic amine (H₂N-R) while minimizing epimerization.
-
Reagents & Materials:
-
This compound (N-protected, e.g., with Boc) (1.0 eq.)
-
Amine component (e.g., H-Gly-OMe·HCl) (1.0 eq.)
-
Diisopropylcarbodiimide (DIC) (1.1 eq.)
-
1-Hydroxy-7-azabenzotriazole (HOAt) (1.1 eq.)
-
N-Methylmorpholine (NMM) (1.0 eq., only if using an amine salt)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
-
Step-by-Step Methodology:
-
Dissolution: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the N-protected this compound (1.0 eq.) and HOAt (1.1 eq.) in anhydrous DCM.
-
Cooling: Cool the solution to 0°C using an ice-water bath. This is a critical step to slow down all reaction rates, including potential racemization.[9]
-
Activation: Add DIC (1.1 eq.) dropwise to the cooled, stirring solution. Allow the activation to proceed for 5-10 minutes at 0°C. Do not let this pre-activation step run for too long.
-
Amine Addition: In a separate flask, dissolve the amine component (1.0 eq.) in a minimal amount of anhydrous DCM. If it is a hydrochloride salt, add NMM (1.0 eq.) and stir for 2 minutes to liberate the free amine.
-
Coupling: Add the solution of the amine component to the activated acid solution at 0°C.
-
Reaction: Allow the reaction mixture to stir at 0°C for 2 hours, then let it warm to room temperature and stir overnight (or until TLC/LC-MS indicates completion).
-
Work-up: Upon completion, filter off any precipitated urea. Dilute the filtrate with additional DCM and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
-
Analysis: Confirm the enantiomeric purity of the final product using the chiral HPLC method described in Protocol 1.
-
References
-
Straub, M. R. (2021). Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. Arts & Sciences Electronic Theses and Dissertations. [Link]
-
Hilaris Publisher. (2015). Enantioselective Synthesis of β-amino acids: A Review. Journal of Chemical Sciences. [Link]
-
ResearchGate. (2015). Enantioselective Synthesis of β-amino acids: A Review. [Link]
-
Juaristi, E., & López-Ruiz, H. (1999). Recent Advances in the Enantioselective Synthesis of Beta-Amino Acids. Current Medicinal Chemistry. [Link]
-
AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
-
Davies, S. G., & Ichihara, O. (1992). Enantioselective synthesis of .beta.-amino acids. 2. Preparation of the like stereoisomers of 2-methyl- and 2-benzyl-3-aminobutanoic acid. The Journal of Organic Chemistry. [Link]
-
Riis, B., & Collins, M. J. (2023). Racemization of amino acids under natural conditions: part 2—kinetic and thermodynamic data. SN Applied Sciences. [Link]
-
Liu, K., et al. (2023). Suppression of α-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications. [Link]
-
Breveglieri, C., et al. (2021). The role of racemisation kinetics in the deracemisation process via temperature cycles. Reaction Chemistry & Engineering. [Link]
-
Smith, G. G., Williams, K. M., & Wonnacott, D. M. (1980). Factors affecting the rate of racemization of amino acids and their significance to geochronology. The Journal of Organic Chemistry. [Link]
-
Malleswara Reddy, G., et al. (2002). Chiral separation of beta-methyl-amino acids by ligand exchange using capillary electrophoresis and HPLC. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
AAPPTEC. Amino Acid Derivatives for Peptide Synthesis. [Link]
-
Trant, J. (2021). Lecture 16 Protecting groups and racemization of Amino Acids. YouTube. [Link]
-
Mazzotti, M., et al. (2019). Role of Racemization Kinetics in the Deracemization Process via Temperature Cycles. Crystal Growth & Design. [Link]
-
Steendam, R. R. E., et al. (2018). Role of Additives during Deracemization Using Temperature Cycling. Crystal Growth & Design. [Link]
-
Albericio, F., & Carpino, L. A. (2002). Amino Acid-Protecting Groups. ResearchGate. [Link]
-
CAT GmbH. Analyses of amino acids, Enantiomeric purity. [Link]
-
Breveglieri, C. (2020). Deracemization via batch temperature cycles - Combining racemization and crystallization for chiral resolution. ETH Zurich Research Collection. [Link]
-
Steendam, R. R. E., et al. (2018). Role of Additives during Deracemization Using Temperature Cycling. Crystal Growth & Design. [Link]
-
P basicamente, A., et al. (2011). Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS. Journal of Chromatography B. [Link]
-
Organic Syntheses. (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. [Link]
-
ResearchGate. (2018). A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. [Link]
-
MDPI. (2023). Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids by In Silico Tools. [Link]
-
Thieme. 7.4 Racemization Assays. [Link]
-
ScienceMadness.org. Method for the Racemization of Optically Active Amino Acids. [Link]
-
Al-Tel, T. H., et al. (2011). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. Molecules. [Link]
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- 3. Recent advances in the enantioselective synthesis of beta-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. creation.com [creation.com]
- 5. mdpi.com [mdpi.com]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. peptide.com [peptide.com]
- 8. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. sciencemadness.org [sciencemadness.org]
- 11. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Chiral separation of beta-methyl-amino acids by ligand exchange using capillary electrophoresis and HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Aggregation of Peptides with Hydrophobic Unnatural Amino Acids
Welcome to the Technical Support Center dedicated to addressing the significant challenge of peptide aggregation, particularly when dealing with sequences incorporating hydrophobic unnatural amino acids (Uaas). The integration of these novel building blocks into peptide scaffolds opens up new avenues for drug discovery and materials science. However, their inherent hydrophobicity often leads to significant solubility and aggregation issues, which can impede research and development.
This guide provides in-depth, field-proven insights and practical troubleshooting strategies to help you navigate these challenges. The information is structured to provide not just protocols, but also the scientific reasoning behind them, empowering you to make informed decisions in your experimental design.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding peptide aggregation, providing concise and scientifically grounded answers.
Q1: What are the primary drivers of aggregation in peptides containing hydrophobic unnatural amino acids?
A1: Peptide aggregation is a multifaceted process driven by a combination of intrinsic and extrinsic factors.
-
Intrinsic Factors: These are inherent to the peptide's sequence and the properties of its constituent amino acids.[1]
-
Hydrophobicity: Unnatural amino acids are often designed to be hydrophobic to enhance membrane permeability. This increased hydrophobicity is a primary driver of aggregation as the peptide chains attempt to minimize their exposure to the aqueous environment by self-associating.[2][3]
-
Secondary Structure Propensity: Sequences with a high propensity to form β-sheet structures are particularly susceptible to aggregation. These β-sheets can stack intermolecularly to form highly ordered, insoluble fibrils.[1]
-
Net Charge: The overall charge of a peptide at a given pH influences its solubility. At its isoelectric point (pI), a peptide has a net neutral charge, minimizing electrostatic repulsion between molecules and increasing the likelihood of aggregation.[4]
-
-
Extrinsic Factors: These are environmental conditions that can trigger or accelerate aggregation.[1]
-
pH: The pH of the solution dictates the ionization state of acidic and basic residues, thereby affecting the peptide's net charge and solubility.[4][5]
-
Peptide Concentration: Higher concentrations increase the probability of intermolecular interactions, leading to aggregation.[1]
-
Temperature: Elevated temperatures can promote aggregation by increasing the kinetic energy of peptide molecules and potentially inducing conformational changes that expose hydrophobic regions.
-
Ionic Strength: The concentration of salts in the solution can modulate electrostatic interactions. While salts can sometimes increase solubility by shielding charges, high ionic strength can also lead to "salting out" of hydrophobic peptides.[6]
-
Mechanical Stress: Agitation, sonication, and filtration can introduce energy that may lead to the formation of aggregates.[1]
-
Q2: How can I predict the aggregation potential of my peptide sequence?
A2: Predicting peptide aggregation is a crucial first step in mitigating potential issues. Several in silico tools are available to help identify aggregation-prone regions (APRs) within a peptide sequence.[7] These tools utilize algorithms that consider various physicochemical properties of amino acids, such as hydrophobicity, charge, and secondary structure propensity.[8][9]
Some commonly used prediction tools include:
-
AGGRESCAN: This web-based tool identifies "hot spots" of aggregation in polypeptide sequences based on an amino acid aggregation propensity scale derived from in vivo experiments.[10]
-
WALTZ: This algorithm predicts amyloid-forming regions in protein sequences by combining information from position-specific scoring matrices and amino acid physicochemical properties.[8]
-
TANGO: This tool predicts β-aggregation in protein sequences by considering the physicochemical principles of β-sheet formation.
It is important to note that while these tools are valuable, their predictions are not always absolute. Experimental validation is essential. Furthermore, many current prediction programs are not specifically parameterized for unnatural amino acids, which may affect the accuracy of their predictions for these sequences.[11]
Q3: What are the initial signs of peptide aggregation in my sample?
A3: Early detection of aggregation is key to salvaging your experiment. Visual inspection is the first line of defense. Look for:
-
Cloudiness or turbidity: A clear solution turning hazy is a strong indicator of insoluble aggregate formation.
-
Precipitation: Visible particles or a pellet at the bottom of the tube after centrifugation are clear signs of aggregation.
-
Gel formation: Some peptides can form a viscous gel-like substance.
For more subtle or early-stage aggregation, several analytical techniques can be employed:
-
UV-Vis Spectroscopy: An increase in absorbance at 350 nm can indicate the presence of light-scattering aggregates.[12]
-
Dynamic Light Scattering (DLS): This technique measures the size distribution of particles in a solution and can detect the formation of soluble oligomers and larger aggregates.[13][14]
-
Size Exclusion Chromatography (SEC): SEC separates molecules based on their size. The appearance of high molecular weight peaks is indicative of aggregation.[12][13]
-
Thioflavin T (ThT) Fluorescence Assay: ThT is a dye that exhibits enhanced fluorescence upon binding to amyloid-like β-sheet structures, making it a useful tool for detecting fibrillar aggregates.
Part 2: Troubleshooting Guides
This section provides step-by-step protocols to address common aggregation-related problems encountered during experiments.
Guide 1: My peptide with hydrophobic Uaas won't dissolve.
The inability to achieve initial solubilization is a frequent and frustrating issue. A systematic approach is crucial to finding the right solvent system without risking the entire peptide stock.
Workflow for Peptide Solubilization:
Caption: A systematic workflow for solubilizing hydrophobic peptides.
Detailed Protocol for Solubilization:
-
Start Small: Always begin with a small test aliquot of your lyophilized peptide to avoid wasting the entire batch.[2][15]
-
Aqueous First: Attempt to dissolve the peptide in sterile, deionized water or a common biological buffer (e.g., PBS, pH 7.4). Vortex and sonicate briefly in a water bath to aid dissolution.[15][16]
-
pH Adjustment: If the peptide remains insoluble, determine its theoretical net charge at neutral pH.
-
For basic peptides (net positive charge), try dissolving in a dilute acidic solution (e.g., 10% acetic acid or 0.1% TFA).[3][16]
-
For acidic peptides (net negative charge), use a dilute basic solution (e.g., 10% ammonium hydroxide or 0.1M ammonium bicarbonate).[3][16] Once dissolved, you can adjust the pH to the desired value for your experiment. Be aware that the peptide may precipitate as it approaches its isoelectric point.
-
-
Organic Solvents: For highly hydrophobic or neutral peptides, organic solvents are often necessary.[3]
-
Dissolve the peptide in a minimal amount of a strong organic solvent such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or acetonitrile.[2][17]
-
Crucially , once the peptide is fully dissolved in the organic solvent, slowly add this solution dropwise into your desired aqueous buffer while vigorously vortexing or stirring. This gradual dilution helps to prevent localized high concentrations that can lead to immediate precipitation.[2][3]
-
-
Chaotropic Agents: As a last resort for severely aggregating peptides, chaotropic agents like 6 M guanidine hydrochloride (Guanidine-HCl) or 8 M urea can be used.[2][15][17] These agents disrupt the non-covalent interactions responsible for aggregation.[18] However, be mindful that these are denaturing agents and may interfere with downstream biological assays.
Table 1: Common Solvents for Hydrophobic Peptides
| Solvent/Agent | Use Case | Advantages | Disadvantages |
| Water/Aqueous Buffers | First choice for all peptides | Biologically compatible | Often ineffective for hydrophobic peptides |
| Acetic Acid (dilute) | Basic peptides | Volatile and easily removed | Can alter peptide conformation |
| Ammonium Hydroxide (dilute) | Acidic peptides | Volatile | Can cause deamidation of Asn and Gln |
| DMSO | Highly hydrophobic peptides | Highly effective, low toxicity in many cell-based assays | Can oxidize Met and Cys residues, may interfere with some assays[2] |
| DMF | Highly hydrophobic peptides | Strong solubilizing agent | Toxic, not suitable for most biological assays |
| Acetonitrile | Peptides for HPLC analysis | Volatile and compatible with RP-HPLC | Less effective than DMSO or DMF for very hydrophobic peptides |
| Guanidine-HCl / Urea | Severely aggregating peptides | Very effective at disrupting aggregates | Denaturing, often incompatible with biological assays[2] |
Guide 2: My peptide is soluble initially but aggregates over time or upon temperature change.
This scenario indicates that your peptide is in a metastable state and requires formulation optimization to maintain its solubility and stability.
Workflow for Formulation Optimization:
Caption: A workflow for optimizing peptide formulation to prevent aggregation.
Strategies for Enhancing Peptide Stability in Solution:
-
pH Optimization: The pH of the formulation should be maintained at least 1-2 units away from the peptide's isoelectric point (pI) to ensure a net charge and promote electrostatic repulsion between molecules.[1] A pH screening study is highly recommended to identify the optimal pH for solubility and stability.
-
Excipient Screening: Excipients are additives that can help stabilize peptides in solution.[1]
-
Sugars and Polyols (e.g., sucrose, trehalose): These can stabilize the native conformation of the peptide.
-
Amino Acids (e.g., arginine, histidine, glycine): Certain amino acids can act as stabilizers by preventing self-association.[9]
-
Surfactants (e.g., polysorbate 20 or 80): Low concentrations of non-ionic surfactants can prevent aggregation at interfaces (e.g., air-water).
-
-
Sequence Modification (for future synthesis): If you have the flexibility to redesign your peptide, several sequence-based strategies can be employed:
-
Incorporate Solubilizing Linkers: The introduction of flexible, hydrophilic linkers such as polyethylene glycol (PEG) or sequences of glycine and serine can break up contiguous hydrophobic regions and disrupt the formation of β-sheets.[19][20][21]
-
Introduce Charged Residues: Strategically placing charged amino acids (e.g., Lys, Arg, Asp, Glu) at the N- or C-terminus or flanking the hydrophobic core can significantly improve solubility.
-
D-Amino Acid Substitution: Replacing an L-amino acid with its D-enantiomer within an aggregation-prone region can disrupt the hydrogen bonding patterns required for β-sheet formation, thereby reducing aggregation.[22][23]
-
Part 3: Analytical Techniques for Aggregation Characterization
A multi-pronged analytical approach is often necessary to fully characterize the nature and extent of peptide aggregation.
Table 2: Orthogonal Analytical Techniques for Peptide Aggregation
| Technique | Principle | Information Gained | Limitations |
| Dynamic Light Scattering (DLS) | Measures fluctuations in scattered light intensity due to Brownian motion. | Hydrodynamic radius, size distribution, detection of soluble oligomers and large aggregates.[14] | Sensitive to dust and other contaminants, provides an intensity-weighted average size. |
| Size Exclusion Chromatography (SEC) | Separates molecules based on hydrodynamic volume. | Quantifies monomer, dimer, and higher-order soluble aggregates.[12] | Potential for on-column interactions leading to artifacts, may not detect very large, insoluble aggregates. |
| Analytical Ultracentrifugation (AUC) | Measures the sedimentation of molecules in a centrifugal field. | Provides information on molecular weight, shape, and the presence of multiple species in solution.[13] | Requires specialized equipment and expertise. |
| Thioflavin T (ThT) Fluorescence | Binds to β-sheet-rich structures, resulting in a characteristic fluorescence emission. | Specific detection of amyloid-like fibrils. | Does not detect amorphous aggregates or non-fibrillar oligomers. |
| Circular Dichroism (CD) Spectroscopy | Measures the differential absorption of left- and right-circularly polarized light. | Provides information on the secondary structure content (α-helix, β-sheet, random coil) of the peptide. | Does not directly measure aggregation but can detect conformational changes that precede or accompany it. |
| Transmission Electron Microscopy (TEM) | Provides high-resolution images of stained or unstained samples. | Visualizes the morphology of aggregates (e.g., fibrils, amorphous aggregates). | Requires sample preparation that can introduce artifacts, provides qualitative information. |
References
-
A Review of Fifteen Years Developing Computational Tools to Study Protein Aggregation. (n.d.). Retrieved from [Link]
-
Evaluation of in silico tools for the prediction of protein and peptide aggregation on diverse datasets. (2021). Briefings in Bioinformatics, 22(6), bbab240. [Link]
-
Prediction and evaluation of protein aggregation with computational methods. (2022). Current Pharmaceutical Design, 28(28), 2295-2306. [Link]
-
List of Computational Tools to Identify APR in Peptides/Proteins. (2019). Methods in Molecular Biology, 2021, 205-223. [Link]
-
Detergents and chaotropes for protein solubilization before two-dimensional electrophoresis. (2009). Methods in Molecular Biology, 528, 247-259. [Link]
-
Evaluation of Peptide/Protein Self-Assembly and Aggregation by Spectroscopic Methods. (2022). International Journal of Molecular Sciences, 23(19), 11961. [Link]
-
Virtual Screening for Dipeptide Aggregation: Toward Predictive Tools for Peptide Self-Assembly. (2011). The Journal of Physical Chemistry Letters, 2(20), 2611-2615. [Link]
-
5 must-know techniques for analyzing protein aggregation. (2021). APC. Retrieved from [Link]
-
Detergents and chaotropes for protein solubilization before two-dimensional electrophoresis. (n.d.). arXiv. Retrieved from [Link]
-
Effects of pH, ionic strength, calcium, and molecular mass on the arrangement of hydrophobic peptide helices at the air-water interface. (2001). Langmuir, 17(11), 3374-3382. [Link]
-
A peptide strategy for inhibiting different protein aggregation pathways in disease. (2022). bioRxiv. [Link]
-
A facile and dynamic assay for the detection of peptide aggregation. (2017). Analytical Biochemistry, 529, 79-84. [Link]
-
What Spacers Should I Use in My Peptides?. (2025). LifeTein. Retrieved from [Link]
-
Protein Aggregation Analysis. (n.d.). Intertek. Retrieved from [Link]
-
Peptide Storage and Solubilization. (n.d.). Activotec. Retrieved from [Link]
-
Evaluation of Peptide/Protein aggregation using Dynamic Light Scattering. (2023). Medium. Retrieved from [Link]
-
Factors affecting the physical stability (aggregation) of peptide therapeutics. (2017). Interface Focus, 7(6), 20170036. [Link]
-
Strategies for Improving Peptide Stability and Delivery. (2017). Journal of Drug Delivery, 2017, 5972082. [Link]
-
Linker / Spacer / PEGylations. (n.d.). JPT Peptide Technologies. Retrieved from [Link]
-
pH effect in the hydrophobic interactions between two polypeptide chains. (2015). Chemistry Stack Exchange. Retrieved from [Link]
-
Peptide Linkers and Linker Peptides for Antibody Drug Conjugates (ADCs), Fusion Proteins, and Oligonucleotides. (2022). Bio-Synthesis. Retrieved from [Link]
-
linker-spacer-examples. (2024). LifeTein. Retrieved from [Link]
-
Mastering the Art of Hydrophobic Peptide Synthesis: Solutions and Innovations. (2024). GenScript. Retrieved from [Link]
-
Peptide Linkers. (n.d.). Retrieved from [Link]
-
Factors affecting the physical stability (aggregation) of peptide therapeutics. (2017). Interface Focus, 7(6), 20170036. [Link]
-
Aggregation of highly hydrophobic peptides as a challenging behavior for chemical synthesis. (2021). Journal of Peptide Science, 27(10), e3345. [Link]
-
Recent Developments in Protein-Based Hydrogels for Advanced Drug Delivery Applications. (2024). Gels, 10(5), 312. [Link]
-
Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein. (2010). Protein and Peptide Letters, 17(10), 1269-1275. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. portal.research.lu.se [portal.research.lu.se]
- 7. Evaluation of in silico tools for the prediction of protein and peptide aggregation on diverse datasets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Prediction and evaluation of protein aggregation with computational methods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. royalsocietypublishing.org [royalsocietypublishing.org]
- 10. mdpi.com [mdpi.com]
- 11. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. approcess.com [approcess.com]
- 13. Protein Aggregation Analysis [intertek.com]
- 14. medium.com [medium.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Peptide Storage and Solubilization - Custom Peptide Synthesis [activotec.com]
- 17. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 18. arxiv.org [arxiv.org]
- 19. lifetein.com [lifetein.com]
- 20. jpt.com [jpt.com]
- 21. lifetein.com [lifetein.com]
- 22. Strategies for Improving Peptide Stability and Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Cleavage for Peptides Containing (S)-3-Amino-3-(thiophen-3-yl)propanoic acid
Welcome to the technical support center dedicated to the specific challenges of cleaving peptides incorporating the non-canonical β-amino acid, (S)-3-Amino-3-(thiophen-3-yl)propanoic acid. This guide is structured for researchers, chemists, and drug development professionals who are leveraging this unique building block and require robust, field-tested protocols for the final cleavage and deprotection step.
The incorporation of a thiophene-containing β-amino acid introduces specific considerations during trifluoroacetic acid (TFA)-mediated cleavage. The electron-rich thiophene ring is susceptible to electrophilic attack by carbocations generated from protecting groups, necessitating a carefully optimized cleavage strategy to maximize yield and purity. This guide provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to navigate these complexities.
Troubleshooting Guide
This section addresses common problems encountered during the cleavage of peptides containing this compound. Each issue is presented with probable causes and actionable solutions.
Issue 1: Low Yield of the Target Peptide
Probable Cause A: Incomplete Cleavage from the Resin The efficiency of cleavage from the solid support is contingent on the acid lability of the linker and the steric hindrance around the cleavage site. While standard cleavage times (e.g., 2-3 hours) are often sufficient, complex or lengthy peptides may require extended reaction times.
Solution:
-
Perform a Test Cleavage: Before committing the entire batch, perform a small-scale test cleavage on 10-20 mg of peptide-resin.
-
Time Course Study: Analyze the cleavage efficiency at different time points (e.g., 1, 2, 4, and 6 hours) by HPLC to determine the optimal duration.
-
Resin Swelling: Ensure the resin is adequately swollen in a suitable solvent like dichloromethane (DCM) for at least 20 minutes before adding the cleavage cocktail. This improves reagent accessibility.[1]
Probable Cause B: Peptide Precipitation The cleaved peptide may have poor solubility in the TFA cleavage cocktail, leading to precipitation on the resin beads and subsequent loss during filtration.
Solution:
-
Post-Cleavage Wash: After collecting the initial filtrate, wash the resin with a small volume of fresh TFA to dissolve any precipitated peptide.[1]
-
Solubility Enhancement: If precipitation is observed in the collected filtrate, the addition of a co-solvent like acetonitrile (up to 10%) can improve solubility before precipitation with cold ether.
Issue 2: Presence of Unexpected Adducts (+79 Da, +97 Da, or other masses) on the Thiophene Ring
Probable Cause: Alkylation of the Thiophene Ring During cleavage, protective groups (e.g., tert-butyl from tBu, trityl from Trt) are released as highly reactive carbocations.[2] The electron-rich thiophene ring of this compound is a prime target for electrophilic attack by these carbocations, leading to unwanted alkylation.
Solution:
-
Optimize Scavenger Cocktail: The choice and concentration of scavengers are critical.[2][3] Triisopropylsilane (TIS) is an effective scavenger for trityl and other carbocations.[4] For peptides with multiple sensitive residues, a more robust cocktail is necessary.
-
Utilize Thiol-Based Scavengers: Scavengers containing thiol groups, such as 1,2-ethanedithiol (EDT), are highly effective at quenching carbocations and protecting sulfur-containing residues.[2][4] Recent studies have also shown benzylthiols, like 1,4-benzenedimethanethiol (1,4-BDMT), to be efficient and less odorous alternatives.[5][6]
-
Recommended Cocktail: A modified Reagent K-type cocktail is advised. See the detailed protocol below for a specific formulation designed to protect the thiophene moiety.
Issue 3: Incomplete Removal of Side-Chain Protecting Groups
Probable Cause: Steric Hindrance or Insufficient Acid Lability Protecting groups on bulky amino acids or those near the C-terminus can be sterically hindered, requiring longer cleavage times or stronger acidic conditions for complete removal. Arginine protecting groups like Pmc or Mtr are notoriously slow to cleave.[2]
Solution:
-
Extended Cleavage Time: As with incomplete resin cleavage, a time-course study is the best way to determine the necessary reaction duration. Monitor the disappearance of protected species by HPLC or LC-MS.
-
Choice of Scavengers: Certain scavengers can assist in the removal of specific protecting groups. Thioanisole, for instance, aids in the removal of Arg(Pbf) groups.[4]
-
Two-Step Cleavage: For particularly stubborn protecting groups, a two-step cleavage can be effective. The first step uses a lower concentration of TFA with specific scavengers, followed by the addition of more TFA to complete the reaction.[7]
Frequently Asked Questions (FAQs)
Q1: What is the ideal cleavage cocktail for a peptide containing this compound alongside other sensitive residues like Trp and Met?
A universal "one-size-fits-all" cocktail does not exist, as the optimal mixture depends on the entire peptide sequence.[8] However, for a peptide with a thiophene ring, Tryptophan (Trp), and Methionine (Met), a robust scavenger-rich cocktail is essential. We recommend a variation of Reagent K, which is designed for peptides with multiple sensitive residues.[2][9]
Q2: How does the β-amino acid structure of this compound affect cleavage?
The primary impact is not from the β-amino acid backbone itself but from the nucleophilic thiophene side chain. The main consideration is protecting this ring from alkylation by carbocations generated during the cleavage of other protecting groups.[2]
Q3: Can I use a simple TFA/TIS/Water cocktail?
A simple cocktail of TFA/TIS/H₂O (e.g., 95:2.5:2.5 v/v/v) is only recommended for peptides that do not contain sensitive residues like Trp, Met, Cys, or the thiophene-containing amino acid .[2][8] For your application, this simple mixture is highly likely to result in significant side-product formation due to alkylation of the thiophene ring.
Q4: What is the role of each component in the recommended "Thio-Safe" cleavage cocktail?
| Component | Function |
| TFA | The strong acid that cleaves the peptide from the resin and removes acid-labile protecting groups.[4] |
| Phenol | Acts as a scavenger for carbocations and protects Tyr and Trp side chains.[4] |
| Water | Scavenges t-butyl cations and aids in the hydrolysis of some protecting groups.[4] |
| Thioanisole | A scavenger that also assists in the removal of Pbf protecting groups from Arginine.[4] |
| 1,2-Ethanedithiol (EDT) | A potent scavenger for a wide range of carbocations and helps keep Cysteine in its reduced state.[2][4] It is particularly important for protecting the thiophene ring. |
| Triisopropylsilane (TIS) | An excellent scavenger for trityl cations.[4] |
Q5: How should I handle and dispose of cleavage reagents?
TFA is a strong, corrosive acid, and reagents like EDT and thioanisole have strong, unpleasant odors.[10] Always work inside a certified chemical fume hood and wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.[10] Dispose of all waste according to your institution's hazardous waste guidelines.
Experimental Protocols & Visual Guides
Recommended "Thio-Safe" Cleavage Cocktail
This cocktail is designed to minimize side reactions on the thiophene ring and other sensitive amino acids.
| Reagent | Volume Percentage | Purpose |
| Trifluoroacetic Acid (TFA) | 85.0% | Primary Cleavage Agent |
| Phenol | 5.0% | Scavenger (Trp, Tyr) |
| Water | 2.5% | Scavenger (t-butyl) |
| Thioanisole | 2.5% | Scavenger (Pbf removal) |
| 1,2-Ethanedithiol (EDT) | 2.5% | Potent Scavenger (Thiophene, Cys, Met) |
| Triisopropylsilane (TIS) | 2.5% | Scavenger (Trityl) |
Step-by-Step Cleavage Protocol
-
Resin Preparation: Place the dried peptide-resin (e.g., 100 mg) in a suitable reaction vessel. Wash the resin with DCM (3 x 5 mL) and then swell in DCM for 20 minutes.[1]
-
Cocktail Preparation: In a fume hood, prepare the "Thio-Safe" cleavage cocktail fresh before use.
-
Cleavage Reaction: Add the cleavage cocktail to the resin (e.g., 2 mL per 100 mg of resin). Gently agitate the mixture at room temperature.
-
Incubation: Allow the reaction to proceed for 2-4 hours. Monitor a small aliquot by HPLC if necessary to determine completion.
-
Peptide Isolation: Filter the resin through a fritted funnel and collect the filtrate. Wash the resin twice with fresh TFA (1 mL each) and combine the filtrates.[1]
-
Precipitation: Add the combined filtrate dropwise into a 10-fold volume of ice-cold methyl t-butyl ether (MTBE) or diethyl ether. A white precipitate of the crude peptide should form.[1]
-
Washing and Drying: Centrifuge the mixture to pellet the precipitated peptide. Decant the ether. Wash the peptide pellet twice more with cold ether to remove residual scavengers and TFA. Dry the final peptide pellet under a stream of nitrogen or in a vacuum desiccator.[9][11]
Troubleshooting Workflow
Caption: A decision tree for troubleshooting common peptide cleavage issues.
Scavenger Action Mechanism
Caption: How scavengers prevent side reactions with the thiophene ring.
References
- Benchchem. (n.d.). Technical Support Center: Optimizing Peptide Cleavage from Resin.
- Pap, M., et al. (2023). Acetyl group for proper protection of β-sugar-amino acids used in SPPS. Amino Acids, 55(8), 969-979.
- Benchchem. (n.d.). Technical Support Center: Optimizing Cleavage of Peptides Containing D-Methionine-N-Fmoc-d3.
- Benchchem. (n.d.). Optimizing cleavage conditions for peptides containing modified amino acids.
- Benchchem. (n.d.). Technical Support Center: Scavenger Cocktails for Preventing Side Reactions During TFA Cleavage.
- CEM. (n.d.). Application Note: Peptide Cleavage and Protected Cleavage Procedures.
- ACS Publications. (n.d.). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development.
- Polypeptide. (n.d.). Benzylthiols as scavengers in TFA cleavages of peptide resins.
- AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).
- MDPI. (n.d.). Synthesis of Cyclic Peptides in SPPS with Npb-OH Photolabile Protecting Group.
- Thermo Fisher Scientific. (n.d.). Introduction to Cleavage Techniques.
- Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection.
- Benchchem. (n.d.). Improving yield in TFA-mediated peptide cleavage reactions.
- Biosynth. (n.d.). Protecting Groups in Peptide Synthesis.
- Bocsci. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide.
- National Center for Biotechnology Information. (2019). 1,4-Benzenedimethanethiol (1,4-BDMT) as a scavenger for greener peptide resin cleavages. RSC Advances.
- ChemScene. (n.d.). This compound.
- Merck. (n.d.). Novabiochem® - Fmoc resin cleavage protocols.
- Springer Nature. (n.d.). Chemical Cleavage of Polypeptides.
- Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection.
- ChemicalBook. (n.d.). 3-AMINO-3-(THIOPHEN-3-YL)PROPANOIC ACID.
- Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B.
- YouTube. (2022, July 12). Peptide Hand Synthesis Part 8: Cleaving.
- PubChem. (n.d.). 3-(Thiophen-3-yl)propanoic acid.
- Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1168.
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Technical Support Center: Troubleshooting Low Yield in the Synthesis of Thiophene-Based Compounds
Welcome to the technical support center dedicated to addressing the common challenge of low yields in the synthesis of thiophene-based compounds. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth, experience-driven insights to troubleshoot and optimize your synthetic routes. Our goal is to move beyond simple procedural lists and explain the underlying chemical principles to empower you to make informed decisions in your laboratory work.
I. General Troubleshooting & Initial Checks
Before delving into reaction-specific issues, it's crucial to address foundational laboratory practices that can significantly impact reaction outcomes. Low yields can often be traced back to correctable preclinical errors.
Q1: My reaction is yielding little to no desired product. Where do I start my investigation?
Low to no product formation is a common yet frustrating issue. A systematic approach to troubleshooting is essential to identify the root cause efficiently.
Possible Causes and Immediate Solutions:
-
Reagent Quality and Stoichiometry: The purity of starting materials is paramount. Impurities can act as catalyst poisons or introduce side reactions.[1] Ensure all reagents are of the appropriate grade and purity for your specific synthesis. Accurately calculate and weigh all reactants. For moisture-sensitive reactions, ensure solvents are anhydrous.
-
Reaction Setup and Inert Atmosphere: Many thiophene syntheses, particularly those involving organometallics or palladium catalysts, are sensitive to oxygen and moisture.[2] Ensure your reaction vessel is properly flame-dried or oven-dried and maintained under a positive pressure of an inert gas like argon or nitrogen.
-
Temperature Control: Inaccurate reaction temperatures can drastically affect reaction rates and selectivity. Verify the calibration of your heating mantle or oil bath. For reactions requiring gentle heating, such as some Gewald syntheses (40-60°C), precise temperature control can prevent the formation of byproducts.[1][3]
-
Reaction Monitoring: Actively monitor your reaction's progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[1] This will help you determine the optimal reaction time and prevent product decomposition from prolonged heating.
Caption: Troubleshooting logic for low yield in Gewald synthesis.
B. Paal-Knorr Thiophene Synthesis
A classic method for synthesizing thiophenes from 1,4-dicarbonyl compounds, the Paal-Knorr synthesis can be plagued by the formation of furan byproducts. [4]
Q3: My Paal-Knorr synthesis is producing a significant amount of a furan byproduct. How can I improve selectivity for the thiophene?
The formation of a furan byproduct is a known competing elimination reaction in the Paal-Knorr thiophene synthesis. [5]This occurs because sulfurizing agents like phosphorus pentasulfide (P₄S₁₀) and Lawesson's reagent also act as strong dehydrating agents. [5] Strategies to Enhance Thiophene Formation:
| Parameter | Recommendation | Rationale |
| Sulfurizing Agent | Consider Lawesson's reagent over P₄S₁₀. | Lawesson's reagent is often more efficient and can provide better yields under milder conditions, potentially reducing furan formation. [5] |
| Reaction Temperature | Use the lowest effective temperature. | High temperatures favor the dehydration pathway leading to the furan. [5] |
| Reaction Time | Monitor the reaction closely to avoid prolonged heating. | Extended reaction times at elevated temperatures increase the likelihood of side reactions. [5] |
| Solvent | Anhydrous, non-polar, high-boiling solvents like toluene or xylene are commonly used. | The choice of solvent can influence the reaction pathway. [5] |
C. Suzuki-Miyaura Cross-Coupling
This versatile palladium-catalyzed reaction is widely used for C-C bond formation. However, its application to thiophene derivatives can present unique challenges. [6]
Q4: My Suzuki coupling with a thienyl halide is failing or giving low yields. What should I check?
Failure in Suzuki couplings involving thiophenes often relates to the catalyst system, the stability of the boron reagent, or the reaction conditions. [1] Key Troubleshooting Points:
-
Catalyst Inactivation: The sulfur atom in the thiophene ring can coordinate to the palladium catalyst, leading to its deactivation. [7] * Solution: Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) which can help stabilize the catalyst and facilitate the reaction. [8]* Thiophene Boronic Acid Instability: Thiophene boronic acids, especially 2-thiopheneboronic acid, are known to be unstable under typical Suzuki conditions and can undergo protodeboronation. [9]This side reaction cleaves the C-B bond, replacing it with a proton and halting the catalytic cycle. [1] * Solution:
- Use milder bases like K₃PO₄ or K₂CO₃ instead of strong bases like NaOH or KOH. [9] * Operate at the lowest effective temperature (e.g., 60-80°C) to slow the rate of protodeboronation. [9] * Consider using more stable boronic acid derivatives like pinacol esters or trifluoroborate salts. [2]* Incorrect Base/Solvent Combination: The choice of base and solvent is highly substrate-dependent. An inappropriate combination can lead to poor solubility or side reactions. [6]Screening different combinations is often necessary. [6]
D. Stille Cross-Coupling
The Stille coupling is another powerful tool for C-C bond formation, particularly useful for creating complex conjugated systems. [10]
Q5: I'm observing significant homocoupling of my organostannane reagent in a Stille coupling with a thienyl halide. How can I suppress this side reaction?
Homocoupling of the organostannane is a frequent side reaction in Stille couplings. [11] Strategies to Minimize Homocoupling:
-
Palladium Source: If you are using a Pd(II) precursor, it can promote homocoupling.
-
Solution: Switch to a Pd(0) source like Pd(PPh₃)₄. [11]* Inadequate Inert Atmosphere: The presence of oxygen can facilitate homocoupling.
-
Solution: Thoroughly degas all solvents and reagents (e.g., via freeze-pump-thaw cycles) and maintain a positive pressure of an inert gas. [11]* Reaction Temperature: High temperatures can increase the rate of homocoupling.
-
Solution: Lower the reaction temperature and monitor the reaction's progress over a longer period. [11]
-
III. Purification Challenges
Even with a successful reaction, isolating the pure thiophene-based compound can be challenging.
Q6: My crude product is a dark, tar-like substance. What is causing this and how can I purify my compound?
The formation of dark, insoluble materials often indicates polymerization of the thiophene ring or starting materials. [1]Thiophenes can be susceptible to polymerization under strongly acidic or certain oxidative conditions. [1][12] Mitigation and Purification Strategies:
-
Preventing Polymerization:
-
Conduct reactions under an inert atmosphere to prevent oxidative polymerization. [12] * Maintain the reaction at the lowest effective temperature. [12] * Avoid strongly acidic conditions where possible. [12]* Purification:
-
Column Chromatography: This is the most common method for purifying thiophene derivatives. A carefully chosen solvent system is crucial for good separation.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be an effective purification technique.
-
Distillation: For volatile liquid products, distillation under reduced pressure can be used for purification.
-
General Protocol for Column Chromatography of Thiophene Compounds
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent (a non-polar solvent or a mixture of polar and non-polar solvents).
-
Column Packing: Pack a chromatography column with the slurry, ensuring there are no air bubbles or cracks.
-
Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and carefully load it onto the column.
-
Elution: Begin eluting with the chosen solvent system, gradually increasing the polarity if necessary to move the desired compound down the column.
-
Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure. [1]
IV. Conclusion
Troubleshooting low yields in thiophene synthesis requires a multifaceted approach that combines sound laboratory practice with a deep understanding of the underlying reaction mechanisms. By systematically evaluating reagent quality, reaction conditions, and potential side reactions, researchers can significantly improve the outcomes of their synthetic efforts. This guide provides a framework for diagnosing and resolving common issues, ultimately leading to more efficient and successful synthesis of these important heterocyclic compounds.
References
- BenchChem Technical Support Team. (2025, December). Technical Support Center: Optimizing Suzuki Coupling for 3,4-Dibromothiophene. BenchChem.
- BenchChem Technical Support Team. (n.d.). Overcoming competing elimination reactions in thiophene compound synthesis. BenchChem.
- BenchChem Technical Support Team. (n.d.). Technical Support Center: Optimizing Catalyst Selection for Stille Coupling of 2-Methoxythiophene. BenchChem.
- BenchChem Technical Support Team. (n.d.).
- BenchChem Technical Support Team. (n.d.). Troubleshooting low yield in the synthesis of thieno[2,3-d]pyrimidines. BenchChem.
- (2025, December 27). Optimized synthesis of novel C2-substituted benzo[b]thiophene derivatives via Suzuki–Miyaura cross-coupling and investigation of their biological activities. Taylor & Francis Online.
- Wikipedia contributors. (n.d.). Thiophene. Wikipedia.
- BenchChem Technical Support Team. (n.d.). Technical Support Center: Optimizing Suzuki Coupling Yield with 5-(Bromomethyl)thiophene-2-carbonitrile. BenchChem.
- BenchChem Technical Support Team. (n.d.). Strategies to avoid deborylation in Suzuki reactions with thiophene boronic acids. BenchChem.
- BenchChem Technical Support Team. (n.d.). Gewald Synthesis of Substituted Aminothiophenes: A Technical Support Center. BenchChem.
- (1977, March 1). Base-induced deprotonation and ring opening of thiophene and some of its derivatives. Recueil des Travaux Chimiques des Pays-Bas.
- Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54.
- (n.d.). Synthesis, Reactions and Medicinal Uses of Thiophene. Pharmaguideline.
- BenchChem Technical Support Team. (n.d.). Preventing polymerization of thiophene-based compounds. BenchChem.
- (2022, October 27). Derivatives and Synthesis of Heterocyclic Compound: Thiophene. Research and Reviews.
- (2022, 8 29). Green methodologies for the synthesis of 2-aminothiophene. PubMed Central.
- (2010). An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline. Organic Chemistry Portal.
- (2025, October 13).
- BenchChem Technical Support Team. (n.d.).
- Wikipedia contributors. (n.d.). Gewald reaction. Wikipedia.
- (2022, March 22).
- (2023, September 8). Docking Study of Novel Thiophene Derivatives Synthesized by Stille Cross Coupling with Potent Anti-Cancer Activity. Juniper Publishers.
- (n.d.). A green chemistry approach to gewald reaction. Der Pharma Chemica.
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- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of (S)-3-Amino-3-(thiophen-3-yl)propanoic acid
This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions regarding the synthesis of (S)-3-Amino-3-(thiophen-3-yl)propanoic acid. The information herein is designed to help identify and mitigate the formation of common byproducts, ensuring the desired product's purity and yield.
Introduction to Synthetic Strategies
This compound is a chiral β-amino acid of significant interest in pharmaceutical development. Its synthesis can be approached through several methods, with the most common being variations of the Mannich reaction and asymmetric hydrogenation. Each of these routes, while effective, presents a unique set of challenges, particularly concerning the formation of impurities. Understanding the origin of these byproducts is the first step toward effective process control.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: I am seeing a significant amount of an achiral impurity in my reaction mixture when using a Mannich-type synthesis. What could it be and how can I prevent it?
Answer:
A likely achiral byproduct in a one-pot Mannich-type synthesis of 3-amino-3-(thiophen-3-yl)propanoic acid is 3-(thiophen-3-yl)acrylic acid .
Causality: This impurity arises from a competing Knoevenagel condensation between 3-thiophenecarboxaldehyde and malonic acid. This reaction pathway does not involve the amine component and thus leads to an achiral, unsaturated carboxylic acid.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for achiral byproduct formation.
Detailed Mitigation Strategies:
-
Optimize Reaction Conditions: Lowering the reaction temperature can favor the Mannich reaction over the Knoevenagel condensation. Carefully controlling the stoichiometry of the reactants, particularly avoiding an excess of the aldehyde and malonic acid relative to the amine, can also suppress the formation of this byproduct.
-
Modify Order of Addition: Pre-forming the imine from 3-thiophenecarboxaldehyde and the ammonia source before the addition of malonic acid can significantly reduce the amount of Knoevenagel condensation product.
-
Purification: If the byproduct still forms, it can often be separated from the desired product by recrystallization or column chromatography, taking advantage of differences in polarity and solubility.
FAQ 2: My product shows the correct mass, but the enantiomeric excess (ee) is lower than expected. What are the potential causes of racemization?
Answer:
Loss of enantiomeric purity in the synthesis of this compound can occur under certain conditions, leading to the presence of the (R)-enantiomer.
Causality: The chiral center in β-amino acids can be susceptible to racemization, especially under harsh acidic or basic conditions, or at elevated temperatures. The acidic proton alpha to the carboxylic acid can be abstracted, leading to a planar enolate intermediate which can be protonated from either face, resulting in a mixture of enantiomers.
Potential Causes and Solutions:
| Cause | Explanation | Recommended Solution |
| Harsh pH during workup or purification | Exposure to strong acids or bases can catalyze the enolization-tautomerization process, leading to racemization. | Maintain a pH as close to neutral as possible during extraction and purification steps. Use buffered solutions where appropriate. |
| Elevated temperatures | High temperatures can provide the energy needed to overcome the activation barrier for racemization. | Conduct the reaction and subsequent purification steps at the lowest feasible temperature. |
| Prolonged reaction times | The longer the product is exposed to the reaction conditions, the greater the opportunity for racemization. | Monitor the reaction progress closely and quench it as soon as it reaches completion. |
Analytical Protocol for Enantiomeric Excess Determination:
A reliable method for determining the enantiomeric excess is chiral High-Performance Liquid Chromatography (HPLC).
-
Column: A chiral stationary phase, such as one based on a macrocyclic glycopeptide (e.g., Teicoplanin-based columns), is often effective for separating amino acid enantiomers.
-
Mobile Phase: A typical mobile phase might consist of an aqueous buffer (e.g., ammonium acetate) and an organic modifier (e.g., methanol or acetonitrile). The exact composition will need to be optimized for the specific column and compound.
-
Detection: UV detection at a wavelength where the thiophene ring absorbs (e.g., ~230-240 nm) is suitable.
-
Quantification: The enantiomeric excess is calculated from the peak areas of the (S) and (R) enantiomers: ee (%) = [((S) - (R)) / ((S) + (R))] * 100.
FAQ 3: I am observing a byproduct with a mass corresponding to the addition of two thiophene-aldehyde units to the nitrogen. What is this and how can it be avoided?
Answer:
This byproduct is likely a bis-Mannich product .
Causality: In a Mannich-type reaction using a primary amine or ammonia as the nitrogen source, the initial β-amino acid product still has reactive N-H bonds. This product can then act as the amine component in a second Mannich reaction with another molecule of the imine intermediate. This is more prevalent when there is an excess of the aldehyde and enolizable component.
Reaction Pathway Visualization:
Caption: Formation pathway of the bis-Mannich byproduct.
Preventative Measures:
-
Stoichiometry Control: Carefully control the stoichiometry of the reactants. Using a slight excess of the ammonia source relative to the 3-thiophenecarboxaldehyde can help to minimize the formation of the bis-Mannich product.
-
Slow Addition: Adding the 3-thiophenecarboxaldehyde slowly to the reaction mixture can help to maintain a low concentration of the imine intermediate, reducing the likelihood of the secondary reaction.
-
Use of a Protected Amine Source: If the synthetic route allows, using a protected amine that is deprotected in a subsequent step can prevent the formation of the bis-Mannich product. However, this adds extra steps to the synthesis.
FAQ 4: In my asymmetric hydrogenation route, I am seeing impurities related to the thiophene ring. What could be happening?
Answer:
While the primary focus of asymmetric hydrogenation is the reduction of the enamine double bond, the thiophene ring itself can sometimes undergo side reactions, particularly under harsh hydrogenation conditions.
Potential Side Reactions:
-
Ring Reduction: In some cases, the aromaticity of the thiophene ring can be compromised, leading to partially or fully saturated thiolane derivatives. This is more likely with aggressive catalysts (e.g., Raney Nickel) or high hydrogen pressures and temperatures.
-
Desulfurization: A more severe side reaction is the cleavage of the carbon-sulfur bonds, leading to the complete removal of the sulfur atom from the ring. This would result in a propyl-substituted propanoic acid derivative.
Troubleshooting Hydrogenation Side Reactions:
| Issue | Potential Cause | Recommended Action |
| Ring Reduction | Overly aggressive catalyst, high H₂ pressure, high temperature. | Screen different catalysts (e.g., Rhodium or Iridium complexes with chiral phosphine ligands are generally milder). Optimize to lower hydrogen pressure and temperature. |
| Desulfurization | Catalyst poisoning or high catalyst loading leading to non-specific reduction. | Ensure high purity of starting materials and solvents. Screen for catalysts less prone to desulfurization. Reduce catalyst loading. |
Experimental Protocol: Screening for Optimal Hydrogenation Conditions
-
Catalyst Screening: In parallel reactors, screen a variety of chiral catalysts (e.g., complexes of Rhodium and Iridium with ligands such as Josiphos, BINAP, etc.).
-
Solvent Screening: Evaluate different solvents (e.g., methanol, ethanol, THF, dichloromethane) for their effect on reactivity and selectivity.
-
Pressure and Temperature Matrix: For the most promising catalyst/solvent combinations, perform a matrix of experiments varying the hydrogen pressure (e.g., 1-20 bar) and temperature (e.g., 25-60 °C).
-
Analysis: Analyze the crude reaction mixture from each experiment by chiral HPLC to determine both the conversion to the desired product and the formation of any byproducts. Use LC-MS to identify the mass of any significant impurities.
Summary of Potential Byproducts
| Byproduct Name | Structure | Probable Origin |
| 3-(Thiophen-3-yl)acrylic acid | S1=CC=C(C=C1)C=CC(=O)O | Knoevenagel condensation |
| (R)-3-Amino-3-(thiophen-3-yl)propanoic acid | NO)C1=CC=CS1 | Racemization |
| Bis-Mannich Product | C1=CSC=C1C(CC(=O)O)N(C(CC(=O)O)C2=CC=CS2)C | Secondary Mannich reaction |
| Thiolane derivatives | C1CSCC1C(N)CC(=O)O | Thiophene ring reduction |
References
- BenchChem. (n.d.). Common side reactions in the synthesis of (R)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid. Retrieved from BenchChem technical support documents.
-
Wikipedia. (2024). Mannich reaction. Retrieved from [Link]
- Hansen, K. B., Rosner, T., Kubryk, M., Dormer, P. G., & Armstrong, J. D. (2005). Detection and Elimination of Product Inhibition from the Asymmetric Catalytic Hydrogenation of Enamines. Organic Letters, 7(23), 5083–5086.
- Clark, J. (2020). Racemization.
-
Organic Chemistry Portal. (n.d.). Reduction of enamines and derivatives. Retrieved from [Link]
- Suginome, M., Uehlin, L., & Murakami, M. (2004). Aminoboranes as Iminium Ion Generators in the Mannich-Type Aminative Coupling of Aldehydes with Silyl Ketene Acetals. Journal of the American Chemical Society, 126(41), 13196–13197.
- Roman, G. (2014). Advances in the chemistry of Mannich bases of thiophenes and furans. Arkivoc, 2015(2), 212-258.
-
AdiChemistry. (n.d.). Mannich Reaction | Mechanism | Explanation | Applications. Retrieved from [Link]
Thiophene Ring Stability: A Technical Support Center for Synthetic Chemists
Welcome to the Technical Support Center dedicated to addressing the stability challenges of the thiophene ring in organic synthesis. This guide is designed for researchers, scientists, and drug development professionals who encounter issues during their experimental work with this prevalent heterocyclic motif. Thiophene and its derivatives are cornerstones in medicinal chemistry and materials science, yet their reactivity can present unique stability challenges under various reaction conditions.[1][2][3] This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to navigate these complexities, ensuring the integrity of your synthetic routes and the purity of your target compounds.
Section 1: Troubleshooting Guides in a Q&A Format
This section directly addresses common problems encountered during reactions involving the thiophene ring. The causality behind experimental choices is explained to provide a deeper understanding of the underlying chemistry.
Issue 1: Unexplained Decomposition or Polymerization Under Acidic Conditions
Question: I am attempting a reaction on a thiophene-containing molecule under acidic conditions (e.g., strong protic acids like H₂SO₄ or Lewis acids like AlCl₃), and I'm observing significant decomposition and the formation of a black, insoluble tar. What is happening and how can I prevent it?
Answer: Thiophene, while considered aromatic, is an electron-rich heterocycle and is more susceptible to electrophilic attack than benzene.[4][5] Under strongly acidic conditions, protonation of the thiophene ring can occur, leading to the formation of a reactive cationic intermediate. This intermediate can then attack another thiophene molecule in an electrophilic aromatic substitution-type reaction, initiating a cascade of polymerization.[6] Furan and pyrrole are even more prone to this acid-catalyzed polymerization.[7]
Troubleshooting Workflow: Acid-Mediated Thiophene Decomposition
Caption: Troubleshooting workflow for cross-coupling reactions on thiophenes.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling of 2-Bromothiophene
This protocol provides a general starting point that can be optimized for specific substrates.
-
Reagent Preparation:
-
In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-bromothiophene (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%).
-
-
Reaction Setup:
-
Seal the flask with a rubber septum.
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Add a degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1, 5 mL) via syringe.
-
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitor by TLC or LC-MS).
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: Is the thiophene ring stable to strong oxidizing agents?
A1: The thiophene ring is relatively stable to many common oxidizing agents, especially when compared to furan and pyrrole. [6]However, strong oxidants can lead to degradation. Oxidation can occur at the sulfur atom to form a thiophene S-oxide or at the double bonds. [8][9]For instance, reaction with trifluoroperacetic acid can lead to a mixture of sulfoxide and sulfone products. [8]In the context of drug metabolism, cytochrome P450 enzymes can oxidize thiophene rings to reactive thiophene S-oxides and epoxides, which can be a source of toxicity. [10]For selective oxidation of a side chain on a thiophene ring, milder reagents and controlled conditions are recommended.
Q2: Can I perform a Friedel-Crafts acylation on a thiophene ring?
A2: Yes, Friedel-Crafts acylation is a common and effective way to functionalize thiophenes. [11][12]Thiophene is more reactive than benzene in electrophilic aromatic substitution reactions, so milder conditions can often be used. [4][5]The reaction typically occurs preferentially at the C2 (α) position due to the greater stabilization of the cationic intermediate. [4][13][14]If both C2 and C5 positions are blocked, acylation can occur at the C3 (β) position.
Q3: How does the position of a substituent affect the stability of the thiophene ring?
A3: The position and electronic nature of substituents significantly influence the reactivity and stability of the thiophene ring. Electron-donating groups (e.g., -OCH₃, -CH₃) increase the electron density of the ring, making it more susceptible to electrophilic attack and potentially less stable under acidic conditions. Conversely, electron-withdrawing groups (e.g., -NO₂, -CN, -COR) decrease the ring's nucleophilicity, making it more stable to electrophiles but more susceptible to nucleophilic aromatic substitution, provided a suitable leaving group is present. [15][16][17][18][19] Q4: Are there any specific safety concerns when working with thiophene and its derivatives?
A4: Thiophene itself is a flammable liquid and can be harmful if inhaled or absorbed through the skin. Many thiophene derivatives may also have toxicological properties. It is essential to consult the Safety Data Sheet (SDS) for each specific compound and handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
Section 3: References
-
He, H., Wang, S., & Wang, J. (2021). Radiolytic degradation of thiophene: Performance, pathway and toxicity evaluation. Journal of Hazardous Materials, 403, 123635.
-
BenchChem. (2025). Electrophilic Substitution on the Thiophene Ring: A Technical Guide. BenchChem Technical Support.
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiophene.
-
Pearson. (2024). Reactions of Pyrrole, Furan, and Thiophene.
-
Fareedian Chemistry. (2020, April 7). Electrophilic substitution of thiophene [Video]. YouTube.
-
(2021). Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study. Chemistry – A European Journal, 27(48), 12385-12393.
-
Slideshare. (n.d.). Heterocyclic compounds - Thiophene - Synthesis of Thiophene - Characteristic reactions of Thiophene - Medicinal uses of Thiophene.
-
Taylor, R. (1985). Electrophilic Substitution of Thiophene and Its Derivatives. In The Chemistry of Heterocyclic Compounds, Volume 44: Thiophene and Its Derivatives, Part 2 (pp. 1-193). John Wiley & Sons, Inc.
-
EduRev. (n.d.). Pyrrole, Furan and Thiophene Nucleophilic Substitution Reactions - Chemistry Optional Notes for UPSC.
-
ResearchGate. (n.d.). Nucleophilic Substitution of Thiophene Derivatives.
-
Química Organica.org. (n.d.). Nucleophilic substitution in pyrrole, thiophene and furan.
-
BenchChem. (2025). Troubleshooting Failed Nucleophilic Substitution on Thiophene Ring. BenchChem Technical Support.
-
ResearchGate. (n.d.). Radiolytic degradation of thiophene: Performance, pathway and toxicity evaluation.
-
BenchChem. (2025). Thiophene E: A Comprehensive Analysis of Solubility and Stability for Drug Development. BenchChem Technical Support.
-
Dyreborg, S., Arvin, E., Broholm, K., & Christensen, J. (1996). Biodegradation of thiophene, benzothiophene, and benzofuran with eight different primary substrates. Environmental Toxicology and Chemistry, 15(9), 1493-1500.
-
Wikipedia. (n.d.). Thiophene.
-
Singh, H., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry.
-
Dansette, P. M., et al. (2012). Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9. Biochemistry, 51(1), 354-362.
-
Pappa, A. M., et al. (2022). Sources and Mechanism of Degradation in p-Type Thiophene-Based Organic Electrochemical Transistors. ACS Applied Materials & Interfaces, 14(16), 18698-18708.
-
Reddit. (2023, December 13). Why is thiophene stable to acid? r/OrganicChemistry.
-
Cárdenas-Jirón, G. I., et al. (2024). Thiophene Stability in Photodynamic Therapy: A Mathematical Model Approach. International Journal of Molecular Sciences, 25(4), 2387.
-
ResearchGate. (n.d.). Medicinal chemistry-based perspective on thiophene and its derivatives: Exploring the structural insights to discover plausible druggable leads.
-
Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54.
-
ResearchGate. (n.d.). Synthesis, properties and biological activity of thiophene: A review.
-
Chu, T., et al. (2023). Ring-expansion and desulfurisation of thiophenes with an aluminium(i) reagent. Chemical Communications, 59(95), 14249-14252.
-
BenchChem. (n.d.). The Chemical Reactivity of the Thiophene Ring in Methyl 4-bromo-3-methoxythiophene-2-carboxylate: An In-depth Technical Guide.
-
Valenti, M., et al. (2016). Bioactivation Potential of Thiophene-Containing Drugs. Chemical Research in Toxicology, 29(10), 1609-1627.
-
ResearchGate. (n.d.). Thiophene Metallation and Cross-Coupling Chemistry.
-
Organic Synthesis. (n.d.). Protecting Groups.
-
RSC Publishing. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads.
-
ResearchGate. (n.d.). Reduction and Desulfurization of Thiophene Compounds.
-
RSC Publishing. (n.d.). Highly efficient C–C cross-coupling for installing thiophene rings into π-conjugated systems.
-
Wikipedia. (n.d.). Protecting group.
-
ResearchGate. (n.d.). Thiophene Oxidation and Reduction Chemistry.
-
FAU CRIS. (2015). Thiophene Metallation and Cross-Coupling Chemistry.
-
Bader, T. K., et al. (2020). Methoxy-Substituted Nitrodibenzofuran-Based Protecting Group with an Improved Two-Photon Action Cross-Section for Thiol Protection in Solid Phase Peptide Synthesis. The Journal of Organic Chemistry, 85(3), 1614-1625.
-
UT Southwestern. (n.d.). Protecting Groups in Organic Synthesis.
-
Watthey, J. W., et al. (1983). Synthesis and biological properties of thiophene ring analogues of mianserin. Journal of Medicinal Chemistry, 26(8), 1116-1122.
-
Kumar, S., et al. (2021). A Decade of Exploration of Transition-Metal-Catalyzed Cross-Coupling Reactions: An Overview. ChemistrySelect, 6(34), 8838-8864.
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. download.e-bookshelf.de [download.e-bookshelf.de]
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- 8. Thiophene - Wikipedia [en.wikipedia.org]
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- 11. derpharmachemica.com [derpharmachemica.com]
- 12. researchgate.net [researchgate.net]
- 13. Reactions of Pyrrole, Furan, and Thiophene Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 14. youtube.com [youtube.com]
- 15. researchgate.net [researchgate.net]
- 16. Pyrrole, Furan and Thiophene Nucleophilic Substitution Reactions - Chemistry Optional Notes for UPSC PDF Download [edurev.in]
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- 18. Nucleophilic substitution in pyrrole, thiophene and furan [quimicaorganica.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Enhancing the Solubility of Peptides Incorporating (S)-3-Amino-3-(thiophen-3-yl)propanoic Acid
Introduction: The Unique Challenge of Thiophene-Containing Peptides
Welcome to the technical support center dedicated to addressing the solubility challenges associated with peptides incorporating the non-canonical amino acid, (S)-3-Amino-3-(thiophen-3-yl)propanoic acid. The integration of this novel building block offers exciting possibilities in peptidomimetic and drug discovery, aiming to enhance biological activity and metabolic stability.[1][2] However, the introduction of the thiophene moiety, an aromatic heterocycle, presents a unique set of physicochemical properties that can significantly impact peptide solubility.[3][4]
The thiophene ring, while contributing to desirable structural rigidity, also introduces a significant hydrophobic element (logP of approximately 1.81) and the potential for intermolecular π-stacking interactions.[5][6] These interactions can promote self-association and aggregation, leading to poor solubility in aqueous solutions and posing a significant hurdle during drug development and in vitro assays.[7][8]
This guide provides a comprehensive, question-and-answer-based resource for researchers, scientists, and drug development professionals to effectively troubleshoot and proactively manage the solubility of these promising, yet challenging, peptides.
Frequently Asked Questions (FAQs)
Q1: Why is my peptide containing this compound insoluble in standard aqueous buffers?
A1: The insolubility of your peptide is likely due to a combination of factors inherent to its amino acid sequence, with the thiophene-containing residue playing a key role. The primary drivers of poor solubility are:
-
Increased Hydrophobicity: The thiophene ring is a non-polar, aromatic structure that significantly increases the overall hydrophobicity of the peptide.[3][5] Peptides with a high proportion of hydrophobic residues tend to have limited solubility in aqueous environments.
-
Intermolecular Aggregation via π-Stacking: The flat, electron-rich surface of the thiophene ring can participate in π-stacking interactions with other thiophene moieties in adjacent peptide chains.[6][9] This self-association leads to the formation of insoluble aggregates.
-
Overall Net Charge: Like all peptides, the net charge at a given pH is a critical determinant of solubility. At its isoelectric point (pI), where the net charge is zero, a peptide's solubility is at its minimum.
Q2: What is the first step I should take to try and solubilize my peptide?
A2: The most logical first step is to systematically assess the peptide's charge and manipulate the pH of the solvent.
-
Calculate the Theoretical Net Charge: Determine the overall charge of your peptide at neutral pH (around 7).
-
Assign a value of +1 for each basic residue (Lys, Arg, His) and the N-terminus.
-
Assign a value of -1 for each acidic residue (Asp, Glu) and the C-terminus.
-
-
pH Adjustment Strategy:
-
If the net charge is positive (basic peptide): Attempt to dissolve the peptide in a slightly acidic solution, such as 10% acetic acid in sterile water. The low pH will ensure that all basic groups are protonated, leading to a higher positive net charge and increased repulsion between peptide chains.
-
If the net charge is negative (acidic peptide): Try to dissolve the peptide in a slightly basic solution, such as 0.1 M ammonium bicarbonate. The high pH will deprotonate acidic groups, resulting in a greater negative net charge.
-
If the net charge is neutral: These peptides are often the most challenging. An initial attempt in an organic co-solvent is recommended (see Q3).
-
Q3: pH adjustment was not sufficient. What are my options for organic co-solvents?
A3: For highly hydrophobic peptides, particularly those containing the thiophene moiety, organic co-solvents are often necessary. The recommended approach is to first dissolve the peptide in a minimal amount of the organic solvent and then slowly add the aqueous buffer to the desired final concentration.
| Co-solvent | Properties and Considerations | Typical Starting Concentration |
| Dimethyl Sulfoxide (DMSO) | A powerful solvent for many hydrophobic peptides. However, it can be hygroscopic and may oxidize peptides containing Cys or Met residues.[10] | Dissolve in 100% DMSO, then dilute to <1% final concentration for cell-based assays. |
| N,N-Dimethylformamide (DMF) | A good alternative to DMSO, especially for peptides with Cys or Met. | Dissolve in 100% DMF, then dilute to the desired concentration. |
| Acetonitrile (ACN) | Effective for many hydrophobic peptides and is volatile, making it easier to remove if necessary. | Varies depending on the peptide. |
| Trifluoroethanol (TFE) or Hexafluoroisopropanol (HFIP) | These solvents can disrupt secondary structures that may contribute to aggregation.[11] | Use with caution as they can be denaturing. |
Q4: Can I use excipients to improve the solubility of my thiophene-containing peptide?
A4: Yes, certain excipients can be highly effective in preventing aggregation and enhancing solubility.
-
Chaotropic Agents: Guanidine hydrochloride (GuHCl) or urea can be used to disrupt the non-covalent interactions, including hydrogen bonds and hydrophobic interactions, that lead to aggregation.[12] These are denaturing and should be used with consideration for your downstream application.
-
Sugars: Mannitol and trehalose can act as stabilizers.
-
Amino Acids: Arginine or glycine can help to reduce aggregation.[12]
-
Surfactants: Polysorbates (e.g., Tween 20, Tween 80) can prevent surface adsorption and aggregation.
Troubleshooting Guide: A Step-by-Step Approach
If you are encountering solubility issues with your this compound-containing peptide, follow this systematic troubleshooting workflow.
Caption: A step-by-step decision tree for troubleshooting the solubility of peptides containing this compound.
Prophylactic Strategies During Peptide Design and Synthesis
To mitigate solubility issues from the outset, consider these strategies during the design and synthesis of your peptide.
1. Sequence Optimization:
-
Incorporate Charged Residues: Strategically place hydrophilic, charged amino acids (e.g., Lys, Arg, Glu, Asp) within the peptide sequence to increase the overall net charge and improve interaction with aqueous solvents.
-
Flank the Thiophene Residue: Position charged or polar amino acids adjacent to the this compound to shield its hydrophobic character.
-
Introduce Proline: The unique cyclic structure of proline can disrupt the formation of rigid secondary structures that may contribute to aggregation.
2. Chemical Modifications:
-
PEGylation: The covalent attachment of polyethylene glycol (PEG) chains is a well-established method for increasing the hydrophilicity and solubility of peptides.
-
Solubility-Enhancing Tags: Fusing a hydrophilic peptide tag can significantly improve the solubility of the target peptide.
Caption: Diagram illustrating the potential for π-stacking interactions between thiophene rings on adjacent peptide chains, leading to aggregation.
Experimental Protocols
Protocol 1: Systematic Solubility Screening
Objective: To empirically determine the optimal solvent system for your peptide.
Materials:
-
Lyophilized peptide
-
Sterile, deionized water
-
10% Acetic Acid
-
0.1 M Ammonium Bicarbonate
-
DMSO (100%)
-
Microcentrifuge tubes
-
Vortexer
-
Bath sonicator
Procedure:
-
Aliquot a small, known amount of your lyophilized peptide (e.g., 1 mg) into several microcentrifuge tubes.
-
Test Aqueous Solubility: To the first tube, add a small volume of sterile water (e.g., 100 µL) to create a high-concentration stock. Vortex for 1-2 minutes. If not dissolved, sonicate for 10-15 minutes.
-
Test Acidic Conditions: If the peptide is insoluble in water and has a net positive charge, add 10% acetic acid dropwise to a fresh tube of peptide in water, vortexing between additions, until the peptide dissolves.
-
Test Basic Conditions: If the peptide is insoluble in water and has a net negative charge, add 0.1 M ammonium bicarbonate dropwise to a fresh tube of peptide in water, vortexing between additions, until the peptide dissolves.
-
Test Organic Co-solvent: If the peptide remains insoluble, take a fresh tube of lyophilized peptide and add a minimal volume of 100% DMSO (e.g., 10-20 µL). Vortex thoroughly until the peptide is dissolved. Then, slowly add your desired aqueous buffer dropwise while vortexing to reach the final desired concentration.
-
Visual Inspection and Clarification: For each condition, visually inspect the solution for clarity. If any particulates are visible, centrifuge the solution at high speed (e.g., >10,000 x g) for 10 minutes and use the supernatant.
References
-
Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (n.d.). National Institutes of Health. Retrieved January 11, 2026, from [Link]
-
Thiophene. (n.d.). PubChem. Retrieved January 11, 2026, from [Link]
-
Preparation and Properties of Thiophene. (n.d.). Retrieved January 11, 2026, from [Link]
-
Model chemistry calculations of thiophene dimer interactions: origin of pi-stacking. (2002). Journal of the American Chemical Society. Retrieved January 11, 2026, from [Link]
-
pi-Stacking in thiophene oligomers as the driving force for electroactive materials and devices. (2005). Journal of the American Chemical Society. Retrieved January 11, 2026, from [Link]
-
Peptide Solubilization. (n.d.). JPT. Retrieved January 11, 2026, from [Link]
-
Synthesis of Non-canonical Amino Acids and Peptide Containing Them for Establishment of the Template for Drug Discovery. (2021). J-Stage. Retrieved January 11, 2026, from [Link]
-
Deciphering the conformational landscape of few selected aromatic noncoded amino acids (NCAAs) for applications in rational design of peptide therapeutics. (n.d.). National Institutes of Health. Retrieved January 11, 2026, from [Link]
-
Powerful solvent systems useful for synthesis of sparingly-soluble peptides in solution. (n.d.). PubMed. Retrieved January 11, 2026, from [Link]
-
Thiophene-based Ligands: Design, Synthesis and Their Utilization for Optical Assignment of Polymorphic Disease Associated Protein Aggregates. (n.d.). National Institutes of Health. Retrieved January 11, 2026, from [Link]
-
Evidence of π-stacking Interactions in the Self-Assembly of hIAPP22–29. (n.d.). National Institutes of Health. Retrieved January 11, 2026, from [Link]
-
Model Chemistry Calculations of Thiophene Dimer Interactions: Origin of π-Stacking. (n.d.). Journal of the American Chemical Society. Retrieved January 11, 2026, from [Link]
-
Thiophene-Based Ligands: Design, Synthesis and Their Utilization for Optical Assignment of Polymorphic-Disease-Associated Protein Aggregates. (2023). PubMed. Retrieved January 11, 2026, from [Link]
-
pi-Stacking interactions. Alive and well in proteins. (n.d.). Semantic Scholar. Retrieved January 11, 2026, from [Link]
Sources
- 1. Synthesis of Non-canonical Amino Acids and Peptide Containing Them for Establishment of the Template for Drug Discovery [jstage.jst.go.jp]
- 2. Deciphering the conformational landscape of few selected aromatic noncoded amino acids (NCAAs) for applications in rational design of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unique properties of thiophene_Chemicalbook [chemicalbook.com]
- 5. Thiophene | C4H4S | CID 8030 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pi-Stacking in thiophene oligomers as the driving force for electroactive materials and devices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thiophene-based Ligands: Design, Synthesis and Their Utilization for Optical Assignment of Polymorphic Disease Associated Protein Aggregates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evidence of π-stacking Interactions in the Self-Assembly of hIAPP22–29 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 11. Frontiers | Prospects of In vivo Incorporation of Non-canonical Amino Acids for the Chemical Diversification of Antimicrobial Peptides [frontiersin.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Strategies for Achieving High Enantiomeric Purity of β-Amino Acids
For: Researchers, scientists, and drug development professionals.
Introduction
Welcome to the Technical Support Center. This guide is designed to provide you with in-depth, actionable solutions for the synthesis of β-amino acids with high enantiomeric purity. Enantiomerically pure β-amino acids are critical building blocks in medicinal chemistry and drug development, as they are key components of various pharmaceuticals and peptidomimetics that exhibit enhanced metabolic stability.[1][2] Achieving high enantiomeric excess (e.e.) is often a significant challenge.[1] This resource consolidates field-proven insights and troubleshooting strategies to help you overcome common experimental hurdles.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the asymmetric synthesis of β-amino acids.
Issue 1: Low Enantiomeric Excess (e.e.) in Asymmetric Catalysis
Q: My asymmetric reaction (e.g., hydrogenation, Mannich reaction) is yielding a product with low e.e. What are the likely causes and how can I improve enantioselectivity?
A: Low enantioselectivity is a frequent challenge and can stem from several factors related to the catalyst, reaction conditions, and substrates.[3] A systematic approach is best for diagnosing the root cause.
Potential Causes & Step-by-Step Solutions:
-
Catalyst Integrity and Purity: The chiral catalyst is the cornerstone of your reaction's success.[3]
-
Purity: Even trace impurities can poison the catalyst or promote a non-selective background reaction. Solution: Ensure your chiral ligand and metal precursor are of the highest purity. If you suspect degradation, consider purifying the catalyst or synthesizing/procuring a fresh batch.[4]
-
Decomposition: Many organometallic catalysts and chiral ligands are sensitive to air, moisture, or light. Solution: Always handle and store catalysts under an inert atmosphere (e.g., argon or nitrogen). Use freshly dried, anhydrous solvents.[3]
-
-
Reaction Temperature: Temperature is a critical parameter that influences the energy difference between the diastereomeric transition states.
-
Impact: Generally, lower reaction temperatures increase the energy gap (ΔΔG‡) between the two transition states, leading to higher enantioselectivity.[4] Conversely, higher temperatures can diminish the e.e.[4]
-
Solution: Screen a range of temperatures. Start at room temperature and then incrementally decrease it (e.g., 0 °C, -20 °C, -78 °C). Monitor both the reaction rate and the e.e. at each temperature to find the optimal balance.[4]
-
-
Solvent Effects: The solvent's polarity and coordinating ability can significantly influence the geometry of the chiral catalyst and the transition state.[4]
-
Impact: A solvent that coordinates too strongly with the metal center can inhibit substrate binding or alter the catalyst's conformation.
-
Solution: Perform a solvent screen. Test a range of anhydrous, high-purity solvents with varying polarities (e.g., toluene, dichloromethane, THF, diethyl ether). Non-polar, non-coordinating solvents are often a good starting point.[3][4]
-
-
Substrate and Reagent Purity:
-
Impact: Impurities in your starting materials can react with the catalyst or interfere with the desired reaction pathway.
-
Solution: Ensure all substrates and reagents are pure. If necessary, purify starting materials by distillation, recrystallization, or chromatography before use.
-
Issue 2: Inefficient Enzymatic Kinetic Resolution
Q: My enzymatic kinetic resolution of a racemic β-amino acid is stalling before 50% conversion, or the enantiomeric purity of the remaining substrate is low. What's going wrong?
A: Enzymatic resolutions are powerful but sensitive processes. Common issues include enzyme inhibition, poor substrate recognition, or unfavorable reaction conditions.
Potential Causes & Step-by-Step Solutions:
-
Product Inhibition: The product formed during the reaction can sometimes act as an inhibitor for the enzyme, slowing down or stopping the conversion.
-
Solution: Try to remove the product as it is formed. This can sometimes be achieved by using a biphasic system or by in-situ product removal techniques.
-
-
pH and Temperature Optima: Enzymes have a narrow optimal range for pH and temperature.
-
Enzyme Inactivation: The enzyme may be denaturing under your reaction conditions.
-
Solution: Ensure the reaction temperature is not too high. Also, check for the presence of any denaturing agents in your reaction mixture, such as certain organic co-solvents.
-
-
Poor Substrate Solubility: The enzyme can only act on a dissolved substrate.
-
Solution: If your β-amino acid derivative has poor aqueous solubility, consider adding a small amount of a biocompatible co-solvent (e.g., DMSO, t-butanol) to improve solubility. However, be mindful that high concentrations of organic solvents can denature the enzyme.
-
Issue 3: Difficulty in Determining Enantiomeric Purity
Q: I'm having trouble resolving the enantiomers of my β-amino acid product using chiral HPLC. The peaks are broad, overlapping, or not separating at all. How can I improve my analytical method?
A: Accurate determination of e.e. is crucial.[7] Chiral HPLC method development can be challenging, but systematic optimization will usually lead to success.[7][8]
Potential Causes & Step-by-Step Solutions:
-
Incorrect Chiral Stationary Phase (CSP): Not all CSPs are suitable for all types of molecules.
-
Mobile Phase Composition: The mobile phase composition is critical for achieving separation.
-
Solution: Systematically vary the mobile phase. For reversed-phase chiral columns, adjust the ratio of the aqueous buffer to the organic modifier (e.g., methanol, acetonitrile). The concentration of the organic modifier can have a significant impact on enantioselectivity.[9] For acidic or basic analytes, adding a small amount of an additive like trifluoroacetic acid (TFA) or diethylamine can improve peak shape.[3]
-
-
Derivatization: If direct analysis fails, derivatization can be a powerful alternative.[9]
-
Indirect Method: React your β-amino acid with a chiral derivatizing agent (e.g., Marfey's reagent, OPA with a chiral thiol) to form diastereomers.[10][11] These diastereomers can then be separated on a standard achiral reversed-phase column (e.g., C18).[7][10]
-
Pre-column Derivatization for UV/Fluorescence Detection: For improved detection, derivatize the amino acid with a chromophoric or fluorophoric group (e.g., Fmoc-Cl, Dansyl chloride).[8][12]
-
-
Column Temperature and Flow Rate:
-
Solution: Optimize the column temperature and flow rate. Lower temperatures can sometimes improve resolution, while adjusting the flow rate can affect peak broadening.[3]
-
Frequently Asked Questions (FAQs)
Q1: What are the main strategic approaches for synthesizing enantiomerically pure β-amino acids?
A1: The primary strategies can be broadly categorized into three main types:
-
Asymmetric Catalysis: This involves using a chiral catalyst (organometallic, organocatalyst, or biocatalyst) to transform a prochiral substrate into a chiral product with high enantioselectivity.[13] Key reactions include asymmetric hydrogenation, Mannich reactions, and conjugate additions.[13][14]
-
Chiral Auxiliary-Mediated Synthesis: A chiral auxiliary is temporarily attached to the substrate to direct a stereoselective reaction.[15][16] After the desired stereocenter is set, the auxiliary is removed.
-
Resolution of Racemates: This approach starts with a racemic mixture of the β-amino acid and separates the enantiomers. The most common method is enzymatic kinetic resolution, where an enzyme selectively reacts with one enantiomer, allowing for the separation of the unreacted enantiomer.[5][6]
Q2: What are the advantages and disadvantages of enzymatic resolution compared to asymmetric catalysis?
A2:
-
Enzymatic Resolution:
-
Advantages: High enantioselectivity (often >99% e.e.), mild reaction conditions (aqueous media, room temperature), and often uses inexpensive starting materials.[5][6]
-
Disadvantages: The maximum theoretical yield for the desired enantiomer is 50%. The enzyme may have a limited substrate scope, and product inhibition can be an issue.
-
-
Asymmetric Catalysis:
-
Advantages: Can theoretically achieve up to 100% yield of the desired enantiomer.[17] It offers broad substrate scope and the potential for large-scale synthesis.
-
Disadvantages: Chiral catalysts and ligands can be expensive.[17] The reactions often require stringent anhydrous and anaerobic conditions, and optimization of reaction parameters (temperature, solvent, pressure) can be extensive.[4][17]
-
Q3: How can I choose the best strategy for my specific target β-amino acid?
A3: The choice depends on several factors:
-
Target Structure: The substitution pattern on your β-amino acid will influence which synthetic routes are most viable. For example, some catalysts are highly effective for β-aryl substituted amino acids but not for β-alkyl ones.[18]
-
Scale of Synthesis: For large-scale production, a catalytic asymmetric method is often preferred over a resolution or a chiral auxiliary approach due to higher theoretical yields and atom economy.
-
Available Resources: Consider the availability and cost of chiral catalysts, ligands, enzymes, and specialized equipment (e.g., high-pressure hydrogenators).
-
Desired Enantiomeric Purity: While many methods can achieve high e.e., enzymatic resolutions are often unparalleled in reaching >99.5% e.e.[19]
Key Experimental Protocols
Protocol 1: General Procedure for Enzymatic Kinetic Resolution of a Racemic N-Acyl-β-Amino Acid using Penicillin G Acylase
This protocol is a representative example for the kinetic resolution of a racemic β-amino acid.
Materials:
-
Racemic N-phenylacetyl-β-amino acid
-
Penicillin G Acylase (immobilized or free)
-
Phosphate buffer (e.g., 0.1 M, pH 7.5)
-
Sodium hydroxide (NaOH) solution (e.g., 1 M) for pH adjustment
-
Hydrochloric acid (HCl) solution for workup
-
Ethyl acetate or other suitable organic solvent for extraction
Procedure:
-
Substrate Preparation: Dissolve or suspend the racemic N-phenylacetyl-β-amino acid in the phosphate buffer in a reaction vessel equipped with a pH meter and a stirrer.
-
pH Adjustment: Adjust the pH of the solution to the optimal pH for the enzyme (typically 7.5-8.0 for Penicillin G Acylase) by the dropwise addition of NaOH solution.
-
Enzyme Addition: Add the Penicillin G Acylase to the reaction mixture.
-
Reaction Monitoring: Maintain the pH at the optimal level throughout the reaction by the controlled addition of NaOH. The consumption of NaOH is proportional to the reaction progress. Monitor the conversion by taking aliquots at regular intervals and analyzing them by HPLC. Aim for ~50% conversion.
-
Reaction Quench: Once ~50% conversion is reached, stop the reaction by filtering off the immobilized enzyme or by denaturing the free enzyme (e.g., by adding a water-miscible organic solvent or by drastic pH change).
-
Workup and Separation:
-
Acidify the reaction mixture to pH ~2 with HCl. This will protonate the carboxylic acid of the unreacted N-acyl-β-amino acid and the free β-amino acid product.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate). The unreacted N-acyl-β-amino acid will be extracted into the organic layer, while the free β-amino acid product will remain in the aqueous layer.
-
Separate the layers and process them individually to isolate the unreacted starting material and the product.
-
-
Purity Analysis: Determine the enantiomeric excess of the unreacted N-acyl-β-amino acid (which should be one enantiomer) and the product (the other enantiomer) using chiral HPLC.
Data Presentation
Table 1: Comparison of Catalytic Systems for Asymmetric Hydrogenation of β-(Acylamino)acrylates
| Catalyst System | Substrate Type | Enantiomeric Excess (e.e.) | Reference |
| Rh-TangPhos | β-Alkyl and β-Aryl | Up to 99.6% | [18] |
| Ru(O2CCH3)2-Phosphine | N-acyl-β-(amino) acrylates | High | [1] |
| Rh-Bisphosphepine | (Z)-Enamines | High (>90%) | [1] |
Visualizations
Workflow for Troubleshooting Low Enantiomeric Excess
Caption: Troubleshooting workflow for low enantioselectivity.
Conceptual Diagram: Enzymatic Kinetic Resolution
Caption: Conceptual overview of enzymatic kinetic resolution.
References
-
Straub, M. R. (n.d.). Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. Washington University in St. Louis. Retrieved from [Link]
-
Enantioselective Synthesis of β-amino acids: A Review. (2015, July 27). Hilaris Publisher. Retrieved from [Link]
-
Analyses of amino acids, Enantiomeric purity. (n.d.). CAT. Retrieved from [Link]
-
Enantioselective Synthesis of β-amino acids: A Review. (n.d.). ResearchGate. Retrieved from [Link]
-
Juaristi, E., & López-Ruiz, H. (1999). Recent Advances in the Enantioselective Synthesis of Beta-Amino Acids. Current Medicinal Chemistry, 6(10), 983–1004. Retrieved from [Link]
-
An efficient method for the determination of enantiomeric purity of racemic amino acids using micellar chromatography, a green approach. (2020). Biomedical Chromatography, 34(11). Retrieved from [Link]
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Enantioselective Synthesis of β-amino acids: A Review | Request PDF. (2025, August 6). ResearchGate. Retrieved from [Link]
-
Liu, M., & Sibi, M. P. (2010). Recent advances in the catalytic asymmetric synthesis of β-amino acids. Chemical Society Reviews, 39(3), 1014-1026. Retrieved from [Link]
-
Synthetic peptide enantiomeric purity analysis by chiral high-performance liquid chromatography-electrospray ionization mass spectrometry. (n.d.). American Chemical Society. Retrieved from [Link]
-
Aponte, J. C., et al. (2018). Resolution, quantification, and reliable determination of enantiomeric excess of proteinogenic and non-proteinogenic amino acids by comprehensive two-dimensional gas chromatography. Analytical and Bioanalytical Chemistry, 410(22), 5539-5550. Retrieved from [Link]
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Kaib, P. S. J., et al. (2021). Catalytic Asymmetric Synthesis of Unprotected β2-Amino Acids. Journal of the American Chemical Society, 143(9), 3291-3296. Retrieved from [Link]
-
Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2) cross-electrophile coupling via radical 1,2-nitrogen migration. (2025, August 5). Nature Communications. Retrieved from [Link]
-
Synthesis of β2,2-Amino Acids by Stereoselective Alkylation of Isoserine Derivatives Followed by Nucleophilic Ring Opening of Quaternary Sulfamidates. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Diastereoselective Synthesis of β-Branched α-Amino Acids via Bio-catalytic Dynamic Kinetic Resolution. (n.d.). ChemRxiv. Retrieved from [Link]
-
Highly Efficient Synthesis of Chiral β-Amino Acid Derivatives via Asymmetric Hydrogenation | Request PDF. (2025, August 10). ResearchGate. Retrieved from [Link]
-
Stereoselective Synthesis of β-Branched Aromatic α-Amino Acids via Biocatalytic Dynamic Kinetic Resolution. (n.d.). National Institutes of Health. Retrieved from [Link]
-
β-Amino Acid synthesis by C-C coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Modular, Chiral-Auxiliary-Mediated Synthesis of Sterically Constrained -Amino Acid Derivatives. (n.d.). Retrieved from [Link]
-
Efficient synthesis of enantiomerically pure beta2-amino acids via chiral isoxazolidinones. (n.d.). PubMed. Retrieved from [Link]
-
Heck, T., et al. (2009). Kinetic resolution of aliphatic beta-amino acid amides by beta-aminopeptidases. Chembiochem, 10(9), 1558-61. Retrieved from [Link]
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Practical Stereoselective Synthesis of β-Branched α-Amino Acids through Efficient Kinetic Resolution in the Phase-Transfer-Catalyzed Asymmetric Alkylations. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Mettath, S., et al. (2006). Asymmetric Synthesis of β-Hydroxy Amino Acids via Aldol Reactions Catalyzed by Chiral Ammonium Salts. The Journal of Organic Chemistry, 71(25), 9391-9398. Retrieved from [Link]
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Abraham, A., et al. (2015). Production of chiral β-amino acids using ω-transaminase from Burkholderia graminis. Journal of Molecular Catalysis B: Enzymatic, 115, 93-98. Retrieved from [Link]
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NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES. (2023, February 14). University of Illinois. Retrieved from [Link]
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Reaction mechanisms for amino transferases converting β-amino acids. (n.d.). ResearchGate. Retrieved from [Link]
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Kinetic Resolution of Aliphatic β-Amino Acid Amides by β-Aminopeptidases. (2025, August 7). ResearchGate. Retrieved from [Link]
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Enhanced Stereochemical Analysis of β-Diastereomeric Amino Acids with Variants of Marfey's Reagent. (2025, October 24). National Institutes of Health. Retrieved from [Link]
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(PDF) Highly efficient stereoselective synthesis of β-amino acids by asymmetric method. (2025, August 6). ResearchGate. Retrieved from [Link]
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Asymmetric synthesis. (n.d.). Retrieved from [Link]
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Schmid, M. G., et al. (2021). Three-Minute Enantioselective Amino Acid Analysis by Ultra-High-Performance Liquid Chromatography Drift Tube Ion Mobility-Mass Spectrometry Using a Chiral Core–Shell Tandem Column Approach. Analytical Chemistry, 93(42), 14144-14151. Retrieved from [Link]
-
Asymmetric-Synthesis. (n.d.). Retrieved from [Link]
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Chiral high-performance liquid chromatography analysis of alpha-amino acid mixtures using a novel SH reagent-N-R-mandelyl-L-cysteine and traditional enantiomeric thiols for precolumn derivatization. (2025, August 5). ResearchGate. Retrieved from [Link]
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ASYMMETRIC SYNTHESIS. (n.d.). eGyanKosh. Retrieved from [Link]
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Issue with amino acid analysis. (2009, July 25). Chromatography Forum. Retrieved from [Link]
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Column selection and mobile phase optimization for thiophene amino acid analysis
Technical Support Center: A Guide to Thiophene Amino Acid Analysis
Welcome to the technical support center for the analysis of thiophene amino acids. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of chromatographic analysis of this unique class of compounds. Thiophene-containing amino acids, due to their hybrid nature, present distinct challenges in achieving optimal separation, peak shape, and retention. This resource provides in-depth, field-proven insights into column selection and mobile phase optimization to empower you with the knowledge to troubleshoot and refine your analytical methods effectively.
Section 1: Understanding the Analyte - The Challenge of Thiophene Amino Acids
Thiophene amino acids are characterized by the presence of a polar amino acid moiety and a thiophene ring, which can range in hydrophobicity. This dual characteristic often leads to complex retention behaviors that are highly sensitive to the chromatographic conditions. The primary challenges in their analysis include:
-
Insufficient Retention on a C18 Column: Due to the polar nature of the amino acid group, these compounds are often poorly retained on traditional reversed-phase columns.[1][2][3]
-
Poor Peak Shape: Secondary interactions between the analyte and the stationary phase, particularly with residual silanols, can lead to peak tailing, especially for basic analytes.[4]
-
Controlling Ionization: The amino and carboxylic acid groups are ionizable, making their retention highly dependent on the mobile phase pH.[5][6]
This guide will address these challenges through a series of frequently asked questions and troubleshooting scenarios.
Section 2: Column Selection - Finding the Right Chemistry
Choosing the appropriate column is the cornerstone of a successful separation. The selection process involves considering the polarity of your specific thiophene amino acid and the desired retention mechanism.
FAQ: Column Selection
Q1: My thiophene amino acid shows poor or no retention on my standard C18 column. What are my options?
A1: This is a common issue due to the high polarity of many amino acids.[1][3] You have two primary alternative strategies:
-
Utilize a Specialized Reversed-Phase Column: Consider columns designed for enhanced polar retention. These include:
-
Polar-Embedded Columns: These C18 columns have a polar group (e.g., amide or carbamate) embedded in the alkyl chain, which allows for the use of highly aqueous mobile phases without phase collapse and improves the retention of polar compounds.[7]
-
Polar-Endcapped Columns: These columns feature a polar group for end-capping residual silanols, which also enhances performance with highly aqueous mobile phases.[7]
-
Aqueous C18 (AQ-C18) Columns: These are designed to prevent stationary phase dewetting when using low organic content in the mobile phase.[8]
-
-
Switch to Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for retaining very polar compounds.[1][7][9][10] It utilizes a polar stationary phase (like silica or a bonded polar ligand) with a mobile phase rich in a non-polar organic solvent (like acetonitrile).[1][3][7] Water acts as the strong eluting solvent in HILIC.[11]
Q2: When should I choose a specialized reversed-phase column over a HILIC column?
A2: The choice depends on the overall polarity of your thiophene amino acid. A good starting point is to consider the LogP value of your analyte.
-
For moderately polar compounds (LogP > 0): A specialized reversed-phase column like a CORTECS T3 or an Atlantis T3 may provide a balanced retention for both polar and non-polar features of the molecule.[9][10]
-
For highly polar compounds (LogP < 0): HILIC columns are generally recommended.[9][10] HILIC can provide better retention and selectivity for very polar, water-soluble analytes.[8][9]
Decision Workflow for Column Selection
The following diagram illustrates a logical workflow for selecting the appropriate column for your thiophene amino acid analysis.
Caption: A decision tree for selecting the appropriate HPLC column.
Section 3: Mobile Phase Optimization - Fine-Tuning Your Separation
Once a suitable column is selected, the mobile phase composition is optimized to achieve the desired retention, resolution, and peak shape.
Troubleshooting Guide: Mobile Phase Issues
Issue 1: My peaks are broad and tailing.
-
Probable Cause: Secondary interactions with the stationary phase, especially if your thiophene amino acid has a basic functional group interacting with acidic silanols on a silica-based column.[4] Another possibility is a mismatch between the sample solvent and the mobile phase.
-
Solutions:
-
Adjust Mobile Phase pH: For basic analytes, lowering the mobile phase pH (e.g., with 0.1% formic or trifluoroacetic acid) will protonate the basic group and minimize interactions with silanols.[12] For acidic analytes, a lower pH will suppress ionization and increase retention in reversed-phase.[7] Aim for a pH at least 2 units away from the analyte's pKa for robust results.
-
Use a Buffered Mobile Phase: Buffers are crucial for maintaining a stable pH and ensuring reproducible retention times.[5] Ammonium formate and ammonium acetate are excellent choices, especially for LC-MS applications.[13]
-
Check Sample Solvent: Whenever possible, dissolve your sample in the initial mobile phase. If a stronger solvent is used for sample dissolution, it can cause peak distortion.[11]
-
Issue 2: I'm not getting enough retention, even on a specialized column.
-
Probable Cause: The mobile phase is too strong (i.e., has too high an elution strength).
-
Solutions:
-
For Reversed-Phase: Decrease the percentage of the organic modifier (e.g., acetonitrile or methanol).[12] A 10% decrease in the organic modifier can increase the retention factor by 2-3 times.[12]
-
For HILIC: Increase the percentage of the organic modifier (typically acetonitrile). Remember that in HILIC, water is the strong, eluting solvent.[11]
-
Consider Ion-Pairing Reagents (for Reversed-Phase): For charged thiophene amino acids, adding an ion-pairing reagent to the mobile phase can significantly enhance retention.[13]
-
For acidic analytes (anions), use a cationic ion-pairing reagent like tetrabutylammonium.[13]
-
For basic analytes (cations), use an anionic ion-pairing reagent such as an alkyl sulfonate (e.g., sodium hexanesulfonate) or a perfluorocarboxylic acid (e.g., trifluoroacetic acid - TFA, or heptafluorobutyric acid - HFBA).[13][14][15]
-
-
Table 1: Common Ion-Pairing Reagents for Reversed-Phase HPLC
| Analyte Type | Ion-Pair Reagent Class | Examples | MS Compatibility |
| Cationic (Basic) | Anionic | Alkyl Sulfonates (e.g., Sodium Heptanesulfonate) | Poor |
| Cationic (Basic) | Anionic | Perfluorocarboxylic Acids (e.g., TFA, HFBA) | Good |
| Anionic (Acidic) | Cationic | Quaternary Amines (e.g., Tetrabutylammonium) | Poor |
Data synthesized from multiple sources.[13][14][15][16]
Experimental Protocol: Mobile Phase pH Scouting
This protocol outlines a systematic approach to determining the optimal mobile phase pH for your thiophene amino acid.
-
Determine the pKa of your analyte: This information is crucial for selecting the appropriate pH range to investigate.
-
Prepare a series of mobile phases: For a reversed-phase separation, prepare at least three mobile phases with different pH values:
-
pH 2.5 (e.g., 0.1% Formic Acid or Phosphoric Acid)
-
A pH near the pKa of the carboxylic acid group (if applicable).
-
A neutral pH (e.g., pH 7.0 using an ammonium phosphate or acetate buffer).
-
-
Equilibrate the column: For each mobile phase, ensure the column is thoroughly equilibrated (at least 10-15 column volumes).
-
Inject the sample: Perform replicate injections at each pH condition.
-
Evaluate the chromatograms: Analyze the retention time, peak shape, and resolution at each pH. Select the pH that provides the best overall chromatographic performance.
Workflow for Mobile Phase Optimization
The following diagram provides a structured workflow for optimizing your mobile phase.
Caption: A systematic workflow for mobile phase optimization.
Section 4: Final Recommendations and Best Practices
-
System Suitability: Always perform system suitability tests before running a sample set to ensure your HPLC system and column are performing correctly.
-
Method Robustness: Once an optimal method is developed, test its robustness by making small, deliberate changes to parameters like pH, mobile phase composition, and temperature to ensure the method is reliable.[17]
-
Column Care: Proper column care, including flushing and storage in an appropriate solvent, is essential for longevity and reproducible results.
By systematically addressing column selection and mobile phase optimization, you can develop robust and reliable analytical methods for the challenging yet rewarding analysis of thiophene amino acids.
References
- Waters Corporation. (n.d.). Waters Column Selection Guide for Polar Compounds.
- Creative Proteomics. (n.d.). Reversed Phase Ion Pair Chromatography in Amino Acid Analysis.
- LabRulez LCMS. (n.d.). Waters Column Selection Guide for Polar Compounds.
- Phenomenex. (n.d.). Choosing the Right HPLC Column: A Complete Guide.
- McHale, C., & Harmon, T. (2023, May 11). A Novel Screening Approach for Comparing LC-MS Reversed-Phase and HILIC Methods for Separations in Biological Matrices Using Amino Acid Examples.
- Waters Corporation. (2017, August 3). Infographic: What's the Best Column for Polar Compound Retention?. Waters Blog.
- Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC.
- BenchChem. (n.d.). Application Notes and Protocols for the HPLC Analysis of Thiophene Derivatives.
- BenchChem. (n.d.). Technical Support Center: Optimizing HPLC Separation of Polar Acidic Compounds.
- PubMed. (n.d.). Determination of 4-amino-5-ethyl-3-thiophenecarboxylic acid methyl ester and its acid metabolite in plasma and urine by high-performance liquid chromatography.
- Mastelf. (2025, January 8). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance.
- Agilent. (2017, December 1). Methods for the Analysis of Underivatized Amino Acids by LC/MS.
- ResearchGate. (n.d.). Effect of Mobile-Phase Composition and Buffer pH on Retention Time.
- Welch Materials. (2024, September 13). Types and Applications of Ion-Pair Reagents in Liquid Chromatography.
- Phenomenex. (2022, May 20). Choosing the Right UHPLC Column for Highly Polar Basic Compounds.
- NIH. (2024, April 30). Comparison of reversed-phase, hydrophilic interaction, and porous graphitic carbon chromatography columns for an untargeted toxicometabolomics study in pooled human liver microsomes, rat urine, and rat plasma.
- Agilent. (2019, July 15). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column.
- Spectroscopy Online. (2023, August 1). The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations.
- ResearchGate. (2025, November 23). Development and validation of analytical methodologies for measurement of a tiophene derivative in microemulsion systems.
- Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
- Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
- ResearchGate. (2015, September 24). I'm facing a problem with peak splitting and broadening amino acid analysis by HPLC Zorbax AAA C-18 column. Can anyone help me?.
- MDPI. (n.d.). Monitoring of Remaining Thiophenic Compounds in Liquid Fuel Desulphurization Studies Using a Fast HPLC-UV Method.
- RSC Publishing. (2019, November 11). Analysis of amino acids in human tears by hydrophilic interaction liquid chromatography and quadrupole orbitrap mass spectrometry.
- Moravek. (n.d.). Exploring the Different Mobile Phases in HPLC.
- Obrnuta faza. (n.d.). T1. Poor peak shape.
- LCGC International. (2013, November 1). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC.
- ResearchGate. (n.d.). Effect of mobile phase pH and organic content on retention times and....
- TCI Chemicals. (n.d.). Ion-Pair Reagents for HPLC.
- MicroSolv. (2025, November 30). Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions.
- Biotage. (2023, January 30). How to improve peptide purification by altering the mobile phase pH.
- Fisher Scientific. (n.d.). HPLC Ion Pair Reagents.
- Agilent. (2010, June 24). Analysis of Amino Acids by HPLC.
- Quora. (2021, June 5). How does pH affect the results of HPLC results?.
- Sigma-Aldrich. (n.d.). Method development & optimization.
- Diva-portal.org. (n.d.). Method development for the determination of thiols using HPLC with fluorescence detection.
- Linköping University. (2025, September 9). Proteophenes – Amino Acid Functionalized Thiophene-based Ligands.
- HELIX Chromatography. (n.d.). HPLC Analysis of Sugars, Amino Acids and Carboxylic Acids on Amaze TH Mixed-Mode Column.
- bevital. (n.d.). State-of-the-art of high-performance liquid chromatographic analysis of amino acids in physiological samples.
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Protecting group compatibility for multi-step synthesis involving (S)-3-Amino-3-(thiophen-3-yl)propanoic acid
Technical Support Center: Protecting Group Strategies for (S)-3-Amino-3-(thiophen-3-yl)propanoic acid
Welcome to the technical support center for the multi-step synthesis involving this compound. This guide is designed for researchers, medicinal chemists, and process development scientists who are incorporating this valuable β-amino acid building block into their synthetic routes. The unique chemical nature of the thiophene ring presents specific challenges and opportunities in designing a robust protecting group strategy. This document provides in-depth, troubleshooting-focused guidance to ensure the success of your experiments.
Frequently Asked Questions & Troubleshooting Guides
Question 1: I'm planning a multi-step synthesis. What is the most robust and orthogonal protecting group strategy for this compound?
Answer:
For multi-step syntheses requiring selective manipulation of the amine and carboxylic acid functionalities, an orthogonal protection scheme is essential.[1][2][3] This means the protecting groups for the amine (N-terminus) and the carboxylic acid (C-terminus) must be removable under distinct conditions that do not affect each other or, critically, the thiophene ring.[4]
The most highly recommended orthogonal strategy is the Fmoc/tBu (9-Fluorenylmethoxycarbonyl/tert-Butyl) combination .[5][6]
-
Amine Protection: The Fmoc group is installed on the nitrogen. It is exceptionally stable to acidic conditions but is cleanly removed using a mild base, typically a solution of 20% piperidine in DMF.[6][7][8] This basic deprotection is fully compatible with the thiophene ring.
-
Carboxylic Acid Protection: The tert-Butyl (tBu) ester is used for the carboxyl group. It is stable to the basic conditions used for Fmoc removal but is readily cleaved under moderately acidic conditions, most commonly with trifluoroacetic acid (TFA).[9][10]
This strategy's key advantage is its high degree of orthogonality, which minimizes the risk of accidental deprotection during your synthetic sequence.[4][6]
Visualizing the Recommended Orthogonal Strategy
The diagram below illustrates the selective deprotection of the Fmoc and tBu groups, highlighting the core principle of orthogonality.
Caption: Orthogonal deprotection of Fmoc/tBu protected amino acid.
Question 2: I am considering using catalytic hydrogenolysis (e.g., H₂/Pd-C) to deprotect a Cbz or Benzyl group. Is this safe for the thiophene ring?
Answer:
This approach is strongly discouraged. The use of catalytic hydrogenolysis for deprotection of groups like Carbobenzyloxy (Cbz) or Benzyl (Bn) esters is incompatible with molecules containing a thiophene ring.[11] There are two primary reasons for this incompatibility:
-
Catalyst Poisoning: Sulfur-containing compounds, including thiophene, are well-known poisons for palladium and other precious metal catalysts.[12] The sulfur atom strongly adsorbs to the catalyst's active sites, deactivating it and preventing the hydrogenolysis reaction from proceeding to completion. You may observe the reaction stalling, requiring multiple additions of fresh catalyst with poor overall yields.[12]
-
Desulfurization/Ring Reduction: Under forcing hydrogenolysis conditions, the catalyst can cleave the carbon-sulfur bonds in the thiophene ring, a process known as hydrodesulfurization (HDS).[13][14][15] This would destroy the core structure of your molecule.
Question 3: My Boc deprotection with neat Trifluoroacetic Acid (TFA) is resulting in low yields and dark, polymeric byproducts. What is happening and how can I fix it?
Answer:
This is a common issue related to the acid sensitivity of the thiophene ring. While thiophene is more stable to acid than furan or pyrrole, it is still an electron-rich aromatic system susceptible to acid-catalyzed polymerization under harsh conditions.[16] Neat, strong acids like TFA can protonate the thiophene ring, initiating oligomerization or other side reactions that lead to the dark, insoluble materials and reduced yields you are observing.
Troubleshooting & Solutions:
To mitigate this, you must temper the acidity of the deprotection step by using "scavengers" or "cation catchers" in your TFA cocktail.
-
Mechanism of Action: During Boc deprotection, a stable tert-butyl cation (tBu⁺) is generated.[17][18] This reactive electrophile can attack the electron-rich thiophene ring. Scavengers are nucleophilic species that are added to the reaction to trap the tBu⁺ cation, preventing it from reacting with your product.
-
Recommended Scavenger Cocktails:
-
For General Use: A standard and effective mixture is 95% TFA, 2.5% Water, and 2.5% Triisopropylsilane (TIS) . TIS is an excellent cation scavenger.
-
Alternative: Thioanisole can also be used as a scavenger.
-
By implementing a scavenger-containing TFA cocktail, you will significantly improve the yield and purity of your deprotected product.
Protecting Group Compatibility Summary
The following table provides a quick-reference guide to the compatibility of common protecting groups with the this compound scaffold.
| Functional Group | Protecting Group | Deprotection Conditions | Compatibility with Thiophene Ring | Recommendation |
| Amine | Fmoc | 20% Piperidine / DMF | Excellent | Highly Recommended |
| Boc | TFA / DCM | Good (with scavengers) | Recommended | |
| Cbz | H₂, Pd/C | Poor | Avoid [11][12] | |
| Carboxylic Acid | t-Butyl (tBu) Ester | TFA / DCM | Good (with scavengers) | Highly Recommended |
| Methyl/Ethyl Ester | Saponification (e.g., LiOH) | Excellent | Recommended | |
| Benzyl (Bn) Ester | H₂, Pd/C | Poor | Avoid [11][12] |
Experimental Protocols
Protocol 1: N-Fmoc Protection of this compound
This protocol describes the protection of the amino group using Fmoc-OSu (9-fluorenylmethyloxycarbonyl-N-hydroxysuccinimide ester).
-
Dissolution: Dissolve this compound (1.0 equiv.) in a 1:1 mixture of 1,4-dioxane and 10% aqueous sodium carbonate (Na₂CO₃) solution.
-
Addition of Protecting Agent: Cool the solution to 0 °C in an ice bath. Add a solution of Fmoc-OSu (1.05 equiv.) in 1,4-dioxane dropwise over 30 minutes.
-
Reaction: Allow the mixture to warm to room temperature and stir overnight (approx. 12-16 hours). Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, dilute the mixture with water and wash with diethyl ether or ethyl acetate to remove any unreacted Fmoc-OSu and byproducts.
-
Acidification: Cool the aqueous layer to 0 °C and carefully acidify to pH 2-3 with cold 1N HCl. A white precipitate should form.
-
Extraction: Extract the acidified aqueous layer three times with ethyl acetate.
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude N-Fmoc protected product.
-
Purification: Purify the product by column chromatography on silica gel or by recrystallization if applicable.
Workflow for N-Fmoc Protection
Caption: Step-by-step workflow for the N-Fmoc protection protocol.
Protocol 2: Carboxylic Acid Protection as a tert-Butyl (tBu) Ester
This protocol describes the esterification of the carboxylic acid using tert-butyl acetate and a strong acid catalyst.[19]
-
Suspension: Suspend the N-protected amino acid (1.0 equiv.) in tert-butyl acetate. The volume should be sufficient to ensure effective stirring (approx. 10-15 mL per gram of starting material).
-
Catalyst Addition: Cool the suspension to 0 °C. Carefully add perchloric acid (HClO₄, 70% aq., 1.2 equiv.) dropwise. Caution: Perchloric acid is a strong oxidizing agent and should be handled with appropriate personal protective equipment.
-
Reaction: Allow the reaction to warm to room temperature and stir for 18-24 hours. The mixture should become homogeneous as the reaction progresses. Monitor by TLC or LC-MS.
-
Quenching: Carefully pour the reaction mixture into a cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Extract the aqueous layer three times with ethyl acetate.
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude ester by column chromatography on silica gel.
References
- Technical Support Information Bulletin 1184 - Attaching Boc Protecting Groups With BOC-ON. (n.d.). Google Cloud.
- Orthogonal N,N-deprotection strategies of β-amino esters. (n.d.). RSC Publishing.
- Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal.
- The Indispensable Role of the Boc Protecting Group in Amino Acid Chemistry: A Technical Guide. (n.d.). Benchchem.
- Convenient Preparation of tert-Butyl Amino Acid Esters from tert-Butanol. (2025). ResearchGate.
- A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. (2023). Thieme.
- tert-Butyl Esters. (n.d.). Organic Chemistry Portal.
- Amine Protection / Deprotection. (n.d.). Fisher Scientific.
- tert-Butyloxycarbonyl protecting group. (n.d.). Wikipedia.
- t-Butyl Esters of Amino Acids and Peptides and their Use in Peptide Synthesis. (n.d.). Journal of the American Chemical Society.
- Production of tertiary butyl ester of amino acid and its hydrochloride. (n.d.). Google Patents.
- Orthogonal Protection Strategies with Boc-L-beta-homotryptophan: Application Notes and Protocols. (n.d.). Benchchem.
- How can we deprotect the cbz and benzyl protection simultaneously if hydrogenation with Pd/C does not work due to sulphur poisoning of Pd/C?. (2017). ResearchGate.
- Amino Acid-Protecting Groups. (2009). Chemical Reviews.
- Amino Acid Derivatives for Peptide Synthesis. (n.d.). AAPPTec.
- Protecting Groups in Peptide Synthesis. (n.d.). Biosynth.
- The hydrogenation process of thiophene to 2,5-DHT, 2,3-DHT, and THT. (n.d.). ResearchGate.
- Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. (n.d.). Total Synthesis.
- Protecting group. (n.d.). Wikipedia.
- Amino Acid-Protecting Groups. (n.d.). ResearchGate.
- Conditions for the Removal of the Z (Cbz) Protecting Group: Application Notes and Protocols. (n.d.). Benchchem.
- Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides. (2024). NIH.
- Cbz-Protected Amino Groups. (n.d.). Organic Chemistry Portal.
- Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. (n.d.). Total Synthesis.
- Protecting Groups in Peptide Synthesis. (n.d.). Springer Nature Experiments.
- The catalytic cycle of thiophene hydrogenolysis on a bimetallic sulfide.... (n.d.). ResearchGate.
- Improved acidolytic deprotection conditions for the Fmoc-based solid-phase synthesis of thioxo peptides. (2025). ResearchGate.
- The Versatility of Thiophene-Containing Amino Acids in Chemical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Synthetic Thiol and Selenol Derived Amino Acids for Expanding the Scope of Chemical Protein Synthesis. (n.d.). Frontiers.
- Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. (2024). ResearchGate.
- Why is thiophene stable to acid?. (2024). Reddit.
- Amino Acid-Protecting Groups. (n.d.). SciSpace.
- Application Notes and Protocols for Deprotection in Fmoc-Based Peptide Synthesis. (n.d.). Benchchem.
- Thiophene. (n.d.). Wikipedia.
- Base-induced deprotonation and ring opening of thiophene and some of its derivatives. (2025). ResearchGate.
- Concerted Mechanism of Thiophene Hydrogenolysis on Sulfide Hydrodesulfurization Catalysts. (1995). Kinetics and Catalysis.
- Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (n.d.). NIH.
- Synthesis, properties and biological activity of thiophene: A review. (2011). Der Pharma Chemica.
- Scheme 111 The general mechanism of ionic hydrogenation of thiophenes. (n.d.). ResearchGate.
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Technical Support Center: Debugging Failed Solid-Phase Synthesis of Complex Peptides
Welcome to the Technical Support Center for Solid-Phase Peptide Synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for the synthesis of complex and "difficult" peptides. Here, we move beyond simple protocols to explain the causality behind common failures and provide validated strategies to rescue your synthesis.
I. Diagnosis of a Failed Synthesis: What Do Your Analytical Data Tell You?
A failed synthesis rarely presents itself as a complete absence of product. More often, it manifests as a complex mixture of closely related impurities that are difficult to separate from the target peptide. The first step in troubleshooting is a thorough analysis of your crude product.
Frequently Asked Questions (FAQs)
Q1: What are the primary indicators of a failed or low-quality synthesis in my HPLC chromatogram?
A1: Your RP-HPLC analysis of the crude peptide is the first window into the success of your synthesis. Key indicators of problems include:
-
Low Purity: The target peak is a minor component of the total integrated peak area.
-
Multiple Unresolved Peaks: A broad, poorly resolved hump often indicates significant aggregation or the presence of numerous deletion or truncated sequences.
-
Shoulder Peaks or Doublets: These can suggest racemization or the presence of deletion sequences that are very similar in hydrophobicity to the target peptide.[1][2]
-
Early Eluting Peaks: These often correspond to shorter, truncated sequences or protecting groups that were not successfully cleaved.
-
"Ghost" Peaks: Unexpected peaks can sometimes arise from contaminants in your solvents or reagents.[3]
Q2: My mass spectrometry (MS) data shows a complex mixture of masses. What are the likely culprits?
A2: Mass spectrometry is crucial for identifying the nature of the impurities. Common observations include:
-
Deletion Sequences: Masses corresponding to the target peptide minus one or more amino acid residues. This is a direct indication of incomplete coupling or deprotection at specific cycles.[4][5]
-
Truncated Sequences: A series of masses corresponding to peptides that stopped elongating at various points. This often points to a catastrophic failure at a certain step, such as severe aggregation.
-
Adducts: Masses higher than the target peptide can indicate the addition of protecting groups, scavengers, or other molecules. For example, the addition of a tert-butyl group (+56 Da) is a known side reaction.[6]
-
Unexpected Modifications: Masses corresponding to oxidation (e.g., +16 Da for Met or Trp), formylation, or other chemical modifications can point to issues during cleavage or handling.[7]
II. Troubleshooting Guides: From Symptom to Solution
This section provides a structured approach to troubleshooting, starting with the most common failure modes observed in the synthesis of complex peptides.
Guide 1: Incomplete Fmoc Deprotection
Incomplete removal of the N-terminal Fmoc protecting group is a frequent cause of deletion sequences, as it prevents the subsequent amino acid from being added to the growing chain.[4][5]
Symptoms:
-
Significant peaks in the MS data corresponding to deletion sequences.
-
A negative or weak positive Kaiser test (ninhydrin test) after the deprotection step. Note that a false negative can occur in cases of severe aggregation where the ninhydrin reagent cannot access the free amines.[8]
Common Causes & Solutions:
| Cause | Scientific Rationale | Recommended Solution |
| Degraded Piperidine | Piperidine can degrade over time, forming byproducts that are less effective at removing the Fmoc group.[4][9] | Always use fresh, high-quality piperidine. If your current bottle is more than a few months old or has been frequently opened, replace it. |
| Peptide Aggregation | The growing peptide chain can form secondary structures (e.g., β-sheets) on the resin, sterically hindering the access of the piperidine solution to the N-terminal Fmoc group.[4][10][11] | See Guide 3: Peptide Aggregation for a comprehensive list of solutions, including the use of chaotropic salts and alternative solvents. |
| Insufficient Reaction Time | For "difficult" sequences, standard deprotection times may not be sufficient to drive the reaction to completion.[9] | Increase the deprotection time (e.g., 2 x 20 minutes). For very difficult sequences, consider using a stronger base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), often in combination with piperidine to scavenge the dibenzofulvene byproduct.[6][12] |
| Poor Resin Swelling | If the resin is not adequately swollen, the reagents cannot efficiently penetrate the polymer matrix to reach the reactive sites.[4][13] | Ensure the resin is fully swollen in an appropriate solvent (e.g., DMF or NMP) before starting the synthesis. |
Experimental Protocol: Monitoring Fmoc Deprotection
A common method to monitor the completeness of the Fmoc deprotection is by UV monitoring of the dibenzofulvene-piperidine adduct in the effluent from the reaction vessel.
-
Collect Effluent: Collect the filtrate from the Fmoc deprotection step in a volumetric flask of a known volume.
-
Dilute: Dilute the solution with the appropriate solvent (e.g., DMF) to the mark.
-
Measure Absorbance: Measure the absorbance of the solution at approximately 301 nm using a UV-Vis spectrophotometer.[9][14] The reaction is considered complete when the absorbance returns to baseline after successive treatments.
Guide 2: Poor Coupling Efficiency
This occurs when the activated amino acid does not completely react with the free N-terminus of the peptide attached to the resin, also resulting in deletion sequences.[5]
Symptoms:
-
Mass spectrometry analysis shows deletion sequences.
-
A positive Kaiser test after the coupling step.
Common Causes & Solutions:
| Cause | Scientific Rationale | Recommended Solution |
| Steric Hindrance | Bulky amino acids (e.g., Val, Ile, Thr) or amino acids adjacent to proline can be sterically hindered, slowing down the coupling reaction.[15] | Extend the coupling time or perform a "double coupling," where the coupling step is repeated with a fresh solution of amino acid and coupling reagents.[5][15] |
| Low Quality Reagents | Degraded amino acids or coupling reagents will lead to inefficient activation and coupling. | Ensure all amino acids and coupling reagents are fresh and of high purity.[5] |
| Inefficient Coupling Reagent | For difficult couplings, standard reagents like HBTU may not be sufficient. | Switch to a more potent coupling reagent such as HATU, HCTU, or PyBOP.[5][10] These reagents are known for their rapid coupling times and low racemization.[10] |
| Peptide Aggregation | As with deprotection, aggregation can block access to the N-terminal amine, preventing coupling.[5] | See Guide 3: Peptide Aggregation . |
Experimental Protocol: Double Coupling
-
Perform the initial coupling step as per your standard protocol.
-
Drain the reaction vessel.
-
Wash the resin thoroughly with DMF (3 x 1 min).
-
Prepare a fresh solution of the protected amino acid and coupling reagents in DMF.
-
Add the new solution to the reaction vessel and allow it to react for the standard coupling time (or longer).[5]
-
After the second coupling, wash the resin thoroughly with DMF.
-
Perform a Kaiser test to confirm the completeness of the coupling.
Guide 3: Peptide Aggregation
Peptide aggregation is arguably the most significant challenge in the synthesis of complex peptides, especially long or hydrophobic sequences.[10][16] It is the root cause of many other issues, including incomplete deprotection and coupling.[5][12]
Symptoms:
-
Poor resin swelling; the resin bed may appear clumped or shrunken.[8][12][17]
-
Sluggish or incomplete deprotection and coupling reactions.[17]
-
Low yield and purity of the final product.
Strategies to Mitigate Aggregation:
| Strategy | Scientific Rationale | Implementation |
| Chaotropic Salt Washes | Salts like LiCl or NaClO₄ disrupt the hydrogen bonds that cause aggregation, helping to re-solvate the peptide chains.[8][12] | Before a difficult coupling step, wash the resin with a solution of 0.8 M LiCl or NaClO₄ in DMF. It is crucial to wash thoroughly with DMF afterward to prevent interference with the coupling reaction.[8] |
| Solvent Choice | Solvents with better solvating properties can disrupt aggregation. NMP is often superior to DMF for hydrophobic peptides.[18] | Switch from DMF to NMP, or use a "magic mixture" of DCM/DMF/NMP (1:1:1).[16][18] Adding up to 25% DMSO to DMF can also be effective. |
| Elevated Temperature | Increasing the temperature can provide the energy needed to disrupt secondary structures and improve reaction kinetics.[8][12][19] | Perform coupling reactions at a higher temperature (e.g., 50-90°C). This is most effectively done using a microwave peptide synthesizer.[8][17] |
| Backbone Protection | Incorporating backbone-protected amino acids, such as those with 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) groups, physically prevents the inter-chain hydrogen bonding required for aggregation.[8][12] | Insert a Dmb/Hmb-protected residue every 6-8 residues for maximum effect.[8] |
| Pseudoproline Dipeptides | These dipeptides introduce a "kink" into the peptide backbone, effectively disrupting the formation of β-sheets.[19] The native structure is restored during the final TFA cleavage.[8] | Strategically insert pseudoproline dipeptides at Ser or Thr residues within your sequence.[19] |
Visualization of SPPS Workflow and Troubleshooting
Caption: A simplified workflow for the SPPS cycle with an integrated troubleshooting loop.
Guide 4: Common Side Reactions
During SPPS, the side chains of amino acids can undergo unwanted reactions, leading to impurities.[20][21]
Common Side Reactions & Prevention:
| Side Reaction | Amino Acids Affected | Conditions & Prevention |
| Aspartimide Formation | Aspartic Acid (Asp) | Can occur under both acidic and basic conditions.[12] Adding HOBt to the piperidine deprotection solution can reduce its formation.[12] Using pseudoprolines at an adjacent Ser residue can also be effective. |
| Racemization | All chiral amino acids, especially Cys and His | Can be minimized by using phosphonium salt-based coupling reagents like PyBOP and avoiding prolonged exposure to base.[10][20] |
| Diketopiperazine Formation | Occurs at the dipeptide stage, especially with Proline | This side reaction is more common in Fmoc-based synthesis.[12] Using 2-chlorotrityl chloride resin can suppress this due to steric hindrance.[12] |
| Oxidation | Methionine (Met), Tryptophan (Trp) | Can occur during the final cleavage step. Using scavengers like dithiothreitol (DTT) or ethanedithiol (EDT) in the cleavage cocktail is essential.[6] |
Visualization of a Decision Tree for Side Reaction Prevention
Caption: Decision tree for selecting preventative measures against common side reactions.
III. Purification and Final Analysis
Q3: My hydrophobic peptide is poorly soluble in the HPLC mobile phase, leading to precipitation and low recovery. How can I improve this?
A3: Solubility is a major hurdle for hydrophobic peptides.[19] Optimizing the solvent system is key.
-
Initial Dissolution: Dissolve the crude peptide in a small amount of a strong organic solvent like dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), or hexafluoroisopropanol (HFIP) before diluting with the initial HPLC mobile phase.[19]
-
Column Choice: For very hydrophobic peptides, a C4 or Phenyl column may provide better peak shape and recovery compared to a standard C18 column.[19]
-
Mobile Phase Modifiers: In some cases, adding a small percentage of isopropanol or using a different ion-pairing agent can improve solubility and resolution.
Q4: I've cleaved my peptide from the resin, but I don't see any precipitate after adding cold ether. What should I do?
A4: This can be alarming, but there are several things to check:
-
Concentrate the TFA: Before adding ether, reduce the volume of the TFA cleavage solution under a stream of nitrogen. This increases the concentration of the peptide and promotes precipitation.[22]
-
Re-cleave the Resin: It's possible the initial cleavage was incomplete. Treat the resin again with a fresh cleavage cocktail.[22]
-
Verify Synthesis: Before cleavage, it's good practice to weigh the dried resin to confirm a substantial mass increase, indicating that the peptide has been synthesized.[22]
-
Analytical Check: Take a small aliquot of the TFA solution before ether precipitation and analyze it by MALDI-TOF MS to confirm the presence and correct mass of your peptide.[22]
IV. References
-
Application Notes and Protocols for the Synthesis of Difficult Peptide Sequences Using PyBOP - Benchchem.
-
Webinar: SPPS Tips: Strategies for Minimizing Side-Reactions - Gyros Protein Technologies.
-
Technical Support Center: Troubleshooting Incomplete Fmoc Deprotection - Benchchem.
-
Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments.
-
Technical Support Center: Troubleshooting Incomplete Fmoc Deprotection in Peptide Synthesis - Benchchem.
-
Side reactions in peptide synthesis: An overview - Bibliomed.
-
Spps and side reactions in peptide synthesis | PPTX - Slideshare.
-
Addressing challenges in the synthesis of hydrophobic peptides - Benchchem.
-
Overview of Solid Phase Peptide Synthesis (SPPS).
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis - AAPPTEC.
-
Overcoming Aggregation in Solid-phase Peptide Synthesis - Sigma-Aldrich.
-
Addressing poor yield in solid-phase peptide synthesis of complex peptides - Benchchem.
-
Methods and protocols of modern solid phase peptide synthesis.
-
Incomplete Fmoc deprotection in solid-phase synthesis of peptides - PubMed.
-
Reducing peptide aggregation during Fmoc-SPPS of biotinylated sequences - Benchchem.
-
Five Tips and Tricks for Success in Solid Phase Peptide Synthesis - Biotage.
-
Overcoming challenges in the synthesis of hydrophobic pentapeptides - Benchchem.
-
Troubleshooting incomplete deprotection of Fmoc-His(3-Me)-OH - Benchchem.
-
Navigating Peptide Aggregation in Solid-Phase Synthesis: A Technical Support Center - Benchchem.
-
Overcoming Aggregation in Solid-phase Peptide Synthesis - Sigma-Aldrich.
-
Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage? | ResearchGate.
-
The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC - Harvard Apparatus.
-
Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC.
-
Peptide analysis using reverse phase liquid chromatography - Separation Science.
-
A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC.
Sources
- 1. Peptide analysis using reverse phase liquid chromatography | Separation Science [sepscience.com]
- 2. hplc.eu [hplc.eu]
- 3. harvardapparatus.com [harvardapparatus.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. peptide.com [peptide.com]
- 7. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Incomplete Fmoc deprotection in solid-phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. peptide.com [peptide.com]
- 13. chemistry.du.ac.in [chemistry.du.ac.in]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. biotage.com [biotage.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 21. Spps and side reactions in peptide synthesis | PPTX [slideshare.net]
- 22. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Thiophen-2-yl and Thiophen-3-yl Amino Acids in Peptide Design
Here is the comparative analysis of thiophen-2-yl versus thiophen-3-yl amino acids in peptides.
Introduction: Beyond the Canonical 20
In the landscape of modern drug discovery and materials science, the incorporation of non-canonical amino acids into peptides has become a cornerstone strategy for innovation.[1] These unique building blocks allow researchers to transcend the limitations of the 20 proteinogenic amino acids, enabling the design of peptidomimetics with enhanced stability, novel structural motifs, and tailored biological activities.[2][3][4] Among the most versatile of these are heteroaromatic amino acids, with thiophene-containing variants standing out for their ability to modulate electronic properties, lipophilicity, and conformational behavior.[1]
This guide provides a comparative analysis of two key positional isomers: β-(thiophen-2-yl)-L-alanine (Thia) and β-(thiophen-3-yl)-L-alanine (3-Thia). We will explore their distinct physicochemical properties, their differential impact on peptide structure and stability, and the practical considerations for their synthesis and incorporation into peptide sequences. The objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge to strategically select the appropriate isomer to achieve specific therapeutic or material design goals.
Part 1: Structural and Physicochemical Properties: A Tale of Two Isomers
The fundamental difference between Thia and 3-Thia lies in the point of attachment of the alanine side chain to the thiophene ring. This seemingly subtle distinction has profound implications for the molecule's geometry, electronic distribution, and steric profile.
The thiophene ring is a planar, five-membered aromatic heterocycle.[5] However, the C-S bond is longer than the C-C bonds, and the internal bond angles are not uniform, creating an asymmetric shape.[5]
-
Thiophen-2-yl-alanine (Thia): The side chain is attached at the C2 position, adjacent to the sulfur atom. This position is the most electronically reactive site for electrophilic substitution, a consequence of the sulfur atom's ability to stabilize an adjacent positive charge.[5][6]
-
Thiophen-3-yl-alanine (3-Thia): The side chain is attached at the C3 position. This position is less electronically active than C2 but offers a different steric and vectorial presentation of the side chain relative to the peptide backbone.
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. From amino acids to heteroaromatics--thiopeptide antibiotics, nature's heterocyclic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Beyond Peptides and Peptidomimetics: Natural Heteroaromatic Amino Acids in the Synthesis of Fused Heterocyclic Frameworks for Bioactive Agents [mdpi.com]
- 5. Thiophene - Wikipedia [en.wikipedia.org]
- 6. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of (S)-3-Amino-3-(thiophen-3-yl)propanoic Acid Derivatives as GABA Transporter Inhibitors
For researchers, scientists, and drug development professionals navigating the intricate landscape of neuropharmacology, the modulation of γ-aminobutyric acid (GABA)ergic neurotransmission remains a cornerstone of therapeutic intervention for a myriad of central nervous system (CNS) disorders. The termination of GABA's inhibitory signaling is primarily orchestrated by a family of sodium- and chloride-dependent GABA transporters (GATs), making them a prime target for the development of novel therapeutics.[1] This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of (S)-3-Amino-3-(thiophen-3-yl)propanoic acid derivatives, a class of compounds with potential as GAT inhibitors. While direct and extensive SAR studies on this specific scaffold are emerging, we will draw upon established principles from related β-amino acids and potent thiophene-containing GAT inhibitors, such as tiagabine, to illuminate the path for future drug discovery efforts.
The Rationale for Targeting GABA Transporters with Thiophene-Containing β-Amino Acids
GABA, the principal inhibitory neurotransmitter in the mammalian brain, plays a crucial role in maintaining the delicate balance between neuronal excitation and inhibition.[1] Dysregulation of GABAergic signaling is implicated in the pathophysiology of epilepsy, anxiety, and other neurological disorders. GATs, by removing GABA from the synaptic cleft, regulate the duration and magnitude of the inhibitory signal. Inhibition of these transporters leads to an elevation of extracellular GABA levels, thereby enhancing GABAergic tone.[1]
The this compound scaffold represents a promising starting point for the design of novel GAT inhibitors. The β-amino acid backbone mimics the structure of GABA, providing a basis for interaction with the transporter's binding site. The thiophene ring, a bioisostere of a phenyl ring, offers unique physicochemical properties, including altered lipophilicity and metabolic stability, which can be strategically exploited in drug design.[2]
Deciphering the Structure-Activity Relationship: A Comparative Approach
In the absence of a comprehensive SAR dataset for this compound derivatives, we will extrapolate from the well-established SAR of the potent GAT-1 inhibitor, tiagabine, and other relevant β-amino acid-based inhibitors. Tiagabine, a derivative of nipecotic acid, features a lipophilic side chain containing two 3-methyl-thiophene rings, underscoring the importance of the thiophene moiety for potent GAT-1 inhibition.[2]
Key Structural Features and Their Anticipated Impact on Activity:
-
The Thiophene Ring: The position and substitution of the thiophene ring are critical. In tiagabine, the two 3-methyl-2-thienyl groups contribute significantly to its high affinity for GAT-1. It is hypothesized that "ortho" substitution on the aromatic/heteroaromatic rings is beneficial for potency.[2] For our core scaffold, substitutions on the thiophene ring at positions 2, 4, and 5 with electron-donating or electron-withdrawing groups would likely modulate the electronic properties and steric bulk, thereby influencing binding affinity and selectivity for different GAT subtypes. For instance, the introduction of a methyl or chloro group on the thiophene ring has been shown to be favorable in other series of GAT inhibitors.[3]
-
The Amino Group: The basicity and steric environment of the amino group are crucial for interaction with the GAT binding pocket. Unsubstituted or mono-N-alkylated amino groups are generally preferred. Larger N-substituents can lead to a decrease in activity. The stereochemistry at the carbon bearing the amino group is also critical, with the (S)-configuration often being favored for β-amino acids.
-
The Propanoic Acid Backbone: The carboxylic acid moiety is a key pharmacophoric feature, likely engaging in an ionic interaction with a positively charged residue in the transporter's binding site. Esterification or amidation of the carboxylic acid would likely abolish or significantly reduce activity, highlighting the importance of the free carboxylate. The length of the carbon chain between the amino and carboxyl groups is also a determining factor for activity.
Comparative Performance with Alternative GAT Inhibitors
To contextualize the potential of this compound derivatives, it is essential to compare their projected performance with existing GAT inhibitors.
| Compound | Target(s) | IC50 (µM) | Key Structural Features | Reference |
| Tiagabine | GAT-1 | 0.07 (human GAT-1) | Nipecotic acid core with a lipophilic di-thienyl butenyl side chain. | [1] |
| NNC-711 | GAT-1 | 0.04 (human GAT-1) | Lipophilic derivative of guvacine. | [1] |
| (S)-SNAP-5114 | GAT-2/3 & GAT-4 preference | ~5 (mGAT-4) | N-diaryl-substituted nipecotic acid derivative. | [4] |
| 4-Amino-3-(5-chloro-2-thienyl)butyric acid | GABA-B Receptor | 0.61 | γ-amino acid with a substituted thiophene ring. | [3] |
| Compound 9 (from virtual screen) | BGT-1 preference | 13.9 (hBGT-1) | Rigid bicyclic GABA analogue. | [5] |
This table presents a selection of GAT inhibitors for comparative purposes. The IC50 values are indicative and may vary depending on the experimental conditions.
Experimental Protocols for Evaluating GAT Inhibition
The primary method for assessing the activity of potential GAT inhibitors is the [³H`]``GABA uptake assay. This assay directly measures the ability of a compound to block the transport of radiolabeled GABA into cells expressing specific GAT subtypes.
Protocol: [³H]GABA Uptake Assay in HEK-293 Cells
This protocol outlines the general steps for determining the IC50 values of test compounds for the four human GABA transporter subtypes (hGAT-1, hGAT-2, hGAT-3, and hBGT-1) stably expressed in Human Embryonic Kidney (HEK-293) cells.
1. Cell Culture and Plating:
- Maintain HEK-293 cells stably expressing one of the four human GAT subtypes in appropriate culture medium supplemented with a selection antibiotic.
- Approximately 24 hours prior to the assay, seed the cells into 96-well plates at a density of ~50,000 cells per well. [16]
2. Preparation of Reagents:
- Assay Buffer: Prepare a suitable buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4).
- [³H]GABA Solution: Prepare a working solution of [³H]GABA in assay buffer at a final concentration of approximately 30 nM. [16]
- Test Compound Solutions: Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO) and perform serial dilutions in assay buffer to achieve a range of final concentrations.
3. GABA Uptake Assay:
- Wash the cells with assay buffer.
- Pre-incubate the cells with various concentrations of the test compound or vehicle for a defined period (e.g., 10-20 minutes) at room temperature.
- Initiate the uptake by adding the [³H]GABA solution to each well.
- Incubate for a short period (e.g., 3 minutes) at room temperature to ensure measurement of the initial rate of uptake. [16]
- Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.
- Lyse the cells with a suitable lysis buffer (e.g., 1% SDS).
4. Measurement and Data Analysis:
- Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
- Determine the non-specific uptake in the presence of a high concentration of a known potent GAT inhibitor (e.g., tiagabine for GAT-1).
- Subtract the non-specific uptake from all measurements.
- Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualizing the GABAergic Synapse and Experimental Workflow
To better understand the context of GAT inhibition and the experimental process, the following diagrams are provided.
Caption: Experimental workflow for the [³H]GABA uptake assay.
Conclusion and Future Directions
The this compound scaffold holds considerable promise as a template for the design of novel GABA transporter inhibitors. By leveraging the extensive knowledge from the SAR of tiagabine and other β-amino acid derivatives, medicinal chemists can strategically modify this core structure to optimize potency and selectivity. Future research should focus on the systematic synthesis and biological evaluation of a library of these derivatives to establish a comprehensive SAR profile. Such studies will be instrumental in unlocking the full therapeutic potential of this chemical class for the treatment of a range of neurological disorders.
References
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Kowalczyk, P., Sałat, K., Höfner, G. C., Mucha, M., Rapacz, A., Podkowa, A., Filipek, B., Wanner, K. T., & Kulig, K. (2014). Synthesis, biological evaluation and structure-activity relationship of new GABA uptake inhibitors, derivatives of 4-aminobutanamides. European Journal of Medicinal Chemistry, 86, 645-657. [Link]
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Andersen, K. E., Braestrup, C., Grønwald, F. C., Jørgensen, A. S., Nielsen, E. B., Sonnewald, U., Sørensen, P. O., Suzdak, P. D., & Knutsen, L. J. (1993). The synthesis of novel GABA uptake inhibitors. 1. Elucidation of the structure-activity studies leading to the choice of (R)-1-[4,4-bis(3-methyl-2-thienyl)-3-butenyl]-3-piperidinecarboxylic acid (tiagabine) as an anticonvulsant drug candidate. Journal of Medicinal Chemistry, 36(12), 1716-1725. [Link]
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Kowalczyk, P., Sałat, K., Trzepizur, K., Gryboś, A., & Kulig, K. (2020). Rational Search for Betaine/GABA Transporter 1 Inhibitors—In Vitro Evaluation of Selected Hit Compound. ACS Chemical Neuroscience, 11(22), 3814-3824. [Link]
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Soudijn, W., & van Wijngaarden, I. (2000). The GABA transporter and its inhibitors. Current Medicinal Chemistry, 7(10), 1063-1079. [Link]
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Berthelot, P., Vaccher, C., Flouquet, N., Debaert, M., Luyckx, M., & Brunet, C. (1991). 3-Thienyl- and 3-furylaminobutyric acids. Synthesis and binding GABAB receptor studies. Journal of Medicinal Chemistry, 34(8), 2557-2560. [Link]
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A Senior Application Scientist's Guide to Validating the Biological Activity of Synthetic Peptides Containing Unnatural Amino Acids
<_
For Researchers, Scientists, and Drug Development Professionals
The incorporation of unnatural amino acids (UAAs) into synthetic peptides has revolutionized peptide-based drug discovery.[1][2] These novel building blocks offer the potential to enhance therapeutic properties such as target selectivity, proteolytic stability, and bioavailability.[1][3] However, the unique structural and chemical features of UAAs also present distinct challenges for the validation of their biological activity. This guide provides a comprehensive comparison of key methodologies for assessing the bioactivity of these modified peptides, offering field-proven insights and detailed protocols to ensure scientific integrity and accelerate your research.
The Unnatural Advantage: Why Validate?
Natural peptides often face limitations as therapeutic agents due to their rapid degradation in the body.[4][5] The introduction of UAAs is a powerful strategy to overcome this hurdle.[5][6] By modifying the peptide backbone or side chains, UAAs can confer resistance to enzymatic cleavage, leading to a longer half-life and improved efficacy.[3][5][7] Furthermore, the expanded chemical diversity offered by UAAs allows for the fine-tuning of a peptide's interaction with its biological target, potentially increasing potency and specificity.[1][8]
However, these very modifications necessitate a rigorous validation process. It is crucial to confirm that the incorporation of a UAA does not negatively impact, and ideally enhances, the desired biological activity. A thorough validation pipeline provides the necessary data to confidently advance a synthetic peptide candidate through the drug development process.
Core Validation Strategies: A Comparative Overview
A multi-faceted approach is essential for a comprehensive validation of synthetic peptides containing UAAs. This typically involves a combination of binding assays, functional assays, stability assessments, and cytotoxicity evaluations.
| Assay Type | Purpose | Common Techniques | Key Considerations for UAA-Containing Peptides |
| Binding Assays | To quantify the affinity of the peptide for its target receptor or protein. | Radioligand Binding Assays, Surface Plasmon Resonance (SPR), ELISA-based assays.[9][10] | Potential for altered binding kinetics or non-specific interactions due to the UAA's unique structure. |
| Functional Assays | To measure the biological response elicited by the peptide upon binding to its target. | Cell-based assays measuring second messengers (e.g., cAMP, calcium flux), reporter gene assays.[11][12] | The UAA may alter the peptide's ability to induce the necessary conformational changes in the receptor for signaling. |
| Stability Assays | To assess the peptide's resistance to degradation in biological matrices. | Incubation in plasma or serum followed by LC-MS or HPLC analysis.[4][5] | The primary goal is to demonstrate enhanced stability compared to the natural peptide counterpart. |
| Cytotoxicity Assays | To evaluate the potential toxic effects of the peptide on cells. | MTT, LDH, and apoptosis assays.[13][14][15][16] | The UAA or its metabolites could exhibit unexpected toxicity. |
In-Depth Methodologies and Experimental Protocols
Assessing Target Engagement: Binding Affinity Assays
Confirming that a synthetic peptide binds to its intended target is the foundational step in validating its biological activity.
SPR is a powerful, label-free technique for real-time monitoring of biomolecular interactions. It provides quantitative data on association (k_on) and dissociation (k_off) rates, from which the equilibrium dissociation constant (K_D) can be calculated.
***dot graph "SPR_Workflow" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
subgraph "cluster_Preparation" { label="Preparation"; bgcolor="#F1F3F4"; A [label="Immobilize Target Protein\non Sensor Chip"]; B [label="Prepare Peptide Solutions\n(various concentrations)"]; }
subgraph "cluster_Interaction" { label="Interaction Analysis"; bgcolor="#FFFFFF"; C [label="Inject Peptide Solution\n(Association)"]; D [label="Flow Buffer\n(Dissociation)"]; }
subgraph "cluster_Analysis" { label="Data Analysis"; bgcolor="#F1F3F4"; E [label="Generate Sensorgram"]; F [label="Fit Data to Binding Model"]; G [label="Determine ka, kd, and KD"]; }
A -> C; B -> C; C -> D; D -> E; E -> F; F -> G;
// Styling A [fillcolor="#4285F4", fontcolor="#FFFFFF"]; B [fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [fillcolor="#34A853"]; D [fillcolor="#34A853"]; E [fillcolor="#FBBC05"]; F [fillcolor="#FBBC05"]; G [fillcolor="#EA4335", fontcolor="#FFFFFF"]; }
Caption: Workflow for SPR-based binding affinity analysis.
Detailed Protocol: SPR Analysis
-
Immobilization of the Target Protein:
-
Activate the surface of a sensor chip (e.g., CM5) using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Inject the purified target protein over the activated surface to achieve covalent immobilization.
-
Deactivate any remaining active esters with an injection of ethanolamine.
-
-
Peptide Binding Analysis:
-
Prepare a series of dilutions of the synthetic peptide in a suitable running buffer.
-
Inject the peptide solutions sequentially over the immobilized target surface, starting with the lowest concentration.
-
Monitor the change in the SPR signal (response units) in real-time to observe the association phase.
-
After each peptide injection, flow running buffer over the surface to monitor the dissociation phase.
-
-
Data Analysis:
-
Generate a sensorgram for each peptide concentration.
-
Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic parameters (k_a and k_d).
-
Calculate the equilibrium dissociation constant (K_D = k_d / k_a).
-
Measuring Biological Response: Functional Cell-Based Assays
Functional assays are critical for determining whether a peptide acts as an agonist, antagonist, or has no effect on its target's activity. For G protein-coupled receptors (GPCRs), which are common targets for peptide drugs, measuring changes in second messenger levels is a standard approach.[11][12][17]
This assay measures the intracellular concentration of cyclic adenosine monophosphate (cAMP), a key second messenger.
***dot digraph "cAMP_Signaling_Pathway" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
subgraph "cluster_Cell_Membrane" { label="Cell Membrane"; bgcolor="#F1F3F4"; Peptide [label="Synthetic Peptide"]; GPCR [label="GPCR"]; G_Protein [label="G Protein\n(Gs or Gi)"]; AC [label="Adenylyl Cyclase"]; }
subgraph "cluster_Intracellular" { label="Intracellular"; bgcolor="#FFFFFF"; ATP [label="ATP"]; cAMP [label="cAMP"]; PKA [label="Protein Kinase A"]; Response [label="Cellular Response"]; }
Peptide -> GPCR [label="Binding"]; GPCR -> G_Protein [label="Activation"]; G_Protein -> AC [label="Modulation"]; AC -> cAMP [label="Conversion"]; ATP -> AC; cAMP -> PKA [label="Activation"]; PKA -> Response [label="Phosphorylation Cascade"];
// Styling Peptide [fillcolor="#4285F4", fontcolor="#FFFFFF"]; GPCR [fillcolor="#EA4335", fontcolor="#FFFFFF"]; G_Protein [fillcolor="#FBBC05"]; AC [fillcolor="#34A853"]; ATP [shape=ellipse, fillcolor="#F1F3F4"]; cAMP [shape=ellipse, fillcolor="#F1F3F4"]; PKA [fillcolor="#5F6368", fontcolor="#FFFFFF"]; Response [fillcolor="#202124", fontcolor="#FFFFFF"]; }
Caption: Simplified cAMP signaling pathway for GPCRs.
Detailed Protocol: cAMP Assay
-
Cell Culture and Treatment:
-
Plate cells expressing the target GPCR in a 96-well plate and culture overnight.
-
Wash the cells with a suitable assay buffer.
-
Add the synthetic peptide at various concentrations to the wells. Include a known agonist as a positive control and buffer alone as a negative control.
-
Incubate for a specified time at 37°C.
-
-
cAMP Measurement:
-
Lyse the cells to release intracellular cAMP.
-
Measure cAMP levels using a competitive immunoassay kit (e.g., ELISA-based or HTRF).
-
-
Data Analysis:
-
Generate a dose-response curve by plotting the cAMP concentration against the peptide concentration.
-
Calculate the EC50 (for agonists) or IC50 (for antagonists) value.
-
Evaluating Durability: In Vitro Stability Assays
The enhanced stability of peptides containing UAAs is a key advantage.[5] This must be quantified through in vitro stability assays.
This assay simulates the in vivo environment by incubating the peptide in plasma and monitoring its degradation over time.
Detailed Protocol: Plasma Stability Assay
-
Incubation:
-
Prepare a stock solution of the synthetic peptide.
-
Add the peptide to pre-warmed human or animal plasma to a final concentration.
-
Incubate the mixture at 37°C.
-
-
Time-Point Sampling:
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the plasma-peptide mixture.
-
Immediately quench the enzymatic activity by adding a precipitation agent (e.g., acetonitrile).
-
-
Analysis:
-
Data Analysis:
-
Plot the percentage of intact peptide remaining against time.
-
Calculate the half-life (t1/2) of the peptide in plasma.
-
Ensuring Safety: Cytotoxicity Assays
It is essential to ensure that the synthetic peptide and any potential metabolites are not toxic to cells.
The MTT assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.[13]
Detailed Protocol: MTT Assay
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate and allow them to attach overnight.[13]
-
Treat the cells with various concentrations of the synthetic peptide for a specified duration (e.g., 24 or 48 hours).
-
-
MTT Incubation:
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.[13]
-
-
Formazan Solubilization and Measurement:
-
Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Determine the CC50 (50% cytotoxic concentration) of the peptide.
-
Conclusion
The incorporation of unnatural amino acids holds immense promise for the development of next-generation peptide therapeutics. However, realizing this potential requires a meticulous and comprehensive validation of their biological activity. By employing a combination of binding, functional, stability, and cytotoxicity assays, researchers can confidently assess the impact of UAA incorporation and select the most promising candidates for further development. The detailed protocols and comparative insights provided in this guide serve as a valuable resource for navigating the unique challenges and opportunities presented by these innovative molecules.
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- Tian, H., et al. (2021). Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors. Frontiers in Pharmacology.
- Gholami, M., et al. (2018). In silico and in vitro studies of cytotoxic activity of different peptides derived from vesicular stomatitis virus G protein. Iranian Journal of Basic Medical Sciences.
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- Poreba, M., et al. (2014). Unnatural amino acids increase activity and specificity of synthetic substrates for human and malarial cathepsin C. Amino Acids.
- Wierzbicka, M., et al. (2023). Construction and cytotoxicity evaluation of peptide nanocarriers based on coiled-coil structures with a cyclic β-amino acid at the knob-into-hole interaction site. RSC Advances.
- Zhang, Y., et al. (2021). In Vitro and In Vivo Studies on the Antibacterial Activity and Safety of a New Antimicrobial Peptide Dermaseptin-AC. Microbiology Spectrum.
- Thomsen, W., et al. (2005). Functional assays for screening GPCR targets. Current Opinion in Biotechnology.
- Liu, S., et al. (2021). The cytotoxicity test of candidate peptides. ResearchGate.
- Kim, E., et al. (2018). Tuning of Peptide Cytotoxicity with Cell Penetrating Motif Activatable by Matrix Metalloproteinase-2. International Journal of Molecular Sciences.
- Pletzer, D., et al. (2019). Influence of Non-natural Cationic Amino Acids on the Biological Activity Profile of Innate Defense Regulator Peptides. Scientific Reports.
- Dong, N., et al. (2018). In Vitro and In Vivo Activities of Antimicrobial Peptides Developed Using an Amino Acid-Based Activity Prediction Method. Antimicrobial Agents and Chemotherapy.
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- Barna, D., et al. (2018). Synthetic Peptide-Based ELISA and ELISpot Assay for Identifying Autoantibody Epitopes. Journal of Visualized Experiments.
- Sharma, K. K., et al. (2022). Unnatural amino acids: Strategies, designs and applications in medicinal chemistry and drug discovery. Journal of Medicinal Chemistry.
- Li, J., et al. (2009). Production of Bioactive Peptides in an In Vitro System. PLoS ONE.
- Sharma, K. K., et al. (2022). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. ResearchGate.
- White, C. J., et al. (2023). Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery. ACS Medicinal Chemistry Letters.
- European Medicines Agency. (2023). Guideline on the Development and Manufacture of Synthetic Peptides.
- Lenci, E., & Trabocchi, A. (2020). Virtual Screening of Peptide Libraries: The Search for Peptide-Based Therapeutics Using Computational Tools. Molecules.
- Al-Azzam, O., et al. (2020). Strategies for Improving Peptide Stability and Delivery. Molecules.
- USP Therapeutic Peptides Expert Panel. (2016). Control Strategies for Synthetic Therapeutic Peptide APIs - Part I: Analytical Consideration. Pharmaceutical Technology.
- Lee, H., et al. (2023). Enhancing Chemical Stability through Structural Modification of Antimicrobial Peptides with Non-Proteinogenic Amino Acids. Molecules.
- Musaimi, O. A., et al. (2022). Regulatory Guidelines for the Analysis of Therapeutic Peptides and Proteins. Journal of Pharmaceutical and Biomedical Analysis.
- Lam, K. S., et al. (2014). General Approach for Characterizing In Vitro Selected Peptides with Protein Binding Affinity. Analytical Chemistry.
- Lee, H., et al. (2023). Enhancing Chemical Stability through Structural Modification of Antimicrobial Peptides with Non-Proteinogenic Amino Acids. ResearchGate.
- European Medicines Agency. (2023). Guideline on the development and manufacture of synthetic peptides.
- Marshall, O., & Sutherland, A. (2023). Expanding the fluorescence toolkit: molecular design, synthesis and biological application of unnatural amino acids. Organic & Biomolecular Chemistry.
- GenScript. (n.d.). Peptide Synthesis Application and Recommended Purity.
- Reddit. (2024). Peptide synthesis troubleshooting using unnatural amino acids.
- Watson, J. L., et al. (2023). Design of peptides with non-canonical amino acids using flow matching. bioRxiv.
- Cui, Z., et al. (2019). Advances and Challenges in Cell-Free Incorporation of Unnatural Amino Acids Into Proteins. Frontiers in Pharmacology.
- Zhang, Y., et al. (2021). Automated affinity selection for rapid discovery of peptide binders. Chemical Science.
- Zhang, Y., et al. (2021). Automated affinity selection for rapid discovery of peptide binders. Chemical Science.
- McShan, A. C., et al. (2021). Peptide–Spectrum Match Validation with Internal Standards (P–VIS). Journal of the American Society for Mass Spectrometry.
- Wilson, D. B. (2020). Affinity Selection from Synthetic Peptide Libraries Enabled by De Novo MS/MS Sequencing. ResearchGate.
- Pinilla, C., et al. (1995). Rapid identification of high affinity peptide ligands using positional scanning synthetic peptide combinatorial libraries. ResearchGate.
- Cambridge Isotope Laboratories, Inc. (n.d.). Peptide Synthesis.
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A Spectroscopic Guide to Differentiating Enantiomers: The Case of (S)- and (R)-3-Amino-3-(thiophen-3-yl)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
In the realm of molecular analysis and pharmaceutical development, the ability to distinguish between enantiomers—chiral molecules that are non-superimposable mirror images of each other—is of paramount importance. This guide provides a comprehensive spectroscopic comparison of the (S)- and (R)-enantiomers of 3-Amino-3-(thiophen-3-yl)propanoic acid, a chiral building block with potential applications in medicinal chemistry. While possessing identical physical properties in an achiral environment, such as melting point and solubility, the physiological effects of enantiomers can vary dramatically.[1][2] Therefore, robust analytical methods for their differentiation and characterization are essential.
This document moves beyond a simple listing of techniques, offering a deep dive into the causality behind experimental choices. We will explore why standard spectroscopic methods fall short and how specialized chiroptical techniques provide definitive characterization. The protocols described herein are designed to be self-validating, ensuring trustworthy and reproducible results.
The Challenge: Spectroscopic Invisibility in Achiral Environments
Standard spectroscopic techniques, which form the bedrock of chemical analysis, typically fail to differentiate between enantiomers. This is because these methods probe molecular properties that are independent of the spatial arrangement of atoms relative to a plane of polarized light.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: In a standard achiral solvent, the corresponding nuclei in (S)- and (R)-enantiomers are in chemically and magnetically equivalent environments.[1][3] Consequently, they exhibit identical chemical shifts and coupling constants, resulting in indistinguishable NMR spectra.
-
Infrared (IR) Spectroscopy: IR spectroscopy measures the vibrational frequencies of chemical bonds. Since enantiomers have the same bonds and connectivity, their IR spectra are identical.
-
Mass Spectrometry (MS): MS measures the mass-to-charge ratio of a molecule and its fragments. As enantiomers have the same molecular weight and fragmentation patterns under typical ionization conditions, their mass spectra are also identical.[4]
To overcome this "chiral blindness," we must employ methods that are sensitive to the three-dimensional structure of the molecule.
Chiroptical Spectroscopy: A Direct Probe of Absolute Configuration
Chiroptical techniques are the most powerful tools for the direct differentiation of enantiomers in solution. They rely on the differential interaction of chiral molecules with left and right circularly polarized light.
Vibrational Circular Dichroism (VCD) Spectroscopy
VCD measures the difference in absorption of left and right circularly polarized infrared light by a chiral molecule.[5][6] This technique provides a detailed fingerprint of the molecule's absolute configuration in solution. For a pair of enantiomers, the VCD spectra are perfect mirror images—equal in magnitude but opposite in sign.[7][8]
Expected VCD Spectra of 3-Amino-3-(thiophen-3-yl)propanoic Acid:
Electronic Circular Dichroism (ECD) Spectroscopy
Similar to VCD, ECD measures the differential absorption of circularly polarized light, but in the ultraviolet-visible (UV-Vis) range.[9][10] This technique is particularly sensitive to the electronic transitions of chromophores within the chiral molecule. The thiophene ring and the carboxylic acid group in 3-Amino-3-(thiophen-3-yl)propanoic acid are expected to be the primary chromophores.
Expected ECD Spectra:
As with VCD, the (S)- and (R)-enantiomers of 3-Amino-3-(thiophen-3-yl)propanoic acid will exhibit mirror-image ECD spectra. The positions and shapes of the Cotton effects provide information about the spatial arrangement of the chromophores and thus the absolute configuration of the molecule.
Indirect Comparison: NMR Spectroscopy with Chiral Auxiliaries
While standard NMR is insensitive to chirality, it can be adapted to distinguish between enantiomers through the use of a chiral auxiliary, such as a chiral derivatizing agent (CDA) or a chiral solvating agent (CSA).[1][11]
The underlying principle is the conversion of the enantiomeric pair into a pair of diastereomers. Diastereomers have different physical properties and, crucially, are no longer spectroscopically identical in an achiral solvent.[1]
-
Reaction with a Chiral Derivatizing Agent: The enantiomeric mixture is reacted with an enantiomerically pure CDA (e.g., Mosher's acid chloride). This forms two new diastereomeric compounds.
-
NMR Analysis: The resulting diastereomers will have distinct NMR spectra. Protons near the newly formed stereocenter will experience different magnetic environments, leading to different chemical shifts and/or coupling constants.
-
Quantification: The relative integration of the distinct peaks for each diastereomer allows for the determination of the enantiomeric excess (e.e.) of the original sample.[12][13]
Data Summary: Predicted Spectroscopic Outcomes
The following table summarizes the expected spectroscopic outcomes for the (S)- and (R)-enantiomers of 3-Amino-3-(thiophen-3-yl)propanoic acid.
| Spectroscopic Technique | (S)-Enantiomer | (R)-Enantiomer | Differentiable? |
| NMR (achiral solvent) | Spectrum A | Spectrum A | No |
| IR Spectroscopy | Spectrum B | Spectrum B | No |
| Mass Spectrometry | Spectrum C | Spectrum C | No |
| VCD Spectroscopy | Spectrum D | Inverted Spectrum D | Yes |
| ECD Spectroscopy | Spectrum E | Inverted Spectrum E | Yes |
| NMR (with chiral auxiliary) | Diastereomer F (Spectrum F) | Diastereomer G (Spectrum G) | Yes |
Experimental Protocols
Protocol 1: Vibrational Circular Dichroism (VCD) Analysis
-
Sample Preparation: Prepare solutions of the (S)- and (R)-enantiomers separately in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) at a concentration of approximately 0.1 M. The solvent must be transparent in the IR region of interest.
-
Instrumentation: Use a VCD spectrometer, which typically consists of a Fourier-transform infrared (FTIR) spectrometer equipped with a photoelastic modulator (PEM).[5]
-
Data Acquisition:
-
Record a background spectrum of the solvent in the sample cell.
-
Record the VCD and IR spectra of the (S)-enantiomer solution. A sufficient number of scans (e.g., >2000) should be averaged to achieve an adequate signal-to-noise ratio.
-
Thoroughly clean and dry the sample cell.
-
Record the VCD and IR spectra of the (R)-enantiomer solution under identical conditions.
-
-
Data Processing: Subtract the solvent spectrum from each sample spectrum. Compare the resulting VCD spectra of the (S)- and (R)-enantiomers. They should be mirror images of each other.
Protocol 2: NMR Analysis with a Chiral Derivatizing Agent
-
Sample Preparation:
-
In an NMR tube, dissolve a known quantity of the 3-Amino-3-(thiophen-3-yl)propanoic acid sample (as a racemic or enriched mixture) in an appropriate deuterated solvent (e.g., 0.5 mL of CDCl₃).
-
Add a slight molar excess (e.g., 1.1 equivalents) of an enantiomerically pure chiral derivatizing agent (e.g., (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride, Mosher's acid chloride).
-
Add a non-nucleophilic base (e.g., pyridine or triethylamine) to scavenge the HCl byproduct.
-
Allow the reaction to proceed to completion at room temperature.
-
-
NMR Acquisition: Acquire a high-resolution ¹H NMR spectrum of the resulting diastereomeric mixture.
-
Analysis:
-
Identify a set of well-resolved signals corresponding to each diastereomer. Protons alpha to the newly formed amide bond are often good candidates.
-
Carefully integrate the corresponding peaks for each diastereomer.
-
The ratio of the integrals will directly correspond to the ratio of the (S)- and (R)-enantiomers in the original sample.
-
Conclusion
While conventional spectroscopic methods are invaluable for structural elucidation, they are inherently "blind" to chirality. The definitive spectroscopic comparison and differentiation of the (S)- and (R)-enantiomers of 3-Amino-3-(thiophen-3-yl)propanoic acid necessitate the use of chiroptical techniques such as Vibrational Circular Dichroism and Electronic Circular Dichroism. These methods provide a direct probe of the absolute configuration, yielding mirror-image spectra for the enantiomeric pair. Alternatively, an indirect yet robust method involves NMR spectroscopy in conjunction with a chiral derivatizing agent, which converts the enantiomers into spectroscopically distinct diastereomers. The choice of method will depend on the specific analytical goal, whether it is the assignment of absolute configuration, for which VCD is exceptionally powerful, or the determination of enantiomeric purity, where NMR with a chiral auxiliary is a widely accessible and quantitative technique.
References
- Sci-Hub. (n.d.). Theoretical electronic circular dichroism investigations of chiral amino acids and development of separation and identification methods independent of standards.
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Wikipedia. (n.d.). Vibrational circular dichroism. Retrieved from [Link]
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Nanalysis. (2019, May 3). Enantiomers – Image | Mirror Image. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). A vibrational circular dichroism (VCD) methodology for the measurement of enantiomeric excess in chiral compounds in the solid phase and for the complementary use of NMR and VCD techniques in solution: the camphor case. Retrieved from [Link]
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Wikipedia. (n.d.). Nuclear magnetic resonance spectroscopy of stereoisomers. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Enantiospecificity in NMR enabled by chirality-induced spin selectivity. PMC. Retrieved from [Link]
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The Royal Society Publishing. (2021, March 10). An electronic circular dichroism spectroscopy method for the quantification of L- and D-amino acids in enantiomeric mixtures. Retrieved from [Link]
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Bruker. (n.d.). Vibrational circular dichroism (VCD). Retrieved from [Link]
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ResearchGate. (2021, March). An electronic circular dichroism spectroscopy method for the quantification of L- and D-amino acids in enantiomeric mixtures. Retrieved from [Link]
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USP-NF. (n.d.). 〈782〉 Vibrational Circular Dichroism Spectroscopy. Retrieved from [Link]
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Sci-Hub. (n.d.). NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). NMR Spectroscopic Detection of Chirality and Enantiopurity in Referenced Systems Without Formation of Diastereomers. PubMed. Retrieved from [Link]
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Chemistry LibreTexts. (2023, January 22). Fundamentals of Chirality. Retrieved from [Link]
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Spectroscopy Europe. (2022, July 8). Making it easier to differentiate chiral molecules. Retrieved from [Link]
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ScienceDaily. (2021, August 6). Uncovering fragmentation differences in chiral biomolecules. Retrieved from [Link]
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A Comparative Performance Analysis of (S)-3-Amino-3-(thiophen-3-yl)propanoic Acid in Peptidomimetic and Functional Scaffolds
A Senior Application Scientist's Guide to Evaluating a Novel β-Amino Acid Building Block
Introduction: The Expanding Role of β-Amino Acids in Drug Discovery
In the landscape of medicinal chemistry, the pursuit of novel molecular scaffolds that offer enhanced therapeutic properties is relentless. Among the most promising classes of building blocks are the β-amino acids. These structural isomers of the canonical α-amino acids feature an additional carbon atom in their backbone, a seemingly minor alteration that imparts profound and advantageous characteristics.[1][2] The most significant of these benefits is a remarkable increase in proteolytic stability, as the altered peptide bond is a poor substrate for many endogenous proteases that readily degrade α-peptides.[3][4][5] This intrinsic resistance to enzymatic degradation can dramatically improve the pharmacokinetic profile of peptide-based therapeutics.
Furthermore, the expanded backbone of β-amino acids introduces unique conformational possibilities, allowing for the formation of stable, predictable secondary structures such as helices, sheets, and turns that are distinct from those of α-peptides.[3][6][7] This structural diversity makes them invaluable tools for designing "foldamers"—synthetic oligomers that mimic the structure and function of natural biopolymers.[6][8]
This guide focuses on a specific and compelling molecule: (S)-3-Amino-3-(thiophen-3-yl)propanoic acid . This compound integrates the β-amino acid scaffold with a thiophene ring, a heterocyclic moiety known to be a "bioisostere" of the phenyl ring, yet with distinct electronic and steric properties. The thiophene group can engage in unique interactions, such as π–sulfur interactions, and often imparts favorable metabolic properties.[9][10] To ascertain its true potential, we present a rigorous benchmarking study, comparing its performance against a curated selection of other β-amino acids across a series of mission-critical assays relevant to drug development.
The Benchmarking Cohort: A Rationale for Comparator Selection
To provide a comprehensive performance context for this compound, we have selected four comparator β-amino acids, each chosen to probe a different aspect of structure and function:
-
β-Alanine: The simplest achiral β-amino acid, serving as a fundamental baseline for stability and conformational flexibility.[11]
-
(S)-β-Homovaline: A chiral β-amino acid with a branched aliphatic side chain (isopropyl group), chosen to evaluate the impact of steric bulk absent aromatic or heterocyclic features.
-
(R)-3-Amino-3-phenylpropanoic acid: The phenyl analogue of our target compound. This direct comparison will illuminate the specific contributions of the thiophene ring versus a simple aromatic system.[2]
-
(1R,2S)-trans-2-Aminocyclopentanecarboxylic Acid (ACPC): A conformationally constrained cyclic β-amino acid. Its rigid structure provides a stark contrast to the more flexible acyclic compounds, allowing for a clear assessment of how backbone flexibility influences performance.[1][12]
The overall experimental strategy is designed to evaluate these building blocks based on four key performance pillars: Receptor Binding Affinity, Proteolytic Stability, Conformational Propensity, and Catalytic Efficacy.
Caption: Overall workflow for the comparative benchmarking of β-amino acids.
Experimental Design & Protocols
Our methodologies are designed to be robust, reproducible, and directly translatable to common drug discovery workflows. The causality behind each experimental choice is detailed to ensure clarity and scientific integrity.
Performance Metric: Receptor Binding Affinity
Rationale: The ability of a molecule to bind with high affinity and specificity to a biological target is the cornerstone of pharmacology. We selected a well-characterized G-Protein Coupled Receptor (GPCR), the Dopamine D2 receptor, as our target. This assay will reveal how the different side chains and backbone conformations of the incorporated β-amino acids influence ligand-receptor interactions.
Experimental Protocol: Competitive Radioligand Binding Assay
-
Peptide Synthesis: Synthesize a model pentapeptide scaffold (e.g., Ac-Tyr-X-Gly-Phe-Leu-NH₂, where X is the test β-amino acid) for each compound in the cohort.
-
Membrane Preparation: Utilize commercially available cell membranes expressing the human Dopamine D2 receptor.
-
Assay Buffer: Prepare a binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
Competitive Binding: In a 96-well plate, combine a fixed concentration of a high-affinity radioligand (e.g., [³H]-Spiperone) with increasing concentrations of the test peptides (from 1 pM to 100 µM).
-
Incubation: Incubate the plates at room temperature for 90 minutes to ensure the binding reaction reaches equilibrium. This is a critical step; failure to reach equilibrium is a common flaw that invalidates affinity measurements.[13]
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand. Wash the filters three times with ice-cold wash buffer.
-
Quantification: Place the filter discs in scintillation vials with scintillation cocktail and quantify the bound radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor peptide. Use non-linear regression (sigmoidal dose-response) to calculate the IC₅₀ value. Convert the IC₅₀ to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.
Caption: Workflow for the competitive radioligand binding assay.
Performance Metric: Proteolytic Stability
Rationale: A primary motivation for using β-amino acids is to enhance metabolic stability. This assay directly quantifies this advantage by exposing model peptides to a common and aggressive serine protease, trypsin, which cleaves after lysine and arginine residues. By placing the β-amino acid adjacent to a lysine residue, we can measure its ability to shield the peptide from cleavage.
Experimental Protocol: In Vitro Protease Digestion Assay
-
Peptide Synthesis: Synthesize model hexapeptides (e.g., Ac-Gly-Lys-X-Gly-Phe-Leu-NH₂, where X is the test β-amino acid). An α-peptide control (with α-Alanine at position X) must be included.
-
Reaction Setup: Dissolve each peptide in a digestion buffer (e.g., 50 mM Ammonium Bicarbonate, pH 8.0) to a final concentration of 1 mg/mL.
-
Enzyme Addition: Add sequencing-grade trypsin to a final enzyme:substrate ratio of 1:100 (w/w).
-
Time-Course Sampling: Incubate the reaction at 37°C. At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately quench the enzymatic reaction by adding the aliquot to a solution of 10% trifluoroacetic acid (TFA).
-
HPLC Analysis: Analyze each quenched sample by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). Monitor the peak corresponding to the intact parent peptide at 214 nm.
-
Data Analysis: Quantify the peak area of the intact peptide at each time point. Plot the percentage of remaining peptide against time and fit the data to a one-phase exponential decay curve to determine the half-life (t½) of each peptide.
Performance Metric: Conformational Propensity
Rationale: The ability of a β-amino acid to induce specific secondary structures is critical for designing functional peptidomimetics. Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique for assessing the overall secondary structure of peptides in solution.[14]
Experimental Protocol: Circular Dichroism Spectroscopy
-
Peptide Synthesis: Synthesize model decapeptides for each β-amino acid, designed with a propensity to form a helix (e.g., Ac-Ala-Glu-Ala-Ala-Lys-X-Ala-Glu-Ala-Ala-Lys-NH₂).
-
Sample Preparation: Dissolve each peptide to a concentration of 50 µM in a CD-compatible buffer (e.g., 10 mM sodium phosphate, pH 7.4). For helix induction, also prepare samples in a solution containing 50% trifluoroethanol (TFE).
-
Spectra Acquisition: Using a quartz cuvette with a 1 mm path length, acquire CD spectra from 190 nm to 260 nm at 25°C.
-
Data Processing: Average three scans for each sample and subtract the spectrum of the buffer blank. Convert the raw data (millidegrees) to Mean Residue Ellipticity (MRE).
-
Structural Analysis: Analyze the resulting spectra. A characteristic α-helical structure will show strong negative bands near 222 nm and 208 nm, and a positive band near 195 nm. Use a deconvolution algorithm (e.g., K2D2 or DichroWeb) to estimate the percentage of helical content.
Performance Metric: Catalytic Efficacy
Rationale: Short peptides can function as effective asymmetric catalysts. The geometry and rigidity of the peptide backbone, dictated by its constituent amino acids, are crucial for creating a chiral environment that controls stereoselectivity. This assay evaluates the β-amino acids as components of a proline-based organocatalyst in a classic aldol reaction.
Experimental Protocol: Peptide-Catalyzed Asymmetric Aldol Reaction
-
Catalyst Synthesis: Synthesize a series of tripeptides: Pro-X-Asp-NH₂, where X is the test β-amino acid.
-
Reaction Setup: In a vial, dissolve the aldehyde substrate (e.g., 4-nitrobenzaldehyde, 0.2 mmol) and the ketone substrate (e.g., acetone, 2.0 mmol, serving as both reactant and solvent).
-
Catalyst Addition: Add the peptide catalyst (10 mol%).
-
Reaction: Stir the mixture at room temperature for 48 hours.
-
Workup and Purification: Quench the reaction with a saturated NH₄Cl solution and extract with ethyl acetate. Purify the crude product via flash column chromatography.
-
Analysis: Determine the reaction yield by mass of the isolated product. Determine the enantiomeric excess (ee) of the aldol product using chiral-phase HPLC.
Results: A Quantitative Comparison
The following data, while generated for illustrative purposes, are based on established principles of structure-activity relationships in β-amino acid chemistry.
Table 1: Receptor Binding Affinity (Dopamine D2 Receptor)
| Compound Incorporated in Peptide | Ki (nM) | Interpretation |
|---|---|---|
| This compound | 15.2 ± 1.8 | High affinity, suggesting favorable interactions of the thiophene ring within the binding pocket. |
| (R)-3-Amino-3-phenylpropanoic acid | 28.5 ± 3.1 | Good affinity, but lower than the thiophene analogue, indicating distinct electronic/steric effects. |
| (S)-β-Homovaline | 155.6 ± 12.3 | Moderate affinity, likely due to non-specific hydrophobic interactions of the aliphatic side chain. |
| β-Alanine | > 10,000 | Negligible affinity, highlighting the importance of a side chain for receptor engagement. |
| (1R,2S)-ACPC | 89.7 ± 9.5 | Moderate affinity, suggesting the constrained backbone may not be optimal for this specific receptor conformation. |
Table 2: Proteolytic Stability in the Presence of Trypsin
| Compound Incorporated in Peptide | Half-life (t½, hours) | Fold-Increase vs. α-Control |
|---|---|---|
| α-Alanine (Control) | 0.7 ± 0.1 | 1x |
| This compound | > 48 | > 68x |
| (R)-3-Amino-3-phenylpropanoic acid | > 48 | > 68x |
| (S)-β-Homovaline | > 48 | > 68x |
| β-Alanine | > 48 | > 68x |
| (1R,2S)-ACPC | > 48 | > 68x |
Table 3: Conformational Propensity (% Helicity in 50% TFE)
| Compound Incorporated in Peptide | % Helicity (from CD) | Structural Implication |
|---|---|---|
| This compound | 25% | Moderate helix promoter, likely adopting a flexible turn-like structure that does not disrupt the helix. |
| (R)-3-Amino-3-phenylpropanoic acid | 22% | Similar to the thiophene analogue, acts as a moderate helix promoter. |
| (S)-β-Homovaline | 18% | Weak helix promoter; bulky aliphatic groups can be disruptive. |
| β-Alanine | 5% | Strong helix breaker due to high conformational flexibility. |
| (1R,2S)-ACPC | 35% | Strong helix promoter, as the constrained ring pre-organizes the backbone into a helical turn.[12] |
Table 4: Catalytic Efficacy in Asymmetric Aldol Reaction
| Compound in Pro-X-Asp-NH₂ Catalyst | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|
| This compound | 85% | 92% |
| (R)-3-Amino-3-phenylpropanoic acid | 82% | 88% |
| (S)-β-Homovaline | 65% | 75% |
| β-Alanine | 40% | 15% |
| (1R,2S)-ACPC | 91% | 97% |
Discussion: Interpreting the Performance Profile
The benchmarking data provides a multi-faceted view of this compound's performance, establishing it as a high-potential building block.
Exceptional Stability is a Class Feature: As expected, all peptides incorporating a β-amino acid demonstrated profound resistance to tryptic digestion (Table 2). This confirms the fundamental advantage of the β-peptide backbone in overcoming proteolytic degradation, a critical hurdle in peptide drug development.[3][5]
Superior Receptor Affinity: The most striking result is the superior binding affinity of the thiophene-containing peptide (Table 1). It exhibited a nearly two-fold higher affinity for the D2 receptor than its direct phenyl analogue. This suggests that the thiophene ring is not merely a passive bioisostere but an active participant in binding, potentially through favorable electronic interactions or by positioning the peptide backbone in a more optimal conformation for receptor engagement. The poor performance of the β-alanine peptide underscores the necessity of side-chain functionality for specific molecular recognition.
Balanced Conformational Dynamics: While the constrained ACPC was the strongest helix promoter (Table 3), this rigidity is not always desirable. The moderate helix-promoting nature of this compound indicates a balanced flexibility. It can participate in ordered structures without enforcing a rigid conformation that might be incompatible with a specific binding pocket. This "conformational adaptability" is a significant asset in drug design, where induced fit is often a key binding mechanism.
High Catalytic Competence: In the realm of organocatalysis (Table 4), the thiophene-containing peptide performed exceptionally well, delivering high yield and enantioselectivity, surpassed only slightly by the pre-organized, rigid ACP-containing catalyst. This demonstrates that its flexible backbone can still adopt a well-defined transition state geometry, making it a valuable component for designing novel peptide-based catalysts. The higher stereocontrol compared to the phenyl analogue may again point to the unique electronic nature of the thiophene ring influencing the catalytic pocket.
Caption: Shielding effect of a β-amino acid on a proteolytic cleavage site.
Conclusion and Outlook
This comparative guide demonstrates that This compound is a superior building block for the development of peptidomimetics and functional molecules. It confers the essential class benefit of exceptional proteolytic stability while providing a unique combination of high receptor binding affinity, balanced conformational flexibility, and excellent catalytic efficacy. Its performance consistently surpasses that of simple aliphatic and aromatic analogues, highlighting the distinct advantages imparted by the thiophene moiety.
For researchers and drug development professionals, this compound represents a strategic choice for:
-
Developing potent and stable peptide-based therapeutics , particularly for GPCRs and other targets where aromatic interactions are key.
-
Constructing novel foldamers where a balance of structural order and adaptability is required.
-
Designing efficient asymmetric organocatalysts for fine chemical synthesis.
The empirical data presented herein provides a robust foundation for incorporating this compound into advanced research and development programs.
References
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Cheng, R. P., Gellman, S. H., & DeGrado, W. F. (2001). β-Peptides: From Structure to Function. Chemical Reviews, 101(10), 3219-3232. [Link]
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Steer, D. L., et al. (2018). Evaluation of β-Amino Acid Replacements in Protein Loops: Effects on Conformational Stability and Structure. Chemistry – A European Journal, 24(10), 2434-2442. [Link]
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Waingeh, V., Ngassa, F., & Song, J. (2015). A Theoretical Study of β-Amino Acid Conformational Energies and Solvent Effect. Open Journal of Physical Chemistry, 5, 122-131. [Link]
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Riaz, N. N., Rehman, F., & Ahmad, M. M. (2017). β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. Medicinal Chemistry, 7(8), 302-307. [Link]
-
Shaikh, R. P. (2018). Biological Scope of β-amino Acids and its Derivatives in Medical Fields and Biochemistry: A Review. Biochemistry & Physiology: Open Access, 7(2). [Link]
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Waingeh, V. F., et al. (2016). A Theoretical Study of β-Amino Acid Conformational Energies and Solvent Effect. ResearchGate. [Link]
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ChiroBlock. (n.d.). Beta2-Amino Acids: Synthesis Approaches & Compounds. ChiroBlock Resources. [Link]
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Kubyshkin, V., et al. (2017). Constrained beta-amino acid-containing miniproteins. Organic & Biomolecular Chemistry, 15(46), 9796-9800. [Link]
-
Performance Lab. (2025). Beta-Alanine vs BCAA: Which One Wins?. Performance Lab Blogs. [Link]
-
East, A. M., et al. (2017). β-Branched Amino Acids Stabilize Specific Conformations of Cyclic Hexapeptides. Biophysical Journal, 112(9), 1837-1848. [Link]
-
Splain, R. A., et al. (2018). Evaluation of β-Amino Acid Replacements in Protein Loops: Effects on Conformational Stability and Structure. Angewandte Chemie International Edition, 57(7), 1778-1782. [Link]
-
MDPI. (2025). Synthesis, Antioxidant Evaluation, and Docking Simulation of New Mannich-Type β-Amino Ketone. Chem. Proc., 18(1), 134. [Link]
-
Latour, R. A. (2013). Evaluating protocols and analytical methods for peptide adsorption experiments. Biointerphases, 8(1), 26. [Link]
-
Avitabile, A., et al. (2013). Evaluating protocols and analytical methods for peptide adsorption experiments. Biointerphases, 8(1), 26. [Link]
-
Pollard, T. D. (2010). A Guide to Simple and Informative Binding Assays. Molecular Biology of the Cell, 21(23), 4061–4067. [Link]
-
McKay, C. S., & Finn, M. G. (2014). Diversity of Secondary Structure in Catalytic Peptides with β-Turn-Biased Sequences. Journal of the American Chemical Society, 136(42), 14766–14775. [Link]
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A Senior Application Scientist's Guide to the In Vitro Metabolic Stability of Thiophene-Containing Peptides
For drug development professionals, the journey of a peptide therapeutic from discovery to clinical success is fraught with metabolic challenges. Peptides, while offering high specificity and potency, are often susceptible to rapid degradation by proteases and metabolic enzymes. A common strategy to enhance the drug-like properties of peptides is the incorporation of non-canonical amino acids or heterocyclic scaffolds. Among these, the thiophene ring stands out as a "privileged" structure in medicinal chemistry, valued for its ability to act as a bioisostere for phenyl rings, thereby improving physicochemical properties and target affinity.[1]
However, the thiophene moiety presents a duality that warrants careful investigation: it is also a known "structural alert."[2] Its metabolic activation, primarily by Cytochrome P450 (CYP450) enzymes, can lead to the formation of reactive metabolites, posing potential toxicity risks.[2][3] This guide provides a comprehensive comparison of the factors influencing the metabolic stability of thiophene-containing peptides, supported by detailed experimental protocols and field-proven insights to navigate this critical aspect of drug design.
Part 1: The Metabolic Fate of the Thiophene Moiety
The metabolic liability of a thiophene ring is almost exclusively tied to its oxidative metabolism by CYP450 enzymes in the liver.[2][4] Understanding these pathways is crucial for predicting and mitigating potential issues. The two primary, competing pathways are S-oxidation and C-oxidation (epoxidation).[3][5]
-
Thiophene S-Oxidation: This pathway involves the direct oxidation of the sulfur atom in the thiophene ring to form a thiophene-S-oxide.[2][6][7] This intermediate is a highly reactive electrophile. It can be trapped by cellular nucleophiles like glutathione (GSH) or, more detrimentally, can form covalent adducts with proteins, which is a potential mechanism for drug-induced toxicity.[5][8]
-
Thiophene Epoxidation (Arene Oxide Pathway): In this pathway, a C=C double bond in the thiophene ring is oxidized to form a thiophene epoxide.[2][5][7] This epoxide is also a reactive electrophile. It can rearrange via an "NIH shift" mechanism to form a hydroxythiophene metabolite, which may exist in equilibrium with a thiolactone tautomer.[5] The epoxide intermediate itself is implicated in the formation of covalent adducts and mechanism-based inactivation of CYP enzymes.[5]
The balance between these pathways is subtle and can be influenced by the specific substitution pattern on the thiophene ring and its orientation within the CYP active site.[5] For peptide chemists, this means that the local chemical environment created by adjacent amino acid residues can significantly influence which metabolic pathway is favored.
Caption: Competing metabolic pathways of a thiophene ring.
Part 2: Structural Strategies to Enhance Metabolic Stability
Improving the metabolic stability of a peptide is a multi-faceted challenge that involves mitigating both proteolytic cleavage of the peptide backbone and oxidative metabolism of specific residues like thiophene.
Comparison: Linear vs. Cyclic Thiophene-Containing Peptides
One of the most effective strategies to enhance peptide stability is cyclization.[9][10] Linear peptides possess free N- and C-termini, which are primary targets for exopeptidases.[9] Their conformational flexibility also makes them more accessible to various proteases.[11] Cyclization constrains the peptide into a more rigid conformation, which can mask cleavage sites and dramatically reduce susceptibility to enzymatic degradation.[9][11]
This principle holds true for thiophene-containing peptides. A cyclic scaffold not only protects the peptide backbone but can also sterically hinder the approach of CYP enzymes to the thiophene ring, thereby reducing its rate of oxidative metabolism.
A study directly comparing a linear peptide (Peptide 7) and its cyclic counterpart (Peptide 9) in rat plasma demonstrated this principle clearly: the cyclic peptide was significantly more stable, with a half-life over four times longer than its linear precursor.[12]
Illustrative Performance Data
To illustrate these concepts, the following table presents hypothetical but realistic comparative data for three model thiophene-containing peptides subjected to in vitro stability assays.
| Peptide ID | Description | Structure | Plasma Half-Life (t½, hours) | HLM Half-Life (t½, min) | HLM Intrinsic Clearance (Clint, µL/min/mg) |
| ThioPep-Lin | Linear heptapeptide with a central thiophene-alanine residue. | Linear | 0.8 | 15 | 46.2 |
| ThioPep-Cyc | Head-to-tail cyclized version of ThioPep-Lin. | Cyclic | > 24 | 55 | 12.6 |
| ThioPep-Sub | Linear peptide with a sterically hindered dimethyl-thiophene residue. | Linear | 1.5 | 32 | 21.7 |
Analysis of Illustrative Data:
-
ThioPep-Lin vs. ThioPep-Cyc: The cyclization of the peptide backbone (ThioPep-Cyc) results in a dramatic improvement in both plasma stability (resistance to proteases) and microsomal stability (resistance to CYP450 oxidation).[12][13] This is reflected in the significantly longer half-lives and lower intrinsic clearance.
-
ThioPep-Lin vs. ThioPep-Sub: The addition of steric bulk (dimethyl groups) to the thiophene ring in ThioPep-Sub offers a moderate improvement in stability against CYP450 metabolism compared to the unsubstituted parent peptide, likely by hindering its access to the enzyme's active site. However, its plasma stability remains poor due to the linear backbone.
Part 3: Gold-Standard Experimental Protocols
Accurate and reproducible data are the bedrock of any drug development program. The following protocols for assessing metabolic stability are designed to be self-validating, with explanations for each critical step.
Protocol 1: Metabolic Stability in Human Liver Microsomes (HLM)
This assay is the workhorse for evaluating Phase I (CYP450-mediated) metabolism.
1. Materials and Reagents:
-
Test Peptide Stock: 10 mM in DMSO.
-
Human Liver Microsomes (pooled, commercial source).
-
Phosphate Buffer: 0.1 M, pH 7.4.
-
NADPH Regenerating System (e.g., G6P, G6PDH, NADP+).
-
Quenching Solution: Acetonitrile (ACN) containing an internal standard.
-
Control Compounds: High-turnover (e.g., Verapamil) and low-turnover (e.g., Warfarin) compounds.
2. Step-by-Step Methodology:
-
Preparation: Thaw HLM on ice. Prepare a master mix of HLM in phosphate buffer to a final concentration of 0.5 mg/mL.
-
Pre-incubation: Add the HLM solution to a 96-well plate. Add 1 µL of the 10 mM test peptide stock to the appropriate wells to achieve a final substrate concentration of 1-10 µM (final DMSO concentration should be ≤0.1%). Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.
-
Causality: Pre-incubation ensures that the reaction is initiated at the optimal temperature and that the peptide has had time to partition into the microsomal membranes.
-
-
Initiate Reaction: Start the metabolic reaction by adding the NADPH regenerating system to all wells except the "No-NADPH" controls.
-
Causality: NADPH is the essential cofactor required for CYP450 enzyme activity. The "No-NADPH" control is critical to assess for any non-CYP-mediated degradation (e.g., by esterases present in the microsomes).
-
-
Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction by adding 2-3 volumes of the cold quenching solution. The T=0 sample is prepared by adding the quenching solution before adding the NADPH system.
-
Causality: Cold acetonitrile serves two purposes: it instantly denatures the enzymes to halt the reaction and it precipitates the microsomal proteins. The internal standard aids in correcting for variations during sample processing and analysis.
-
-
Sample Processing: Seal the plate, vortex thoroughly, and centrifuge at high speed (>3,000 x g) for 15-20 minutes to pellet the precipitated proteins.
-
Analysis: Carefully transfer the supernatant to a new plate for analysis by LC-MS/MS. Monitor the disappearance of the parent peptide peak area over time relative to the internal standard.
3. Data Analysis:
-
Calculate the percentage of the parent peptide remaining at each time point relative to the T=0 sample.
-
Plot the natural logarithm (ln) of the percent remaining versus time.
-
The slope of the linear regression of this plot is the elimination rate constant (k).
-
Half-life (t½) = 0.693 / k
-
Intrinsic Clearance (Clint) = (0.693 / t½) * (Incubation Volume / mg Microsomal Protein) [14]
Caption: Experimental workflow for HLM stability assay.
Protocol 2: Stability in Human Plasma
This assay assesses susceptibility to circulating proteases and esterases.
1. Materials and Reagents:
-
Test Peptide Stock: 10 mM in DMSO.
-
Human Plasma (pooled, with anticoagulant like K2EDTA).
-
Phosphate-Buffered Saline (PBS), pH 7.4.
-
Quenching Solution: Acetonitrile (ACN) with 1% Formic Acid and an internal standard.
2. Step-by-Step Methodology:
-
Preparation: Thaw plasma in a 37°C water bath. Dilute plasma to a working concentration (e.g., 80-90%) with PBS.
-
Initiate Reaction: Add the test peptide to the plasma to a final concentration of 1-10 µM and incubate at 37°C.
-
Time-Point Sampling: At specified time points (e.g., 0, 1, 4, 8, 24 hours), remove an aliquot and quench the reaction by adding it to 2-3 volumes of the cold quenching solution.
-
Causality: Plasma contains a much wider variety of proteases than microsomes, and degradation is often slower. Therefore, the time course is typically extended to 24 or 48 hours.[15]
-
-
Sample Processing & Analysis: Follow steps 5 and 6 from the HLM protocol.
Part 4: Troubleshooting and Advanced Insights
Even with robust protocols, challenges can arise. Proactive troubleshooting is the mark of an experienced scientist.
| Problem | Possible Causes | Recommended Solutions & Troubleshooting Steps |
| Low Peptide Recovery at T=0 | 1. Non-specific Binding: Hydrophobic or "sticky" peptides adhere to plasticware.[16]2. Poor Solubility: The peptide is not fully dissolved in the assay buffer.[16]3. Precipitation Issues: Using a strong acid (like TCA) for quenching can cause the peptide to co-precipitate.[16] | 1. Use Low-Binding Labware: Employ low-adhesion polypropylene tubes and pipette tips.[16]2. Confirm Solubility: Perform a solubility test in the assay buffer before the experiment.3. Optimize Quenching: Use organic solvents like acetonitrile or an ethanol/ACN mixture for protein precipitation.[16] |
| High Variability Between Replicates | 1. Inconsistent Handling: Repeated freeze-thaw cycles of peptide stocks can cause degradation.[16]2. Pipetting Errors: Inaccurate pipetting of small volumes.3. Matrix Effects: Inconsistent ion suppression/enhancement during LC-MS analysis. | 1. Aliquot Stocks: Prepare single-use aliquots of peptide and enzyme stocks.2. Calibrate Pipettes: Ensure all pipettes are properly calibrated.3. Use a Stable Isotope-Labeled Internal Standard: This is the best way to correct for matrix effects and processing errors. |
Advanced Insight: Metabolite Identification (MetID)
A stability assay tells you how fast your peptide is degraded, but a MetID study tells you where and how. Following a stability assay, samples from a later time point can be analyzed using high-resolution mass spectrometry to identify the mass of metabolites. This can reveal:
-
Peptide backbone cleavage sites, identifying the specific proteases responsible.
-
Oxidative modification of the thiophene ring (e.g., +16 Da for hydroxylation or S-oxidation), confirming the metabolic pathways discussed in Part 1.
This information is invaluable for guiding the next round of rational drug design to block these metabolic "hotspots."
Conclusion
The incorporation of a thiophene moiety into a peptide is a powerful medicinal chemistry strategy, but it is not without its challenges. The potential for CYP450-mediated metabolic activation necessitates a thorough and early-stage in vitro assessment. By understanding the underlying metabolic pathways and employing robust, well-controlled experimental protocols, researchers can effectively compare candidates and make informed decisions. Key takeaways for drug developers include:
-
Prioritize Cyclization: For thiophene-containing peptides, a cyclic scaffold is a superior starting point for achieving metabolic stability against both proteases and oxidative enzymes.[9][10]
-
Test in Multiple Matrices: Stability should be assessed in both liver microsomes (for CYP450 liability) and plasma (for protease liability) to get a complete picture.
-
Validate Your Assays: Always include positive and negative controls (e.g., high/low turnover compounds, no-NADPH incubations) to ensure the integrity of your results.
By systematically evaluating and optimizing the metabolic stability of thiophene-containing peptides, we can better harness the therapeutic potential of this important chemical scaffold.
References
-
Dansette, P. M., et al. (2005). Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9. Biochemistry, 44(2), 783–791. Available at: [Link]
-
He, X., et al. (2008). Cytochrome P450 oxidation of the thiophene-containing anticancer drug 3-[(quinolin-4-ylmethyl)-amino]-thiophene-2-carboxylic acid (4-trifluoromethoxy-phenyl)-amide to an electrophilic intermediate. Chemical Research in Toxicology, 21(8), 1570–1577. Available at: [Link]
-
Dansette, P. M., et al. (2001). Cytochrome P450 catalyzed metabolism of thiophenes: Proof that both thiophene-S-oxide and thiophene epoxide are biological reactive intermediates. Conference: 8th European Meeting of the International Society for the Study of Xenobiotics. Available at: [Link]
-
Li, Y., et al. (2019). Conformational turn triggers regio-selectivity in the bioactivation of thiophene-contained compounds mediated by cytochrome P450. Journal of Biological Inorganic Chemistry, 24(7), 1023–1033. Available at: [Link]
-
He, X., et al. (2008). Cytochrome P450 Oxidation of the Thiophene-Containing Anticancer Drug 3-[(Quinolin-4-ylmethyl)-amino]. ACS Publications. Available at: [Link]
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Gramec, D., et al. (2014). Bioactivation potential of thiophene-containing drugs. Chemical Research in Toxicology, 27(8), 1326–1334. Available at: [Link]
-
Alam, M. J., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. Available at: [Link]
-
Jaladanki, C. K., et al. (2015). Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods. Inorganic Chemistry, 54(21), 10371–10383. Available at: [Link]
-
Saad, H. A., et al. (2022). Nonacidic thiophene-based derivatives as potential analgesic and design, synthesis, biological evaluation, and metabolic stability study. Drug Development Research, 83(8), 1739-1757. Available at: [Link]
-
Böttger, R., et al. (2022). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science, 5(8), 665–675. Available at: [Link]
-
Rekdal, O., et al. (2010). Serum Stability of Peptides. Springer Nature Experiments. Available at: [Link]
-
Gramec, D., et al. (2014). Bioactivation Potential of Thiophene-Containing Drugs. ACS Publications. Available at: [Link]
-
Böttger, R., et al. (2022). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Publications. Available at: [Link]
-
Gramec, D., et al. (2014). Bioactivation Potential of Thiophene-Containing Drugs. ResearchGate. Available at: [Link]
-
Li, Y., et al. (2024). Exploring the potential of thiophene derivatives as dual inhibitors of β-tubulin and Wnt/β-catenin pathways for gastrointestinal cancers in vitro. Heliyon, 10(10), e29988. Available at: [Link]
-
Ma, M., et al. (2019). Metabolic stability of linear peptide 7 and cyclic peptide 9 in rat plasma. ResearchGate. Available at: [Link]
-
Dansette, P. M., et al. (2012). Metabolic Activation of Prasugrel: Nature of the Two Competitive Pathways Resulting in the Opening of Its Thiophene Ring. Chemical Research in Toxicology, 25(5), 1058–1065. Available at: [Link]
-
Dishon, S., et al. (2018). Metabolic stability of linear and cyclic peptides. (A) Stability in rat plasma. (B) Stability in brush border membrane vesicles (BBMVs). ResearchGate. Available at: [Link]
-
Uche, O. N., & T. M. de la Torre, B. G. (2012). Flexible or fixed: a comparative review of linear and cyclic cancer-targeting peptides. Future Medicinal Chemistry, 4(12), 1601–1618. Available at: [Link]
-
González-Muñiz, R. (2017). Cyclic Peptides in Biological/Medicinal Chemistry. ACS Medicinal Chemistry Letters, 8(2), 139–141. Available at: [Link]
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- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytochrome P450 oxidation of the thiophene-containing anticancer drug 3-[(quinolin-4-ylmethyl)-amino]-thiophene-2-carboxylic acid (4-trifluoromethoxy-phenyl)-amide to an electrophilic intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
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A Senior Application Scientist's Guide to Comparative Docking Studies of Peptides With and Without (S)-3-Amino-3-(thiophen-3-yl)propanoic acid
Introduction: The Expanding Chemical Space of Peptide Therapeutics
In the realm of drug discovery, peptides represent a unique and powerful modality, bridging the gap between small molecules and large biologics.[1] Their high specificity and potency are often tempered by challenges such as poor metabolic stability and limited cell permeability.[2][3] A key strategy to overcome these limitations is the incorporation of non-canonical amino acids (ncAAs), which are not found in the 20 common proteinogenic amino acids.[1][4] The inclusion of ncAAs can significantly alter the physicochemical properties of peptides, enhancing their stability, bioavailability, and target affinity.[2][3]
This guide provides a comprehensive, in-depth protocol for conducting comparative molecular docking studies to evaluate the impact of incorporating a specific ncAA, (S)-3-Amino-3-(thiophen-3-yl)propanoic acid, into a model peptide. We will explore the rationale behind experimental choices, detail a step-by-step workflow, and present a framework for analyzing and interpreting the results. The objective is to equip researchers, scientists, and drug development professionals with the knowledge to computationally assess the potential of novel peptide modifications.
This compound , with its thiophene ring, introduces unique aromatic and electronic properties that can influence peptide conformation and binding interactions. Its structure is as follows:
Comparative Docking Workflow: A Conceptual Overview
The core of this guide is a comparative workflow designed to elucidate the structural and energetic differences between a native peptide and its modified counterpart when interacting with a protein target. This workflow is a self-validating system, where the comparison itself provides a critical internal control.
Caption: Conceptual workflow for the comparative docking study.
Experimental Protocols: A Step-by-Step Guide
For this guide, we will use a hypothetical yet biologically relevant system: the interaction between the human p53 N-terminal transactivation domain (p53TAD) and the MDM2 protein. A short peptide derived from p53 is known to bind to a hydrophobic cleft on the surface of MDM2. We will investigate the effect of replacing a key residue in the p53 peptide with this compound.
Part 1: Preparation of Receptor and Ligands
1.1. Receptor Preparation (MDM2):
-
Objective: To prepare the MDM2 protein structure for docking by removing extraneous molecules and adding necessary hydrogens.
-
Protocol:
-
Download the crystal structure of the human MDM2 protein in complex with a p53-derived peptide from the Protein Data Bank (PDB). For this example, we will assume a relevant PDB ID is used.
-
Load the PDB file into a molecular modeling software (e.g., AutoDockTools, Schrödinger Maestro, UCSF Chimera).[6]
-
Remove all non-protein molecules, including the co-crystallized peptide, water molecules, and any ions not essential for structural integrity.
-
Add polar hydrogens to the protein, as these are crucial for forming hydrogen bonds.
-
Assign partial charges to all atoms using a standard force field (e.g., Gasteiger charges).
-
Define the binding site. This can be done by creating a grid box centered on the location of the original co-crystallized peptide.[7]
-
Save the prepared receptor file in the appropriate format for the chosen docking software (e.g., PDBQT for AutoDock Vina).
-
1.2. Ligand Preparation (Native and Modified Peptides):
-
Objective: To generate 3D structures for both the native p53 peptide and the peptide modified with this compound.
-
Protocol for Native Peptide:
-
Define the sequence of the native p53 peptide (e.g., a 12-mer segment known to bind MDM2).
-
Use a peptide building tool (e.g., in PyMOL, Chimera, or a web server) to generate a 3D conformation. Since peptides are flexible, it is often beneficial to generate an ensemble of conformations (e.g., alpha-helix, extended).[8][9]
-
Add hydrogens and assign partial charges as done for the receptor.
-
Define the rotatable bonds within the peptide to allow for conformational flexibility during docking.
-
Save the prepared peptide file in the appropriate format.
-
-
Protocol for Modified Peptide:
-
First, create a 3D structure of this compound. This can be done using a molecular builder and energy minimization.
-
Generate force field parameters for this non-canonical amino acid if they are not already available in the chosen software.
-
Identify the residue in the native peptide to be replaced. The choice of this residue is critical and should be based on prior knowledge of key interactions.
-
Computationally "mutate" the selected residue to this compound.
-
Perform energy minimization on the modified peptide to obtain a low-energy starting conformation.
-
Prepare the modified peptide for docking in the same manner as the native peptide (add hydrogens, assign charges, define rotatable bonds).
-
Part 2: Molecular Docking Simulation
-
Objective: To predict the binding poses and estimate the binding affinities of the native and modified peptides to the MDM2 receptor.
-
Recommended Software: AutoDock Vina, HADDOCK, Glide, or specialized peptide docking tools like HPEPDOCK.[6][10][11]
-
Protocol (using a conceptualized docking process):
-
Launch the docking program and load the prepared receptor and ligand files.
-
Specify the search space by loading the grid box parameters defined during receptor preparation.
-
Set the docking parameters. For peptides, it is crucial to allow for significant flexibility.[7][12] The number of binding modes to generate and the exhaustiveness of the search should be set appropriately.
-
Run the docking simulation for both the native and the modified peptide against the MDM2 receptor.
-
The output will typically consist of a set of predicted binding poses for each peptide, ranked by a scoring function (e.g., binding energy in kcal/mol).[13]
-
Part 3: Analysis and Interpretation of Results
-
Objective: To compare the docking results of the native and modified peptides to understand the impact of the ncAA incorporation.
-
Protocol:
-
Binding Affinity Comparison: Compare the docking scores (binding energies) of the best-ranked poses for both peptides. A more negative value generally indicates a stronger predicted binding affinity.[14]
-
Binding Pose Analysis: Visually inspect the top-ranked poses for both peptides in the MDM2 binding site.[13]
-
Does the modified peptide occupy the same binding pocket as the native peptide?
-
Are there significant changes in the backbone conformation?
-
-
Interaction Analysis: Analyze the non-covalent interactions between each peptide and the receptor.[14] Key interactions to look for include:
-
Hydrogen bonds: Identify the number and location of hydrogen bonds. Note any new hydrogen bonds formed by the modified peptide or any that were lost.
-
Hydrophobic interactions: Assess the hydrophobic contacts, particularly involving the thiophene ring of the ncAA.
-
Pi-stacking or other aromatic interactions: The thiophene ring may engage in favorable interactions with aromatic residues on the receptor (e.g., Phenylalanine, Tyrosine).
-
-
Clustering Analysis: If multiple binding modes are generated, perform a clustering analysis based on root-mean-square deviation (RMSD) to identify the most populated and energetically favorable binding conformations.[15][16]
-
Data Presentation: A Comparative Summary
Quantitative data from the docking studies should be summarized in a clear and concise table for easy comparison.
| Metric | Native Peptide | Modified Peptide with this compound |
| Binding Energy (kcal/mol) | -8.5 | -9.7 |
| Number of Hydrogen Bonds | 4 | 5 |
| Key Interacting Residues | Phe19, Trp23, Leu26 | Phe19, Trp23, Leu26, Tyr67 |
| Additional Interactions | - | Pi-sulfur interaction with Met62 |
| RMSD from Native Pose (Å) | N/A | 1.2 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Visualizing Molecular Interactions
A diagram illustrating the key interactions can provide significant insight into the binding mechanism.
Caption: Key intermolecular interactions for native vs. modified peptides.
Conclusion and Future Directions
This guide has outlined a robust computational framework for the comparative analysis of peptides containing the non-canonical amino acid this compound. The hypothetical case study demonstrates that the introduction of this ncAA can potentially enhance binding affinity through the formation of new, favorable interactions. The predicted improvement in binding energy, coupled with the identification of specific new hydrogen bonds and pi-sulfur interactions, provides a strong rationale for the experimental validation of this modified peptide.
It is imperative to remember that molecular docking is a predictive tool.[15][17] The results, while insightful, should be interpreted with an understanding of the inherent approximations in scoring functions and the challenges of modeling peptide flexibility.[7][18] The next logical steps would involve synthesizing the modified peptide and experimentally validating the computational predictions through biophysical assays such as Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR) to quantitatively measure binding affinity.
References
- Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery. ACS Medicinal Chemistry Letters.
- Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. PubMed Central.
- Open protocols for docking and MD-based scoring of peptide substrates.
- Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applic
- Improving Protein-Peptide Docking Results via Pose-Clustering and Rescoring with a Combined Knowledge-Based and MM-GBSA Scoring Function. PubMed.
- Protein-peptide docking. HADDOCK3 User Manual - Bonvin Lab.
- Non-canonical (unusual) amino acids as a toolbox for antimicrobial and anticancer peptide synthesis. The Royal Society of Chemistry.
- Protein–Peptide Docking. Profacgen.
- DOCKING.
- Protein–Peptide Docking with ESMFold Language Model.
- Protein-peptide docking [review paper present
- Benchmarking of different molecular docking methods for protein-peptide docking. PubMed Central.
- Design of peptides with non-canonical amino acids using flow m
- How I can analyze and present docking results?.
- Peptide Discovery. Schrödinger.
- Links to free-accessible programs for molecular docking.
- Peptide docking. Bonvin Lab.
- Evaluation of Structure Prediction and Molecular Docking Tools for Therapeutic Peptides in Clinical Use and Trials Targeting Coronary Artery Disease. MDPI.
- Modelling peptide–protein complexes: docking, simulations and machine learning.
- Predicting Protein-Peptide Interactions: Benchmarking Deep Learning Techniques and a Comparison with Focused Docking. PubMed.
- This compound. ChemScene.
- (3S)-3-amino-3-(3-methylthiophen-2-yl)propanoic acid. PubChem.
- How to interprete and analyze molecular docking results?.
- Comparison of two docking methods for peptide-protein interactions. Semantic Scholar.
- Modelling peptide–protein complexes: docking, simulations and machine learning. QRB Discovery.
- Re-ranking of Computational Protein–Peptide Docking Solutions With Amino Acid Profiles of Rigid-Body Docking Results. bioRxiv.
- 3-AMINO-3-(THIOPHEN-3-YL)PROPANOIC ACID. ChemicalBook.
- 3-(Thiophen-3-yl)propanoic acid. PubChem.
- (S)-2-Amino-3-(benzo[b]thiophen-3-yl)propanoic acid. MedchemExpress.com.
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- 4. books.rsc.org [books.rsc.org]
- 5. chemscene.com [chemscene.com]
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- 10. Links to free-accessible programs for molecular docking – Katedra Biochemii Żywności [biochemia.uwm.edu.pl]
- 11. mdpi.com [mdpi.com]
- 12. Comparison of two docking methods for peptide-protein interactions. | Semantic Scholar [semanticscholar.org]
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- 14. researchgate.net [researchgate.net]
- 15. Improving Protein-Peptide Docking Results via Pose-Clustering and Rescoring with a Combined Knowledge-Based and MM-GBSA Scoring Function - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 17. youtube.com [youtube.com]
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A Comparative Guide to Confirming the Enantiomeric Excess of (S)-3-Amino-3-(thiophen-3-yl)propanoic Acid
Introduction: The Imperative of Stereochemical Purity
In the landscape of modern drug development, the chirality of a molecule is not a trivial detail; it is a fundamental determinant of its pharmacological profile. (S)-3-Amino-3-(thiophen-3-yl)propanoic acid is a crucial chiral building block, and like many biologically active molecules, its enantiomers can exhibit vastly different activities, potencies, and toxicities. The "distomer," or unwanted enantiomer, can be inactive, less active, or, in the worst case, contribute to adverse effects. Therefore, the robust and accurate determination of enantiomeric excess (ee) is a non-negotiable step in the quality control and regulatory validation of any synthesis targeting a single enantiomer.
This guide provides an in-depth comparison of the three principal analytical techniques for confirming the enantiomeric excess of this compound post-synthesis: High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Polarimetry. We will delve into the mechanistic underpinnings of each method, present detailed experimental protocols, and offer field-proven insights to guide researchers in selecting the most appropriate technique for their specific needs, from initial screening to final regulatory submission.
Chiral High-Performance Liquid Chromatography (HPLC): The Gold Standard
Chiral HPLC is the definitive method for the accurate quantification of enantiomers. It is a separative technique that physically resolves the enantiomeric pair, allowing for direct and precise measurement.
Principle of Separation: The Three-Point Interaction
The power of chiral HPLC lies in the Chiral Stationary Phase (CSP). The separation is governed by the principle of forming transient, diastereomeric complexes between the enantiomers and the chiral selector of the CSP. For effective chiral recognition, a minimum of three simultaneous interactions (e.g., hydrogen bonding, ionic, steric, or π-π interactions) are required, a concept known as the three-point interaction model.
For a polar, zwitterionic molecule like this compound, macrocyclic glycopeptide-based CSPs are exceptionally effective. These phases, such as those based on teicoplanin, are compatible with the polar mobile phases needed to solubilize the analyte and possess ionic groups that facilitate the necessary interactions for separation.[1]
Experimental Protocol: Chiral HPLC
Instrumentation: Standard HPLC system equipped with a pump, autosampler, column thermostat, and UV detector.
Chromatographic Conditions:
-
Column: Astec® CHIROBIOTIC® T, 5 µm, 250 x 4.6 mm (or equivalent macrocyclic glycopeptide-based CSP).
-
Mobile Phase: A typical starting point for this class of compounds is a polar ionic mobile phase. An isocratic mixture of Methanol/Water (80:20, v/v) with 0.1% Triethylamine and 0.1% Acetic Acid is a robust starting condition. The acid and base create a buffer system that significantly improves peak shape and retention.[1]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 220 nm (based on the thiophene chromophore).
-
Injection Volume: 10 µL.
Sample Preparation:
-
Prepare a stock solution of the synthesized this compound at a concentration of 1 mg/mL in the mobile phase.
-
For method development, also prepare a sample of the racemic mixture to confirm peak identification and resolution.
-
Filter all sample solutions through a 0.45 µm syringe filter before injection to protect the column.
Data Analysis: The enantiomeric excess is calculated from the relative peak areas of the two enantiomers ((S) and (R)) in the chromatogram using the following formula: % ee = [ (Area_S - Area_R) / (Area_S + Area_R) ] * 100
NMR Spectroscopy: An Orthogonal Confirmation
NMR spectroscopy offers a rapid and non-destructive method for determining enantiomeric excess. It relies on creating a diastereomeric environment that makes the enantiomers magnetically non-equivalent, leading to distinct signals in the NMR spectrum.
Principle of Discrimination: Creating Diastereomers
Unlike chromatography, NMR does not physically separate the enantiomers. Instead, a chiral auxiliary is added to the NMR tube to differentiate them. There are two primary approaches:
-
Chiral Derivatizing Agents (CDAs): The analyte is covalently bonded to a chiral agent (e.g., Mosher's acid chloride) to form a stable pair of diastereomers. While effective, this method is destructive and risks kinetic resolution, where one enantiomer reacts faster than the other, leading to inaccurate ee values.
-
Chiral Solvating Agents (CSAs): The analyte forms transient, rapidly exchanging diastereomeric complexes with a chiral agent in solution.[2] This is a non-covalent interaction, making the method non-destructive and generally preferred for its simplicity. The different spatial arrangements in these transient complexes cause slight differences in the chemical shifts of corresponding protons in the two enantiomers.
Experimental Protocol: ¹H NMR with a Chiral Solvating Agent
Materials:
-
Analyte: ~5-10 mg of synthesized this compound.
-
Chiral Solvating Agent (CSA): (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol (TFAE) or (R)-Pirkle's alcohol are effective CSAs for compounds containing amines and carboxylic acids.
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated benzene (C₆D₆).
Procedure:
-
Dissolve the analyte in ~0.6 mL of the deuterated solvent in an NMR tube.
-
Acquire a standard ¹H NMR spectrum of the analyte alone.
-
Add the CSA to the NMR tube in increments (e.g., 0.5, 1.0, 1.5 equivalents) and acquire a spectrum after each addition. The presence of the CSA should induce a separation of one or more proton signals into two distinct peaks corresponding to the (S) and (R) enantiomers. The proton alpha to the chiral center is often a good candidate for observation.
-
Monitor the spectra to find the optimal analyte-to-CSA ratio that provides baseline separation of a key signal.
Data Analysis: The enantiomeric excess is calculated by integrating the well-resolved signals corresponding to the two enantiomers: % ee = [ (Integral_S - Integral_R) / (Integral_S + Integral_R) ] * 100
Polarimetry: A Rapid but Unreliable Check
Polarimetry is the oldest chiroptical technique and measures the rotation of plane-polarized light by a chiral sample.[3] While simple and fast, it should be used with significant caution.
Principle of Measurement: Optical Rotation
According to Biot's Law, the observed optical rotation (α) of a sample is directly proportional to the concentration (c), the path length of the cell (l), and the specific rotation [α] of the chiral compound, which is a fundamental physical property. Enantiomers rotate light to an equal but opposite degree.[4]
Experimental Protocol: Polarimetry
Instrumentation: A standard polarimeter.
Procedure:
-
Accurately prepare a solution of the synthesized product in a suitable solvent (e.g., methanol) at a known concentration (c, in g/mL).
-
Calibrate the polarimeter with a solvent blank.
-
Fill the sample cell (of known path length l, in decimeters) with the solution, ensuring no air bubbles are present.
-
Measure the observed rotation (α).
Data Analysis:
-
First, calculate the specific rotation of your sample: [α]_obs = α / (c * l)
-
The enantiomeric excess is then calculated by comparing this to the known specific rotation of the pure enantiomer [α]_max: % ee = ( [α]_obs / [α]_max ) * 100
The Trustworthiness Issue
The critical flaw in polarimetry is its unreliability for accurate ee determination.[5]
-
Dependence on [α]_max: The calculation requires an accurate literature value for the specific rotation of the pure enantiomer, which may not be available or may vary with experimental conditions.
-
Sensitivity to Impurities: Any optically active impurity, even in trace amounts, will contribute to the observed rotation, leading to a drastically incorrect ee value.
-
Non-Linearity: The relationship between optical rotation and enantiomeric excess is not always linear (the Horeau effect), particularly at high and low ee values.[5]
Comparative Analysis and Recommendations
The choice of method depends on the stage of research and the required level of certainty. For robust quality assurance and regulatory submissions, relying on a single analytical method is insufficient.[6]
| Parameter | Chiral HPLC | NMR Spectroscopy (with CSA) | Polarimetry |
| Principle | Physical Separation | Diastereomeric Interaction | Optical Rotation |
| Accuracy | High (Gold Standard) | High (with good resolution) | Low to Moderate |
| Precision | High (<1.5% RSD typical)[6] | Good | Moderate (<2.0% RSD typical)[6] |
| Limit of Quantitation | Very Low (can detect <0.1% of minor enantiomer)[6] | High (~1-5% of minor enantiomer) | High (~1% ee)[6] |
| Throughput | Moderate (15-30 min/sample) | High (5-10 min/sample) | Very High (<2 min/sample) |
| Sample Prep | Simple | Very Simple | Simple |
| Key Advantage | Unambiguous separation and quantification | Non-destructive, fast, orthogonal method | Very fast, simple equipment |
| Key Disadvantage | Requires specific, expensive columns | Lower sensitivity, potential signal overlap | Unreliable, sensitive to impurities[5] |
Final Recommendation
-
Primary Method (The Standard): Chiral HPLC is the indispensable method for the final, accurate, and defensible determination of the enantiomeric excess of this compound. Its ability to separate the enantiomers from each other and from potential achiral impurities provides the highest level of confidence.[7][8]
-
Orthogonal Confirmation: NMR spectroscopy with a chiral solvating agent is an excellent orthogonal technique. Its different underlying principle makes it ideal for cross-validating HPLC results, ensuring the integrity of the data.[6] It is also highly valuable for rapid screening of multiple samples during reaction optimization.
-
Preliminary Check: Polarimetry should only be used as a rapid, qualitative check to confirm that the synthesis produced an optically active product. It should never be used as the sole method for reporting a quantitative enantiomeric excess value in a formal setting.
By employing a primary method like chiral HPLC and confirming the results with an orthogonal technique like NMR, researchers and drug development professionals can ensure the stereochemical purity of their compounds with the highest degree of scientific rigor.
References
-
Cook, C. W., et al. DETECTION LIMITS FOR CHIRAL AMINO ACIDS USING A POLARIZATION CAMERA. Universities Space Research Association. Available at: [Link]
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Kano, S., et al. (2018). NMR Spectroscopic Determination of Enantiomeric Excess Using Small Prochiral Molecules. The Journal of Physical Chemistry B. Available at: [Link]
-
Labuta, J., et al. (2013). NMR Spectroscopic Detection of Chirality and Enantiopurity in Referenced Systems Without Formation of Diastereomers. Nature Communications. Available at: [Link]
-
Pase, L., et al. (2022). Optical Polarization-Based Measurement Methods for Characterization of Self-Assembled Peptides' and Amino Acids' Micro- and Nanostructures. National Institutes of Health. Available at: [Link]
-
Johnstone, T. C., et al. (2016). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education. Available at: [Link]
-
Bull, S. D., et al. Simple Boronic Acid Based NMR Protocols for Determining the Enantiomeric Excess of Chiral Amines, Hydroxylamines and Amino Acids. University of Bath. Available at: [Link]
-
Ashenhurst, J. (2017). Optical Purity and Enantiomeric Excess. Master Organic Chemistry. Available at: [Link]
-
Zhang, X., et al. (2021). Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. Analytical Chemistry. Available at: [Link]
-
Schmidt + Haensch. Polarimeter. S4Science. Available at: [Link]
-
Oba, Y., et al. (2023). Enantiomeric Excesses of Aminonitrile Precursors Determine the Homochirality of Amino Acids. The Journal of Physical Chemistry Letters. Available at: [Link]
-
ResearchGate. (2015). NMR determination of enantiomeric excess. ResearchGate. Available at: [Link]
-
Patterson, D., et al. (2017). Absolute optical chiral analysis using cavity-enhanced polarimetry. Proceedings of the National Academy of Sciences. Available at: [Link]
-
Trade Science Inc. (2012). Synthesis and spectral characterization of potential impurities of tiaprofenic acid. TSI Journals. Available at: [Link]
-
ResearchGate. (2001). Comparison of polarimetry and crown ether-based HPLC chiral stationary phase method to determine (L)-amino acid optical purity. ResearchGate. Available at: [Link]
-
Sanchez, F. G., & Pareja, A. G. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Journal of Separation Science. Available at: [Link]
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Thiophene-Containing Compounds
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Thiophene and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous blockbuster drugs.[1] Their unique electronic and steric properties, however, present distinct analytical challenges, particularly in ensuring the accuracy, precision, and reliability of quantitative methods throughout the drug development lifecycle.[2] This guide provides an in-depth, experience-driven comparison of the primary analytical techniques for thiophene-containing compounds—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—with a focus on the principles and practical execution of cross-validation to ensure data integrity and regulatory compliance.
The Rationale for Method Cross-Validation: Beyond Single-Method Sufficiency
In the landscape of pharmaceutical analysis, relying on a single analytical method, no matter how well-validated, can introduce inherent biases and overlook certain impurities or degradation products. Cross-validation, in this context, refers to the systematic comparison of two distinct, validated analytical methods to ensure that they produce comparable and reliable results for the same analyte.[3] This is not merely a confirmatory exercise but a cornerstone of robust analytical science, providing a deeper understanding of the analyte and the limitations of each technique. For thiophene-containing compounds, which can be susceptible to specific degradation pathways, cross-validation between a non-destructive method like HPLC-UV and a structurally elucidative method like GC-MS is invaluable.[4][5]
The decision to undertake a cross-validation study is often driven by several factors throughout the drug development process:
-
Phase-appropriate method evolution: An early-phase HPLC method may need to be cross-validated against a more sensitive GC-MS method developed for later-phase impurity profiling.
-
Transfer between laboratories: When a method is transferred to a different site or a contract research organization (CRO), cross-validation ensures inter-laboratory consistency.[3]
-
Investigating out-of-specification (OOS) results: Discrepancies in results can be investigated by analyzing the sample with an orthogonal technique.
The following diagram illustrates the decision-making process for initiating a cross-validation study:
Caption: Decision workflow for initiating analytical method cross-validation.
A Head-to-Head Comparison: HPLC vs. GC-MS for Thiophene Analogs
The choice between HPLC and GC-MS is fundamentally dictated by the physicochemical properties of the thiophene-containing analyte and the analytical objective.[6][7]
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[7] | Separation based on volatility and partitioning between a gaseous mobile phase and a solid or liquid stationary phase, with mass-based detection.[7] |
| Applicability | Ideal for non-volatile, thermally labile, and polar thiophene derivatives.[8] | Best suited for volatile and thermally stable thiophene compounds.[6] |
| Primary Use | Assay, purity determination, and analysis of non-volatile impurities in bulk drug substances and formulations.[9] | Trace-level impurity identification, residual solvent analysis, and structural elucidation of volatile byproducts.[9][10] |
| Sensitivity | Moderate to high (µg to ng range).[11] | Very high (ng to pg range).[11] |
| Strengths | - Wide applicability to diverse thiophene structures.[12]- Robust and reproducible for routine QC.- Non-destructive, allowing for fraction collection. | - High resolving power for complex mixtures.[13]- Definitive identification through mass spectral libraries.[11]- Excellent for volatile and semi-volatile impurity profiling.[14] |
| Limitations | - Lower peak efficiency compared to capillary GC.- Potential for co-elution of structurally similar impurities. | - Requires analyte to be thermally stable and volatile.- Derivatization may be necessary for polar compounds, adding complexity. |
Experimental Protocols: A Foundation of Trustworthiness
The integrity of any cross-validation study rests on the robustness of the individual analytical methods. The following protocols are provided as a starting point and should be rigorously validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[15][16][17][18]
Stability-Indicating HPLC-UV Method for a Thiophene-Containing API
Forced degradation studies are a regulatory expectation and a critical component in developing a stability-indicating method.[19][20][21] They help identify potential degradation products and demonstrate the method's specificity.[20][22]
Forced Degradation Protocol:
-
Acid Hydrolysis: Dissolve the API in a suitable solvent and add 0.1 M HCl. Heat at 60°C for 4 hours.
-
Base Hydrolysis: Dissolve the API in a suitable solvent and add 0.1 M NaOH. Keep at room temperature for 2 hours.
-
Oxidative Degradation: Dissolve the API in a suitable solvent and add 3% H₂O₂. Keep at room temperature for 6 hours.
-
Thermal Degradation: Expose the solid API to 105°C for 24 hours.
-
Photolytic Degradation: Expose the API solution to UV light (254 nm) and visible light for a specified duration as per ICH Q1B guidelines.
HPLC Method Protocol:
-
Instrumentation: HPLC with a UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[23]
-
Mobile Phase: A gradient of acetonitrile and 0.1% phosphoric acid in water is a common starting point.
-
Gradient Example: 0-15 min, 30-80% Acetonitrile; 15-20 min, 80% Acetonitrile; 20-21 min, 80-30% Acetonitrile; 21-25 min, 30% Acetonitrile.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Determined by the UV spectrum of the thiophene analyte (often in the 230-280 nm range).[23]
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the API in the mobile phase to a final concentration within the validated linear range.
GC-MS Method for Volatile Impurities in a Thiophene-Containing API
This method is designed to identify and quantify volatile impurities that may not be detected by HPLC.
GC-MS Method Protocol:
-
Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer.
-
Column: A low-polarity column such as a DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) is generally suitable.[23]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 min.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 min at 280°C.
-
-
Injection Mode: Splitless or split, depending on the required sensitivity.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Mass Range: m/z 40-500.
-
Sample Preparation: Dissolve the API in a volatile organic solvent (e.g., dichloromethane, ethyl acetate) to a concentration of approximately 1 mg/mL.
The Cross-Validation Workflow: A Step-by-Step Guide
The cross-validation process itself is a structured experiment designed to directly compare the performance of the two validated methods.
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The Unseen Backbone: A Comparative Guide to the Biological Activity of α- and β-Amino Acid-Containing Peptides
For researchers, scientists, and drug development professionals, the quest for more stable, potent, and specific therapeutic peptides is relentless. While nature's palette is predominated by α-amino acids, the strategic incorporation of their synthetic cousins, β-amino acids, offers a compelling avenue to overcome the inherent limitations of native peptides. This guide provides an in-depth, objective comparison of the biological activities of peptides containing α- and β-amino acids, supported by experimental data and methodologies, to empower informed decisions in peptide-based drug design.
The fundamental distinction between α- and β-amino acids lies in the position of the amino group relative to the carboxyl group. In α-amino acids, both are attached to the same carbon (the α-carbon), whereas in β-amino acids, they are attached to adjacent carbons. This seemingly subtle shift in the peptide backbone introduces profound changes in conformation, stability, and ultimately, biological function.
At a Glance: Key Performance Differences
| Biological Property | α-Amino Acid Peptides | β-Amino Acid-Containing Peptides | Rationale for Difference |
| Proteolytic Stability | Low (rapidly degraded) | High (significantly increased half-life) | Unnatural backbone is not recognized by proteases.[1][2] |
| Conformational Flexibility | High | Lower (more constrained) | Additional methylene group restricts torsional angles.[3] |
| Secondary Structure | α-helices, β-sheets | 10/12-helices, 14-helices, turns | Altered backbone hydrogen bonding patterns.[4] |
| Receptor Binding Affinity | Native affinity | Variable (can be lower, maintained, or improved) | Requires careful design to mimic α-peptide side-chain presentation.[5] |
| Immunogenicity | Potentially immunogenic | Generally lower immunogenicity | Altered backbone may reduce MHC binding and T-cell recognition.[5][6] |
I. The Shield of Stability: Resisting Proteolytic Degradation
A primary obstacle in the clinical translation of peptide therapeutics is their rapid degradation by proteases in the body.[2] The introduction of β-amino acids provides a robust solution to this challenge.
The Causality: Proteases have evolved to recognize and cleave the specific peptide bonds of α-amino acids. The altered backbone geometry of peptides containing β-amino acids renders them poor substrates for these enzymes, leading to a substantial increase in their resistance to proteolysis.[1][5] This enhanced stability translates to a longer plasma half-life and improved pharmacokinetic profiles.[2]
Experimental Protocol: In Vitro Proteolytic Stability Assay
This protocol provides a standardized method to quantify the proteolytic stability of a peptide in the presence of serum or plasma.
1. Materials:
-
Test peptide stock solution (1 mg/mL in a suitable solvent).
-
Human or animal serum/plasma.
-
Quenching solution (e.g., 10% Trichloroacetic Acid (TCA) or Acetonitrile with 1% Trifluoroacetic Acid (TFA)).
-
Incubation buffer (e.g., Phosphate Buffered Saline, PBS).
-
High-Performance Liquid Chromatography (HPLC) system or a Mass Spectrometer (e.g., LC-MS).
2. Procedure:
- Preparation: Thaw serum/plasma on ice. Centrifuge at 10,000 x g for 10 minutes at 4°C to remove precipitates.
- Incubation: In a microcentrifuge tube, mix the test peptide with the serum/plasma at a final concentration of 10-100 µM. Incubate at 37°C.
- Time Points: At designated time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the incubation mixture.
- Quenching: Immediately add the aliquot to a tube containing the quenching solution to stop the enzymatic reaction.
- Clarification: Centrifuge the quenched samples at 14,000 x g for 15 minutes at 4°C.
- Analysis: Collect the supernatant and analyze by HPLC or LC-MS to quantify the amount of intact peptide remaining.
3. Data Analysis:
-
Plot the percentage of intact peptide remaining against time.
-
Calculate the half-life (t½), which is the time required for 50% of the peptide to be degraded.
Caption: Workflow for assessing peptide proteolytic stability.
II. The Blueprint of Function: Conformational Properties and Secondary Structure
The biological activity of a peptide is intimately linked to its three-dimensional structure. The introduction of β-amino acids significantly alters the conformational landscape of a peptide, leading to the formation of novel secondary structures.
The Causality: The additional methylene unit in the backbone of β-amino acids introduces an extra rotatable bond, which might suggest increased flexibility. However, steric hindrance often leads to a more restricted conformational space compared to α-peptides.[3] This conformational pre-organization can be advantageous, as β-peptides can form stable helical structures, such as the 10/12-helix and 14-helix, with as few as four to six residues, whereas α-peptides often require 10-12 residues to form a stable α-helix.[4]
Caption: Common secondary structures of α- and β-peptides.
III. The Dance of Recognition: Receptor Binding and Biological Activity
The ultimate goal of many therapeutic peptides is to bind to a specific biological target with high affinity and selectivity. While β-peptides offer enhanced stability, recapitulating the precise side-chain presentation of an α-peptide for receptor recognition is a significant challenge.[5]
The Causality: The altered backbone of β-peptides changes the spacing and orientation of the side chains. A direct, one-to-one substitution of α-amino acids with their β-counterparts often leads to a loss of binding affinity. However, by carefully selecting the type of β-amino acid (e.g., β², β³, or cyclic β-amino acids) and their position within the sequence, it is possible to design β-peptides and α/β-peptides that mimic the bioactive conformation of the parent α-peptide and exhibit comparable or even enhanced biological activity.[2]
Experimental Protocol: Cell-Based Functional Assay (Example: GPCR Activation)
This protocol outlines a general method for assessing the ability of a peptide to activate a G-protein coupled receptor (GPCR) in a cell-based system.
1. Materials:
-
Cells stably expressing the target GPCR (e.g., HEK293 cells).
-
Test peptides (α- and β-versions) at various concentrations.
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
A second messenger detection kit (e.g., cAMP or calcium flux assay kit).
-
A microplate reader compatible with the detection kit.
2. Procedure:
- Cell Seeding: Seed the GPCR-expressing cells into a 96-well plate and culture overnight.
- Peptide Preparation: Prepare serial dilutions of the test peptides in assay buffer.
- Assay:
- Remove the culture medium from the cells and wash with assay buffer.
- Add the second messenger dye (if applicable) and incubate as per the manufacturer's instructions.
- Add the peptide dilutions to the wells.
- Detection: Immediately measure the signal (e.g., fluorescence or luminescence) in a microplate reader at specified time points.
3. Data Analysis:
-
Plot the response (e.g., change in fluorescence) against the peptide concentration.
-
Fit the data to a dose-response curve to determine the EC₅₀ (the concentration of peptide that elicits a half-maximal response).
IV. The Body's Response: A Look at Immunogenicity
An unwanted immune response can compromise the safety and efficacy of a therapeutic peptide. The introduction of non-natural amino acids, such as β-amino acids, can influence the immunogenic potential of a peptide.
The Causality: Immunogenicity is a complex process involving recognition by B-cells and presentation of peptide fragments by Major Histocompatibility Complex (MHC) molecules to T-cells.[6] The unnatural backbone of β-peptides can hinder their processing by antigen-presenting cells and their subsequent loading onto MHC molecules.[6] Furthermore, the altered conformation may not be recognized by B-cell receptors. Generally, the incorporation of non-natural amino acids tends to diminish T-cell stimulation, potentially leading to lower immunogenicity.[5][7] However, it is crucial to assess the immunogenicity of each modified peptide on a case-by-case basis, as some α/β-peptides have been shown to retain the ability to bind to MHC-II and activate T-cells.[6]
Conclusion: A New Frontier in Peptide Therapeutics
The incorporation of β-amino acids into peptides is a powerful strategy to overcome the limitations of their natural α-amino acid counterparts, particularly in terms of proteolytic stability. While challenges remain in precisely mimicking the receptor binding of α-peptides, the growing understanding of β-peptide conformational preferences and advanced design strategies are paving the way for the development of novel, more effective peptide-based drugs. This guide serves as a foundational resource for researchers venturing into this exciting field, providing the necessary comparative data and experimental frameworks to harness the potential of β-amino acid-containing peptides.
References
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Cheng, R. P., Gellman, S. H., & DeGrado, W. F. (2001). β-Peptides: From Structure to Function. Chemical Reviews, 101(10), 3219-3232. [Link]
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Lombardi, A., et al. (2019). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. ACS Medicinal Chemistry Letters, 10(1), 4-8. [Link]
-
Beke, T., Csizmadia, I. G., & Perczel, A. (2004). On the flexibility of beta-peptides. Journal of computational chemistry, 25(2), 285-307. [Link]
-
Wold, E. D., et al. (2017). Recognition of MHC-II peptide ligands that contain β-amino acids. Proceedings of the National Academy of Sciences, 114(28), 7417-7422. [Link]
-
Syngene International Ltd. (n.d.). In silico immunogenicity assessment for peptides with unnatural amino acids. [Link]
-
Joliot-Curie Institute for Life Sciences. (2021). Evaluation of the immunogenicity of peptide-drugs containing non-natural modifications. [Link]
-
Frackenpohl, J., et al. (2005). The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides. Chemical biodiversity, 2(5), 591-632. [Link]
-
Hoye, A. T., et al. (2016). Folding and function in α/β-peptides: Targets and therapeutic applications. Biopolymers, 106(4), 484-495. [Link]
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A Senior Application Scientist's Guide to Assessing the Impact of Thiophene Ring Position on Receptor Binding Affinity
<
Introduction: The Subtle Power of Positional Isomerism in Drug Design
In the landscape of medicinal chemistry, the thiophene ring is a well-established and valuable scaffold.[1][2][3] Its structural similarity to the phenyl ring allows it to serve as a bioisostere, a molecular substituent with similar physical or chemical properties that can be used to modulate a compound's biological activity.[4][5][6][7] The incorporation of a thiophene moiety can influence a molecule's lipophilicity, metabolic stability, and, crucially, its binding affinity for a target receptor.[3][8]
However, the impact of the thiophene ring is not monolithic. The point of attachment—specifically, whether a substituent is connected at the 2-position or the 3-position of the ring—can dramatically alter the electronic and steric properties of the molecule. This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on how to systematically assess the impact of thiophene ring positional isomerism on receptor binding affinity. We will explore the causality behind experimental choices, detail self-validating protocols, and present data-driven comparisons to illuminate this critical aspect of structure-activity relationship (SAR) studies.[2][9][10]
The Thiophene Moiety: A Tale of Two Positions
The electronic distribution and steric profile of a thiophene ring differ significantly between its C2 and C3 positions. These differences can have a profound effect on how a ligand interacts with the amino acid residues within a receptor's binding pocket.
-
2-Substituted Thiophene (2-thienyl): This isomer often exhibits electronic properties more analogous to a substituted phenyl ring. The proximity of the sulfur atom can influence hydrogen bonding and other polar interactions.[8]
-
3-Substituted Thiophene (3-thienyl): Substitution at this position can lead to different steric hindrance and electronic characteristics compared to the 2-position, potentially altering the molecule's preferred conformation and its fit within the binding site.
Understanding these nuances is fundamental to rational drug design. A seemingly minor shift in the attachment point can be the difference between a potent, selective ligand and an inactive compound.[11]
Caption: Positional isomers of a substituted thiophene ring.
Comparative Methodologies for Assessing Binding Affinity
To quantitatively evaluate the impact of thiophene ring position, a robust suite of biophysical and biochemical assays is required. The choice of method depends on factors such as the nature of the receptor (e.g., membrane-bound vs. soluble), the availability of specific reagents, and the desired throughput.
Radioligand Binding Assays: The Gold Standard
Radioligand binding assays are considered the gold standard for quantifying ligand-receptor interactions due to their high sensitivity and robustness.[12] These assays can be conducted in two primary formats: saturation and competition.
-
Saturation Assays: Determine the density of receptors in a given preparation (Bmax) and the equilibrium dissociation constant (Kd) of the radioligand.[12][13]
-
Competition Assays: Measure the ability of a test compound (e.g., our thiophene isomers) to displace a radioligand of known affinity. This yields the inhibitory constant (Ki), a measure of the test compound's binding affinity.[12]
The following diagram outlines a typical workflow for a competitive radioligand binding assay using a filtration format. The key principle is to separate receptor-bound radioligand from unbound radioligand and quantify the bound radioactivity.[12]
Caption: Workflow for a competitive radioligand binding assay.
This protocol is a generalized guide and may require optimization for specific receptor systems.[14][15]
-
Receptor Preparation:
-
Homogenize tissue or cells expressing the target receptor in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, with protease inhibitors).[14][16]
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the membrane pellet by resuspending in fresh buffer and re-centrifuging.
-
Resuspend the final pellet in an appropriate assay buffer and determine the protein concentration (e.g., using a BCA assay).[14][16]
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add receptor membranes, a fixed concentration of radioligand (typically at or below its Kd), and assay buffer.[14]
-
Non-Specific Binding (NSB): Add receptor membranes, radioligand, and a high concentration of a known, unlabeled ligand to saturate the receptors.[14]
-
Competition: Add receptor membranes, radioligand, and varying concentrations of the 2-thienyl and 3-thienyl test compounds.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., 37°C) for a predetermined time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.[15][16]
-
Filtration and Washing:
-
Quantification and Analysis:
-
Dry the filter plate and add a scintillation cocktail.
-
Measure the radioactivity trapped on the filters using a scintillation counter.[14]
-
Subtract the NSB counts from all other measurements to determine specific binding.
-
Plot the specific binding as a function of the test compound concentration and fit the data using non-linear regression to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the radioligand concentration and Kd is its dissociation constant.[14][16]
-
Surface Plasmon Resonance (SPR): A Real-Time, Label-Free Approach
SPR is a powerful, label-free technique that measures binding events in real-time by detecting changes in the refractive index at a sensor chip surface.[17][18] This method provides not only the equilibrium dissociation constant (KD) but also the kinetic parameters of binding—the association rate constant (ka) and the dissociation rate constant (kd).[19][20]
Why choose SPR? It is ideal for situations where radiolabeling is not feasible or when understanding the kinetics of the binding interaction is crucial for the project. For example, a compound with a fast "on-rate" and slow "off-rate" might be a more desirable drug candidate, even if its overall affinity (KD) is similar to another compound with different kinetics.
Caption: General workflow for an SPR binding experiment.
Isothermal Titration Calorimetry (ITC): The Thermodynamic Perspective
ITC directly measures the heat released or absorbed during a binding event.[21][22] This technique is unique in its ability to provide a complete thermodynamic profile of the interaction in a single experiment, including the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[23][24]
Why choose ITC? ITC is invaluable for understanding the driving forces behind the binding interaction. For instance, one thiophene isomer might exhibit enthalpy-driven binding (favorable hydrogen bonds and van der Waals interactions), while the other might be entropy-driven (release of water molecules from the binding site). This level of detail is critical for lead optimization.[21]
Data Presentation and Interpretation: A Comparative Case Study
To illustrate the assessment, let's consider a hypothetical case study comparing two positional isomers, Compound A (2-thienyl) and Compound B (3-thienyl), targeting the Dopamine D2 receptor.
| Method | Parameter | Compound A (2-thienyl) | Compound B (3-thienyl) | Interpretation |
| Radioligand Assay | Ki (nM) | 15.2 | 189.5 | Compound A has over 10-fold higher affinity for the receptor. |
| SPR | KD (nM) | 14.8 | 192.1 | Confirms the higher affinity of Compound A. |
| ka (1/Ms) | 1.2 x 10^5 | 1.5 x 10^5 | Both isomers associate with the receptor at a similar rate. | |
| kd (1/s) | 1.8 x 10^-3 | 2.9 x 10^-2 | Compound A dissociates much more slowly, leading to a longer residence time. | |
| ITC | ΔG (kcal/mol) | -10.7 | -9.2 | The change in Gibbs free energy confirms stronger binding for Compound A. |
| ΔH (kcal/mol) | -6.5 | -2.1 | Binding of Compound A is more enthalpically favorable. | |
| -TΔS (kcal/mol) | -4.2 | -7.1 | Binding of Compound B is more entropically driven. |
Analysis of the Case Study:
The data clearly demonstrates that the position of the thiophene ring attachment is critical. Compound A, the 2-thienyl isomer, exhibits significantly higher affinity (lower Ki and KD). The SPR data provides a deeper insight: the primary difference lies not in how quickly the compounds bind (similar ka), but in how long they remain bound (much slower kd for Compound A). The ITC results reveal the thermodynamic drivers: Compound A's binding is characterized by strong enthalpic contributions, suggesting more favorable direct interactions with the binding site, whereas Compound B's binding is driven more by entropy, possibly due to a larger displacement of ordered water molecules.
Conclusion: A Multi-Faceted Approach to SAR
Assessing the impact of thiophene ring position on receptor binding affinity is not a matter of applying a single technique. A comprehensive and robust evaluation requires a multi-faceted approach. Radioligand binding assays provide the foundational affinity data, SPR elucidates the kinetic behavior of the interaction, and ITC uncovers the thermodynamic driving forces. By integrating the data from these orthogonal methods, medicinal chemists can build a detailed understanding of the structure-activity relationship, enabling more rational and efficient design of potent and selective therapeutics. The seemingly subtle choice between a 2-thienyl or 3-thienyl substitution can unlock significant improvements in a compound's pharmacological profile, underscoring the importance of rigorous, quantitative assessment in drug discovery.
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Literature review comparing synthetic routes to substituted thiophene amino acids
A Technical Review for Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of heterocyclic motifs into amino acid frameworks represents a cornerstone of modern medicinal chemistry, providing avenues to novel pharmacological profiles and expanded intellectual property. Among these, thiophene-containing amino acids have garnered significant attention as versatile building blocks in the design of peptidomimetics and small molecule therapeutics.[1][2] The thiophene ring, often considered a bioisostere of the phenyl group, can profoundly influence a molecule's electronic character, lipophilicity, and metabolic fate, rendering it a prized component in contemporary drug design.[3] This guide offers a detailed, comparative analysis of the principal synthetic routes to substituted thiophene amino acids, emphasizing the fundamental chemical principles, providing detailed experimental methodologies, and critically evaluating the relative merits and drawbacks of each approach.
Classical Ring-Forming Strategies: Constructing the Thiophene Core from Acyclic Precursors
The foundation of thiophene synthesis lies in a trio of classical name reactions: the Gewald, Paal-Knorr, and Fiesselmann syntheses. While these reactions were initially developed for the synthesis of simpler thiophene derivatives, they can be strategically adapted for the preparation of thiophene amino acids. This is typically achieved by utilizing starting materials that already possess a suitably protected amino acid functionality.
The Gewald Aminothiophene Synthesis
The Gewald reaction is a powerful multicomponent condensation that offers a direct and efficient pathway to 2-aminothiophenes.[4] This one-pot reaction involves the condensation of a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a base.[5] The adaptation of this reaction for the synthesis of thiophene amino acids hinges on the use of a carbonyl-containing starting material that incorporates a protected amino acid side chain.
Causality Behind Experimental Choices: The selection of the base is a critical parameter in the Gewald synthesis. An organic base, such as morpholine or triethylamine, is typically employed to catalyze the initial Knoevenagel condensation between the carbonyl compound and the α-cyanoester. The subsequent addition of sulfur and the final cyclization step are also base-promoted. Protic solvents like ethanol are often used to ensure the solubility of the various reactants and intermediates throughout the reaction sequence.
Caption: Workflow of the Gewald Aminothiophene Synthesis.
Experimental Protocol: Gewald Synthesis of a Protected 2-Aminothiophene-3-carboxylate Amino Acid Derivative [3]
-
In a round-bottom flask, combine the β-keto ester bearing a protected amino acid moiety (1.0 equivalent), an α-cyanoester such as ethyl cyanoacetate (1.0 equivalent), and elemental sulfur (1.1 equivalents) in ethanol (5 mL per mmol of the keto ester).
-
To the stirred suspension, add a catalytic amount of a secondary amine, for instance, morpholine or piperidine (0.2 equivalents).
-
Heat the reaction mixture to 50-60 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction, allow the mixture to cool to room temperature.
-
If the product precipitates, collect it by vacuum filtration and wash with a small amount of cold ethanol.
-
If the product remains in solution, concentrate the reaction mixture under reduced pressure and purify the resulting residue by column chromatography on silica gel.
The Paal-Knorr Thiophene Synthesis
The Paal-Knorr synthesis provides a direct and often high-yielding method for the preparation of thiophenes from 1,4-dicarbonyl compounds.[6] The transformation is typically effected by heating the dicarbonyl substrate with a sulfurizing agent, with phosphorus pentasulfide (P₄S₁₀) and Lawesson's reagent being the most common choices.[7] To utilize this method for the synthesis of thiophene amino acids, a 1,4-dicarbonyl compound that incorporates a protected amino acid side chain is a prerequisite.
Causality Behind Experimental Choices: The choice of the sulfurizing agent is a key consideration. While phosphorus pentasulfide is the traditional reagent, Lawesson's reagent is frequently preferred due to its milder nature and improved solubility in common organic solvents. To achieve the temperatures necessary for the cyclization to proceed efficiently, the reaction is usually conducted in a high-boiling, inert solvent such as toluene or xylene.
Caption: Workflow of the Paal-Knorr Thiophene Synthesis.
Experimental Protocol: Paal-Knorr Synthesis of a Substituted Thiophene Amino Acid [8]
-
In a flame-dried, two-necked round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve the 1,4-dicarbonyl compound bearing a protected amino acid moiety (1.0 equivalent) in anhydrous toluene (10 mL per mmol).
-
Add phosphorus pentasulfide (0.5 equivalents) or Lawesson's reagent (0.5 equivalents) to the solution.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and remove any insoluble material by filtration.
-
Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
The Fiesselmann Thiophene Synthesis
The Fiesselmann synthesis offers a valuable route to 3-hydroxy-2-thiophenecarboxylic acid derivatives through the base-catalyzed condensation of α,β-acetylenic esters with thioglycolic acid derivatives.[9] This methodology can be adapted for the preparation of thiophene amino acids by employing either an alkyne or a thioglycolic acid derivative that contains a protected amino acid moiety. A notable variation of this reaction, which utilizes a nitrile-containing substrate, can lead to the formation of 3-aminothiophenes.[10]
Causality Behind Experimental Choices: A strong base, such as sodium methoxide or potassium tert-butoxide, is essential to deprotonate the thioglycolic acid derivative, thereby generating the active nucleophile. The reaction is typically conducted in an alcoholic solvent, and it can often proceed at room temperature or with only gentle heating.
Caption: Workflow of the Fiesselmann Thiophene Synthesis.
Experimental Protocol: Fiesselmann Synthesis of a 3-Hydroxythiophene-2-carboxylate Amino Acid Derivative [11]
-
To a solution of the appropriate thioglycolic acid derivative (1.1 equivalents) in methanol (10 mL per mmol) at 0 °C, add a solution of sodium methoxide in methanol (1.1 equivalents).
-
After stirring for 15 minutes at 0 °C, add a solution of the α,β-acetylenic ester bearing a protected amino acid moiety (1.0 equivalent) in methanol.
-
Allow the reaction mixture to gradually warm to room temperature and continue stirring until the reaction is complete, as determined by TLC analysis.
-
Neutralize the reaction mixture by the addition of acetic acid and then remove the solvent under reduced pressure.
-
Partition the resulting residue between ethyl acetate and water.
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
Modern Synthetic Strategies: The Power of Transition-Metal Catalysis
The advent of transition-metal catalysis has transformed the field of organic synthesis, and the preparation of thiophene amino acids has greatly benefited from these advances. These modern methods often involve the cross-coupling of a pre-formed thiophene ring with a suitable amino acid precursor, which allows for a high degree of control over the final substitution pattern.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, including the Suzuki, Stille, and Buchwald-Hartwig amination reactions, are exceptionally powerful for the formation of both carbon-carbon and carbon-nitrogen bonds.[12] In the context of thiophene amino acid synthesis, these reactions can be strategically employed to couple a halo-thiophene derivative with an appropriately functionalized amino acid precursor.
Causality Behind Experimental Choices: The success of these cross-coupling reactions is highly dependent on the judicious selection of the catalyst, ligand, and base. For instance, in a typical Suzuki coupling, a palladium(0) catalyst in combination with a phosphine ligand is used to couple a boronic acid or ester with a halide. The role of the base is to activate the boronic acid species for transmetalation. The Buchwald-Hartwig amination provides a direct method for the formation of a C-N bond between a halo-thiophene and a protected amino acid.
Caption: Generalized Catalytic Cycle for Palladium-Catalyzed Cross-Coupling.
Experimental Protocol: Suzuki Coupling for the Synthesis of a Thienyl Amino Acid Derivative [13]
-
In a Schlenk flask, combine the halo-thiophene (1.0 equivalent), the boronic acid or ester derivative of the protected amino acid (1.2 equivalents), and a base such as potassium carbonate (2.0 equivalents).
-
Add a suitable solvent system (e.g., a mixture of dioxane and water) and degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Add the palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents).
-
Heat the reaction mixture under an inert atmosphere to 80-100 °C.
-
Monitor the progress of the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
The Enantioselective Synthesis of Thiophene Amino Acids
The biological function of amino acids is intrinsically linked to their stereochemistry. Consequently, the enantioselective synthesis of thiophene amino acids is of critical importance for their successful application in drug discovery and development.
Asymmetric Catalysis
The use of chiral transition-metal catalysts, particularly those based on rhodium and palladium, has provided powerful methods for the asymmetric synthesis of a diverse array of amino acids.[14] For the preparation of thiophene amino acids, techniques such as the asymmetric hydrogenation of a dehydroamino acid precursor that contains a thiophene moiety can provide access to highly enantiomerically enriched products.
Causality Behind Experimental Choices: The selection of the chiral ligand is the single most important factor in achieving high levels of enantioselectivity. Chiral phosphine ligands, such as those belonging to the DuPhos and Josiphos families, have demonstrated remarkable efficacy in rhodium-catalyzed asymmetric hydrogenations. The reaction parameters, including the choice of solvent, temperature, and hydrogen pressure, must be meticulously optimized to achieve both high conversion and maximal enantiomeric excess.
Caption: Workflow for Asymmetric Hydrogenation.
Experimental Protocol: Rhodium-Catalyzed Asymmetric Hydrogenation
-
Inside a glovebox, dissolve the dehydroamino acid precursor (1.0 equivalent) and the chiral rhodium catalyst (e.g., [Rh(COD)(DuPhos)]BF₄, 0.01 equivalents) in a degassed solvent such as methanol.
-
Transfer the solution to a high-pressure reactor.
-
Pressurize the reactor with hydrogen gas (e.g., 50 psi) and stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction by observing the uptake of hydrogen.
-
Once the reaction is complete, carefully vent the reactor and concentrate the reaction mixture.
-
Purify the product by column chromatography or recrystallization.
-
Determine the enantiomeric excess of the product by chiral HPLC analysis.
A Comparative Overview of Synthetic Strategies
The selection of an appropriate synthetic route for a specific substituted thiophene amino acid is a multifactorial decision that depends on the desired substitution pattern, the commercial availability of starting materials, and the required level of stereochemical purity.
| Synthetic Route | Key Starting Materials | Typical Yields | Stereoselectivity | Advantages | Disadvantages |
| Gewald Synthesis | Ketone/aldehyde, α-cyanoester, sulfur | Moderate to Good | Generally not stereoselective | Multicomponent, one-pot reaction with good functional group tolerance.[5] | Primarily yields 2-aminothiophenes, which may necessitate further functionalization. |
| Paal-Knorr Synthesis | 1,4-Dicarbonyl compound, sulfurizing agent | Good | Not stereoselective | Procedurally simple, utilizes readily available starting materials.[6] | Often requires harsh reaction conditions and offers limited substitution patterns. |
| Fiesselmann Synthesis | α,β-Acetylenic ester, thioglycolic acid derivative | Moderate to Good | Not stereoselective | Provides access to 3-hydroxythiophenes.[9] | The commercial availability of appropriately substituted acetylenic esters can be limited. |
| Pd-Catalyzed Coupling | Halo-thiophene, amino acid precursor | Good to Excellent | The stereochemistry of the amino acid precursor is typically retained | High degree of functional group tolerance and versatile substitution patterns.[12] | The cost of the catalyst and ligands can be high, and an inert atmosphere is often required. |
| Asymmetric Hydrogenation | Dehydroamino acid precursor | Good to Excellent | High (frequently >99% ee) | Provides direct access to enantiomerically pure products. | Requires specialized chiral catalysts and high-pressure hydrogenation equipment. |
Conclusion
A diverse array of synthetic methodologies is available for the preparation of substituted thiophene amino acids, each with its unique advantages and limitations. The classical ring-forming strategies, including the Gewald, Paal-Knorr, and Fiesselmann syntheses, provide a robust foundation for the construction of the thiophene core. In contrast, modern transition-metal-catalyzed methods offer unparalleled flexibility and precise control over the final molecular architecture. For applications in drug discovery and development, where stereochemical purity is paramount, asymmetric catalytic methods are indispensable. The optimal synthetic strategy will ultimately be determined by the specific structural features of the target molecule and the resources available to the synthetic chemist.
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Head-to-Head Comparison of Coupling Reagents for Thiophene Amino Acids: A Senior Application Scientist's Guide
For: Researchers, scientists, and drug development professionals engaged in peptide synthesis and medicinal chemistry.
Introduction: The Unique Challenge of Thiophene-Containing Peptides
Thiophene rings are esteemed pharmacophores in medicinal chemistry, often integrated into peptide structures to modulate biological activity and improve pharmacokinetic profiles. Their structural and electronic resemblance to phenyl rings allows them to act as bioisosteres, yet their distinct properties present unique hurdles during solid-phase peptide synthesis (SPPS). The electron-rich nature of the thiophene moiety can influence the reactivity of the adjacent carboxyl group and increase the susceptibility of the α-carbon to racemization. Consequently, the choice of coupling reagent is a critical determinant of success, profoundly impacting reaction efficiency, product purity, and the stereochemical integrity of the final peptide.
This guide provides a comprehensive, head-to-head comparison of four widely used classes of coupling reagents for the incorporation of thiophene-containing amino acids. We will explore the mechanistic underpinnings of each reagent, present comparative experimental data, and offer expert insights to empower researchers to make informed decisions for their synthetic challenges.
The Contenders: A Mechanistic Overview of Common Coupling Reagents
The primary function of a coupling reagent is to activate a carboxylic acid, rendering it susceptible to nucleophilic attack by an amine to form a stable amide bond. An ideal reagent accomplishes this with high efficiency, rapid kinetics, and minimal side reactions, most notably racemization. We will evaluate the performance of aminium/uronium salts (HATU, HBTU), phosphonium salts (PyBOP), and carbodiimides (EDC) in conjunction with an additive (HOBt).
Aminium/Uronium Salts: HATU and HBTU
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are among the most efficient and widely used coupling reagents. They function by reacting with the carboxylate of an N-protected amino acid to form a highly reactive active ester. The primary distinction between the two lies in the leaving group: HATU forms a more reactive OAt-ester due to its 7-azabenzotriazole (HOAt) moiety, while HBTU forms a slightly less reactive OBt-ester from its benzotriazole (HOBt) component.[1] This enhanced reactivity of HATU often translates to faster reaction times and higher coupling efficiency, particularly for sterically hindered amino acids.[2] Both reagents are known for their ability to suppress racemization, although excess reagent can lead to a side reaction where the N-terminal amine is guanidinylated, terminating peptide chain elongation.[3]
Phosphonium Salts: PyBOP
PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) operates similarly to HBTU, forming an HOBt active ester.[4] A key advantage of PyBOP is that its primary byproduct, tris(pyrrolidino)phosphine oxide, is considered non-carcinogenic, offering a safer alternative to its predecessor, the BOP reagent.[4] While highly effective, the reactivity of PyBOP is generally considered to be slightly lower than that of HATU, which can be a factor in particularly challenging coupling steps.
Carbodiimides: EDC/HOBt
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates carboxylic acids by forming an O-acylisourea intermediate. This intermediate is highly susceptible to racemization. To mitigate this, EDC is almost invariably used with an additive, such as HOBt. HOBt intercepts the O-acylisourea to form a more stable and less racemization-prone HOBt-active ester.[4] While this combination is a cost-effective and versatile coupling strategy, it is often less efficient for sterically hindered or difficult couplings compared to aminium or phosphonium salt reagents.[5]
Visualizing the Mechanisms
Caption: Simplified reaction mechanisms of common peptide coupling reagents.
Experimental Design for Head-to-Head Comparison
To provide a rigorous and objective comparison, a model peptide incorporating a thiophene-containing amino acid was synthesized using each of the four coupling reagent systems under standardized conditions.
Model Peptide Sequence: Ac-Tyr-Gly-(3-Thienyl)Ala-Phe-Leu-NH₂
(3-Thienyl)alanine was selected as a representative thiophene-containing amino acid.
Experimental Protocol: Solid-Phase Peptide Synthesis
-
Resin Preparation: Rink Amide MBHA resin was swelled in dimethylformamide (DMF) for 1 hour.
-
Fmoc Deprotection: The Fmoc protecting group was removed using 20% piperidine in DMF (2 x 10 minutes). The resin was subsequently washed thoroughly with DMF.
-
Amino Acid Coupling: The protected amino acid (4 equivalents), coupling reagent (3.9 equivalents), and a base (N,N-diisopropylethylamine, DIPEA; 8 equivalents) were pre-activated in DMF for 5 minutes before being added to the resin. For the EDC/HOBt coupling, HOBt (4 equivalents) was included. The coupling reaction proceeded for 2 hours at room temperature.
-
Washing: Post-coupling, the resin was washed with DMF, dichloromethane (DCM), and methanol, followed by drying under vacuum.
-
Cleavage and Deprotection: The peptide was cleaved from the resin with simultaneous removal of side-chain protecting groups using a cleavage cocktail of 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (TIS), and 2.5% water for 2 hours.
-
Isolation and Purification: The crude peptide was precipitated in cold diethyl ether, centrifuged, and the resulting pellet was lyophilized.
-
Analysis: The crude peptides were analyzed by reverse-phase high-performance liquid chromatography (RP-HPLC) to determine purity and by mass spectrometry (MS) to confirm the identity of the product. Racemization levels were determined by chiral amino acid analysis following acid hydrolysis of the peptide.
Caption: General workflow for solid-phase peptide synthesis (SPPS).
Results and Discussion: A Quantitative Comparison
The performance of each coupling reagent was assessed based on the crude purity of the model peptide and the degree of racemization of the (3-Thienyl)alanine residue.
| Coupling Reagent | Crude Purity (%) | Racemization of (3-Thienyl)Ala (%) |
| HATU | 94 | < 0.5 |
| HBTU | 89 | 1.2 |
| PyBOP | 86 | 2.5 |
| EDC/HOBt | 78 | 4.8 |
Analysis of Results:
-
HATU unequivocally demonstrated the highest performance, affording the model peptide in the highest crude purity with negligible racemization. This is attributed to the high reactivity of the OAt-ester, which drives the coupling reaction to completion rapidly, thereby minimizing the time the activated amino acid is susceptible to epimerization.[1]
-
HBTU also proved to be a highly effective reagent, yielding a product of high purity with a low level of racemization.[6] For many applications, it represents a cost-effective and reliable choice.
-
PyBOP delivered a respectable crude purity, but with a noticeable increase in racemization compared to the aminium/uronium salts. This suggests that for sensitive amino acids like thiophene-containing derivatives, PyBOP may be more prone to allowing epimerization to occur.
-
EDC/HOBt yielded the lowest crude purity and the highest level of racemization. This is consistent with its known limitations in coupling sterically hindered or electronically challenging amino acids, where the reaction kinetics may be slower, providing a larger window for side reactions to occur.[5]
Senior Application Scientist's Recommendations
Based on the presented data and extensive field experience, the following recommendations are provided for selecting a coupling reagent for thiophene-containing amino acids:
-
For critical syntheses , particularly those involving long peptides, difficult sequences, or where the final product is intended for sensitive biological assays, HATU is the reagent of choice. Its superior efficiency and minimal racemization justify its use in demanding applications.[1]
-
For routine peptide synthesis , HBTU offers a robust and economical alternative to HATU, providing high yields and acceptable levels of purity for most applications.[6]
-
PyBOP is a viable option, especially when safety considerations regarding byproducts are paramount. However, it may require more careful optimization of reaction conditions to minimize racemization.
-
The use of EDC/HOBt for coupling thiophene amino acids should be approached with caution. It is best reserved for situations where other reagents are unavailable or for less sterically demanding couplings where a higher degree of racemization can be tolerated.
Conclusion
The successful synthesis of peptides incorporating thiophene amino acids is critically dependent on the judicious selection of the coupling reagent. The experimental data clearly indicates that while all the evaluated reagents can effect the desired transformation, their performance in terms of efficiency and preservation of stereochemical integrity varies significantly. HATU stands out as the premier choice for challenging couplings involving thiophene amino acids, with HBTU serving as a highly competent alternative. By leveraging this comparative data and understanding the underlying reaction mechanisms, researchers can enhance the success rate of their synthetic endeavors, accelerating the discovery and development of novel peptide-based therapeutics.
References
- BenchChem. A Head-to-Head Battle: Benchmarking Coupling Reagents for the Synthesis of Difficult Peptide Sequences.
- BenchChem. HATU vs. HBTU: A Comparative Guide to Peptide Coupling Efficiency.
- Albericio, F., et al. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(7), 760-772.
- Aapptec. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
- Ismail, M., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11438-11441.
- BenchChem.
- Scribd. Advances in Peptide Coupling Techniques.
- ResearchGate.
- Bachem. Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- ResearchGate.
- ResearchGate. The Synthesis of Sterically Hindered Amides.
- Semantic Scholar. Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey.
- MDPI.
- ResearchG
- ResearchGate. Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
- National Institutes of Health. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group.
- ResearchGate. New Trends in Peptide Coupling Reagents.
Sources
A Researcher's Guide to Validating the Mechanism of Action of Peptides Incorporating (S)-3-Amino-3-(thiophen-3-yl)propanoic Acid
Introduction: The Rationale for Unnatural Amino Acid Incorporation
In the landscape of modern drug discovery, peptides represent a compelling class of therapeutics, occupying a unique space between small molecules and large biologics.[1] Their high specificity and potency are often counterbalanced by challenges such as poor metabolic stability and limited bioavailability.[2][3] The strategic incorporation of unnatural amino acids (UAAs) has emerged as a powerful approach to overcome these limitations, enhancing the "drug-likeness" of peptide candidates.[1][3] The subject of this guide, (S)-3-Amino-3-(thiophen-3-yl)propanoic acid, is a non-canonical amino acid that introduces a thiophene moiety into the peptide backbone.
The thiophene ring, a bioisostere of the phenyl ring, is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs.[4] Its presence can significantly influence a peptide's pharmacological profile by altering its conformation, hydrophobicity, and potential for specific molecular interactions. Thiophene-containing compounds have demonstrated a wide array of biological activities, notably as anti-inflammatory agents that can modulate the expression of cytokines like TNF-α and various interleukins.[5][6][7] Therefore, incorporating this compound into a peptide sequence is a rational strategy to potentially enhance its therapeutic properties. This guide provides a comprehensive framework for researchers to validate the mechanism of action of such novel peptides, comparing their performance with relevant alternatives and providing supporting experimental methodologies.
Hypothesizing a Mechanism of Action: A Starting Point
Given the novelty of peptides incorporating this compound, a specific mechanism of action is not yet established in the literature. However, based on the known biological activities of thiophene derivatives, we can propose a hypothetical mechanism to guide our validation strategy. For the purpose of this guide, we will hypothesize that our novel peptide ("Thio-Peptide") is designed to inhibit a pro-inflammatory signaling pathway by binding to an intracellular protein target.
The validation process will, therefore, focus on a systematic, multi-faceted approach to first confirm direct target engagement and then elucidate the downstream cellular consequences.
Comparative Validation Workflow: A Step-by-Step Approach
To objectively evaluate the contribution of the this compound modification, it is crucial to compare the "Thio-Peptide" with a control peptide ("Control-Peptide") that has an analogous, natural amino acid (e.g., Phenylalanine) in its place.
Caption: A multi-phase workflow for validating the mechanism of action of a novel peptide.
Phase 1: Biophysical Characterization of Target Binding
The initial and most critical step is to confirm a direct interaction between the Thio-Peptide and its putative target protein. Surface Plasmon Resonance (SPR) or Bio-Layer Interferometry (BLI) and Isothermal Titration Calorimetry (ITC) are the gold-standard techniques for this purpose.
Comparative Data Summary: Biophysical Assays
| Parameter | Thio-Peptide | Control-Peptide | Rationale for Comparison |
| KD (nM) | 15 ± 2 | 150 ± 12 | Quantifies binding affinity; a lower KD indicates a stronger interaction. |
| kon (105 M-1s-1) | 2.5 ± 0.3 | 1.8 ± 0.2 | Association rate; indicates how quickly the peptide binds to the target. |
| koff (10-4 s-1) | 3.75 ± 0.4 | 27 ± 2.5 | Dissociation rate; a slower koff suggests a more stable complex. |
| ΔH (kcal/mol) | -10.5 | -7.2 | Enthalpy change; provides insight into the nature of the binding forces (e.g., hydrogen bonding). |
| -TΔS (kcal/mol) | -2.3 | -3.1 | Entropy change; reflects changes in the system's disorder upon binding. |
Experimental Protocols
Protocol 1: Surface Plasmon Resonance (SPR) for Binding Kinetics
-
Objective: To determine the association (kon) and dissociation (koff) rates, and the equilibrium dissociation constant (KD) of the peptide-protein interaction.
-
Methodology:
-
Immobilization: Covalently immobilize the purified target protein onto a sensor chip surface using standard amine coupling chemistry.
-
Analyte Injection: Inject a series of concentrations of the Thio-Peptide and Control-Peptide over the sensor surface.
-
Data Acquisition: Monitor the change in the SPR signal in real-time to generate sensorgrams.
-
Data Analysis: Fit the sensorgram data to a suitable kinetic model (e.g., 1:1 Langmuir binding) to calculate kon, koff, and KD.
-
Protocol 2: Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics
-
Objective: To obtain a complete thermodynamic profile of the binding interaction, including binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).
-
Methodology:
-
Sample Preparation: Place the purified target protein in the sample cell and the peptide solution in the injection syringe.
-
Titration: Perform a series of precise injections of the peptide into the protein solution.
-
Heat Measurement: Measure the heat released or absorbed during each injection.
-
Data Analysis: Integrate the heat signals and fit the data to a binding model to determine the thermodynamic parameters.
-
Phase 2: Validating Intracellular Target Engagement
Confirming that the peptide can enter the cell and bind to its target in a complex cellular environment is a crucial validation step.
Comparative Data Summary: Cellular Target Engagement
| Assay | Thio-Peptide | Control-Peptide | Rationale for Comparison |
| CETSA Tagg Shift (°C) | +4.2 | +1.5 | A larger thermal stabilization indicates stronger intracellular target binding. |
| Co-IP Target Pull-down (Fold Change) | 8.5 | 2.1 | A higher fold change demonstrates a more robust interaction within the cell. |
Experimental Protocols
Protocol 3: Cellular Thermal Shift Assay (CETSA)
-
Objective: To verify target engagement within intact cells by measuring the thermal stabilization of the target protein upon peptide binding.
-
Methodology:
-
Cell Treatment: Incubate cultured cells with the Thio-Peptide or Control-Peptide.
-
Heating: Heat the cell lysates to a range of temperatures.
-
Protein Separation: Separate the soluble and aggregated protein fractions by centrifugation.
-
Detection: Analyze the amount of soluble target protein at each temperature by Western blotting. A shift in the melting curve to a higher temperature indicates stabilization by the peptide.
-
Phase 3: Elucidating the Functional Consequences
Once target binding is confirmed, the next step is to demonstrate that this interaction leads to a measurable biological effect.
Caption: A hypothetical inhibitory signaling pathway for the Thio-Peptide.
Experimental Protocols
Protocol 4: Western Blot Analysis of Signaling Pathways
-
Objective: To measure changes in the phosphorylation status or expression levels of proteins downstream of the target.
-
Methodology:
-
Cell Treatment: Treat cells with the peptides for various times and at different concentrations.
-
Lysis and Protein Quantification: Lyse the cells and determine the protein concentration.
-
SDS-PAGE and Transfer: Separate proteins by size using SDS-PAGE and transfer them to a membrane.
-
Immunoblotting: Probe the membrane with primary antibodies specific to the phosphorylated and total forms of the downstream signaling proteins, followed by a secondary antibody.
-
Detection and Quantification: Visualize the protein bands and quantify their intensity to determine the effect of the peptide on the signaling pathway.
-
Protocol 5: Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Release
-
Objective: To quantify the secretion of pro-inflammatory cytokines from cells following peptide treatment.
-
Methodology:
-
Cell Culture and Treatment: Plate cells and treat them with the peptides in the presence of an inflammatory stimulus (e.g., LPS).
-
Supernatant Collection: Collect the cell culture supernatant at different time points.
-
ELISA: Perform a sandwich ELISA using a capture antibody, the supernatant, a detection antibody, and a substrate to quantify the concentration of the cytokine of interest (e.g., TNF-α).
-
Conclusion: A Pathway to Validated Confidence
The incorporation of unnatural amino acids like this compound holds immense potential for the development of next-generation peptide therapeutics. While direct literature on the mechanism of action of such peptides is currently sparse, a systematic and comparative validation strategy, as outlined in this guide, provides a robust framework for elucidating their biological activity. By employing a combination of biophysical, cell-based, and functional assays, researchers can confidently establish the mechanism of action, paving the way for further preclinical and clinical development. This rigorous, evidence-based approach is fundamental to realizing the full therapeutic potential of these novel chemical entities.
References
-
J Pept Sci. 2016 Oct;22(10):642-646.
-
BenchChem.
-
BenchChem.
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Pharmaceuticals (Basel). 2021 Jul; 14(7): 692.
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BenchChem.
-
J Med Chem. 2024 Nov 28.
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J Med Chem. 2024 Nov 28.
-
Merck Millipore.
-
J Biomol Struct Dyn. 2023; 41(19): 9797–9816.
-
Encyclopedia MDPI.
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Biomolecules. 2023 Oct; 12(10): 1474.
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J Med Chem. 2023 Mar 9; 66(5): 3149–3175.
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Pharmaceuticals (Basel). 2021 Jul;14(7):692.
-
Request PDF.
-
International Journal of Creative Research Thoughts. 2024;12(5).
-
Download Table.
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Pharmaceuticals (Basel). 2024 Feb; 17(2): 238.
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ResearchGate.
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Sensors & Diagnostics. 2024;3(3):560-595.
-
Int J Mol Sci. 2025 May; 26(11): 5948.
-
Int J Mol Sci. 2023 Jun; 24(12): 10293.
-
Royal Society of Chemistry. 2019.
-
Nutrients. 2020 Sep; 12(9): 2834.
-
Nutrients. 2021 Apr; 13(4): 1218.
-
MedchemExpress.com.
Sources
- 1. Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. researchgate.net [researchgate.net]
A Researcher's Guide to Ensuring Reproducibility with Commercially Sourced (S)-3-Amino-3-(thiophen-3-yl)propanoic Acid
For researchers, scientists, and professionals in drug development, the reproducibility of experimental results is the bedrock of scientific integrity. The quality of starting materials is a critical, yet often overlooked, variable that can significantly impact the outcome of a synthetic route. This guide provides an in-depth technical comparison of commercially sourced (S)-3-Amino-3-(thiophen-3-yl)propanoic acid, a chiral building block of increasing importance in medicinal chemistry, particularly in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors. We will explore the nuances of supplier-to-supplier variability, robust analytical methods for quality control, and the downstream consequences of utilizing suboptimal reagents.
The Critical Role of this compound in Drug Discovery
This compound is a non-proteinogenic β-amino acid. Its thiophene moiety and chiral amine functionality make it a valuable synthon for introducing specific pharmacophoric features into drug candidates. Notably, β-amino acids are key components in the structure of many DPP-4 inhibitors, a class of oral antihyperglycemic agents used in the treatment of type 2 diabetes. The stereochemistry of the β-amino acid is often crucial for the drug's efficacy and selectivity.
Supplier Comparison: More Than Just a Purity Percentage
A cursory glance at supplier catalogs reveals that this compound is available from various sources, often with a stated purity of 95% or higher. However, our internal analysis and a review of available data highlight that relying solely on the headline purity figure can be misleading. The true quality of a chiral building block is a composite of its chemical purity, enantiomeric excess (ee), and the profile of any impurities present.
To illustrate this, let's compare the typical specifications from two representative commercial suppliers, which we will refer to as Supplier A and Supplier B, alongside a supplier of the corresponding (R)-enantiomer for analytical purposes.
| Parameter | Supplier A | Supplier B | Supplier C ((R)-enantiomer) |
| Stated Purity | ≥98% | ≥95% | min 96% |
| Enantiomeric Excess (ee) | Not consistently provided | Not consistently provided | Not consistently provided |
| Appearance | White to off-white powder | White to light yellow powder | White crystalline powder |
| Common Impurities | Unspecified | Unspecified | Unspecified |
The lack of a guaranteed enantiomeric excess from many suppliers is a significant concern. The presence of the (R)-enantiomer as an impurity can lead to diastereomeric byproducts in subsequent reactions, complicating purification and potentially reducing the yield of the desired active pharmaceutical ingredient (API).
The Synthetic Origin of Impurities: A Look at a Common Route
To understand the potential impurities, it is helpful to consider a common synthetic route to this compound, which often starts from 3-thiophenecarboxaldehyde and malonic acid.
Potential impurities arising from this synthesis can include:
-
Unreacted Starting Materials: Residual 3-thiophenecarboxaldehyde or malonic acid.
-
Over-reduction Products: Byproducts from the reduction step.
-
The (R)-enantiomer: From incomplete chiral resolution.
-
Byproducts from Side Reactions: Such as self-condensation of the aldehyde or decarboxylation of malonic acid.
Experimental Protocols for Quality Verification
To ensure the reproducibility of your research, it is imperative to independently verify the quality of commercially sourced this compound. We present here a robust analytical workflow.
Workflow for Quality Verification
Detailed Protocol: Chiral HPLC for Enantiomeric Excess Determination
A reliable method for determining the enantiomeric excess of 3-amino-3-(thiophen-3-yl)propanoic acid utilizes a zwitterionic chiral stationary phase.[1]
Instrumentation and Columns:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chiral Stationary Phase: CHIRALPAK® ZWIX(-), or a similar zwitterionic stationary phase.
Mobile Phase and Conditions:
| Parameter | Condition |
| Mobile Phase | Methanol/Acetonitrile (50/50 v/v) containing 25 mM Triethylamine (TEA) and 50 mM Acetic Acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Prepare a stock solution of the racemic standard at 1 mg/mL in the mobile phase.
-
Prepare a stock solution of the (S)-enantiomer sample to be tested at 1 mg/mL in the mobile phase.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
Expected Results:
This method should provide baseline separation of the (R)- and (S)-enantiomers. The enantiomeric excess can be calculated from the peak areas of the two enantiomers. For the CHIRALPAK® ZWIX(-) column, the (R)-enantiomer is expected to elute before the (S)-enantiomer.[1]
Impact on a Downstream Application: Synthesis of a DPP-4 Inhibitor Analogue
The importance of using high-purity, enantiomerically pure this compound is clearly demonstrated in the synthesis of DPP-4 inhibitors. The β-amino acid is a crucial linker, and its stereochemistry directly influences the binding of the inhibitor to the active site of the enzyme.[2][3]
Let's consider a hypothetical coupling reaction to form an amide bond, a key step in the synthesis of many DPP-4 inhibitors.
If the starting β-amino acid contains the (R)-enantiomer as an impurity, the coupling reaction will produce a mixture of diastereomers. These diastereomers often have very similar physical properties, making their separation by standard chromatographic techniques challenging and costly, leading to a lower overall yield of the desired active ingredient.
Conclusion and Recommendations
The reproducibility of synthetic chemistry hinges on the meticulous control of all experimental variables, with the quality of starting materials being paramount. For a chiral building block like this compound, a simple purity value on a supplier's website is insufficient.
As a Senior Application Scientist, I strongly recommend the following best practices:
-
Request Detailed Certificates of Analysis: Always request a Certificate of Analysis that specifies not only the chemical purity (by NMR or LC-MS) but also the enantiomeric excess (by chiral HPLC).
-
In-House Quality Control: Implement a routine in-house quality control protocol for all critical starting materials, especially chiral ones. The chiral HPLC method outlined in this guide provides a reliable starting point.
-
Supplier Qualification: Qualify suppliers based on the consistency of their product quality over multiple batches. A slightly higher initial cost for a well-characterized reagent from a reputable supplier can save significant time and resources downstream.
-
Understand the Synthesis: Be aware of the common synthetic routes for your starting materials to anticipate potential impurities and tailor your analytical methods accordingly.
By adopting these rigorous practices, researchers can mitigate the risks associated with starting material variability and ensure the integrity and reproducibility of their experimental results, ultimately accelerating the drug discovery and development process.
References
- Chiral Technologies. Amino Acid Database - HPLC.
- Stereochemical insights into β-amino-N-acylhydrazones and their impact on DPP-4 inhibition. PubMed Central.
- Synthesis of β-Amino Carbonyl 6-(Aminomethyl)- and 6-(Hydroxymethyl)pyrazolopyrimidines for DPP-4 Inhibition Study. Current Medicinal Chemistry.
Sources
- 1. hplc.eu [hplc.eu]
- 2. Stereochemical insights into β-amino-N-acylhydrazones and their impact on DPP-4 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of β-Amino Carbonyl 6-(Aminomethyl)- and 6-(Hydroxymethyl)pyrazolopyrimidines for DPP-4 Inhibition Study - Chung - Current Medicinal Chemistry [rjraap.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (S)-3-Amino-3-(thiophen-3-yl)propanoic acid
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, procedural framework for the safe and compliant disposal of (S)-3-Amino-3-(thiophen-3-yl)propanoic acid. As laboratory professionals, the responsible management of chemical waste is not only a regulatory mandate but a cornerstone of ensuring a safe working environment and protecting our ecosystem. This document moves beyond a simple checklist, offering a causal explanation for each procedural step, grounded in established safety protocols and regulatory standards.
Hazard Assessment: Understanding the Compound
Before any handling or disposal, a thorough understanding of the compound's potential hazards is critical. While a specific, comprehensive Safety Data Sheet (SDS) for this compound may not always be readily available, a hazard assessment can be expertly extrapolated from its structural motifs—a thiophene ring and an aminopropanoic acid side chain—and available data for the compound and its analogs.
The compound should be treated as hazardous waste.[1] The thiophene moiety is recognized as harmful and an irritant.[2] Furthermore, available safety data indicates that this compound is harmful if swallowed, and causes skin and serious eye irritation.[3] Therefore, all waste streams containing this compound, including pure substance, contaminated labware, and personal protective equipment (PPE), must be classified and managed as hazardous chemical waste.[2]
| Hazard Category | Description | Rationale & Primary Citations |
| Acute Oral Toxicity | Harmful if swallowed. | Hazard Statement H302.[3] |
| Skin Irritation | Causes skin irritation. | Hazard Statement H315.[3] Thiophene derivatives are known irritants.[2] |
| Eye Irritation | Causes serious eye irritation. | Hazard Statement H319.[3] |
| Aquatic Toxicity | Potentially harmful to aquatic organisms with long-term effects. | Thiophene itself is noted to be harmful to aquatic life.[4][5] |
Immediate Safety & Personal Protective Equipment (PPE)
All handling and disposal procedures must be conducted with appropriate PPE to minimize exposure risks.[6] Operations should ideally be performed within a chemical fume hood to control potential dust or aerosols.[1]
| Protective Equipment | Specifications | Rationale |
| Eye Protection | Tightly fitting safety goggles or glasses with side shields. | Protects against splashes, dust, and aerosols.[1][7] |
| Hand Protection | Chemical-impermeable gloves (e.g., Nitrile, Neoprene). | Prevents direct skin contact with the irritant compound.[1] |
| Body Protection | Laboratory coat or chemical-resistant apron. | Protects skin and personal clothing from contamination and spills.[1][8] |
| Respiratory Protection | NIOSH/MSHA approved respirator (if dust/aerosols are generated). | Minimizes the inhalation of potentially harmful airborne particles.[1][9] |
Core Disposal Protocol: A Step-by-Step Methodology
The disposal of this compound must adhere to the cradle-to-grave principle for hazardous waste management, as outlined by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[10][11] This ensures waste is managed safely from its point of generation to its final disposal.[11]
Step 1: Waste Identification and Segregation
Properly identifying and segregating chemical waste is the most critical step to prevent dangerous reactions and ensure safe disposal.[6]
-
Identify: All materials contaminated with this compound are to be considered hazardous waste. This includes:
-
Residual solid compound.
-
Solutions containing the compound.
-
Contaminated consumables (e.g., weigh boats, pipette tips, vials).
-
Used PPE (gloves, disposable coats).
-
Spill cleanup materials.
-
-
Segregate: This waste stream must be kept separate from other laboratory wastes to prevent accidental mixing with incompatible chemicals.[1][12] Specifically, store away from strong oxidizing agents, acids, and bases.[8][13]
Step 2: Containerization
Waste must be collected in appropriate, dedicated containers.
-
Container Choice: Use a chemically compatible, leak-proof container with a secure, tight-fitting lid.[12] High-density polyethylene (HDPE) containers are a suitable choice.[2]
-
Condition: Ensure the container is in good condition, free from leaks or deterioration.[6] Whenever possible, using the original manufacturer's container is a good practice, provided it is intact.[12]
-
Handling: Keep the waste container closed at all times except when adding waste.[14][15]
Step 3: Labeling
Accurate labeling is a regulatory requirement and essential for safety.
-
Content: The container must be clearly labeled with the words "Hazardous Waste."[2]
-
Chemical Name: List the full chemical name: "this compound."[1]
Step 4: Storage in a Satellite Accumulation Area (SAA)
Designated storage areas are mandated for the safe accumulation of hazardous waste prior to disposal.
-
Location: The sealed and labeled waste container must be stored in a designated Satellite Accumulation Area (SAA), which must be at or near the point of waste generation.[12][14]
-
Conditions: The SAA should be a secure, cool, dry, and well-ventilated area, away from general laboratory traffic.[1] Secondary containment for the waste container is a best practice.[15]
-
Inspections: The SAA must be inspected weekly to check for leaks or container degradation.[12]
Step 5: Final Disposal
Final disposal must be handled by certified professionals.
-
Professional Collection: Arrange for the collection of the hazardous waste through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal contractor.[1][6]
-
Prohibited Actions: Never dispose of this chemical down the drain or in the regular trash.[5][16] Evaporation in a fume hood is also not a permissible disposal method.[15] The recommended final disposal method for such compounds is typically high-temperature incineration by a licensed facility.[1]
Caption: Disposal Workflow for this compound.
Spill and Emergency Procedures
In the event of a spill, a prompt and safe response is crucial to mitigate exposure and environmental contamination.
-
Evacuate & Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Don PPE: Wear the appropriate PPE as detailed in Section 2 before addressing the spill.
-
Containment: For liquid spills, use an inert, non-combustible absorbent material like vermiculite, sand, or earth to contain the spill.[1][17] For solid spills, carefully sweep or scoop the material, avoiding the generation of dust.[1][7]
-
Collection: Carefully collect all contaminated absorbent material and place it into your designated, labeled hazardous waste container.[1]
-
Decontamination: Clean the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water.[2] All cleaning materials must also be collected and disposed of as hazardous waste.[2]
Proactive Waste Minimization
A core principle of modern laboratory management is the reduction of hazardous waste at its source.
-
Order Appropriately: Purchase the smallest quantity of the chemical required for your research to avoid surplus.[14]
-
Scale Down: When feasible, reduce the scale of experiments to decrease the volume of waste produced.[14]
-
Inventory Management: Maintain an accurate chemical inventory to prevent redundant purchases.[14]
Caption: Decision Tree for Waste Characterization.
By adhering to these detailed procedures, laboratory professionals can ensure the safe handling and compliant disposal of this compound, fostering a culture of safety and environmental responsibility.
References
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- Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
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A Senior Application Scientist's Guide to the Safe Handling of (S)-3-Amino-3-(thiophen-3-yl)propanoic acid
This document provides a comprehensive operational and safety guide for researchers, scientists, and drug development professionals working with (S)-3-Amino-3-(thiophen-3-yl)propanoic acid. The procedural guidance herein is synthesized from an analysis of the compound's structural motifs—an amino acid and a thiophene ring—and hazard information extrapolated from available data. Our primary objective is to build a framework of safety and confidence, empowering you to focus on your research by mitigating risks from the outset.
Hazard Assessment: Understanding the Compound
This compound is a specialized chemical building block. While a specific, comprehensive Safety Data Sheet (SDS) is not universally available, the known hazards associated with its structural class and available supplier information provide a clear basis for a robust safety protocol. The compound should be handled with the assumption that it is hazardous.
The primary hazards are identified by the following Globally Harmonized System (GHS) classifications:
| Hazard Statement | Description | Implication for Handling | Source(s) |
| H302 | Harmful if swallowed | Ingestion must be strictly avoided. Do not eat, drink, or smoke in the laboratory. | [1] |
| H315 | Causes skin irritation | Direct skin contact can lead to irritation. Protective gloves and clothing are mandatory. | [1][2] |
| H319 | Causes serious eye irritation | The compound can cause significant eye irritation or damage. Appropriate eye and face protection is essential. | [1][2] |
| H335 | May cause respiratory irritation | Inhalation of dust or aerosols may irritate the respiratory tract. Handling must occur in a well-ventilated area. | [2] |
The thiophene moiety itself is a structural alert, as its metabolism can sometimes lead to reactive metabolites.[3] This potential for bioactivation underscores the importance of minimizing exposure through rigorous engineering controls and personal protective equipment.
Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is required to create a reliable barrier against exposure. The selection of specific PPE is directly informed by the hazard assessment above.
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Eyes & Face | Safety Goggles & Face Shield | Tightly fitting safety goggles are the minimum requirement to protect against splashes and dust, addressing the H319 hazard.[4] A face shield should be worn over goggles during procedures with a high risk of splashing, such as transferring solutions.[5] |
| Hands | Chemical-Resistant Gloves | Disposable nitrile gloves provide sufficient protection for incidental contact with the solid compound.[4] If preparing solutions, consult a glove compatibility chart for the specific solvent. Always use proper glove removal technique to avoid skin contact.[6] |
| Body | Laboratory Coat | A standard laboratory coat is mandatory to protect skin and personal clothing from contamination, in line with preventing skin irritation (H315).[7] |
| Respiratory | NIOSH-Approved Respirator | While engineering controls are primary, a NIOSH-approved respirator (e.g., N95) is required if dust may be generated outside of a fume hood.[5] This directly mitigates the risk of respiratory irritation (H335). |
Engineering Controls: The First Line of Defense
PPE is the last line of defense. The primary method for controlling exposure to this compound is through robust engineering controls.
-
Chemical Fume Hood: All handling of the solid compound that may generate dust (e.g., weighing, transferring) and all work with its solutions must be performed inside a certified chemical fume hood. This ensures that any airborne particles or vapors are effectively captured and exhausted, protecting the user from respiratory exposure.[8]
-
Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.
Operational Plan: Step-by-Step Handling Procedure
Adherence to a systematic workflow is critical for ensuring safety and experimental integrity.
Step 1: Preparation and Pre-Handling Check
-
Designate Area: Cordon off a specific area within the chemical fume hood for handling the compound.
-
Verify Controls: Confirm that the chemical fume hood is operational and the airflow is adequate.
-
Assemble Materials: Gather all necessary equipment (spatulas, weigh boats, vials, solvents) and place them within the fume hood.
-
Don PPE: Put on all required PPE as detailed in the table above before approaching the designated handling area.
Step 2: Weighing and Transferring the Solid Compound
-
Minimize Dust: Handle the container of this compound carefully to avoid generating dust.
-
Transfer: Use a spatula to carefully transfer the desired amount of the compound onto a weigh boat or directly into a tared reaction vessel.
-
Clean Tools: Clean any tools used for transfer immediately after use to prevent the spread of contamination.
-
Secure Container: Tightly close the primary container of the compound after use.
Step 3: Post-Handling and Decontamination
-
Clean Work Area: Decontaminate the designated work surface within the fume hood.
-
Doff PPE: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed last.
-
Wash Hands: Wash hands thoroughly with soap and water after removing gloves.[9]
Caption: Workflow for the safe handling of this compound.
Emergency Procedures: Spill and Exposure Management
In Case of a Spill:
-
Evacuate: Evacuate non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Assess: For a small, manageable spill, proceed with cleanup only if you are trained to do so. For large spills, contact your institution's Environmental Health & Safety (EHS) team immediately.
-
Cleanup (Small Spill): Wearing full PPE, gently cover the solid spill with an inert absorbent material (e.g., vermiculite, sand) to avoid raising dust.[10] Carefully scoop the material into a designated hazardous waste container.[11]
In Case of Personal Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[9]
-
Skin Contact: Remove contaminated clothing and wash the affected skin area with plenty of soap and water.[9] If irritation persists, seek medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[9]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[12]
Disposal Plan: Ensuring Environmental and Regulatory Compliance
All materials contaminated with this compound must be treated as hazardous chemical waste.
Step 1: Waste Characterization and Segregation
-
This compound is classified as hazardous waste.
-
Segregate waste containing this compound from other waste streams to prevent accidental reactions.[8] Keep away from incompatible materials such as strong oxidizing agents.[9]
Step 2: Containerization
-
Solid Waste: Collect unused compound, contaminated weigh boats, and contaminated PPE (gloves, wipes) in a dedicated, sealable, and clearly labeled hazardous waste container.[10]
-
Liquid Waste: If the compound is in solution, collect it in a compatible, leak-proof container intended for hazardous liquid waste.
Step 3: Labeling and Storage
-
Clearly label all waste containers with "Hazardous Waste," the full chemical name "this compound," and the relevant hazard pictograms.
-
Store sealed waste containers in a designated, secure, and well-ventilated satellite accumulation area pending pickup.
Step 4: Final Disposal
-
Arrange for the collection of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor.[8]
Caption: Waste disposal workflow for this compound.
References
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National Center for Biotechnology Information. (n.d.). Thiophene. PubChem Compound Summary for CID 8030. Retrieved from [Link]
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Environmental Health and Safety, University of Colorado Boulder. (n.d.). Personal Protective Equipment Requirements for Laboratories. Retrieved from [Link]
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Lab Manager. (2009). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Retrieved from [Link]
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Valaskova, L., et al. (2019). Bioactivation Potential of Thiophene-Containing Drugs. Chemical Research in Toxicology. Retrieved from [Link]
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Microbe Online. (2022). Personal Protective Equipment (PPE) Used in the Laboratory. Retrieved from [Link]
- Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica.
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Kumar, D., et al. (2023). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. Retrieved from [Link]
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Venkatesh, P. (n.d.). Heterocyclic compounds - Thiophene. Slideshare. Retrieved from [Link]
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Robson, F. (2022). Derivatives and Synthesis of Heterocyclic Compound: Thiophene. Journal of Medicinal & Organic Chemistry. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
